N,N,N'-Trimethyl-1,3-propanediamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N',N'-trimethylpropane-1,3-diamine | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORARJZLMNRBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063517 | |
| Record name | N,N,N'-Trimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4543-96-8 | |
| Record name | N,N,N′-Trimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N,N'-Trimethyl-1,3-propanediamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1,N1,N3-trimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N'-Trimethylpropane-1,3-diamine | |
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| Record name | N,N,N'-trimethylpropane-1,3-diamine | |
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| Record name | N,N,N'-Trimethyl-1,3-propanediamine | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N,N'-Trimethyl-1,3-propanediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 4543-96-8
Introduction
N,N,N'-Trimethyl-1,3-propanediamine is an asymmetrically substituted diamine that serves as a versatile building block and reagent in modern organic synthesis.[1] Its unique structural features, possessing both a secondary and a tertiary amine, impart distinct reactivity and coordination properties, making it a valuable tool in the synthesis of complex molecules, the development of novel catalytic systems, and as a ligand in medicinal chemistry. This guide provides an in-depth overview of the chemical and physical properties, synthesis, applications, and safety considerations for this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in a laboratory setting. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4543-96-8 | |
| Molecular Formula | C₆H₁₆N₂ | [2] |
| Molecular Weight | 116.20 g/mol | [2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 140-142 °C (lit.) | |
| Density | 0.793 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4283 (lit.) | |
| Flash Point | 34 °C (93.2 °F) - closed cup | |
| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [3] |
| Synonyms | (3-Dimethylaminopropyl)methylamine, 3-(Dimethylamino)-N-methylpropylamine, Methyl[3-(dimethylamino)propyl]amine, N,N,N'-Trimethyl-1,3-diaminopropane, N,N,N'-Trimethylpropan-1,3-diamine, N,N,N'-Trimethyltrimethylenediamine, N-(3-Dimethylaminopropyl)methylamine |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prominent and illustrative synthetic strategies are reductive amination and the Eschweiler-Clarke reaction.
Synthesis via Reductive Amination of 3-(Dimethylamino)propanal
Reductive amination is a robust and widely utilized method for the formation of amines from carbonyl compounds.[4] In this approach, 3-(dimethylamino)propanal is reacted with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired this compound.
Experimental Protocol: Reductive Amination
Materials:
-
3-(Dimethylamino)propanal
-
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the reaction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 3-(dimethylamino)propanal (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1-1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the reducing agent slurry to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.[4]
-
An inert atmosphere is recommended to prevent potential side reactions, although not always strictly necessary for this transformation.
-
The aqueous workup with sodium bicarbonate neutralizes any remaining acid and helps to remove water-soluble byproducts.
Diagram of Reductive Amination Pathway:
Caption: Reductive amination synthesis of this compound.
Synthesis via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction provides a direct method for the methylation of primary or secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[5][6] This reaction is particularly advantageous as it avoids the formation of quaternary ammonium salts.[5] Starting from N,N-dimethyl-1,3-propanediamine, the secondary amine can be selectively methylated to the desired tertiary amine.
Experimental Protocol: Eschweiler-Clarke Reaction
Materials:
-
N,N-Dimethyl-1,3-propanediamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide solution (e.g., 10 M)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous potassium carbonate or sodium sulfate
-
Standard laboratory glassware for heating and distillation
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add N,N-dimethyl-1,3-propanediamine (1.0 eq).
-
With cooling in an ice bath, slowly add formic acid (2.0-3.0 eq), followed by the slow addition of aqueous formaldehyde solution (2.0-3.0 eq).
-
After the initial exothermic reaction subsides, heat the mixture to reflux (typically 80-100 °C) for 8-16 hours, or until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution until the pH is >12.
-
Extract the product with diethyl ether (3-4x).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by fractional distillation to obtain this compound.
Causality Behind Experimental Choices:
-
The use of excess formic acid and formaldehyde drives the reaction to completion.[5]
-
The reaction is heated to facilitate the decarboxylation of the formyl intermediate, which is the irreversible step of the reaction.[5]
-
Basification is necessary to deprotonate the amine product, rendering it soluble in the organic extraction solvent.
-
Potassium carbonate is a suitable drying agent for amines as it is basic and does not react with the product.
Diagram of Eschweiler-Clarke Reaction Mechanism:
Caption: Eschweiler-Clarke methylation of a secondary amine.
Applications in Research and Drug Development
The unique structural and electronic properties of this compound make it a valuable molecule in several areas of chemical research and drug development.
Ligand in Coordination Chemistry and Catalysis
With two nitrogen donor atoms, this compound can function as a bidentate ligand, forming stable complexes with a variety of metal ions.[1] The asymmetrical nature of the ligand, with one secondary and one tertiary amine, can lead to complexes with interesting electronic and steric properties, which can be exploited in catalysis.[1] For instance, metal complexes bearing diamine ligands are being investigated for their potential as catalysts in olefin polymerization.[7]
Building Block for Bioactive Molecules
This compound serves as a key precursor in the synthesis of more complex molecules with potential biological activity. A notable example is its use in the preparation of N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIDPM), a molecule that has been explored in the context of radiopharmaceutical development.[2][3]
The broader class of diamine-containing molecules has garnered significant attention in drug development, particularly in the design of novel anticancer agents. Metal complexes with diamine ligands are being explored as alternatives to traditional platinum-based chemotherapeutics, with the aim of improving efficacy and reducing side effects.[8][9] The diamine ligand can play a crucial role in the overall cytotoxicity and cellular uptake of these complexes.[8]
Organic Catalyst
The amine functionalities in this compound allow it to act as an organic catalyst in various transformations, most notably in carbon-carbon bond-forming reactions such as the Baylis-Hillman reaction.[1] In this context, the tertiary amine acts as the nucleophilic catalyst to initiate the reaction cascade.
Spectroscopic Characterization
Definitive identification of this compound is achieved through a combination of spectroscopic techniques.
Expected ¹H and ¹³C NMR Spectral Data:
While a publicly available, fully assigned spectrum is not readily accessible, the expected NMR signals can be predicted based on the molecular structure.
-
¹H NMR: One would expect distinct signals for the two N-methyl groups on the tertiary amine, a signal for the N-methyl group on the secondary amine, and multiplets for the three methylene (CH₂) groups of the propane backbone. The proton on the secondary amine (N-H) would likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display six distinct carbon signals corresponding to the three methyl groups and the three methylene groups. The chemical shifts would be in the typical range for aliphatic amines.
FTIR Spectroscopy:
The FTIR spectrum of this compound is characterized by the presence of absorption bands indicative of both secondary and tertiary amines.
-
N-H Stretch: A single, weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[10]
-
C-H Stretch: Strong absorption bands will be present in the 3000-2800 cm⁻¹ region due to the C-H stretching vibrations of the methyl and methylene groups.[1]
-
N-H Bend: A band may be observed in the 1650-1580 cm⁻¹ region for the N-H bending of the secondary amine, although this can sometimes be weak or absent.[10]
-
C-N Stretch: Medium to weak bands in the 1250-1020 cm⁻¹ range are characteristic of the C-N stretching of aliphatic amines.[10]
-
N-H Wag: A broad band in the 910-665 cm⁻¹ region due to the N-H wagging of the secondary amine is also expected.[10]
The absence of a pair of N-H stretching bands in the 3500-3300 cm⁻¹ region confirms the absence of a primary amine functionality.[10]
Safety and Handling
This compound is a flammable liquid and is corrosive. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a multifaceted chemical entity with significant potential in both academic research and industrial applications, particularly in the realm of drug discovery and development. Its unique combination of secondary and tertiary amine functionalities provides a platform for the synthesis of novel ligands, catalysts, and complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, is essential for harnessing its full potential in the advancement of chemical science.
References
- University of California, Los Angeles - WebSpectra. IR Spectroscopy Tutorial: Amines.
- Misirlic-Dencic, S., et al. (2018). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry, 25(33), 4098-4123.
- ResearchGate. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents | Request PDF.
- Wikipedia. Eschweiler–Clarke reaction.
- Grokipedia. Eschweiler–Clarke reaction.
- NROChemistry. Eschweiler-Clarke Reaction.
- ResearchGate. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents.
- National Center for Biotechnology Information. Development of Copper Complexes with Diimines and Dipicolinate as Anticancer Cytotoxic Agents.
- JoVE. Video: Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
- Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
- Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- Illinois State University. Infrared Spectroscopy.
- National Center for Biotechnology Information. Review of Modern Eschweiler–Clarke Methylation Reaction.
- Wikipedia. 1,3-Diaminopropane.
- Google Patents. Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
- Google Patents. Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
- ResearchGate. Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method.
- Reddit. Help with reductive ammination : r/Chempros.
- Google Patents. Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- SpectraBase. N,N,N,N-tetramethyl-1,3-propanediamine - Optional[13C NMR] - SpectraBase.
- NIST. This compound.
- SpectraBase. N,N,N-Trimethyl-propanediamine dication - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- MDPI. Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization.
- The Good Scents Company. N,N,N-trimethyl-1,3-propane diamine, 4543-96-8.
- Semantic Scholar. Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was.
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An In-Depth Technical Guide to the Physical Properties of N,N,N'-Trimethyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N'-Trimethyl-1,3-propanediamine, a substituted diamine, is a versatile compound with significant applications in organic synthesis and coordination chemistry. Its unique structural features, particularly the asymmetrical methylation of the terminal nitrogen atoms, impart specific physical and chemical properties that are of interest to researchers in various fields, including drug development and materials science. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and theoretical predictions to facilitate its effective use in a laboratory setting.
Molecular and Chemical Identity
This compound is an aliphatic amine with the chemical formula C₆H₁₆N₂.[1] Its structure consists of a three-carbon propane backbone with a dimethylamino group at one end and a methylamino group at the other. This asymmetrical substitution pattern is a key determinant of its reactivity and physical characteristics.[2]
Key Identifiers:
-
Chemical Formula: C₆H₁₆N₂[1]
-
Molecular Weight: 116.20 g/mol [2]
-
CAS Number: 4543-96-8[2]
-
Synonyms: (3-Dimethylaminopropyl)methylamine, 3-(Dimethylamino)-N-methylpropylamine, N,N,N'-Trimethyl-1,3-diaminopropane[3]
Physicochemical Properties
The physical state and bulk properties of a compound are critical for its handling, storage, and application in chemical reactions. This compound is a clear, colorless liquid at room temperature.[4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 140-142 °C (at 760 mmHg) | [4] |
| Density | 0.793 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.4283 | [4] |
| Flash Point | 34 °C (94 °F) | [4][5] |
| Melting Point | -7.15 °C (estimate) | [4] |
| pKa | 10.61 ± 0.10 (Predicted) | [4] |
| logP | 0.389 (estimate) | [4] |
Solubility Profile:
This compound is soluble in water.[4] It also shows slight solubility in organic solvents such as chloroform and methanol.[4] Its hygroscopic nature indicates that it can absorb moisture from the air, a crucial consideration for storage and handling.[4]
Spectroscopic Characteristics (Predicted)
While specific, publicly available spectra for this compound are limited, its spectral characteristics can be reliably predicted based on the analysis of its functional groups and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different methyl and methylene groups. The six protons of the two N-methyl groups on the dimethylamino end would likely appear as a singlet. The three protons of the N-methyl group on the methylamino end would also be a singlet at a slightly different chemical shift. The methylene protons on the propane backbone would exhibit more complex splitting patterns (multiplets) due to coupling with adjacent protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the four unique carbon environments: the two carbons of the N-methyl groups on the dimethylamino moiety, the carbon of the N-methyl group on the methylamino moiety, and the three distinct methylene carbons of the propane chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key vibrational frequencies:
-
N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
C-H Stretch: Strong absorption bands will be present in the 2800-3000 cm⁻¹ range due to the C-H stretching vibrations of the methyl and methylene groups.
-
C-N Stretch: The C-N stretching vibrations for both the tertiary and secondary amines would likely appear in the fingerprint region, typically between 1000-1250 cm⁻¹.
Applications in Research and Development
The physical properties of this compound underpin its utility in various chemical applications:
-
Organic Synthesis: It serves as a versatile building block and intermediate in the synthesis of more complex molecules.[2] Its nucleophilic amine groups can participate in a variety of reactions.
-
Coordination Chemistry: The presence of two nitrogen atoms with available lone pairs of electrons makes it an effective ligand for coordinating with metal ions.[2] This property is valuable in the development of novel catalysts and materials.
-
Catalysis: It can function as an organic catalyst, leveraging the basicity and nucleophilicity of its amine functionalities to promote various chemical transformations.[2]
Safety, Handling, and Storage
Due to its chemical nature, proper safety precautions are essential when handling this compound.
Hazard Identification:
-
It is a flammable liquid and vapor.[6]
-
It is corrosive and can cause severe skin burns and eye damage.[6]
-
It is harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Overexposure may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[6]
Handling Recommendations:
-
Work in a well-ventilated area or under a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[6]
-
Use spark-proof tools and explosion-proof equipment.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
Storage Recommendations:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7]
-
Due to its hygroscopic nature, it is advisable to store it under an inert atmosphere, such as nitrogen, to prevent moisture absorption.[6]
-
Keep it separate from incompatible materials like strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]
Experimental Workflow: Purification by Distillation
The following diagram illustrates a standard laboratory procedure for the purification of this compound by distillation, a technique that leverages its defined boiling point.
Caption: Workflow for the purification of this compound.
Conclusion
This technical guide has provided a detailed examination of the physical properties of this compound. A thorough understanding of its physicochemical characteristics, spectroscopic profile, and safety considerations is paramount for its effective and safe utilization in research and development. The data and guidelines presented herein are intended to support scientists and professionals in leveraging the unique attributes of this versatile diamine in their synthetic and materials science endeavors.
References
- The Good Scents Company. (n.d.). N,N,N-trimethyl-1,3-propane diamine.
- National Center for Biotechnology Information. (n.d.). 1,3-Propanediamine, N1,N1,N3-trimethyl-. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). N,N,N',N'-Tetramethyl-1,3-diaminopropane. PubChem Compound Database.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
Sources
A Senior Application Scientist's Guide to the Synthesis of N,N,N'-Trimethyl-1,3-propanediamine from 1,3-diaminopropane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N'-Trimethyl-1,3-propanediamine is a valuable, asymmetrically substituted diamine with applications as a specialized ligand in coordination chemistry, an organic catalyst, and a key intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its synthesis from the readily available precursor 1,3-diaminopropane presents a classic challenge in selective functionalization: the controlled methylation of two distinct nitrogen atoms to achieve a specific degree of substitution. Over-methylation to the symmetric N,N,N',N'-tetramethyl-1,3-propanediamine is a common side reaction that must be carefully managed.[1] This guide provides an in-depth examination of the most reliable and efficient synthetic methodology for this transformation—the Eschweiler-Clarke reaction. We will explore the underlying mechanism, provide a field-proven experimental protocol, and discuss the critical aspects of purification and characterization necessary to ensure product integrity.
Introduction: The Rationale for Selective Methylation
1,3-Diaminopropane is a simple, colorless liquid featuring two primary amine groups.[3] The transformation to this compound involves the addition of three methyl groups across these two nitrogens, resulting in an asymmetrical structure with one tertiary amine and one secondary amine. This structural asymmetry is crucial, as it imparts distinct reactivity, basicity, and coordination properties compared to its symmetrically substituted counterparts like N,N'-dimethyl-1,3-propanediamine or the fully methylated N,N,N',N'-tetramethyl-1,3-propanediamine.[1]
Direct alkylation with reagents like methyl iodide is generally unsuitable for this synthesis. Such methods are notoriously difficult to control, often leading to a complex mixture of mono-, di-, tri-, and tetra-alkylated products, as well as undesired quaternary ammonium salts, making purification inefficient and significantly lowering the yield of the target compound.[4] A more sophisticated and controlled approach is required.
The Method of Choice: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a powerful and elegant one-pot procedure for the methylation of primary or secondary amines.[5][6] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7][8] A key advantage of this reaction is that it inherently avoids over-alkylation; the methylation process stops once a tertiary amine is formed, as it can no longer form an iminium ion intermediate, thus preventing the formation of quaternary ammonium salts.[5][9] This makes it exceptionally well-suited for our target synthesis.
Reaction Mechanism
The reaction proceeds through a two-step cycle of iminium ion formation followed by reduction.
-
Iminium Ion Formation: The amine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This forms a hemiaminal (or aminoalcohol) intermediate, which readily dehydrates to form a reactive iminium ion.[7][9]
-
Hydride Reduction: Formic acid serves as a source of hydride (H⁻). The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the methylated amine.[5][9] The driving force for this step is the formation of the stable carbon dioxide molecule.[9]
-
Repetition: For a primary amine like 1,3-diaminopropane, this process repeats until tertiary amines are formed.[8]
To achieve the target N,N,N'-trimethyl substitution, careful control over the stoichiometry of the reagents is paramount. Using approximately three equivalents of formaldehyde and formic acid is the theoretical starting point to introduce three methyl groups onto the 1,3-diaminopropane backbone.
Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale. All work should be performed in a well-ventilated fume hood.
Materials:
| Reagent | Formula | M.W. ( g/mol ) | Amount (1 eq) | Moles |
|---|---|---|---|---|
| 1,3-Diaminopropane | C₃H₁₀N₂ | 74.13 | 7.41 g | 0.10 |
| Formic Acid (~98%) | CH₂O₂ | 46.03 | 14.2 g (11.8 mL) | 0.31 |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 25.2 g (24.5 mL) | 0.31 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - |
| Diethyl Ether (or DCM) | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diaminopropane (7.41 g, 0.10 mol).
-
Reagent Addition: While stirring, carefully add formic acid (14.2 g, 0.31 mol) to the flask. The addition is exothermic; cooling in an ice bath may be necessary to maintain control.
-
Following the formic acid addition, add the 37% aqueous formaldehyde solution (25.2 g, 0.31 mol) dropwise.
-
Reaction: Heat the reaction mixture to 90-100°C (typically in a water or oil bath) and maintain it under reflux for 18-24 hours.[6][7] The evolution of CO₂ gas should be observed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution (e.g., 50% w/v) until the pH is >12. This step is highly exothermic and must be performed in an ice bath.
-
Extraction: Transfer the cooled, basified mixture to a separatory funnel. Extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will likely contain some unreacted starting material and the N,N,N',N'-tetramethyl-1,3-propanediamine byproduct. Purify the liquid by fractional distillation under reduced pressure to obtain the pure this compound.
Product Purification and Characterization
Purification by Fractional Distillation
The success of the synthesis hinges on the effective separation of the desired product from potential impurities. Fractional distillation is the most viable method on a laboratory scale.
Comparative Physical Properties:
| Compound | Formula | M.W. ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| 1,3-Diaminopropane (Starting Material) | C₃H₁₀N₂ | 74.13 | 140.1[3] |
| This compound (Product) | C₆H₁₆N₂ | 116.20 | 140-142 [1] |
| N,N,N',N'-Tetramethyl-1,3-propanediamine (Byproduct) | C₇H₁₈N₂ | 130.23 | 145[1] |
As seen in the table, the boiling points are relatively close. Therefore, a fractionating column with good efficiency (e.g., a Vigreux column) and careful control of the distillation rate and temperature are essential for achieving good separation.
Spectroscopic Characterization (¹H NMR)
Proton NMR is the definitive tool for confirming the structure of the product and assessing its purity.
-
This compound (C₆H₁₆N₂):
-
N(CH₃)₂: A sharp singlet at ~2.2 ppm, integrating to 6H.
-
NH(CH₃): A singlet or doublet (depending on solvent and concentration) at ~2.4 ppm, integrating to 3H.
-
N-CH₂-: Two triplets corresponding to the two methylene groups adjacent to the nitrogen atoms.
-
-CH₂-CH₂-CH₂-: A multiplet (quintet) for the central methylene group.
-
N-H: A broad singlet, the chemical shift of which is highly variable. This peak will be absent in the tetramethyl byproduct.
-
-
N,N,N',N'-Tetramethyl-1,3-propanediamine (C₇H₁₈N₂):
The presence of the N-H proton signal and the distinct integration values for the methyl groups allow for unambiguous differentiation between the desired product and the over-methylated byproduct.
Conclusion
The synthesis of this compound from 1,3-diaminopropane is most effectively and selectively achieved using the Eschweiler-Clarke reaction. This method's inherent mechanism prevents the formation of quaternary ammonium salts and allows for targeted methylation with careful stoichiometric control of formaldehyde and formic acid. While direct alkylation methods lead to intractable product mixtures, the Eschweiler-Clarke pathway provides a reliable and high-yielding route. Rigorous purification via fractional distillation and confirmation of structure and purity by ¹H NMR spectroscopy are critical final steps to ensure the integrity of this valuable asymmetric diamine for its intended research and development applications.
References
- Xiandai Huagong/Modern Chemical Industry. Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. (2016).
- Wikipedia. Eschweiler–Clarke reaction.
- Grokipedia. Eschweiler–Clarke reaction.
- NROChemistry. Eschweiler-Clarke Reaction.
- Google Patents. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
- YouTube. Eschweiler-Clarke Reaction. (2022).
- Google Patents. US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
- Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
- Wikipedia. 1,3-Diaminopropane.
- Eldorado - Repository of the TU Dortmund. SYNTHESIS OF POLYAMINES FROM POLYOLEFINS.
- Wikipedia. Reductive amination.
- Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
- NIST. This compound.
- PubChem. N,N,N',N'-Tetramethyl-1,3-diaminopropane.
- Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
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A Senior Application Scientist's Guide to the Synthesis of N,N,N'-Trimethyl-1,3-propanediamine via Reductive Amination
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of N,N,N'-Trimethyl-1,3-propanediamine, a versatile diamine utilized in organic synthesis and pharmaceutical development.[1][2][3] The focus of this document is on the reductive amination pathway, a highly controlled and efficient method for amine synthesis.[4] We will dissect the reaction mechanism, evaluate critical process parameters, and present a detailed, field-proven experimental protocol. This guide is designed to bridge theoretical knowledge with practical application, offering insights into the causality behind experimental choices to ensure reproducible, high-yield outcomes.
Introduction: The Significance of this compound
This compound, with the chemical formula (CH₃)₂N(CH₂)₃NHCH₃, is a key building block in organic chemistry. Its unique structure, featuring both a tertiary and a secondary amine, makes it a valuable ligand and catalyst in various chemical transformations.[1] In the pharmaceutical industry, it serves as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][3]
While several synthetic routes exist, direct alkylation of amines can be difficult to control, often leading to mixtures of products.[4] Reductive amination, however, offers a more selective and high-yielding alternative by forming an imine intermediate that is subsequently reduced.[4][5] This method avoids the common problem of multiple alkylations, making it a superior strategy for producing the desired trimethylated product.[4]
The Reductive Amination Pathway: A Mechanistic Overview
The synthesis of this compound via reductive amination is a one-pot reaction that proceeds in two main stages: the formation of an imine (or iminium ion) intermediate, followed by its reduction to the final amine product.[4][5]
Stage 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of a primary amine, in this case, methylamine (CH₃NH₂), on the carbonyl carbon of an aldehyde, 3-(dimethylamino)propanal ((CH₃)₂N(CH₂)₂CHO). This condensation reaction forms a transient imine intermediate.[6] The reaction is typically carried out under mildly acidic conditions (pH 4-7) to facilitate both the nucleophilic attack and the subsequent dehydration step.[6] At this pH, a portion of the imine is protonated to form an iminium ion, which is more electrophilic and thus more susceptible to reduction.[6][7]
Stage 2: Reduction A selective reducing agent is then used to deliver a hydride ion to the carbon of the C=N double bond of the iminium ion.[5][6] This reduction step forms the final this compound product.
Diagram 1: Reductive Amination Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Critical Parameters and Reagent Selection
The success of this synthesis hinges on the careful selection of reagents and precise control of reaction conditions.
3.1 Starting Materials
-
3-(Dimethylamino)propanal: This aldehyde is a key precursor. Its synthesis can be achieved through methods like the Mannich reaction.[8] The purity of this starting material is crucial to avoid side reactions.
-
Methylamine: Typically used as a solution in a suitable solvent (e.g., methanol or water). An excess of methylamine can be used to drive the imine formation to completion.
3.2 The Reducing Agent: A Comparative Analysis The choice of reducing agent is critical for the selectivity of the reaction.
-
Sodium Cyanoborohydride (NaBH₃CN): This is often the reagent of choice for reductive aminations.[4][5] Its key advantage is its selectivity; it is a weaker reducing agent than sodium borohydride and will preferentially reduce the iminium ion over the starting aldehyde.[5][6][7] This allows for a one-pot reaction where all reagents can be mixed from the start.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A suitable alternative to NaBH₃CN, especially when avoiding cyanide in the final product or waste stream is a priority.[4][9] It is also a mild and selective reducing agent.[9]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde.[7][9] If used, it is typically added after allowing sufficient time for the complete formation of the imine to minimize the reduction of the aldehyde.[9]
3.3 Solvent and Reaction Conditions
-
Solvent: Methanol is a common solvent for reductive aminations using NaBH₃CN as it is compatible with the reagent and effectively dissolves the starting materials.[9]
-
pH Control: Maintaining a slightly acidic pH (4-7) is essential. This pH range is a compromise that allows for the activation of the carbonyl group for nucleophilic attack by the amine, while not fully protonating the amine, which would render it non-nucleophilic.[6]
-
Temperature: The reaction is typically run at or below room temperature to control the reaction rate and minimize side reactions.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Sodium cyanoborohydride is toxic and should be handled with care.
Reagents and Equipment:
-
3-(Dimethylamino)propanal
-
Methylamine (40% solution in water)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric Acid (HCl) for pH adjustment
-
Sodium Hydroxide (NaOH) for work-up
-
Dichloromethane (for extraction)
-
Magnesium Sulfate (for drying)
-
Round-bottom flask with a magnetic stirrer
-
pH meter or pH paper
-
Distillation apparatus
Table 1: Reagent Quantities and Molar Ratios
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 3-(Dimethylamino)propanal | 101.15 | 10.1 g | 0.1 | 1.0 |
| Methylamine (40% soln.) | 31.06 | 9.3 mL | 0.12 | 1.2 |
| Sodium Cyanoborohydride | 62.84 | 6.9 g | 0.11 | 1.1 |
| Methanol | - | 100 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.1 g (0.1 mol) of 3-(dimethylamino)propanal in 100 mL of methanol.
-
Amine Addition: To the stirred solution, add 9.3 mL (0.12 mol) of a 40% aqueous solution of methylamine.
-
pH Adjustment: Adjust the pH of the solution to between 6 and 7 by the dropwise addition of hydrochloric acid.
-
Reducing Agent Addition: Cautiously add 6.9 g (0.11 mol) of sodium cyanoborohydride in portions to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of 2M HCl until gas evolution ceases.
-
Basification and Extraction: Make the solution basic (pH > 12) with the addition of 2M NaOH. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a clear, colorless liquid.[3]
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
GC-MS: To determine the purity of the compound and identify any volatile impurities.
-
Boiling Point: The boiling point of this compound is reported to be between 140-142 °C at atmospheric pressure.[3]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure the pH was maintained in the optimal range throughout the reaction. The quality of the starting aldehyde is also a critical factor.
-
Side Products: The formation of byproducts can result from the reduction of the starting aldehyde if a non-selective reducing agent is used or if the imine formation is not complete before reduction.
-
Optimization: The reaction time, temperature, and stoichiometry of the reagents can be optimized to improve yield and purity.
Conclusion
The synthesis of this compound via reductive amination is a robust and highly selective method that avoids the common pitfalls of direct alkylation. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable compound. The protocol outlined in this guide provides a solid foundation for the successful synthesis and purification of this compound for a variety of applications in research and development.
References
- Master Organic Chemistry. (2017, September 1).
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
- JoVE. (2023, April 30).
- Organic Chemistry Portal.
- Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
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A Spectroscopic Guide to N,N,N'-Trimethyl-1,3-propanediamine: Unveiling Molecular Structure through NMR, IR, and MS Analysis
This technical guide provides an in-depth analysis of the spectral data for N,N,N'-Trimethyl-1,3-propanediamine (CAS RN: 4543-96-8), a versatile aliphatic amine used in various chemical syntheses.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the spectroscopic techniques and the interpretation of the resulting spectra, this guide serves as a comprehensive resource for the structural elucidation of this compound.
Introduction to this compound
This compound, with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.20 g/mol , is a colorless liquid with a characteristic amine odor. Its structure features a propane backbone with a dimethylamino group at one end and a methylamino group at the other. This asymmetrical substitution pattern gives rise to a unique spectroscopic fingerprint, which will be explored in detail in the following sections.[8]
Chemical Structure:
Understanding the spectral properties of this molecule is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.[9] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, one can deduce the precise arrangement of atoms within a molecule.
Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to radio frequencies. When nuclei are irradiated with radio waves of the appropriate frequency, they absorb energy and "flip" their spin state, a phenomenon known as resonance. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a wealth of structural information.
Predicted ¹H NMR Spectrum
Expected Chemical Shifts and Multiplicities:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~2.2 | Singlet | 6H |
| NCH₂ | ~2.3 | Triplet | 2H |
| CH₂CH₂CH₂ | ~1.6 | Quintet | 2H |
| NHCH₂ | ~2.5 | Triplet | 2H |
| NHCH₃ | ~2.4 | Singlet | 3H |
| NH | ~1.0 - 3.0 | Broad Singlet | 1H |
Interpretation:
-
The six protons of the two methyl groups on the tertiary amine (N(CH₃)₂) are chemically equivalent and would appear as a sharp singlet.
-
The methylene group adjacent to the tertiary amine (NCH₂) would be a triplet due to coupling with the neighboring methylene group.
-
The central methylene group (CH₂CH₂CH₂) would appear as a quintet (or a multiplet) due to coupling with the two adjacent methylene groups.
-
The methylene group adjacent to the secondary amine (NHCH₂) would be a triplet, coupling with the central methylene group.
-
The methyl group on the secondary amine (NHCH₃) would be a singlet as there are no adjacent protons to couple with.
-
The proton on the secondary amine (NH) would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on factors like solvent and concentration.[10][11][12][13] The broadness is due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.
Predicted ¹³C NMR Spectrum
Similarly, a predicted ¹³C NMR spectrum can be outlined to anticipate the chemical shifts of the carbon atoms in the molecule.
Expected Chemical Shifts:
| Carbon | Chemical Shift (ppm) |
| N(CH₃)₂ | ~45 |
| NCH₂ | ~58 |
| CH₂CH₂CH₂ | ~28 |
| NHCH₂ | ~50 |
| NHCH₃ | ~36 |
Interpretation:
-
The carbon atoms are in distinct chemical environments and are therefore expected to show separate signals.
-
The carbons directly attached to the nitrogen atoms (N(CH₃)₂, NCH₂, NHCH₂, and NHCH₃) will be deshielded and appear at higher chemical shifts compared to the central methylene carbon.
-
The two methyl carbons of the dimethylamino group are equivalent and will produce a single peak.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring NMR spectra of an amine sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of labile protons like the N-H proton.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point for the chemical shifts.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra. Typical parameters for a ¹H NMR experiment include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Choosing the right IR sample preparation method.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [14]It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
Principles of Electron Ionization Mass Spectrometry (EI-MS)
In electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). [15][16]This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also to cause the molecular ion to fragment into smaller, charged species. [16][17]The resulting ions are then separated by a mass analyzer according to their m/z ratio, and a detector measures the abundance of each ion. An EI mass spectrum is a plot of ion abundance versus m/z.
Mass Spectrum of this compound
The mass spectrum of this compound is available from the NIST WebBook. [18] Key Features of the Mass Spectrum:
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 116.
-
Fragmentation Pattern: Aliphatic amines are known to undergo characteristic fragmentation pathways in EI-MS, primarily through α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).
Predicted Major Fragments:
| m/z | Fragment Structure |
| 58 | [CH₂=N(CH₃)₂]⁺ |
| 71 | [CH₂CH₂NHCH₃]⁺ |
| 85 | [M - CH₃]⁺ |
| 44 | [CH₂=NHCH₃]⁺ |
Interpretation:
-
The most abundant fragment ion (the base peak) is often the result of the most stable carbocation formed. For this compound, α-cleavage adjacent to the tertiary nitrogen is highly favorable, leading to the formation of the resonance-stabilized iminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58.
-
Other significant fragments can arise from cleavage at other points in the molecule, providing further structural clues.
Experimental Protocol for EI-MS
The general procedure for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.
-
Ionization: The gaseous sample molecules are passed through an ion source where they are bombarded by a 70 eV electron beam.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Schematic of an Electron Ionization Mass Spectrometer
The path of a molecule in an EI mass spectrometer.
Conclusion
References
- Drawell.
- ResearchGate. How to prepare a liquid sample for FTIR spectrum? [Link]
- Polymer Chemistry Characterization Lab.
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An In-depth Technical Guide to the Coordination Chemistry of N,N,N'-Trimethyl-1,3-propanediamine
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of N,N,N'-Trimethyl-1,3-propanediamine (tmdp). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of metal complexes involving this versatile, asymmetrically substituted diamine ligand. This document delves into the fundamental principles of tmdp's coordination behavior, detailed experimental protocols for the synthesis and characterization of its metal complexes, and an exploration of their potential applications, particularly in catalysis. The content is grounded in established scientific literature, providing a blend of theoretical understanding and practical, field-proven insights.
Introduction to this compound (tmdp)
This compound, systematically named N¹,N¹,N³-trimethylpropane-1,3-diamine, is an aliphatic amine with the chemical formula (CH₃)₂N(CH₂)₃NHCH₃. It is a derivative of 1,3-propanediamine (also known as trimethylenediamine), where three of the four amine hydrogens are replaced by methyl groups.[1] This asymmetrical substitution pattern, with a tertiary amine at one end and a secondary amine at the other, imparts unique steric and electronic properties to the molecule, making it a ligand of significant interest in coordination chemistry.[1]
The presence of two nitrogen donor atoms allows tmdp to function as a bidentate ligand, capable of forming stable chelate rings with a wide array of metal ions. The differing substitution on the nitrogen atoms can lead to distinct metal-ligand interactions and geometries within the resulting coordination complexes, potentially influencing their reactivity and catalytic activity.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of tmdp is crucial for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆N₂ | |
| Molecular Weight | 116.20 g/mol | |
| CAS Number | 4543-96-8 | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 140-142 °C | |
| Density | 0.793 g/mL at 25 °C | |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of tmdp typically involves the controlled methylation of 1,3-diaminopropane or the reaction of dimethylamine with a suitable three-carbon synthon. One common synthetic route involves the Michael addition of dimethylamine to acrylonitrile to form N,N-dimethylaminopropionitrile, followed by reduction and subsequent methylation of the primary amine.[1] Careful control of stoichiometry is essential to avoid the formation of the over-methylated byproduct, N,N,N',N'-tetramethyl-1,3-propanediamine.[1]
Another approach involves condensation reactions, such as the reaction of 1,3-propanediol with dimethylamine in the presence of a suitable catalyst and hydrogen.[1] While this can also lead to the tetramethylated product, optimization of reaction conditions can favor the formation of tmdp.[1]
Core Principles of tmdp Coordination Chemistry
The coordination of tmdp to a metal center is primarily through the lone pairs of electrons on its two nitrogen atoms, forming a six-membered chelate ring. The stability and geometry of the resulting complex are influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions.
Coordination Modes
As a bidentate ligand, tmdp typically coordinates to a single metal center. The asymmetrical nature of the ligand can lead to different coordination environments around the metal.
Sources
An In-depth Technical Guide to the Basicity and pKa of N,N,N'-Trimethyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N'-Trimethyl-1,3-propanediamine is an asymmetrically substituted diamine that serves as a versatile building block in organic synthesis. Its distinct structural features, possessing both a tertiary and a secondary amine, give rise to differential basicity at each nitrogen center. This guide provides a comprehensive overview of the basicity and pKa of this compound, offering a theoretical framework, detailed experimental protocols for pKa determination, and insights into its applications, particularly in medicinal chemistry and materials science.
This guide will equip researchers with the necessary knowledge and methodologies to determine these crucial physicochemical parameters.
Theoretical Framework: Understanding the Basicity of this compound
The basicity of the two nitrogen atoms in this compound is influenced by a combination of inductive effects, steric hindrance, and electrostatic interactions.
-
Inductive Effect: The methyl groups are electron-donating, which increases the electron density on the nitrogen atoms and thus enhances their basicity. The tertiary amine has two methyl groups, while the secondary amine has one.
-
Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atom for protonation is affected by the surrounding alkyl groups. The tertiary amine, with its three alkyl substituents, is more sterically hindered than the secondary amine.
-
Electrostatic Interactions: Upon protonation of one nitrogen atom, the resulting positive charge will decrease the basicity of the second nitrogen atom due to electrostatic repulsion.
These competing factors make it non-trivial to predict which nitrogen is more basic. A detailed experimental investigation is therefore necessary to assign the two pKa values to the specific nitrogen atoms.
The protonation equilibria for this compound can be visualized as follows:
Caption: Protonation equilibria of this compound.
Quantitative Data
| Compound | pKa1 | pKa2 | Source |
| This compound | Predicted: 10.61 ± 0.10 | Not specified | [1] |
| 1,3-Diaminopropane | 8.64 | 10.62 | [3] |
| N,N-Dimethyl-1,3-propanediamine | 8.5 | 10.9 | [4] |
Experimental Determination of pKa
For polybasic compounds like this compound, potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for the accurate determination of pKa values.[5][6]
Potentiometric Titration: A Step-by-Step Protocol
Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant is added.[4]
Materials:
-
Calibrated pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Buret (25 or 50 mL)
-
Beaker (100 mL)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
This compound sample
-
Deionized water
-
0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Nitrogen gas source
Protocol Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Procedure:
-
Prepare the Sample Solution: Accurately weigh a known amount of this compound and dissolve it in a beaker containing the 0.15 M KCl solution to a final concentration of approximately 1 mM.[7]
-
Calibrate the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Initial Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Begin gentle stirring. Purge the solution with nitrogen gas to remove dissolved carbon dioxide.
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M HCl solution from the buret.
-
Data Collection: After each addition of HCl, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value.
-
Endpoint: Continue the titration until the pH has dropped significantly, passing through two inflection points on the titration curve.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the two equivalence points from the inflection points of the curve. The first and second derivatives of the titration curve can be used for accurate determination.
-
The pKa values correspond to the pH at the half-equivalence points.[4] pKa1 will be the pH at half the volume of the second equivalence point, and pKa2 will be the pH at half the volume of the first equivalence point.
-
¹H NMR Spectroscopy for pKa Determination
¹H NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of protons adjacent to the nitrogen atoms as a function of pH.[8]
Materials:
-
NMR spectrometer
-
NMR tubes
-
This compound sample
-
Deuterium oxide (D₂O)
-
Standard buffer solutions in D₂O or a calibrated pH meter for pD measurement
-
Solutions of DCl and NaOD in D₂O for pH adjustment
Protocol Workflow:
Caption: Workflow for pKa determination by ¹H NMR spectroscopy.
Detailed Procedure:
-
Sample Preparation: Prepare a series of NMR samples of this compound in D₂O, each with a different, accurately measured pD. The pD can be adjusted using DCl and NaOD solutions.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample.
-
Data Analysis:
-
Identify the proton signals that are most sensitive to the protonation state of the nitrogen atoms (e.g., the methylene groups adjacent to the nitrogens and the N-methyl groups).
-
Plot the chemical shift (δ) of these protons as a function of pD.
-
The resulting data for each nitrogen's adjacent protons should form a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the sigmoid.[8]
-
By observing which proton signals are shifting at different pD ranges, the two pKa values can be assigned to the specific nitrogen atoms.
-
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules.[2]
-
Medicinal Chemistry: It serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used in the preparation of N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine, a derivative that could be explored for various biological activities.[9]
-
Materials Science: Derivatives of this compound are being investigated for the development of "smart" materials. These materials can respond to external stimuli, such as pH or the presence of specific molecules.[2]
Conclusion
This technical guide has provided a comprehensive overview of the basicity and pKa of this compound. While experimentally determined pKa values are currently lacking in the public domain, this guide has equipped researchers with the theoretical understanding and detailed experimental protocols necessary to determine these critical parameters. The provided step-by-step methodologies for potentiometric titration and NMR spectroscopy offer a robust framework for the empirical determination of the two distinct pKa values of this asymmetrically substituted diamine. A thorough understanding of its basicity is paramount for its effective utilization as a versatile building block in the advancement of medicinal chemistry and materials science.
References
- Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. Methods in Molecular Biology, 720, 493-503. [Link]
- Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of Polyamine pK a Values.
- Request PDF. (n.d.). Measurement of Polyamine pK a Values. [Link]
- Creative Bioarray. (n.d.).
- Semantic Scholar. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). [Link]
- MDPI. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
- FlavScents. (n.d.). N,N,N-trimethyl-1,3-propane diamine. [Link]
- ResearchGate. (2006). (PDF)
- The Good Scents Company. (n.d.). N,N,N-trimethyl-1,3-propane diamine. [Link]
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 4543-96-8). [Link]
- Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]
- Pharmaffiliates. (n.d.). This compound. [Link]
- Wikipedia. (n.d.). 1,3-Diaminopropane. [Link]
- Lifescience Global. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. [Link]
- Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]
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An In-depth Technical Guide to the Solubility of N,N,N'-Trimethyl-1,3-propanediamine in Organic Solvents
Introduction: Understanding the Significance of Solubility in Research and Development
N,N,N'-Trimethyl-1,3-propanediamine is a substituted diamine that serves as a versatile building block in organic synthesis and a key component in the development of pharmaceuticals and other advanced materials.[1][2] Its utility in these applications is fundamentally linked to its solubility characteristics in various organic solvents. A comprehensive understanding of its solubility profile is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, formulation development, and ultimately, the efficiency and success of the entire research and development pipeline.
This technical guide provides an in-depth exploration of the solubility of this compound. We will delve into the theoretical principles governing its solubility, present available solubility data, and offer a detailed, field-proven protocol for determining its solubility in a range of organic solvents. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge and practical tools necessary to effectively utilize this compound in their work.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C6H16N2 | [3] |
| Molecular Weight | 116.20 g/mol | [4] |
| Boiling Point | 140-142 °C | [5][6] |
| Density | 0.793 g/mL at 25 °C | [5][6] |
| logP (Octanol/Water Partition Coefficient) | 0.389 (estimated) | [5] |
| pKa | 10.61 ± 0.10 (Predicted) | [5] |
| Water Solubility | Soluble | [5][7] |
The presence of two nitrogen atoms with lone pairs of electrons allows for hydrogen bonding with protic solvents, while the alkyl backbone contributes to its interaction with nonpolar solvents.[8] The estimated logP value suggests a degree of lipophilicity, indicating that it will exhibit solubility in a range of organic solvents.[5]
Theoretical Framework: The Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The nitrogen atoms in this compound can act as hydrogen bond acceptors. In protic solvents like alcohols, the solvent can act as a hydrogen bond donor, leading to strong solute-solvent interactions and generally good solubility.
-
Dipole-Dipole Interactions: The polar C-N bonds in the molecule create a net dipole moment, allowing for dipole-dipole interactions with polar aprotic solvents such as acetone or ethyl acetate.
-
Van der Waals Forces (London Dispersion Forces): These are weak, temporary forces that exist between all molecules. The nonpolar alkyl chain of this compound will interact with nonpolar solvents like hexane or toluene primarily through these forces.
The overall solubility is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
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An In-depth Technical Guide to the Thermal Stability of N,N,N'-Trimethyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Thermal Stability in Amine Chemistry
N,N,N'-Trimethyl-1,3-propanediamine, with the linear formula (CH₃)₂N(CH₂)₃NHCH₃, is an asymmetrical diamine whose utility in chemical synthesis is influenced by the reactivity of its tertiary and secondary amine functionalities.[1] The thermal stability of such a compound is a critical parameter that dictates its operational limits. Exceeding these limits can lead to decomposition, resulting in the formation of potentially hazardous byproducts, loss of material, and compromised process integrity. For drug development professionals, ensuring the thermal stability of building blocks like this compound is crucial for the synthesis of active pharmaceutical ingredients (APIs) under controlled and safe conditions.
This guide will delve into the essential techniques for evaluating the thermal stability of this compound, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of these techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data. Furthermore, we will examine the factors that can influence the thermal stability of aliphatic amines and propose a systematic approach to risk assessment and safe handling.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal stability. These properties provide context for its behavior under various conditions.
| Property | Value | Reference |
| CAS Number | 4543-96-8 | |
| Molecular Formula | C₆H₁₆N₂ | |
| Molecular Weight | 116.20 g/mol | |
| Boiling Point | 140-142 °C | |
| Density | 0.793 g/mL at 25 °C | |
| Flash Point | 34 °C (closed cup) |
Experimental Assessment of Thermal Stability
The cornerstone of determining the thermal stability of a compound lies in empirical analysis. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary techniques for this purpose.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.
The following diagram illustrates a typical workflow for conducting a TGA experiment.
Caption: A generalized workflow for Thermogravimetric Analysis (TGA).
The output of a TGA experiment is a curve plotting percentage mass loss against temperature. Key parameters to extract include:
-
Onset Temperature (Tonset): The temperature at which significant mass loss begins. This is often considered the start of decomposition.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG).
For this compound, a single-step or multi-step decomposition profile may be observed, depending on the complexity of the degradation reactions.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into a DSC pan. Hermetically seal the pan to prevent volatilization before decomposition.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Atmosphere Control: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: Equilibrate the sample at a sub-ambient temperature, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature beyond the expected decomposition.
-
Data Acquisition: Record the heat flow to the sample relative to the reference.
The resulting DSC thermogram will show peaks corresponding to thermal events:
-
Endothermic Peaks: Indicate heat absorption, characteristic of phase transitions like melting and boiling.
-
Exothermic Peaks: Indicate heat release, often associated with decomposition or polymerization reactions.
For this compound, an endotherm corresponding to its boiling point (around 140-142 °C) would be expected, followed by an exotherm at higher temperatures if the decomposition is energetic.
Factors Influencing Thermal Stability
The thermal stability of this compound is not an intrinsic constant but can be influenced by several external factors.
Presence of Oxygen
The presence of an oxidative atmosphere (air) can significantly lower the decomposition temperature of amines compared to an inert atmosphere (nitrogen or argon).[2] Oxidation can initiate degradation through radical mechanisms, leading to a different set of decomposition products.
Catalytic Impurities
Trace amounts of metal ions or other catalytic species can lower the activation energy for decomposition reactions, thereby reducing the thermal stability of the amine.
Presence of CO₂ and Water
For applications where this compound might be exposed to carbon dioxide and water, the formation of carbamates and bicarbonates can alter the thermal degradation pathway.[3] While more relevant for CO₂ capture applications, this highlights the importance of considering the chemical environment.
The following diagram illustrates the relationship between these factors and the thermal stability of the amine.
Caption: Key factors that can influence the thermal stability of amines.
Predicted Decomposition Products and Pathways
Based on the known chemistry of aliphatic amines and safety data for this compound, the primary hazardous decomposition products upon thermal degradation are expected to be:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
The decomposition is likely to proceed through a complex series of radical chain reactions, involving C-N and C-C bond cleavage. The specific intermediates and final products will depend on the decomposition conditions, particularly the presence or absence of oxygen.
Safe Handling and Storage Recommendations
Given the potential for thermal decomposition, the following precautions are recommended for handling and storing this compound:
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] Keep containers tightly closed.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid heating the material above its recommended temperature limits. In case of fire, use carbon dioxide, dry chemical foam, or water spray.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
Conclusion
While specific, publicly available TGA and DSC data for this compound are limited, this guide provides a comprehensive framework for its thermal stability assessment. By employing the outlined TGA and DSC methodologies, researchers and drug development professionals can determine the critical temperature limits for this compound. Understanding the influence of atmospheric conditions and potential impurities is crucial for ensuring its safe and effective use in synthesis and other applications. Adherence to proper handling and storage procedures is paramount to mitigate the risks associated with the thermal degradation of this and other aliphatic amines.
References
- Goff, G. S., & Rochelle, G. T. (2004). Monoethanolamine Degradation: O2 and CO2 Rate. Industrial & Engineering Chemistry Research, 43(20), 6400–6408.
- Lia, L., & Chen, J. (2012). Thermal degradation of monoethanolamine in CO2 capture. International Journal of Greenhouse Gas Control, 10, 298-305.
- Supap, T., et al. (2010). Thermal degradation of MEA-and MDEA-based amines and their blends for CO2 capture. Chemical Engineering & Technology, 33(11), 1803-1811.
- Freeman, S. A., et al. (2011). Carbon dioxide capture with concentrated, aqueous piperazine. International Journal of Greenhouse Gas Control, 5(4), 825-833.
- Vevelstad, S. J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16045–16056.
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An In-depth Technical Guide: A Comparative Analysis of N,N,N'-Trimethyl-1,3-propanediamine and Symmetrical Diamines
Introduction
In the landscape of organic chemistry and drug development, diamines are fundamental building blocks and versatile reagents. Their utility spans from constructing complex polymer backbones to acting as critical ligands in asymmetric catalysis.[1] The arrangement and substitution of the two amine functionalities within the molecular scaffold dictate the compound's reactivity, steric profile, and ultimate application. This guide provides a detailed comparative analysis of the asymmetrically substituted N,N,N'-Trimethyl-1,3-propanediamine against its symmetrical counterparts, primarily the parent 1,3-diaminopropane and the fully substituted N,N,N',N'-Tetramethyl-1,3-propanediamine.
The core distinction lies in symmetry. Symmetrical diamines possess chemically equivalent nitrogen centers, which can be a boon for creating uniform polymers or specific catalytic environments. However, this equivalence presents a significant challenge when selective monofunctionalization is desired, a common requirement in pharmaceutical synthesis.[2][3] Asymmetrical diamines, such as this compound, inherently solve this problem by presenting two distinct nitrogen environments: one tertiary and one secondary amine. This structural nuance opens avenues for regioselective reactions that are often complex and low-yielding with symmetrical precursors. This guide will explore the causality behind the experimental choices when working with these compounds, from synthesis to application, providing field-proven insights for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties: The Impact of Methylation and Symmetry
The substitution pattern on the nitrogen atoms of the 1,3-propanediamine backbone profoundly influences the molecule's physical and chemical properties. The asymmetrical nature of this compound, with its distinct secondary and tertiary amine groups, contrasts sharply with the twin primary amines of 1,3-diaminopropane and the twin tertiary amines of N,N,N',N'-Tetramethyl-1,3-propanediamine.[4]
This structural variation directly impacts basicity, nucleophilicity, steric hindrance, and intermolecular interactions like hydrogen bonding. 1,3-Diaminopropane, with two primary amines, can act as a hydrogen bond donor and acceptor, leading to a higher boiling point relative to its molecular weight. In contrast, the fully methylated N,N,N',N'-Tetramethyl-1,3-propanediamine can only act as a hydrogen bond acceptor, and its increased steric bulk influences its role as a chelating ligand and its reactivity as a base.[5] this compound presents an intermediate and functionally distinct profile.
Data Presentation: Comparative Physicochemical Properties
| Property | This compound | 1,3-Diaminopropane (Symmetrical) | N,N,N',N'-Tetramethyl-1,3-propanediamine (Symmetrical) |
| CAS Number | 4543-96-8[6] | 109-76-2[7] | 110-95-2[8] |
| Molecular Formula | C₆H₁₆N₂[6] | C₃H₁₀N₂[9] | C₇H₁₈N₂[10] |
| Molecular Weight | 116.20 g/mol [6] | 74.12 g/mol [9] | 130.23 g/mol [11] |
| Appearance | Liquid[12] | Colorless to yellowish liquid[9] | Colorless to pale yellow liquid[10] |
| Boiling Point | 140-142 °C[13] | ~140 °C[9][14] | 145-146 °C[11] |
| Density | 0.793 g/mL at 25 °C[13] | 0.888 g/mL at 25 °C[14] | 0.779 g/mL at 25 °C[11] |
| Refractive Index | n20/D 1.4283[12] | n20/D 1.458[14] | n20/D 1.4234[11] |
| Solubility | Soluble in water[13] | Soluble in water and many polar organic solvents[7] | Soluble in water and various organic solvents[10] |
| Flash Point | 34.4 °C[15] | 48 °C[9] | 89 °F (~31.7 °C)[11] |
Synthesis and Reactivity: A Tale of Two Nitrogens
The synthetic routes and subsequent reactivity profiles of these diamines are direct consequences of their structural symmetry or lack thereof.
Established Synthetic Routes
The production of these amines often starts from common precursors, with the degree and type of N-alkylation being the key differentiating step.
-
1,3-Diaminopropane: A prevalent industrial method involves the amination of acrylonitrile followed by the hydrogenation of the resulting aminopropionitrile.[7]
-
N,N,N',N'-Tetramethyl-1,3-propanediamine: This symmetrical diamine can be synthesized via the methylation of 1,3-diaminopropane using agents like formaldehyde.[11] An alternative route involves the reaction of 1,3-propanediol with dimethylamine in the presence of hydrogen and a suitable catalyst.[16]
-
This compound: The synthesis of this asymmetrically substituted diamine requires controlled methylation of a precursor like 1,3-diaminopropane to avoid over-methylation and the formation of the tetramethylated byproduct.[4] This highlights a key synthetic challenge: achieving selective functionalization. An alternative pathway involves the reaction of dimethylamine with acrylonitrile to form N,N-dimethyl-aminopropionitrile, which can then be selectively methylated and reduced.[4][17]
Diagram: General Synthetic Pathways
Caption: Simplified synthetic routes to symmetrical and asymmetrical propanediamines.
Reactivity and the Monoacylation Challenge
The most significant divergence in reactivity arises in reactions that target only one of the two nitrogen atoms, such as monoacylation.
-
Symmetrical Diamines: Direct monoacylation of symmetrical diamines is notoriously difficult. The initial acylation product is often more soluble or reactive than the starting diamine, leading to a high propensity for bis-acylation, even when using a large excess of the diamine.[2] This necessitates complex multi-step "protect-acylate-deprotect" strategies, which are inefficient and generate significant waste.[3] To overcome this, modern methods have been developed, including biocatalytic approaches using enzymes like carboxylic acid reductase (CAR) and continuous flow processes in microreactors, which offer superior selectivity under milder conditions.[3][18]
-
This compound: This molecule elegantly circumvents the mono-functionalization problem. It possesses a secondary amine (N-H) and a tertiary amine. The secondary amine is nucleophilic and can readily undergo reactions like acylation, alkylation, or sulfonylation. The tertiary amine, lacking a proton, is non-reactive under these conditions but retains its basicity, often acting as an internal acid scavenger. This inherent differentiation allows for clean, regioselective modification without the need for protecting groups, streamlining synthesis and improving atom economy.
Applications in Research and Industry
The distinct properties of these diamines translate into a diverse range of applications, where the choice between a symmetrical and an asymmetrical structure is a critical experimental design parameter.
Catalysis and Coordination Chemistry
-
Symmetrical Diamines: Symmetrically substituted diamines, particularly chiral C2-symmetrical variants, are cornerstones of asymmetric catalysis, where they serve as ligands for transition metals.[19][20] N,N,N',N'-Tetramethyl-1,3-propanediamine is widely used as a catalyst for producing polyurethane foams and as a hardener for epoxy resins.[5][11] It also acts as a ligand in coordination chemistry and as a base/catalyst in organic reactions like the Baylis-Hillman reaction.[21]
-
This compound: The unique combination of a secondary amine and a tertiary amine makes it a valuable ligand. For instance, it has been used as a ligand in ruthenium-based catalysts for the racemization of aromatic alcohols.[22] Its ability to coordinate to a metal center while the remaining amine functionality can participate in other interactions offers unique catalytic possibilities.
Synthetic Building Blocks
-
Symmetrical Diamines: 1,3-Diaminopropane is a versatile precursor for a wide array of products, including pharmaceuticals, agricultural pesticides, polymers like polyamides, and corrosion inhibitors.[23][24] Monoacylated symmetrical diamines are critical intermediates for numerous active pharmaceutical ingredients (APIs), including the antidepressant befuraline.[2][3]
-
This compound: Its primary role as a building block is in syntheses where regioselective functionalization is paramount. A notable application is in the preparation of unlabeled N,N,N′-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIDPM), showcasing its utility as a scaffold for constructing more complex molecules for research.[4][13]
Diagram: Application Workflow
Caption: Logical flow from diamine structure to primary application focus.
Experimental Protocol: Biocatalytic Monoacylation of a Symmetrical Diamine
To illustrate the advanced techniques required to achieve selectivity with symmetrical diamines, this section details a biocatalytic approach. This protocol is based on the principles described for using a truncated carboxylic acid reductase (CAR) adenylation domain (A-domain) for selective amide bond formation in an aqueous medium.[18][25]
Objective: To perform the selective monoacylation of piperazine (a cyclic symmetrical diamine) with benzoic acid.
Principle: A stand-alone CAR A-domain catalyzes the ATP-dependent activation of a carboxylic acid to form an acyl-adenylate intermediate, which then reacts with one amine of the diamine to form the mono-amide product. An ATP-regeneration system is used for cofactor recycling.[18]
Materials:
-
CAR A-domain enzyme (e.g., CARmm-A from Mycobacterium marinum)[18]
-
Polyphosphate kinase (e.g., CHU from Cytophaga hutchinsonii)[18]
-
Benzoic acid
-
Piperazine
-
Adenosine triphosphate (ATP)
-
Polyphosphate
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.5)
-
Deionized water
-
Reaction vials
-
Incubator shaker
-
HPLC or LC-MS for analysis
Procedure:
-
Prepare Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Prepare Stock Solutions:
-
Benzoic acid (e.g., 100 mM in DMSO).
-
Piperazine (e.g., 1 M in deionized water).
-
ATP (e.g., 100 mM in buffer).
-
MgCl₂ (e.g., 1 M in deionized water).
-
Polyphosphate (e.g., 200 mg/mL in deionized water).
-
-
Set up Reaction: In a 1.5 mL microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer (100 mM) to a final volume of 1 mL.
-
MgCl₂ to a final concentration of 10 mM.
-
ATP to a final concentration of 2 mM.
-
Polyphosphate to a final concentration of 20 mg/mL.
-
Benzoic acid to a final concentration of 10 mM.
-
Piperazine to a final concentration of 20 mM (2 equivalents).
-
Polyphosphate kinase (e.g., 1 µM).
-
-
Initiate Reaction: Add the CAR A-domain enzyme to a final concentration of 5 µM to start the reaction.
-
Incubation: Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.
-
Quenching and Analysis:
-
Stop the reaction by adding an equal volume of acetonitrile or by flash-freezing in liquid nitrogen.
-
Centrifuge the sample to pellet the enzymes.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the formation of the mono-acylated product and check for any di-acylated byproduct.
-
Self-Validation: The trustworthiness of this protocol is ensured by running appropriate controls. A reaction without the CAR enzyme should show no product formation, confirming the catalytic nature of the conversion. A reaction without the ATP regeneration system will demonstrate significantly lower conversion, validating the necessity of the cofactor recycling. Analysis by LC-MS will confirm the mass of the desired mono-acylated product, validating its identity.[18]
Safety and Handling
Both asymmetrical and symmetrical propanediamines are hazardous chemicals that require careful handling in a well-ventilated fume hood.
-
1,3-Diaminopropane: Flammable liquid and vapor. It is harmful if swallowed and fatal in contact with skin. It causes severe skin burns and eye damage.[9][26][27]
-
N,N,N',N'-Tetramethyl-1,3-propanediamine: Flammable liquid and vapor. It is also toxic in contact with skin, harmful if swallowed, and causes severe skin burns and eye damage.[28]
-
This compound: Classified as a dangerous good for transport.[6] While specific GHS data is less prevalent in the initial search, its structural similarity to the other diamines suggests it should be handled with equivalent precautions, assuming it is flammable, corrosive, and toxic.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[29][30]
-
Keep away from heat, sparks, open flames, and other ignition sources.[26]
-
Store in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible materials like acids and strong oxidizing agents.[11][27]
-
Handle in accordance with good industrial hygiene and safety practices.[31]
Conclusion
The choice between an asymmetrically substituted diamine like this compound and its symmetrical relatives is a critical decision in chemical synthesis and material design. While symmetrical diamines are invaluable for creating uniform structures and specific ligand environments, they present a significant hurdle for selective mono-functionalization. This compound, with its intrinsically differentiated nitrogen centers, provides a direct and elegant solution to this challenge, enabling streamlined, regioselective synthetic pathways. As the demand for more complex and precisely functionalized molecules grows, particularly in pharmaceutical development, the strategic use of asymmetrical building blocks will undoubtedly become increasingly vital, offering a more efficient and atom-economical approach to molecular construction.
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A Researcher's Guide to Sourcing and Quality Control of High-Purity N,N,N'-Trimethyl-1,3-propanediamine for Drug Development
Introduction: The Strategic Importance of N,N,N'-Trimethyl-1,3-propanediamine in Pharmaceutical Synthesis
This compound (CAS No. 4543-96-8) is a versatile aliphatic diamine that serves as a critical building block in the synthesis of complex organic molecules.[1] Its unique asymmetrical structure, featuring both a tertiary and a secondary amine group separated by a flexible three-carbon chain, offers medicinal chemists a valuable scaffold for creating novel pharmacologically active compounds.[2] The distinct basicity and nucleophilicity of the two amine functionalities allow for selective chemical modifications, enabling the construction of intricate molecular architectures with precisely positioned functional groups.[2] This characteristic is paramount in drug discovery, where the spatial arrangement of molecular fragments dictates the efficacy and selectivity of a drug candidate.
In the pharmaceutical industry, the purity and consistency of starting materials are non-negotiable. For a seemingly simple building block like this compound, the presence of even minute impurities can have cascading effects on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of the commercial supplier landscape, coupled with robust in-house quality control, is essential for any research or drug development program utilizing this key intermediate. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-purity this compound, establishing stringent quality control measures, and understanding its application in pharmaceutical synthesis.
Navigating the Commercial Supplier Landscape
The selection of a reliable commercial supplier for high-purity this compound is a critical first step in the drug development process. The ideal supplier not only provides the material to the required specifications but also offers comprehensive documentation and transparency in their manufacturing and quality control processes.
Key Supplier Evaluation Criteria
When evaluating potential suppliers, researchers should consider the following:
-
Purity and Specifications: The purity of the supplied material is of utmost importance. Look for suppliers that provide a detailed Certificate of Analysis (CoA) with each batch, specifying the purity as determined by appropriate analytical methods (e.g., GC, NMR).[3]
-
Consistency: Batch-to-batch consistency is crucial for reproducible research and manufacturing. A reputable supplier will have robust quality management systems in place to ensure this.
-
Documentation: The supplier should be able to provide comprehensive documentation, including Safety Data Sheets (SDS), CoAs, and potentially information on the manufacturing process and impurity profile.
-
Scalability: For drug development projects, the ability of the supplier to provide larger quantities of the material with consistent quality is a key consideration for future scale-up.
-
Regulatory Compliance: For later-stage development, suppliers with experience in providing materials compliant with Good Manufacturing Practices (GMP) are preferred.
Comparative Overview of Commercial Suppliers
The following table provides a summary of prominent commercial suppliers of this compound, highlighting their typical purity levels and other relevant information for researchers.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥96%[4] | Grams to Kilograms | Offers detailed product information and CoAs for different batches. |
| Biosynth | High-purity for pharmaceutical testing[5] | Custom and bulk quotes available | Intended for use in the chemical, diagnostic, and pharmaceutical industries.[5] |
| Santa Cruz Biotechnology | 97%, stabilized with KOH[6] | Grams | Specifies the use of a stabilizer, which is important for material stability.[6] |
| BOC Sciences | Research and GMP grades available[7] | Milligrams to Kilograms | Provides a wide range of services to support the pharmaceutical industry.[7] |
| Echemi (Shaanxi Dideu Medichem Co. Ltd) | ≥98%[8] | Kilograms to Tons | ISO 9001:2005 certified producer, may offer GMP certification.[8] |
| Apollo Scientific | Purity specifications available upon request | Grams to bulk | A UK-based supplier with a focus on research chemicals.[9] |
| Pharmaffiliates | Reference standards supplier | Inquire for details | Specializes in pharmaceutical reference standards.[10] |
This table is for informational purposes and researchers should always consult the supplier's specific product documentation for the most up-to-date information.
Ensuring Scientific Integrity: In-House Quality Control
While a supplier's CoA provides a baseline for quality, it is imperative for research and development laboratories to have independent verification methods in place. This not only confirms the identity and purity of the starting material but also helps in identifying any potential issues early in the development process.
The Importance of Orthogonal Analytical Methods
Relying on a single analytical technique for purity assessment can be misleading. The use of orthogonal methods, which measure different chemical or physical properties of the compound, provides a more comprehensive and reliable purity profile. For this compound, a combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.
Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for assessing the purity of volatile and semi-volatile organic compounds like this compound.[11]
Objective: To determine the purity of this compound and identify any volatile impurities.
Instrumentation and Reagents:
-
Gas Chromatograph with FID
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[12]
-
High-purity helium or nitrogen as carrier gas
-
This compound sample
-
Anhydrous solvent for dilution (e.g., Dichloromethane or Methanol)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen anhydrous solvent in a volumetric flask.
-
Transfer an aliquot of the solution to a GC vial.
-
-
GC Instrument Setup (Example Conditions):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp rate 1: 10 °C/min to 150 °C
-
Ramp rate 2: 25 °C/min to 250 °C, hold for 5 minutes
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Record the chromatogram.
-
Identify the main peak corresponding to this compound.
-
Calculate the purity using the area normalization method, assuming all components have a similar response factor with the FID.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Causality Behind Experimental Choices:
-
The choice of a mid-polar column like DB-5ms provides good separation for a range of potential impurities with varying polarities.
-
The temperature program is designed to elute the relatively volatile this compound efficiently while also allowing for the separation of less volatile impurities.
-
A high injector temperature ensures complete volatilization of the sample.
Experimental Protocol: Identity and Purity Confirmation by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that can be used to both confirm the structure and determine the purity of a compound without the need for a specific reference standard of the analyte.[13]
Objective: To confirm the chemical structure of this compound and determine its absolute purity using an internal standard.
Instrumentation and Reagents:
-
NMR Spectrometer (≥400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
-
High-purity, certified internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., Maleic acid, 1,4-Dinitrobenzene).
-
This compound sample
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation of the nuclei. A D1 of 30-60 seconds is often a good starting point for quantitative accuracy.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[14]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Causality Behind Experimental Choices:
-
A high-field NMR spectrometer provides better signal dispersion, which is crucial for accurate integration, especially in the presence of impurities.
-
The long relaxation delay is the most critical parameter for ensuring the quantitative nature of the experiment, as it allows all protons to return to their equilibrium state before the next pulse.
-
The choice of a stable, non-volatile internal standard with well-separated signals is essential for accurate quantification.
Visualization of Key Workflows
Supplier Qualification Workflow
The following diagram illustrates a typical workflow for qualifying a new supplier of this compound.
Caption: A flowchart outlining the key steps in the qualification process for a new supplier of critical raw materials.
Chemical Structure of this compound
Caption: The chemical structure of this compound, highlighting the secondary and tertiary amine groups.
Applications in Drug Development and Potential Impurities
This compound is a valuable building block in medicinal chemistry due to its ability to introduce a basic nitrogen center and a flexible linker into a molecule. It is used in the synthesis of a variety of compounds, including those with potential therapeutic applications. For example, it has been used in the preparation of unlabeled N,N,N′-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine, a scaffold for more complex molecules.[6]
The synthesis of this compound often involves the methylation of 1,3-diaminopropane or a related precursor.[2] This process can lead to several potential impurities that researchers should be aware of:
-
Under-methylated species: N-methyl-1,3-propanediamine and N,N'-dimethyl-1,3-propanediamine.
-
Over-methylated species: N,N,N',N'-tetramethyl-1,3-propanediamine.[2][15]
-
Starting materials: Residual 1,3-diaminopropane.
-
Solvents and reagents: Residual solvents and reagents from the synthesis and purification process.
The presence of these impurities can affect the reactivity of the building block and may lead to the formation of unwanted byproducts in subsequent synthetic steps. Therefore, the analytical methods described above should be carefully evaluated to ensure they can separate and detect these potential impurities.
Conclusion: A Foundation of Quality for Successful Drug Development
The successful development of new pharmaceutical therapies relies on a foundation of high-quality starting materials and rigorous scientific methodology. This compound, while a relatively simple molecule, plays a crucial role as a building block in the synthesis of potentially life-saving drugs. By carefully selecting commercial suppliers, implementing robust in-house quality control procedures using orthogonal analytical methods like GC and qNMR, and understanding the potential impurity profile, researchers can ensure the integrity of their starting materials. This diligence at the earliest stages of drug development is essential for generating reliable and reproducible results, ultimately accelerating the path to new and effective medicines.
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- This compound. Pharmaffiliates.
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- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.
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The Evolving Legacy of Substituted 1,3-Propanediamines: From Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-propanediamine scaffold, a seemingly simple three-carbon chain flanked by two amino groups, has proven to be a remarkably versatile and enduring structural motif in the annals of medicinal chemistry. Its journey from a fundamental building block to a key pharmacophore in a diverse array of therapeutic agents is a testament to the power of chemical substitution and the evolution of drug discovery paradigms. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic development of substituted 1,3-propanediamines, offering insights into their structure-activity relationships and their impact on modern drug development.
A Historical Perspective: From Polyamines to Targeted Therapeutics
The story of substituted 1,3-propanediamines is intrinsically linked to the broader history of polyamine research. The initial discovery of naturally occurring polyamines like spermine, which contains a 1,3-propanediamine subunit, dates back to the 17th century with Antonie van Leeuwenhoek's observations of crystals in human semen. However, the profound biological significance of these molecules remained largely enigmatic for centuries. It was not until the 20th century that the crucial roles of polyamines in cell growth, differentiation, and proliferation were elucidated, sparking intense interest in their potential as therapeutic targets, particularly in oncology.
This foundational understanding of polyamine biology laid the groundwork for the exploration of synthetic diamines, including substituted 1,3-propanediamines. Early investigations were often driven by the need for chemical intermediates and building blocks in various industrial applications. The inherent nucleophilicity of the amino groups made 1,3-propanediamine a valuable precursor for the synthesis of heterocycles and polymers.
The transition of substituted 1,3-propanediamines from industrial chemicals to pharmacologically active agents was a gradual process, marked by both serendipitous findings and, later, by deliberate, structure-based design. The recognition that the three-carbon spacer provides an optimal distance for interacting with various biological targets, coupled with the vast chemical space accessible through substitution on the nitrogen atoms and the central carbon, fueled their adoption in medicinal chemistry programs.
The Evolution of Synthesis: From Classical Methods to Asymmetric Innovations
The synthetic accessibility of substituted 1,3-propanediamines has been a critical enabler of their widespread investigation. The evolution of synthetic methodologies reflects the broader advancements in organic chemistry, moving from classical, often harsh, methods to more sophisticated and stereoselective approaches.
Foundational Synthetic Strategies
Historically, the preparation of substituted 1,3-propanediamines relied on straightforward nucleophilic substitution and reductive amination reactions. A common and enduring industrial method for producing the parent 1,3-diaminopropane involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile.[1]
For the synthesis of N-substituted derivatives, particularly symmetrically substituted ones, the reaction of 1,3-dihalopropanes with an excess of the desired amine has been a workhorse method. However, this approach often suffers from a lack of selectivity and the formation of multiple byproducts.
A significant advancement in the synthesis of unsymmetrically substituted 1,3-propanediamines came with the development of multi-step sequences involving the protection of one amino group, followed by substitution on the other, and subsequent deprotection.
Modern Synthetic Methodologies
The demand for enantiomerically pure substituted 1,3-propanediamines, driven by the stereospecific nature of drug-receptor interactions, has spurred the development of asymmetric synthetic routes.
Enzymatic Desymmetrization: A notable modern approach involves the enzymatic desymmetrization of prochiral 2-substituted 1,3-propanediamines. This method utilizes lipases in organic solvents to selectively acylate one of the two enantiotopic amino groups, providing access to chiral building blocks with high enantiomeric excess.[2]
Figure 1: Conceptual workflow of enzymatic desymmetrization of a prochiral 2-substituted 1,3-propanediamine.
Therapeutic Applications: A Scaffold of Diverse Bioactivity
The true value of the substituted 1,3-propanediamine scaffold lies in its remarkable ability to serve as a platform for developing drugs with a wide range of therapeutic applications. The strategic placement of various substituents allows for the fine-tuning of physicochemical properties and the optimization of interactions with specific biological targets.
Anticancer Agents: Targeting DNA and Essential Enzymes
One of the most significant contributions of substituted 1,3-propanediamines to medicine is in the field of oncology. The diamine moiety often serves as a key DNA-intercalating or enzyme-inhibiting element.
Piroxantrone and Losoxantrone: These anticancer agents are synthetic analogues of the anthracyclines and incorporate a substituted 1,3-propanediamine side chain.[1] This side chain is crucial for their interaction with DNA and their inhibition of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[3] The development of these compounds was a landmark in the quest for less cardiotoxic alternatives to doxorubicin.
| Compound | Key Structural Feature | Mechanism of Action | Therapeutic Indication |
| Piroxantrone | 1,3-Propanediamine side chain | DNA intercalation and Topoisomerase II inhibition | Breast Cancer, Lymphoma |
| Losoxantrone | 1,3-Propanediamine side chain | DNA intercalation and Topoisomerase II inhibition | Various Cancers (investigational) |
Antimicrobial and Antiviral Agents
The ability of the protonated amino groups of 1,3-propanediamines to interact with negatively charged components of microbial cell membranes and viral envelopes has made them attractive scaffolds for the development of antimicrobial and antiviral agents.
Research has shown that certain N-substituted 1,3-propanediamine derivatives exhibit potent activity against a range of bacteria and fungi. Furthermore, the 1,3-propanediamine motif has been incorporated into molecules with antiviral properties. A notable example is a series of amine derivatives of glycerol and propanediols, including 1,3-di-O-(n-hexadecyl)-2-O-(3-aminopropyl)-glycerol, which have demonstrated utility in combating viral infections.[4]
Central Nervous System (CNS) Active Agents
The 1,3-propanediamine backbone is also present in a number of compounds that act on the central nervous system. The ability to modulate the lipophilicity and basicity of the molecule through substitution allows for the optimization of blood-brain barrier penetration, a critical factor for CNS drugs.
Citalopram Analogues: The selective serotonin reuptake inhibitor (SSRI) citalopram, used in the treatment of depression and anxiety, features a dimethylaminopropyl side chain. Structure-activity relationship studies on analogues of citalopram have further explored the importance of this 1,3-propanediamine-like moiety for high-affinity binding to the serotonin transporter (SERT).[5]
Experimental Protocols: Synthesis of Key Substituted 1,3-Propanediamines
To provide practical insights for researchers, this section outlines a general, step-by-step methodology for the synthesis of an unsymmetrically N,N'-disubstituted 1,3-propanediamine.
General Protocol for the Synthesis of an Unsymmetrically N,N'-Disubstituted 1,3-Propanediamine
This protocol describes a three-step process involving mono-protection, alkylation/arylation, deprotection, and a second alkylation/arylation.
Step 1: Mono-Boc Protection of 1,3-Propanediamine
-
Dissolve 1,3-propanediamine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting mono-Boc-protected diamine by column chromatography on silica gel.
Step 2: N-Alkylation/Arylation of the Mono-Boc-Protected Diamine
-
Dissolve the mono-Boc-protected diamine (1 equivalent) and a suitable base, such as triethylamine or potassium carbonate (1.5-2 equivalents), in an appropriate solvent (e.g., acetonitrile or DMF).
-
Add the desired alkyl halide or aryl halide (1-1.2 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the N-substituted, mono-Boc-protected diamine in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Step 4: Second N-Alkylation/Arylation
-
Follow the procedure outlined in Step 2, using the deprotected amine from Step 3 and a different alkyl or aryl halide to introduce the second substituent.
Figure 2: A generalized synthetic workflow for an unsymmetrically substituted 1,3-propanediamine.
Future Directions and Conclusion
The journey of substituted 1,3-propanediamines in drug discovery is far from over. The inherent versatility of this scaffold, combined with advancements in synthetic chemistry and a deeper understanding of biological systems, continues to present new opportunities. Future research is likely to focus on:
-
Novel Substitution Patterns: The exploration of previously uncharted chemical space through the introduction of novel and complex substituents.
-
Chiral Synthesis and Stereochemical Optimization: The development of more efficient and scalable methods for the synthesis of enantiomerically pure derivatives to maximize therapeutic efficacy and minimize off-target effects.
-
Targeted Drug Delivery: The incorporation of substituted 1,3-propanediamine moieties into drug delivery systems to enhance targeting and reduce systemic toxicity.
-
Polypharmacology: The design of multi-target ligands based on the 1,3-propanediamine scaffold to address complex diseases with a single molecule.
References
- A structure-based 3D-QSAR study of anthrapyrazole analogues of the anticancer agents losoxantrone and piroxantrone. PubMed.
- Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing).
- First Desymmetrization of 1,3-Propanediamine Derivatives in Organic Solvent. Development of a New Route for the Preparation of Optically Active Amines. Organic Letters.
- Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously.
- Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. NIH.
- 1,3-Propanediamine. NIST WebBook.
- 1,3-Diaminopropane. Wikipedia.
- Synthesis and structure-activity relationship studies of 1,3-disubstituted 2-propanols as BACE-1 inhibitors. PubMed.
- Structure-activity relationship studies of propafenone analogs based on P-glycoprotein
- Mitoxantrones for Cancer Treatment and there Side Effects. JSciMed Central.
- A Historical Overview of N
- Antiviral amine derivatives of glycerol and propanediols.
- Comparison of the chronic toxicity of piroxantrone, losoxantrone and doxorubicin in spontaneously hypertensive r
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
- Synthesis of Mitoxantrone Analogues and their in-vitro Cytotoxicity.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- Development of mitoxantrone. PubMed.
- Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles. MDPI.
- Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
- Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. ScienceDirect.
- Some examples of biologically relevant compounds containing 1,3,4‐thiadiazole skeleton.
- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
- Showing Compound propane-1,3-diamine (FDB031131). FooDB.
- 1,3-Propanediamine. PubChem.
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Methodological & Application
N,N,N'-Trimethyl-1,3-propanediamine: A Bifunctional Amine Catalyst for Efficient Knoevenagel Condensation
An Application Note for Researchers and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Publication Date: January 9, 2026
Abstract
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, pivotal for the formation of carbon-carbon bonds and the synthesis of α,β-unsaturated carbonyl compounds, which are key intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2] While traditionally catalyzed by simple amines like piperidine, the search for more efficient, versatile, and recyclable catalysts continues. This application note details the use of N,N,N'-Trimethyl-1,3-propanediamine, an asymmetrically substituted diamine, as a highly effective catalyst for the Knoevenagel condensation. We provide a deep dive into its unique catalytic action, a detailed experimental protocol, and a discussion of its broad applicability, offering researchers a robust tool for organic synthesis.
Introduction: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (such as malonic esters or nitriles) to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield a stable α,β-unsaturated product.[3] The reaction is typically catalyzed by a base, which facilitates the deprotonation of the active methylene compound.[4]
The choice of catalyst is critical, as it must be basic enough to generate the required carbanion nucleophile without promoting the self-condensation of the aldehyde or ketone substrate.[3] While primary and secondary amines can participate mechanistically by forming iminium or enamine intermediates, tertiary amines function as true Brønsted base catalysts, simplifying the reaction pathway and often leading to cleaner reactions.[5][6]
This compound: A Catalyst with Dual Functionality
This compound (CAS: 4543-96-8) is an intriguing catalytic candidate due to its unique asymmetrical structure, which features both a tertiary and a secondary amine within the same molecule.
-
Tertiary Amine Center (-N(CH₃)₂): This site functions as a classic tertiary amine catalyst. It acts as a Brønsted base to deprotonate the active methylene compound, initiating the condensation.[5] Its steric bulk can influence substrate approach and selectivity.
-
Secondary Amine Center (-NHCH₃): This site offers the potential for an alternative catalytic pathway via the formation of an enamine with a ketone or an iminium ion with an aldehyde, similar to catalysts like piperidine.[4][5]
This dual functionality suggests that this compound can operate through multiple mechanisms, potentially enhancing its catalytic efficiency and substrate scope compared to simpler amines. However, the predominant pathway in most non-acidic conditions is expected to be the base catalysis mediated by the tertiary amine group.[5]
Proposed Catalytic Cycle
The primary catalytic role of this compound involves the tertiary amine moiety acting as a base to abstract a proton from the active methylene compound (e.g., malononitrile), generating a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated by the conjugate acid of the catalyst, regenerating the catalyst and forming a β-hydroxy adduct. Subsequent E1cb-type elimination of a water molecule yields the final α,β-unsaturated product.
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Application Protocol: Synthesis of Benzylidenemalononitrile
This protocol provides a representative procedure for the Knoevenagel condensation between benzaldehyde and malononitrile, catalyzed by this compound. The methodology is adapted from established procedures using structurally similar diamine catalysts.[7][8]
Materials and Reagents
-
This compound: (CAS: 4543-96-8), Purity ≥96%, Density: 0.793 g/mL.
-
Benzaldehyde: (CAS: 100-52-7), Reagent grade, freshly distilled.
-
Malononitrile: (CAS: 109-77-3), Reagent grade.
-
Ethanol (95%): Solvent.
-
Hydrochloric Acid (1M): For workup.
-
Saturated Sodium Bicarbonate Solution: For workup.
-
Saturated Sodium Chloride Solution (Brine): For workup.
-
Anhydrous Magnesium Sulfate or Sodium Sulfate: Drying agent.
-
Ethyl Acetate & Hexanes: For chromatography/recrystallization.
Equipment
-
Round-bottom flask (50 mL) with a magnetic stir bar.
-
Reflux condenser.
-
Heating mantle or oil bath with temperature control.
-
Separatory funnel (100 mL).
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10.0 mmol, 1.0 eq).
-
Reagent Addition: Add malononitrile (0.66 g, 10.0 mmol, 1.0 eq) and ethanol (20 mL). Stir the mixture at room temperature until all solids dissolve.
-
Catalyst Addition: Add this compound (0.116 g, 1.0 mmol, 0.1 eq) to the solution dropwise via syringe.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-3 hours.
-
Quenching and Workup: After the reaction is complete (as indicated by the consumption of benzaldehyde), cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing 30 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL) to remove the amine catalyst, saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from hot ethanol or by flash column chromatography on silica gel to yield pure benzylidenemalononitrile as a white solid.
Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Expected Scope and Performance
While specific data for this compound is not extensively published, performance can be reliably extrapolated from studies using similar tertiary and diamine catalysts.[7][8][9] The catalyst is expected to be highly effective for a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents.
| Substrate (Aldehyde) | Active Methylene | Typical Conditions | Expected Yield | Reference |
| Benzaldehyde | Malononitrile | Ethanol, Reflux, 1-3h | >90% | Adapted from[8] |
| 4-Nitrobenzaldehyde | Malononitrile | Ethanol, Reflux, <1h | >95% | Adapted from[8] |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Toluene, Reflux, 2-4h | >85% | Adapted from[7] |
| 2-Chlorobenzaldehyde | Malononitrile | Ethanol, Reflux, 2-3h | >90% | Adapted from[8] |
| Cinnamaldehyde | Diethyl Malonate | Dichloromethane, RT, 4-6h | ~80% | General Expectation |
Troubleshooting
-
Slow or Incomplete Reaction:
-
Cause: Insufficient catalyst loading or inactive reagents.
-
Solution: Increase catalyst loading to 0.15 eq. Ensure aldehyde is freshly distilled and malononitrile is dry.
-
-
Formation of Side Products (e.g., Michael Adducts):
-
Cause: Reaction run for too long or at too high a temperature after completion.
-
Solution: Carefully monitor the reaction by TLC and stop heating as soon as the starting material is consumed.
-
-
Difficulty Removing Catalyst:
-
Cause: Incomplete acid wash during workup.
-
Solution: Perform an additional wash with 1M HCl. The catalyst is highly water-soluble once protonated.
-
Conclusion
This compound is a versatile and highly promising catalyst for the Knoevenagel condensation. Its bifunctional nature, combining both secondary and tertiary amine centers, offers robust catalytic activity for a broad range of substrates. The simple, non-metallic nature of the catalyst, coupled with mild reaction conditions and straightforward workup procedures, makes it an attractive and environmentally benign option for both academic research and industrial-scale synthesis of valuable α,β-unsaturated compounds.
References
- De Rop, M., et al. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 12(45), 29333-29356.
- Beilstein Journal of Organic Chemistry. (2020). Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction.
- Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
- J&K Scientific LLC. Knoevenagel Condensation.
- ResearchGate. (A) Mechanism of the Knoevenagel condensation catalysed by secondary amines, (B) by tertiary amines...
- Guerin, D. J., et al. (1999). Amine-catalyzed addition of azide ion to alpha,beta-unsaturated carbonyl compounds. Organic Letters, 1(7), 1107-9.
- Cheméo. Chemical Properties of 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2).
- ResearchGate. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions | Request PDF.
- Wu, X.-F., et al. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews, 49(8), 2888-2900.
- Wikipedia. Knoevenagel condensation.
- ResearchGate. ChemInform Abstract: Knoevenagel Condensation Catalyzed by a Tertiary-Amine Functionalized Polyacrylonitrile Fiber.
- Taylor & Francis Online. Knoevenagel condensation – Knowledge and References.
- Taylor & Francis Online. (2021). Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 991-997.
- Google Patents. WO2020034058A1 - PROCESS FOR REDUCTIVE AMINATION OF α,β-UNSATURATED CARBONYL COMPOUND.
- Chinese Journal of Applied Chemistry. Knoevenagel Condensation Catalyzed by N,N-Dimethyl-1,3-Propanediamine.
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The Versatile Ligand: A Guide to N,N,N'-Trimethyl-1,3-propanediamine in Metal Complex Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of N,N,N'-Trimethyl-1,3-propanediamine, a versatile bidentate ligand, and its applications in the synthesis of metal complexes. We will explore its fundamental properties, delve into detailed protocols for the synthesis of various metal complexes, discuss their characterization, and highlight their potential applications in catalysis and medicinal chemistry.
Introduction to this compound as a Ligand
This compound, an unsymmetrically substituted diamine, presents a unique combination of steric and electronic properties that make it an attractive ligand for coordination chemistry.[1] Its structure, featuring both a secondary and a tertiary amine, allows for the formation of stable six-membered chelate rings with a variety of metal ions.[2] This structural nuance can influence the resulting complex's geometry, reactivity, and catalytic activity.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for designing and executing the synthesis of its metal complexes.
| Property | Value | Reference |
| CAS Number | 4543-96-8 | [3][4] |
| Molecular Formula | C₆H₁₆N₂ | [5] |
| Molecular Weight | 116.20 g/mol | [5] |
| Boiling Point | 140-142 °C | [6] |
| Density | 0.793 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.4283 | [6] |
| Solubility | Soluble in water and polar organic solvents. | [1] |
Synthesis of Metal Complexes with this compound: General Principles and Protocols
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions will dictate the final product's structure and purity. The general workflow for the synthesis of these complexes is depicted below.
Caption: General workflow for the synthesis of metal complexes with this compound.
Protocol 1: General Synthesis of a Copper(II) Complex
This protocol outlines a general procedure for the synthesis of a copper(II) complex with this compound, based on established methods for similar diamine ligands.[7][8]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve copper(II) chloride dihydrate (1 mmol) in 20 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve this compound (2 mmol) in 10 mL of methanol.
-
Slowly add the ligand solution dropwise to the stirring solution of the copper salt at room temperature. A color change is typically observed upon addition of the ligand.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Reduce the volume of the solvent in vacuo until a precipitate begins to form.
-
Add diethyl ether to the concentrated solution to induce further precipitation of the complex.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with small portions of cold methanol and then with diethyl ether.
-
Dry the complex under vacuum.
Protocol 2: General Synthesis of a Nickel(II) Complex
This protocol provides a general method for the synthesis of a nickel(II) complex, adapted from procedures for other ethylenediamine-based ligands.[2][9][10]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound
-
Ethanol
Procedure:
-
Dissolve nickel(II) chloride hexahydrate (1 mmol) in 30 mL of ethanol in a round-bottom flask. Gentle warming may be necessary to facilitate dissolution.
-
In a separate flask, dissolve this compound (2 mmol) in 15 mL of ethanol.
-
Add the ligand solution dropwise to the stirring nickel salt solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. A precipitate may form during this time.
-
If no precipitate forms, reduce the volume of the solvent by rotary evaporation.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration.
-
Wash the solid with cold ethanol and dry in a desiccator.
Protocol 3: General Synthesis of a Palladium(II) Complex
This protocol is a generalized procedure for the synthesis of a palladium(II) complex, based on established methods for palladium-diamine complexes.[11][12]
Materials:
-
Potassium tetrachloropalladate(II) (K₂PdCl₄) or Palladium(II) chloride (PdCl₂)
-
This compound
-
Water or an appropriate organic solvent (e.g., dichloromethane, ethanol)
Procedure:
-
Dissolve the palladium salt (1 mmol) in a suitable solvent (e.g., 20 mL of water for K₂PdCl₄ or 20 mL of a coordinating solvent for PdCl₂).
-
Dissolve this compound (1 mmol) in the same solvent.
-
Slowly add the ligand solution to the palladium salt solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate is expected.
-
Collect the solid product by filtration.
-
Wash the product with the reaction solvent, followed by a non-coordinating solvent like diethyl ether.
-
Dry the complex under vacuum.
Protocol 4: General Synthesis of a Platinum(II) Complex
This protocol describes a general method for synthesizing a platinum(II) complex, adapted from literature procedures for platinum-diamine complexes.[13]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
This compound
-
Water
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (1 mmol) in 20 mL of water.
-
In a separate beaker, prepare a solution of this compound (1 mmol) in 10 mL of water.
-
Add the ligand solution to the platinum salt solution.
-
Stir the mixture at room temperature for 24-48 hours. A color change and/or precipitation may occur.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Wash the solid with cold water, then ethanol, and finally diethyl ether.
-
Dry the platinum complex in a desiccator.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized metal complexes.
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- 5. 1,3-Propanediamine, N1,N1,N3-trimethyl- | C6H16N2 | CID 78302 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Synthesis of Transition Metal Complexes with N,N,N'-Trimethyl-1,3-propanediamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of transition metal complexes utilizing the asymmetrically substituted bidentate ligand, N,N,N'-Trimethyl-1,3-propanediamine. The document elucidates the foundational principles of coordination chemistry pertinent to this ligand, offers step-by-step synthesis procedures for representative first-row transition metal complexes (Copper(II) and Nickel(II)), and outlines essential characterization techniques. The causality behind experimental choices is emphasized to provide researchers with a robust framework for adapting these methods to other metallic centers and applications, ranging from catalysis to materials science and preliminary drug discovery efforts.
Introduction: The Ligand and Its Coordination Potential
This compound is a derivative of 1,3-diaminopropane, a simple diamine with the formula H₂N(CH₂)₃NH₂.[1][2] It is a colorless liquid with a characteristic fishy odor, soluble in water and polar organic solvents.[1][2] The key feature of this ligand is its asymmetric substitution: one nitrogen atom is tertiary (N,N-dimethyl), while the other is secondary (N'-methyl). This structural asymmetry distinguishes it from symmetrically substituted diamines and influences the steric and electronic environment of the resulting metal complexes, potentially leading to unique reactivity and stability.[1]
In coordination chemistry, this compound typically acts as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms to form a stable six-membered ring. This chelation effect enhances the thermodynamic stability of the complex compared to monodentate amine ligands. The varying steric bulk and basicity of the dimethylamino and methylamino groups can influence the coordination geometry and reactivity of the metal center.
The primary utility of substituted diamines like this one lies in their role as versatile building blocks for constructing more elaborate chemical structures and as ligands in coordination chemistry.[1] Their complexes are of interest in areas such as catalysis, biological system modeling, and the development of novel materials.[3][4]
General Principles of Synthesis
The synthesis of transition metal complexes with this compound generally involves the direct reaction of a suitable metal salt with the ligand in a liquid medium. The choice of solvent is critical and is typically a polar organic solvent like methanol or ethanol, which can dissolve both the metal salt and the amine ligand.[3][5]
The fundamental reaction can be represented as:
m M(X)n + p L → [MmLp]X(m*n)
Where:
-
M is the transition metal ion (e.g., Cu²⁺, Ni²⁺)
-
X is the counter-anion from the metal salt (e.g., Cl⁻, ClO₄⁻, Br⁻)
-
L is the this compound ligand
-
m and p are stoichiometric coefficients
Control over the stoichiometry (the molar ratio of metal salt to ligand) is essential to direct the synthesis towards the desired complex, most commonly with 1:1 or 1:2 metal-to-ligand ratios. The reaction is typically performed with stirring over several hours to ensure completion, often indicated by a color change or the formation of a precipitate.[3] Isolation of the solid product is usually achieved by vacuum filtration, followed by washing to remove unreacted starting materials and soluble byproducts.
Experimental Workflow Overview
Below is a generalized workflow for the synthesis of these complexes.
Caption: General workflow for transition metal complex synthesis.
Detailed Synthesis Protocols
The following protocols are adapted from established methods for synthesizing metal-polyamine complexes and are presented as a robust starting point for researchers.[3][6]
Protocol 1: Synthesis of a Dichloro(this compound)copper(II) Complex
This protocol targets a 1:1 metal-to-ligand complex, a common stoichiometry for bidentate ligands with copper(II).
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound
-
Methanol (reagent grade)
Procedure:
-
Prepare Metal Salt Solution: In a 100 mL round-bottom flask, dissolve 1 equivalent of copper(II) chloride dihydrate in 20 mL of methanol with stirring. The solution should be a clear blue-green.
-
Rationale: Methanol is an effective solvent for many copper(II) salts and the amine ligand, providing a homogeneous medium for the reaction.
-
-
Prepare Ligand Solution: In a separate beaker, dissolve 1 equivalent of this compound in 10 mL of methanol.
-
Reaction: Add the ligand solution dropwise to the stirring copper(II) chloride solution at room temperature over 10-15 minutes.
-
Rationale: Dropwise addition prevents localized high concentrations of the ligand, promoting the formation of the desired complex and minimizing side reactions.
-
-
Observation and Stirring: Upon addition of the ligand, a color change from blue-green to a deeper blue or purple is typically observed, often accompanied by the formation of a precipitate. Allow the reaction mixture to stir for an additional 2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected precipitate with two small portions (5-10 mL each) of cold methanol to remove any unreacted starting materials. Dry the final product under vacuum for several hours.
-
Rationale: Washing with cold solvent removes impurities without significantly dissolving the desired product.
-
Protocol 2: Synthesis of a Bis(this compound)nickel(II) Perchlorate Complex
This protocol describes the synthesis of a 1:2 metal-to-ligand complex, resulting in an octahedral coordination environment around the Nickel(II) center.
Materials:
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) - Caution: Perchlorate salts can be explosive and should be handled with appropriate care.
-
This compound
-
Ethanol (reagent grade)
Procedure:
-
Prepare Metal Salt Solution: In a 100 mL flask, dissolve 1 equivalent of nickel(II) perchlorate hexahydrate in 25 mL of ethanol. Gentle warming may be used to aid dissolution.
-
Prepare Ligand Solution: In a separate flask, dissolve 2 equivalents of this compound in 15 mL of ethanol.
-
Reaction: Slowly add the ligand solution to the stirring nickel(II) salt solution at room temperature. A color change and/or the formation of a precipitate (often violet or blue) should occur.[6]
-
Stirring: Continue stirring the mixture for 3-4 hours to ensure complete complex formation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the product with small portions of cold ethanol, followed by a wash with diethyl ether to aid in drying. Dry the complex in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).
-
Rationale: The diethyl ether wash helps to remove the ethanol and, being highly volatile, speeds up the drying process.
-
Summary of Synthesis Parameters
| Parameter | Protocol 1 (Copper) | Protocol 2 (Nickel) |
| Metal Salt | CuCl₂·2H₂O | Ni(ClO₄)₂·6H₂O |
| Ligand:Metal Ratio | 1:1 | 2:1 |
| Solvent | Methanol | Ethanol |
| Reaction Time | ~2 hours | ~3-4 hours |
| Expected Product | [Cu(C₆H₁₆N₂)Cl₂] | ₂ |
| Typical Color | Blue/Purple | Violet/Blue |
Characterization of the Synthesized Complexes
Confirmation of a successful synthesis requires rigorous characterization of the product. This process validates the structure and purity of the newly formed complex.
-
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand. The N-H stretching vibration (from the secondary amine) and C-N vibrations in the complex will be shifted compared to the free ligand. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.[5]
-
Elemental Analysis (C, H, N): Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values should match the calculated values for the expected chemical formula, confirming the stoichiometry.
-
UV-Visible Spectroscopy: The position and intensity of d-d electronic transitions in the visible region provide information about the coordination geometry (e.g., square planar, tetrahedral, octahedral) of the metal ion.
-
Magnetic Susceptibility: This measurement determines the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal center. This is crucial for confirming the oxidation state and electronic configuration (e.g., paramagnetic for Cu(II) and typically for octahedral Ni(II)).[7]
-
Single-Crystal X-ray Diffraction: This is the most definitive characterization method. If suitable crystals can be grown, it provides the precise three-dimensional structure of the complex, including bond lengths, angles, and the coordination geometry around the metal center.[6]
Ligand Coordination Diagram
The diagram below illustrates the chelation of the this compound ligand to a generic metal center 'M'.
Caption: Chelation of the ligand to a metal center (M).
Conclusion and Future Directions
The protocols outlined in this guide provide a reliable foundation for the synthesis of novel transition metal complexes with this compound. The asymmetrical nature of this ligand offers a platform for creating complexes with potentially interesting steric and electronic properties. Researchers are encouraged to adapt these methods to other transition metals and to explore the catalytic, biological, and material science applications of the resulting compounds. Thorough characterization, as described, is paramount to validating the outcome of these synthetic endeavors and to understanding the structure-property relationships of these fascinating coordination compounds.
References
- Synthesis and characterization of copper complexes with a series of tripodal amine ligands. (n.d.). ResearchGate.
- Synthesis, characterization and a few noticeable properties of Ni(II) complexes embedded with azo. (2024). Chemical Review and Letters.
- Synthesis and Characterization of Nickel(II) Complexes of Nitrogen based Ligands of Type N,N,N′,N′-tetrakis(2-Pyridylmethyl)alkanediamine. (2021). Asian Journal of Chemistry.
- 1,3-Diaminopropane. (n.d.). Wikipedia.
- Antioxidant, Antimicrobial and Antitumor Studies of Transition Metal Complexes Derived from N‐(2‐Aminoethyl)‐1,3‐Propanediamine with DFT Calculations and Molecular Docking Investigation. (2020). ResearchGate.
- 1,3-Propanediamine, N1,N1,N3-trimethyl-. (n.d.). PubChem.
- Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. (2015). PubMed Central.
- Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. (2014). National Institutes of Health.
- Synthesis, Characterization, and Crystal Structures of Nickel Complexes Derived from N,N′-Bis(3,5-dichlorosalicylidene). (n.d.). ResearchGate.
- 1,3-propanediamine, N1,N1,N3-trimethyl-. (n.d.). The Good Scents Company.
- Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. (n.d.). University of Illinois.
- Development of Copper Complexes with Diimines and Dipicolinate as Anticancer Cytotoxic Agents. (2023). PubMed Central.
- N,N,N',N'-Tetramethyl-1,3-diaminopropane. (n.d.). PubChem.
- Preparation method of N, N-dimethyl-1, 3-propanediamine. (n.d.). Google Patents.
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- 5. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chemrevlett.com [chemrevlett.com]
Application Note & Protocol: Synthesis and Characterization of Lanthanide(III) Complexes with N,N,N'-Trimethyl-1,3-propanediamine
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of novel coordination complexes formed between trivalent lanthanide ions (Ln³⁺) and the asymmetrically substituted bidentate amine ligand, N,N,N'-Trimethyl-1,3-propanediamine. Lanthanide complexes are of significant interest due to their unique magnetic and luminescent properties, which are leveraged in fields ranging from medical diagnostics to materials science.[1][2] This protocol outlines a robust and reproducible methodology suitable for researchers in inorganic chemistry, materials science, and drug development. It emphasizes the rationale behind key experimental steps, provides a framework for self-validation through detailed characterization, and includes troubleshooting guidance to address common challenges.
Introduction and Scientific Background
The coordination chemistry of lanthanides has been a subject of intense study, driven by the diverse applications of their complexes.[3] These applications include contrast agents for Magnetic Resonance Imaging (MRI), luminescent probes for biological assays, and catalysts in organic synthesis.[1][4][5] The specific properties of a lanthanide complex are profoundly influenced by the coordination environment established by the chosen ligands.[6]
The ligand this compound (TMTPDA) is a flexible, bidentate N,N'-donor ligand. Its chemical structure, (CH₃)₂N(CH₂)₃NHCH₃, features two distinct nitrogen donor atoms: one tertiary and one secondary amine.[7] This asymmetry can lead to interesting coordination geometries and reactivities compared to symmetrically substituted diamines. The synthesis of lanthanide complexes with such ligands is a promising avenue for tuning the electronic and steric environment around the metal center, potentially leading to novel materials with enhanced properties.
This guide provides a generalized yet detailed protocol for reacting lanthanide(III) salts with TMTPDA to form stable complexes. It further details the necessary analytical techniques to confirm the successful synthesis and purity of the target compounds.
Physicochemical Properties of the Ligand
A thorough understanding of the ligand's properties is essential before proceeding with synthesis.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₆N₂ | [8] |
| Molecular Weight | 116.20 g/mol | [8] |
| Appearance | Liquid | [7] |
| Boiling Point | 140-142 °C | [7] |
| Density | 0.793 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.4283 | [7] |
| CAS Number | 4543-96-8 | [7] |
Experimental Protocol
Mandatory Safety Precautions
-
Ligand: this compound is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[8][9]
-
Reagents: Lanthanide salts can be toxic and hygroscopic. Anhydrous solvents are often flammable and volatile.
-
Procedure: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture and carbon dioxide.[9]
Materials and Equipment
-
Lanthanide Source: Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O) or Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O).
-
Ligand: this compound (TMTPDA), 96% or higher purity.[7]
-
Solvents: Anhydrous methanol, ethanol, or acetonitrile. Anhydrous diethyl ether or pentane for precipitation.
-
Glassware: Schlenk flasks, dropping funnel, condenser, magnetic stirrer, and cannulas.
-
Equipment: Magnetic stir plate with heating, rotary evaporator, vacuum pump, inert gas line (N₂ or Ar).
Step-by-Step Synthesis Workflow
This protocol describes a general synthesis for a 1:2 metal-to-ligand complex. The stoichiometry can be adjusted to target different coordination numbers.
-
Preparation of the Lanthanide Salt Solution:
-
In a 100 mL Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of the chosen lanthanide(III) salt (e.g., GdCl₃·6H₂O) in 20 mL of anhydrous methanol.
-
Stir the solution at room temperature until the salt is fully dissolved. Rationale: Using a hydrated salt is often more practical than working with strictly anhydrous salts. Methanol is an excellent solvent for both the lanthanide salts and the amine ligand, facilitating a homogeneous reaction.
-
-
Preparation of the Ligand Solution:
-
In a separate 50 mL Schlenk flask, dissolve 2.1 mmol of this compound in 10 mL of anhydrous methanol. A slight excess of the ligand helps to ensure complete complexation.
-
Causality Note: The secondary amine on the ligand can be deprotonated by a strong base to form an anionic ligand, but this protocol utilizes the neutral ligand, relying on the Lewis acidity of the lanthanide ion for coordination.
-
-
Complexation Reaction:
-
Slowly add the ligand solution to the stirring lanthanide salt solution at room temperature over 30 minutes using a dropping funnel or syringe pump.
-
After the addition is complete, attach a condenser and heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) for 4-6 hours. Rationale: Heating provides the activation energy to overcome any kinetic barriers to complexation and ensures the reaction proceeds to completion. A longer reaction time may be necessary for bulkier lanthanides.
-
A color change or the formation of a precipitate may be observed during the reaction.
-
-
Isolation and Purification of the Complex:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 5-10 mL using a rotary evaporator.
-
Induce precipitation of the product by slowly adding 40-50 mL of anhydrous diethyl ether while stirring vigorously. The complex is typically insoluble in non-polar solvents.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with two small portions (10 mL each) of diethyl ether to remove any unreacted ligand or other soluble impurities.
-
Dry the final product under high vacuum for several hours to remove all residual solvent. Store the complex in a desiccator or glovebox.
-
Caption: High-level workflow for the synthesis of lanthanide-TMTPDA complexes.
Characterization and Validation
Successful synthesis must be confirmed through rigorous characterization. The paramagnetic nature of many lanthanide ions (e.g., Gd³⁺, Tb³⁺, Dy³⁺) can lead to significant broadening or shifting of NMR signals, making interpretation challenging.[10] Therefore, a combination of techniques is essential.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm coordination of the nitrogen atoms to the lanthanide ion.
-
Procedure: Acquire spectra of the free ligand and the final complex.
-
Expected Results:
-
A shift in the N-H stretching and bending vibrations (typically ~3300 cm⁻¹ and ~1600 cm⁻¹, respectively) upon coordination.
-
Changes in the C-N stretching vibrations in the 1250-1020 cm⁻¹ region. These shifts indicate a change in the electronic environment of the N atoms, confirming their involvement in bonding to the metal center.[11]
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized complex.
-
Procedure: Use a soft ionization technique like Electrospray Ionization (ESI-MS).
-
Expected Results: The mass spectrum should show a peak corresponding to the molecular ion of the complex, such as [Ln(TMTPDA)₂Cl₂]⁺ or [Ln(TMTPDA)₂(NO₃)₂]⁺, depending on the starting materials and stoichiometry. The isotopic distribution pattern for the specific lanthanide should also be observable.
Elemental Analysis (C, H, N)
-
Objective: To determine the empirical formula and purity of the complex.
-
Procedure: Submit a dried sample for CHN analysis.
-
Expected Results: The experimentally determined percentages of carbon, hydrogen, and nitrogen should match the theoretical values calculated for the proposed complex formula within an acceptable margin of error (typically ±0.4%).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To probe the structure of the complex in solution.
-
Procedure: This is most effective for complexes with diamagnetic lanthanides like La³⁺, Lu³⁺, or Y³⁺.[10]
-
Expected Results: For a diamagnetic complex, the ¹H NMR spectrum will show shifts in the ligand's proton signals upon coordination. The integration of these signals should correspond to the number of ligands per metal ion. For paramagnetic complexes, highly shifted and broadened signals are expected, which can provide structural information but require specialized interpretation.[4]
Caption: Bidentate coordination of TMTPDA to a central lanthanide ion.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No precipitate forms | Complex is soluble in the precipitating solvent; Reaction did not occur. | Try a more non-polar solvent (e.g., pentane or hexane); Increase reaction time/temperature; Confirm reactant purity. |
| Product is an oil or gum | Incomplete drying; Presence of impurities. | Triturate with the precipitating solvent; Re-dissolve in a minimum of methanol and re-precipitate; Ensure product is thoroughly dried under high vacuum. |
| Characterization data is inconsistent | Impure product; Incorrect structural assignment; Presence of coordinated solvent. | Purify the product again by recrystallization or re-precipitation; Re-evaluate the proposed stoichiometry; Use thermal analysis (TGA) to check for solvent loss. |
| Low Yield | Incomplete reaction; Loss of product during workup. | Increase reaction time or temperature; Use a slight excess of the ligand; Minimize transfer steps and use appropriate filtration techniques. |
Conclusion
This application note provides a foundational protocol for the synthesis and validation of lanthanide complexes with the bidentate ligand this compound. By following this detailed methodology and applying the described characterization techniques, researchers can reliably produce and confirm the formation of these novel materials. The inherent flexibility of this protocol—allowing for variation in the choice of lanthanide, counter-ion, and stoichiometry—opens the door for the systematic exploration of this new class of complexes and their potential applications in advanced technologies.
References
- Zapolotsky, E. N., Qu, Y., & Babailov, S. P. (2021). Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecular structure, dynamics and paramagnetic properties. Journal of the Serbian Chemical Society.
- Zapolotsky, E. N., Qu, Y., & Babailov, S. P. (2021). Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes. Springer Nature.
- Ruiz-Botella, S., et al. (2018). Derivatives of trigonal lanthanide complexes by reaction with long aliphatic chain amines. Dalton Transactions.
- Attard, C. F. (2000). Alkyl substituted salicylaldimines for soluble lanthanide complexes. University of Malta.
- Boaretto, R., et al. (2001). The first structurally characterized cationic lanthanide–alkyl complexes. Chemical Communications.
- Gîrţu, M. A. (2018). BIOLOGICAL AND BIOMEDICAL APPLICATIONS OF THE LANTHANIDES COMPOUNDS: A MINI REVIEW. Annals of the University of Oradea, Fascicle: Ecotoxicology, Animal Husbandry and Food Science and Technology.
- Pujar, M. A., & Siddappa, K. (2006). Synthesis and Characterization of Lanthanide(III) Complexes with 2,4-pyrimidine diamine-5[(3,4,5-trimethoxy phenyl) methyl]. Asian Journal of Chemistry.
- Pérez-Mayoral, E., et al. (2008). Experimental and Theoretical Study of Lanthanide Complexes Based on Linear and Macrocyclic Polyaminopolycarboxylic Acids Containing Pyrazolylethyl Arms. Molecules.
- Hassan, A. M., et al. (2019). Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol. Open Journal of Inorganic Chemistry.
- Hohloch, S., et al. (2014). Modular Synthesis of Monoanionic PN Ligands Leads to Unexpected Structural Diversity in Lanthanum Chemistry. Inorganic Chemistry.
- Komarnicka, U. K. (2025). Biomedical applications of lanthanide complexes. ResearchGate.
- Wang, B., et al. (2014). Lanthanide (Substituted-)Cyclopentadienyl Bis(phosphinimino)methanediide Complexes: Synthesis and Characterization. Organometallics.
- Pazio, A., et al. (2017). Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies. RSC Advances.
- Teng, X., et al. (2010). Syntheses and Structures of Bora-Amidinate lanthanide(III) Complexes. Dalton Transactions.
- ChemistryViews.org. (2020). Series of New Lanthanide(III) Complexes Synthesized. ChemistryViews.
- Chan, G. Y. S., et al. (2017). Complexation of Actinide(III) and Lanthanide(III) with H4TPAEN for a Separation of Americium from Curium and Lanthanides. Inorganic Chemistry.
- Binnemans, K. (2022). Lanthanide Complexes in Recent Molecules. Molecules.
- Tircsó, G., et al. (1998). Synthesis, equilibrium and NMR studies of lanthanide(III) complexes of the N-mono(methylamide) and N′-mono(methylamide) derivatives of diethylenetriamine-N,N,N′,N′′,N′′-pentaacetic acid. Journal of the Chemical Society, Dalton Transactions.
- Płotek, W., et al. (2025). Potentiometric Studies of the Complexation Properties of Selected Lanthanide Ions with Schiff Base Ligand. Molecules.
- Whitehead, M., et al. (2011). Complexation of lanthanides, actinides and transition metal cations with a 6-(1,2,4-triazin-3-yl)-2,2′:6′,2′′-terpyridine ligand : implications for actinide(III)/lanthanide(III) partitioning. Dalton Transactions.
- PubChem. 1,3-Propanediamine, N1,N1,N3-trimethyl-. National Center for Biotechnology Information.
- FlavScents. N,N,N-trimethyl-1,3-propane diamine. FlavScents.
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- 4. Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecular structure, dynamics and paramagnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: N,N,N'-Trimethyl-1,3-propanediamine in Organometallic Catalysis
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Diamine Ligands in Homogeneous Catalysis
N,N,N'-Trimethyl-1,3-propanediamine is an asymmetrical diamine ligand that presents a unique combination of a tertiary and a secondary amine separated by a flexible propane linker.[1] This structural characteristic influences its steric and electronic properties, making it a subject of interest in coordination chemistry and as a potential modulator of reactivity in organometallic catalysis.[1] While its direct applications in catalysis are not as extensively documented as some of its symmetrical counterparts, its role can be understood within the broader and impactful context of diamine ligands in transition metal-catalyzed reactions. This guide provides a detailed exploration of its properties and a specific application protocol for a closely related analogue in ruthenium-catalyzed racemization of secondary alcohols, a key process in dynamic kinetic resolutions.
Physicochemical Properties of this compound
A comprehensive understanding of the ligand's properties is crucial for its effective application in catalysis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆N₂ | [2][3] |
| Molecular Weight | 116.20 g/mol | [2][3] |
| Boiling Point | 140-142 °C | [2] |
| Density | 0.793 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4283 | [2] |
| CAS Number | 4543-96-8 | [3][4] |
Core Application: Ligand in Ruthenium-Catalyzed Racemization of Secondary Alcohols
A significant application of diamine ligands in organometallic catalysis is in the racemization of chiral secondary alcohols. This process is a critical component of dynamic kinetic resolution (DKR), a powerful technique to transform a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%.[5][6] In DKR, a chiral catalyst selectively reacts with one enantiomer of the starting material, while a second catalyst continuously racemizes the unreactive enantiomer, thereby ensuring a constant supply of the reactive enantiomer.[7][8][9]
While direct and detailed protocols for this compound in this specific application are not extensively reported in peer-reviewed literature, a seminal study by Riermeier et al. highlights the efficacy of a closely related analogue, N,N,N',N'-tetramethyl-1,3-propanediamine , in this transformation.[10] The findings from this study provide a robust framework for understanding the potential role and application of this compound.
Mechanism of Ruthenium-Catalyzed Racemization
The racemization of secondary alcohols by ruthenium complexes is generally believed to proceed via a hydrogen transfer mechanism.[5] The catalytic cycle involves the formation of a ruthenium-alkoxide intermediate, followed by β-hydride elimination to generate a ketone and a ruthenium-hydride species. The subsequent re-addition of the hydride to the ketone carbonyl can occur from either face, leading to the formation of both enantiomers of the alcohol and thus, racemization.[5] The diamine ligand plays a crucial role in stabilizing the ruthenium center and modulating its electronic properties to facilitate this process.
Figure 1: Conceptual workflow of Dynamic Kinetic Resolution (DKR) of a secondary alcohol.
Experimental Protocol: In Situ Catalyst Preparation for Racemization
The following protocol is adapted from the findings of Riermeier et al. for the racemization of aromatic secondary alcohols using an in situ generated ruthenium catalyst with a diamine ligand.[10] This serves as a foundational method that can be optimized for this compound.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)
-
N,N,N',N'-tetramethyl-1,3-propanediamine (or this compound for investigation)
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (In Situ):
-
In a dry Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (e.g., 0.01 mmol) in anhydrous toluene (e.g., 1 mL).
-
Add the diamine ligand (e.g., 0.02 mmol, 2 equivalents per Ru dimer) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.
-
-
Racemization Reaction:
-
To the pre-formed catalyst solution, add the racemic secondary alcohol (e.g., 1 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress of the racemization by chiral GC or HPLC.
-
-
Work-up and Analysis:
-
Once racemization is complete (as indicated by a 1:1 ratio of enantiomers), cool the reaction mixture to room temperature.
-
The product can be isolated by standard techniques such as column chromatography on silica gel.
-
Note on Ligand Choice: The study by Riermeier et al. found that N,N,N',N'-tetramethyl-1,3-propanediamine provided complete racemization of aromatic alcohols within 5 hours.[10] When using this compound, the reaction kinetics and efficiency may vary due to the difference in the substitution pattern on the nitrogen atoms. Optimization of reaction time, temperature, and catalyst loading may be necessary.
Figure 2: General experimental workflow for ruthenium-catalyzed racemization.
Conclusion and Future Outlook
This compound represents a structurally intriguing, asymmetrically substituted diamine ligand. While its direct application in mainstream organometallic catalysis is an area ripe for further exploration, the principles derived from closely related ligands, particularly in ruthenium-catalyzed racemization reactions, provide a strong foundation for its potential utility. Researchers are encouraged to explore its use as a ligand in a variety of transition metal-catalyzed reactions, paying close attention to how its unique steric and electronic profile may influence catalytic activity and selectivity. The protocol provided for the related tetramethyl derivative serves as an excellent starting point for such investigations.
References
- Bäckvall, J.-E., et al. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society. [Link]
- Persson, B. A., Larsson, A. L. E., Le Ray, M., & Bäckvall, J.-E. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(7), 1645–1650. [Link]
- Pilar, G., et al. (2020). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules, 25(23), 5722. [Link]
- Kim, M.-J., et al. (2019). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium-Lipase Couple. The Journal of Organic Chemistry, 84(24), 16293–16298. [Link]
- Jung, H. M., Kim, M.-J., & Park, J. (2001). Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts. Organic Letters, 3(16), 2465–2467. [Link]
- Park, J., et al. (2005). Aminocyclopentadienyl Ruthenium Complexes as Racemization Catalysts for Dynamic Kinetic Resolution of Secondary Alcohols at Ambient Temperature. The Journal of Organic Chemistry, 70(1), 123–132. [Link]
- Riermeier, T. H., et al. (2005). Dynamic kinetic resolution of secondary alcohols with a readily available ruthenium-based racemization catalyst. Tetrahedron Letters, 46(20), 3403-3406. [Link]
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
Sources
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- 2. N,N,N′-トリメチル-1,3-プロパンジアミン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. 4543-96-8 Cas No. | N,N,N-Trimethyl-1,3-Propanediamine | Apollo [store.apolloscientific.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium-Lipase Couple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N,N,N'-Trimethyl-1,3-propanediamine in Polymerization Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction
N,N,N'-Trimethyl-1,3-propanediamine is a versatile aliphatic amine that has carved a significant niche in the field of polymer chemistry. Structurally, it is a diamine featuring both a tertiary and a secondary amine group, which imparts unique catalytic and reactive properties. While it has potential as a monomeric building block in specialized polymers like polycations, its most prominent and commercially significant role is as a catalyst in the production of polyurethanes.[1] This document provides an in-depth guide for researchers and industry professionals on the application of this compound, with a primary focus on its catalytic activity in polyurethane systems and a secondary exploration of its potential as a curing accelerator in epoxy resins. Commercially, this catalyst is well-known under trade names such as Polycat® 41.[2][3]
Section 1: Physicochemical Properties and Identification
A clear understanding of the catalyst's physical and chemical properties is fundamental to its effective and safe application in any polymerization protocol.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Synonyms | amine; Polycat® 41 | [2][5] |
| CAS Number | 4543-96-8 | [4] |
| Molecular Formula | C₆H₁₆N₂ | [4] |
| Molecular Weight | 116.20 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~145 °C | [5] |
| Flash Point | 34.44 °C (94.00 °F) | [5] |
| Chemical Family | Tertiary Amine | [2][7] |
Section 2: Core Application - Catalysis of Polyurethane Foams
The industrial utility of this compound is dominated by its role as a highly efficient catalyst in polyurethane (PU) foam manufacturing. Tertiary amines are crucial for controlling the complex and competing reactions that occur during foam formation.
Mechanism of Action: The Gelling and Blowing Balance
The formation of polyurethane foam involves two primary, simultaneous reactions:
-
Gelling Reaction: The reaction between a polyol (containing hydroxyl groups, -OH) and an isocyanate (-NCO) to form the urethane linkage, which builds the polymer backbone.
-
Blowing Reaction: The reaction between water (H₂O) and an isocyanate (-NCO) to produce an unstable carbamic acid, which then decomposes into an amine and carbon dioxide (CO₂). The CO₂ gas acts as the blowing agent, creating the foam's cellular structure.
This compound is classified as a balanced catalyst, effectively promoting both reactions.[8] Its tertiary amine functionality allows it to activate the isocyanate group, making it more susceptible to nucleophilic attack from both the polyol and water. The catalyst's effectiveness stems from its ability to form a transient complex with the isocyanate, thereby lowering the activation energy for both pathways. Achieving the correct balance between the gelling and blowing reactions is critical for producing high-quality foam; if the blowing reaction is too fast, the foam may collapse before the polymer matrix is strong enough to contain the gas. If the gelling reaction is too fast, the foam will have a high density and poor flowability.
Visualization of Catalytic Pathways
The following diagram illustrates the dual catalytic role of this compound in polyurethane formation.
Caption: Experimental workflow for rigid polyurethane foam synthesis.
Section 3: Emerging Application - Curing Agent/Accelerator in Epoxy Resins
While less common than its use in polyurethanes, the chemical nature of this compound suggests its utility in epoxy resin systems. Tertiary amines are known to function as curing agents or accelerators for epoxy resins. [1][9]
Theoretical Basis and Mechanism
Tertiary amines can participate in epoxy curing in two main ways:
-
Anionic Homopolymerization: The lone pair of electrons on the tertiary nitrogen atom can directly attack the electrophilic carbon of the epoxy ring. This ring-opening event generates an alkoxide anion, which can then proceed to attack another epoxy monomer, initiating a chain-growth anionic polymerization. This process creates a polymer network linked by ether bonds. [10]2. Acceleration of Amine Curing: When used in conjunction with primary or secondary amine curing agents, tertiary amines can act as accelerators. They can activate the epoxy ring, making it more susceptible to attack by the primary/secondary amine. Additionally, they can catalyze the reaction between the hydroxyl groups (formed during the initial epoxy-amine reaction) and other epoxy groups, which is a secondary reaction that increases crosslink density at higher temperatures. [9][11]
Mechanistic Diagram: Tertiary Amine Initiated Epoxy Polymerization
Caption: Anionic homopolymerization of epoxies initiated by a tertiary amine.
Protocol: Evaluation of Curing Acceleration in an Epoxy System
This protocol is designed to assess the efficacy of this compound as a curing accelerator.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight ~188 g/eq)
-
Isophorone diamine (IPDA) (Amine Hydrogen Equivalent Weight ~42.6 g/eq)
-
This compound (Accelerator)
-
Disposable cups, mixing sticks, glass slides, Shore D durometer.
Procedure:
-
Formulation Calculation: The stoichiometric amount of IPDA required to cure 100g of DGEBA is calculated as: (100 g * 42.6 g/eq) / 188 g/eq = 22.7 g.
-
Control Sample Preparation:
-
Weigh 20 g of DGEBA resin into a cup.
-
Add 4.54 g of IPDA.
-
Mix thoroughly for 2 minutes until the mixture is uniform.
-
Pour a small amount onto a glass slide to monitor gel time and cure.
-
-
Test Sample Preparation:
-
Weigh 20 g of DGEBA resin into a separate cup.
-
Add 0.4 g (2 phr - parts per hundred resin) of this compound to the resin and mix for 1 minute.
-
Add 4.54 g of IPDA to the catalyzed resin.
-
Mix thoroughly for 2 minutes.
-
Pour a small amount onto a second glass slide.
-
-
Data Collection:
-
Gel Time: Monitor both samples, periodically probing with a clean stick. Record the time at which the mixture transitions from a liquid to a gelled state. A significant reduction in gel time for the test sample indicates acceleration.
-
Hardness Development: After 24 hours of curing at ambient temperature, measure the Shore D hardness of both the control and test samples. A higher hardness value for the test sample suggests a more complete cure.
-
Section 4: Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate care.
-
Hazards: Causes severe skin burns and eye damage. It is harmful if swallowed and toxic in contact with skin. It is also harmful to aquatic life with long-lasting effects. [8]* Handling: Always handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [12]* Storage: Store in a cool, dry place away from heat sources and open flames. Keep the container tightly sealed to prevent moisture contamination. [12]* Disposal: Dispose of waste material according to local, state, and federal regulations.
Section 5: Conclusion
This compound is a highly effective and versatile tertiary amine catalyst, indispensable in the polyurethane industry for its ability to precisely balance the critical gelling and blowing reactions. Its utility extends across a wide range of foam and non-foam applications. Furthermore, its fundamental chemical properties present opportunities for its use as a curing agent or accelerator in epoxy systems, offering a promising area for further research and development. Proper understanding of its reaction mechanisms and adherence to safety protocols are paramount for its successful application in polymer synthesis.
Section 6: References
-
Evonik. (n.d.). POLYCAT 41 - Catalyst. Knowde. Retrieved from [Link]
-
Mofan Chemical. (n.d.). N-[3-(dimethylamino)propyl]-N, N', N'-trimethyl-1, 3-propanediamine Cas#3855-32-1. Retrieved from [Link]
-
Newtop Chemical Materials (Shanghai) Co.,Ltd. (n.d.). Polycat 41 catalyst CAS10294-43-5 Evonik Germany. BDMAEE. Retrieved from [Link]
-
Knowde. (n.d.). Catalysts & Initiators - Functional Additives. Retrieved from [Link]
-
ThreeBond Group. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]
-
Mofan Chemical. (n.d.). N-[3-(dimethylamino)propyl]-N, N', N'-trimethyl-1, 3-propanediamine Cas#3855-32-1. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N,N,N-trimethyl-1,3-propane diamine. Retrieved from [Link]
-
Pascault, J. P., & Williams, R. J. J. (2010). General Concepts about Epoxy Polymers. Wiley-VCH.
-
Longchang Chemical. (2022, July 14). Common types of epoxy resin curing agent and its curing mechanism. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Evonik - POLYCAT 41 - Catalyst - Amines - Knowde [knowde.com]
- 3. specialchem.com [specialchem.com]
- 4. scbt.com [scbt.com]
- 5. N,N,N-trimethyl-1,3-propane diamine, 4543-96-8 [thegoodscentscompany.com]
- 6. haihangchem.com [haihangchem.com]
- 7. Catalysts & Initiators - Functional Additives - Industrial Additives & Materials - Knowde [knowde.com]
- 8. Wholesale N-[3-(dimethylamino)propyl]-N, N’, N’-trimethyl-1, 3-propanediamine Cas#3855-32-1 Manufacturer and Supplier | MOFAN [mofanpu.com]
- 9. threebond.co.jp [threebond.co.jp]
- 10. longchangchemical.com [longchangchemical.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. bdmaee.net [bdmaee.net]
Synthesis of N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIDPM): An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIDPM), a significant molecule in the development of brain imaging agents. This guide details the role of N,N,N'-Trimethyl-1,3-propanediamine as a key precursor, outlines a detailed synthesis protocol, and provides insights into the chemical principles governing the reaction.
Introduction
N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine, often referred to in literature as HIPDM, is a compound of interest for single-photon emission computed tomography (SPECT) imaging of the brain. Its ability to cross the blood-brain barrier and distribute in the brain in proportion to regional blood flow makes it a valuable tool for neurological research and clinical diagnostics. The synthesis of HIDPM involves a crucial step of coupling the diamine precursor, this compound, with a substituted benzaldehyde.
Synthesis Pathway Overview
The synthesis of HIDPM is achieved through a reductive amination reaction. This widely used method in medicinal chemistry involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. In this specific synthesis, 2-hydroxy-3-methyl-5-iodobenzaldehyde reacts with the secondary amine of this compound to form an iminium ion, which is subsequently reduced to yield the final product, HIDPM.
Application Notes and Protocols for Reactions Catalyzed by N,N,N'-Trimethyl-1,3-propanediamine
Introduction: The Versatility of an Asymmetric Diamine Catalyst
N,N,N'-Trimethyl-1,3-propanediamine is a structurally unique, asymmetrically substituted diamine that has carved a niche for itself as a potent catalyst in diverse chemical transformations. Its distinct electronic and steric properties, stemming from the presence of both a tertiary and a secondary amine separated by a flexible propane linker, render it a highly effective organocatalyst. This guide provides an in-depth exploration of the experimental setups for reactions where this compound serves as a key catalytic component, with a focus on its applications in polyurethane foam production and carbon-carbon bond-forming reactions. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage the catalytic prowess of this versatile molecule.
Safety and Handling of this compound
As with any chemical reagent, adherence to strict safety protocols is paramount when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact, which can cause severe irritation or burns.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat to prevent skin contact. Direct contact can cause skin irritation and burns[1].
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. For operations with a higher risk of aerosol generation, a respirator may be necessary.
Handling and Storage:
-
This compound is a flammable liquid and should be kept away from open flames and sources of ignition.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and dispose of it as hazardous waste in accordance with local regulations.
Application I: Catalysis in Polyurethane Foam Production
This compound is a highly effective tertiary amine catalyst in the production of a wide range of polyurethane (PU) foams.[1][2] Amine catalysts are crucial in these systems as they control the delicate balance between the two primary reactions: the "gelling" reaction (polyol-isocyanate) and the "blowing" reaction (water-isocyanate).[3][4]
The gelling reaction leads to the formation of the urethane polymer backbone, providing the foam with its structural integrity. The blowing reaction generates carbon dioxide gas, which acts as the blowing agent, creating the cellular structure of the foam. The choice and concentration of the amine catalyst directly influence the reaction kinetics, and consequently, the final properties of the foam, such as density, cell structure, and mechanical strength.[2]
Mechanism of Catalysis in Polyurethane Formation
The tertiary amine functionality of this compound plays a pivotal role in activating both the polyol and isocyanate reactants. The lone pair of electrons on the nitrogen atom can interact with the hydroxyl group of the polyol, increasing its nucleophilicity. Concurrently, it can form an unstable active complex with the isocyanate group, making the carbonyl carbon more susceptible to nucleophilic attack.[4] This dual activation accelerates both the gelling and blowing reactions, allowing for precise control over the foaming process.
Workflow for Polyurethane Foam Synthesis
Caption: Workflow for Polyurethane Foam Synthesis.
Experimental Protocol: Preparation of a Flexible Polyurethane Foam
This protocol provides a general procedure for the preparation of a flexible polyurethane foam using this compound as a catalyst. The specific ratios of components will need to be optimized based on the desired foam properties.
Materials and Reagents:
-
Polyether Polyol (e.g., Voranol™ 4701)
-
Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)
-
Deionized Water (blowing agent)
-
Silicone Surfactant (e.g., Tegostab® B 8715 LF2)
-
This compound (catalyst)
-
Stannous Octoate (co-catalyst, optional)
-
Disposable cups and mixing stick
-
Fume hood
-
Stopwatch
Procedure:
-
Preparation of the Polyol Premix (Component A):
-
In a disposable cup, accurately weigh the polyether polyol.
-
Add the deionized water, silicone surfactant, and this compound to the polyol. The typical catalyst loading for amine catalysts is in the range of 0.1 to 5.0 parts per hundred parts of polyol (pphp).
-
If using a co-catalyst like stannous octoate, add it to the premix.
-
Thoroughly mix the components with a mixing stick for 60 seconds until a homogeneous mixture is obtained.
-
-
Foaming Reaction:
-
Place the cup with the polyol premix in a fume hood.
-
Accurately weigh the isocyanate (Component B) in a separate disposable cup.
-
Add the isocyanate to the polyol premix and immediately start a stopwatch.
-
Mix vigorously for 10-15 seconds.
-
Observe and record the following parameters:
-
Cream time: The time from the start of mixing until the mixture turns creamy and starts to rise.
-
Rise time: The time from the start of mixing until the foam reaches its maximum height.
-
Tack-free time: The time from the start of mixing until the surface of the foam is no longer sticky to the touch.
-
-
-
Curing and Characterization:
-
Allow the foam to cure at room temperature for at least 24 hours.
-
After curing, the foam can be removed from the cup for characterization.
-
Density: Cut a sample of known dimensions and weigh it to calculate the density.
-
Mechanical Properties: Perform compression and tensile tests according to ASTM standards.
-
Data Analysis and Characterization
The foaming process can be monitored in real-time using various analytical techniques to gain a deeper understanding of the reaction kinetics and the influence of the catalyst.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can be used to monitor the consumption of the isocyanate peak (around 2270 cm⁻¹) and the formation of urethane and urea linkages. This provides valuable data on the rates of the gelling and blowing reactions.[5]
-
Thermal Analysis: The exothermic nature of the polyurethane-forming reactions can be monitored by placing a thermocouple in the center of the reacting mixture. The temperature profile can provide insights into the reaction kinetics.
-
Ultrasonic Monitoring: The change in the speed of sound through the reacting mixture can be used to monitor the transition from a liquid to a solid foam, providing information on the gelation and curing process.
| Parameter | Typical Range | Influence of this compound |
| Cream Time | 10 - 30 seconds | A higher catalyst concentration will decrease the cream time. |
| Rise Time | 60 - 180 seconds | A higher catalyst concentration will decrease the rise time. |
| Tack-Free Time | 120 - 300 seconds | A higher catalyst concentration will decrease the tack-free time. |
| Density | 20 - 60 kg/m ³ | The catalyst balance between blowing and gelling will affect the final density. |
Application II: Catalysis in the Baylis-Hillman Reaction
This compound is an effective nucleophilic catalyst for the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde. This reaction is highly atom-economical and produces densely functionalized molecules that are valuable intermediates in organic synthesis.
Mechanism of the Baylis-Hillman Reaction
The generally accepted mechanism for the amine-catalyzed Baylis-Hillman reaction involves the following key steps:
-
Michael Addition: The tertiary amine of this compound adds to the activated alkene in a Michael-type addition to form a zwitterionic enolate intermediate.
-
Aldol-type Addition: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer and Catalyst Elimination: A proton transfer followed by the elimination of the amine catalyst regenerates the catalyst and yields the final Baylis-Hillman adduct.
Catalytic Cycle of the Baylis-Hillman Reaction
Caption: Catalytic Cycle of the Baylis-Hillman Reaction.
Experimental Protocol: Baylis-Hillman Reaction of Methyl Acrylate with Benzaldehyde
This protocol describes a representative procedure for the Baylis-Hillman reaction catalyzed by this compound.
Materials and Reagents:
-
Benzaldehyde
-
Methyl acrylate
-
This compound
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 eq) and the chosen solvent.
-
Add this compound (0.1 - 0.3 eq) to the flask.
-
Add methyl acrylate (1.2 - 2.0 eq) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed or no further conversion is observed. Reaction times can vary from several hours to a few days depending on the substrates and catalyst loading.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the amine catalyst, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure Baylis-Hillman adduct.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Comparative Performance of Amine Catalysts in the Baylis-Hillman Reaction
The choice of amine catalyst can significantly impact the rate and yield of the Baylis-Hillman reaction. The following table provides a qualitative comparison of this compound with other common amine catalysts.
| Catalyst | Structure | Relative Reactivity | Key Features |
| DABCO | Bicyclic | High | A widely used and effective catalyst, but can be sterically hindered for some substrates. |
| DMAP | Aromatic | Moderate | Generally less effective than DABCO for the Baylis-Hillman reaction. |
| This compound | Asymmetric Diamine | High | The flexible and asymmetric structure can offer advantages in terms of accessibility and reactivity. |
| DBU | Amidine | Very High | Often shows significantly higher reaction rates compared to other amine catalysts.[6] |
Conclusion
This compound is a valuable and versatile catalyst for both industrial and laboratory-scale chemical transformations. Its efficacy in controlling the complex reaction kinetics of polyurethane foam formation and in promoting atom-economical carbon-carbon bond formation via the Baylis-Hillman reaction highlights its significance. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this catalyst in their synthetic endeavors, paving the way for the development of novel materials and molecules. As with any catalytic system, optimization of reaction conditions is key to achieving the desired outcomes, and the information presented here serves as a robust foundation for such investigations.
References
- The Importance of Amine Catalysts in Polyurethane Foam Manufacturing. (n.d.).
- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.).
- Use of Real-time FTIR to Characterize Kinetics of Amine Catalysts and to Develop New Grades for Various Polyurethane Applications, Including Low Emission Catalysts. (2003). Proceedings of the Polyurethane Foam Association (PFA) Meeting.
- Important Amine Catalysts and Their Applications. (2024). Sabtech Machine.
- Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. (2023). Materials (Basel), 16(4), 1496.
- N,N,N'-Trimethyl-Bis-(Aminoethyl) Ether and its Derivatives as Catalysts for Polyurethanes. (2012). U.S. Patent Application No. 13/320,671.
- Synthesis and Characterization of Polyurethane Rigid Foams from Soybean Oil-Based Polyol and Glycerol. (2014). Journal of the American Oil Chemists' Society, 91(10), 1793-1801.
- Fe3O4 Magnetic Nanoparticles as an Efficient and Reusable Co-catalyst for the Baylis-Hillman Reaction. (2017). Asian Journal of Organic & Medicinal Chemistry, 2(1), 22-26.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Important Amine Catalysts and Their Applications - Sabtech [sabtechmachine.com]
- 5. Use of Real-time FTIR to Characterize Kinetics of Amine Catalysts and to Develop New Grades for Various Polyurethane Applications, Including Low Emission Catalysts | Semantic Scholar [semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols: The Role of Diamines in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
A Note on N,N,N'-Trimethyl-1,3-propanediamine
For researchers exploring the landscape of asymmetric synthesis, ligand selection is paramount. Your interest in this compound is noted; however, it is crucial to clarify its role based on current scientific literature. This molecule is an achiral, asymmetrically substituted diamine. Due to the absence of a stereogenic center or axial chirality, it cannot, by itself, induce enantioselectivity in a reaction. Its utility is primarily as a bidentate ligand in coordination chemistry or as an organic catalyst and base in reactions where stereocontrol is not the objective, such as the Baylis-Hillman and Knoevenagel condensations.[1]
While this compound is not a tool for asymmetric induction, the broader class of chiral diamines represents one of the most powerful and versatile ligand families in modern asymmetric catalysis. This guide will, therefore, focus on the principles and applications of chiral diamines, providing the in-depth technical insights and protocols relevant to researchers in drug development and synthetic chemistry. We will use the Nobel Prize-winning Noyori Asymmetric Transfer Hydrogenation as our exemplary system to illustrate the profound impact of chiral diamines.
I. The Foundational Role of Chiral Diamine Ligands
The central principle of asymmetric catalysis is the transfer of stereochemical information from a chiral catalyst to a prochiral substrate. Chiral diamine ligands are exceptionally effective at this task when coordinated to a metal center (e.g., Ruthenium, Rhodium, Iridium).
Core Principles of Action:
-
Creation of a Chiral Environment: A C₂-symmetric or unsymmetrical chiral diamine binds to the metal, forming a rigid, well-defined chiral pocket.
-
Substrate Orientation: This chiral environment dictates the binding orientation of the prochiral substrate through a combination of steric hindrance and non-covalent interactions (e.g., hydrogen bonding, CH/π interactions).
-
Face-Selective Reaction: With the substrate locked in a preferred orientation, the key chemical transformation (e.g., hydride delivery) occurs selectively on one of the two prochiral faces, leading to the formation of one enantiomer in excess.
The efficacy of these ligands has led to their widespread use in numerous critical transformations, including asymmetric hydrogenation, amination, and cyclopropanation reactions.[2][3]
II. Application Focus: Noyori Asymmetric Transfer Hydrogenation of Ketones
A landmark achievement in asymmetric synthesis is the reduction of prochiral ketones to chiral secondary alcohols, a transformation of immense importance in the pharmaceutical industry. The catalyst system developed by Ryoji Noyori, featuring a Ruthenium(II) center complexed with a chiral N-tosylated 1,2-diphenylethylenediamine (Ts-DPEN) ligand, is a benchmark for efficiency and enantioselectivity.[4]
This reaction, known as Asymmetric Transfer Hydrogenation (ATH), typically utilizes an easily handled hydrogen source, such as a mixture of formic acid and triethylamine (HCOOH/NEt₃) or 2-propanol, avoiding the need for high-pressure gaseous hydrogen.[5]
A. The Catalytic Cycle and Mechanism of Stereoselection
The catalytic process is an elegant cycle where the chiral diamine ligand orchestrates the entire stereochemical outcome. The currently accepted mechanism involves an outer-sphere hydrogen transfer.[5][6]
-
Catalyst Activation: The stable 18-electron precatalyst, for example, [RuCl(p-cymene)((S,S)-TsDPEN)], reacts with a base (triethylamine or isopropoxide) to eliminate HCl and form the active 16-electron ruthenium-hydride species.
-
Stereoselective Hydride Transfer: This is the key enantioselective step. The prochiral ketone coordinates to the catalyst not by direct binding to the metal, but through a hydrogen bond between the ketone's carbonyl oxygen and the N-H proton of the tosylated diamine ligand. This interaction, coupled with a stabilizing CH/π interaction between the ketone's aromatic ring and the catalyst's p-cymene ring, positions the substrate precisely. The hydride (H⁻) is then delivered from the ruthenium center to the carbonyl carbon, preferentially attacking one prochiral face.[4][5][6]
-
Product Release & Catalyst Regeneration: The resulting ruthenium-alkoxide intermediate undergoes protonolysis with the hydrogen source (e.g., formic acid) to release the chiral alcohol product and regenerate the active ruthenium-hydride catalyst, thereby closing the catalytic loop.
Caption: Catalytic cycle for the Noyori Asymmetric Transfer Hydrogenation.
B. Substrate Scope and Performance
The Ru(II)-TsDPEN catalyst system is highly effective for a wide range of aromatic and heteroaromatic ketones, consistently delivering excellent yields and enantioselectivities.
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | >95 | 98 |
| 2'-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | >95 | 98 |
| 1-Indanone | 1-Indanol | 98 | 98 |
| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 99 | 98 |
| 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | 72 | 95 |
| (Data compiled from representative literature.[7] Conditions may vary.) |
III. Detailed Laboratory Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a standard procedure for the ATH of acetophenone using RuCl(p-cymene)[(S,S)-Ts-DPEN] and a formic acid/triethylamine azeotrope as the hydrogen source.
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required. All reagents are chemical irritants.
A. Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Sigma-Aldrich | 192139-90-5 | Catalyst |
| Acetophenone | Sigma-Aldrich | 98-86-2 | Substrate |
| Formic Acid (≥95%) | Sigma-Aldrich | 64-18-6 | Hydrogen Source |
| Triethylamine (≥99.5%) | Sigma-Aldrich | 121-44-8 | Hydrogen Source / Base |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | 75-09-2 | Solvent |
| Diethyl Ether | Fisher Scientific | 60-29-7 | Extraction Solvent |
| Saturated aq. NaHCO₃ | - | - | Quenching Solution |
| Anhydrous MgSO₄ | Sigma-Aldrich | 7487-88-9 | Drying Agent |
B. Equipment
-
50 mL Schlenk flask with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Magnetic stir plate
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, flasks)
C. Experimental Workflow
Caption: General workflow for the asymmetric transfer hydrogenation experiment.
D. Step-by-Step Procedure
-
Preparation of Hydrogen Source:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. In a flask, carefully add 10 mL of triethylamine to 9.5 mL of formic acid while cooling in an ice bath. Caution: Exothermic reaction. This mixture will serve as the hydrogen donor.
-
-
Reaction Setup:
-
Place the Schlenk flask containing a magnetic stir bar under vacuum and heat gently with a heat gun to remove adsorbed moisture.
-
Backfill the flask with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup.
-
To the flask, add RuCl(p-cymene)[(S,S)-Ts-DPEN] (6.4 mg, 0.01 mmol, 0.005 eq).
-
Add acetophenone (240 mg, 2.0 mmol, 1.0 eq) via syringe.
-
Add 4 mL of anhydrous Dichloromethane (DCM) to dissolve the components.
-
-
Initiation and Reaction:
-
To the stirring solution, add the HCOOH/NEt₃ mixture (0.5 mL) via syringe.
-
Allow the reaction to stir at room temperature (approx. 25-28 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product alcohol will have a lower Rf than the starting ketone.
-
-
Workup and Purification:
-
Once the reaction is complete (disappearance of starting material by TLC), quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield pure (R)-1-phenylethanol as a colorless oil.
-
-
Analysis:
-
Determine the isolated yield by mass.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H).
-
IV. Conclusion
While this compound is not suited for asymmetric synthesis, the broader family of chiral diamines are indispensable tools for the modern synthetic chemist. The Noyori Asymmetric Transfer Hydrogenation serves as a prime example of how a well-designed chiral diamine ligand can orchestrate a highly efficient and enantioselective transformation. The principles of stereocontrol demonstrated in this system—the creation of a defined chiral pocket and the precise orientation of the substrate through non-covalent interactions—are fundamental concepts that extend across the entire field of asymmetric catalysis. Understanding and applying these principles are key to the successful development of stereochemically complex molecules for research and drug development.
References
- Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]
- Li, C., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
- NROChemistry.
- Kačer, P., et al. (2011). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)
- Václavík, J., et al. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [Link]
- Wu, X., et al. (2004). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. Organic Letters. [Link]
- Chem-Station.
- Wu, X., et al. (2013). Asymmetric transfer hydrogenation (ATH) of a series of γ-aryl-α, γ-dioxo-butyric acid esters. RSC Advances. [Link]
Sources
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Catalytic Mechanism of N,N,N'-Trimethyl-1,3-propanediamine in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Catalytic Potential of N,N,N'-Trimethyl-1,3-propanediamine
In the landscape of modern organic synthesis, the quest for efficient and selective methods for constructing carbon-carbon (C-C) bonds remains a cornerstone of molecular architecture. Organocatalysis, the use of small organic molecules to accelerate chemical transformations, has emerged as a powerful and sustainable alternative to traditional metal-based catalysts. Within this paradigm, tertiary amines have carved a significant niche as versatile catalysts for a variety of C-C bond-forming reactions.
This technical guide delves into the catalytic prowess of this compound, an asymmetrically substituted diamine, in facilitating C-C bond formation. While its structural simplicity may be deceptive, the strategic placement of its tertiary and secondary amine functionalities imparts unique catalytic properties. We will explore its mechanistic role in two pivotal organocatalytic reactions: the Knoevenagel condensation and the Baylis-Hillman reaction. This document aims to provide not just procedural steps, but a deep, mechanistic understanding to empower researchers in leveraging this catalyst for their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the catalyst's physical and chemical properties is paramount for designing robust experimental protocols.
| Property | Value | Source |
| CAS Number | 4543-96-8 | |
| Molecular Formula | C₆H₁₆N₂ | |
| Molecular Weight | 116.20 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 140-142 °C | |
| Density | 0.793 g/mL at 25 °C |
Part 1: The Knoevenagel Condensation - A Tertiary Amine-Mediated Dehydration
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of a new C-C double bond through the reaction of an active methylene compound with an aldehyde or ketone. The reaction is typically catalyzed by a weak base, and tertiary amines like this compound are excellent candidates for this role.[1]
Catalytic Mechanism
The catalytic cycle of the Knoevenagel condensation, when mediated by a tertiary amine, proceeds through a well-established pathway involving the generation of a nucleophilic enolate intermediate.
-
Deprotonation of the Active Methylene Compound: The tertiary amine, acting as a Brønsted-Lowry base, abstracts an acidic proton from the active methylene compound. This deprotonation is facilitated by the electron-withdrawing groups flanking the methylene unit, which stabilize the resulting carbanion.
-
Nucleophilic Attack: The newly formed enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step results in the formation of a tetrahedral intermediate.
-
Protonation and Dehydration: The tetrahedral intermediate is then protonated, typically by the protonated amine catalyst, to form an aldol-type adduct. Subsequent dehydration, often facilitated by the reaction conditions, leads to the elimination of a water molecule and the formation of the final α,β-unsaturated product. The tertiary amine catalyst is regenerated in this process, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle of the Knoevenagel condensation.
Field-Proven Insights
While specific data for this compound is not extensively published, a closely related analog, N,N-Dimethyl-1,3-propanediamine (DPA), has been demonstrated to be a highly effective catalyst for the Knoevenagel condensation. In a study involving the condensation of 4-nitrophenylsulfonylacetonitrile with various aromatic aldehydes, DPA afforded the corresponding 2-(4-Nitrophenyl sulfonyl)-cinnamonitriles in excellent yields, ranging from 83% to 98%.[2] This high efficiency underscores the utility of this class of diamines as catalysts for this transformation. The presence of the tertiary amine in this compound suggests it will exhibit similar, if not enhanced, catalytic activity due to its electronic and steric properties.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol is adapted from general procedures for amine-catalyzed Knoevenagel condensations and is expected to provide high yields with this compound.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
This compound (0.1 mmol, 11.6 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Ethyl acetate and hexanes for TLC analysis
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add ethanol (5 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.
-
To the stirred solution, add this compound (0.1 mmol) dropwise.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1-4 hours.
-
Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-benzylidenemalononitrile.
Expected Results: Based on the high yields observed with the analogous N,N-Dimethyl-1,3-propanediamine catalyst, this reaction is anticipated to proceed in high yield (>90%).
Part 2: The Baylis-Hillman Reaction - A Tandem Michael-Aldol Cascade
The Baylis-Hillman reaction is a powerful atom-economical C-C bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile, most commonly a tertiary amine or phosphine.[3][4] The resulting products, densely functionalized allylic alcohols, are valuable synthetic intermediates.
Catalytic Mechanism
The mechanism of the Baylis-Hillman reaction catalyzed by a tertiary amine like this compound is a fascinating cascade of events.
-
Michael Addition: The catalytic cycle is initiated by the nucleophilic 1,4-addition (Michael addition) of the tertiary amine to the activated alkene. This step generates a zwitterionic enolate intermediate.
-
Aldol Addition: The enolate intermediate then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. This aldol-type addition forms a new C-C bond and results in a second zwitterionic intermediate.
-
Proton Transfer and Catalyst Elimination: An intramolecular proton transfer occurs, followed by the elimination of the tertiary amine catalyst. This final step regenerates the catalyst and yields the desired Baylis-Hillman adduct.
Sources
Application Notes and Protocols for the Use of N,N,N'-Trimethyl-1,3-propanediamine in Pharmaceutical Intermediate Synthesis
Introduction: Unveiling the Potential of an Asymmetric Diamine in Drug Discovery
In the intricate landscape of pharmaceutical synthesis, the selection of reagents and building blocks is paramount to the efficiency, selectivity, and overall success of a synthetic route. N,N,N'-Trimethyl-1,3-propanediamine, a structurally unique asymmetrically substituted diamine, has emerged as a versatile tool for medicinal chemists and drug development professionals. Its distinct combination of a tertiary and a secondary amine at either end of a flexible propane linker imparts a unique reactivity profile, making it a valuable precursor and catalyst in the construction of complex molecular architectures inherent to modern therapeutics.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates. We will delve into its fundamental chemical properties, explore its role in key chemical transformations, and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of any reagent is a prerequisite for its effective and safe implementation in the laboratory.
| Property | Value | Reference |
| CAS Number | 4543-96-8 | |
| Molecular Formula | C₆H₁₆N₂ | |
| Molecular Weight | 116.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 140-142 °C | |
| Density | 0.793 g/mL at 25 °C | |
| Flash Point | 34 °C | |
| Solubility | Soluble in water and polar organic solvents |
Safety Profile: this compound is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Key Applications in Pharmaceutical Synthesis
The utility of this compound in pharmaceutical synthesis stems from its dual nucleophilic nature and its ability to act as a catalyst. The differential reactivity of the secondary and tertiary amines allows for selective functionalization, a critical aspect in multi-step drug synthesis.
Precursor for Complex Molecular Scaffolds
The diamine serves as an excellent building block for introducing a specific side chain into a larger molecule. A notable example is its use in the preparation of N,N,N′-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIDPM). While HIDPM itself is used as a cerebral perfusion imaging agent, the synthetic principles are directly applicable to the construction of pharmaceutical intermediates.
Conceptual Workflow for Scaffold Synthesis
Caption: General workflow for incorporating the diamine into a larger scaffold.
Role as an Organic Catalyst
The amine functionalities of this compound enable it to act as an effective organic catalyst in a variety of transformations. Its basicity and nucleophilicity can facilitate reactions such as the Baylis-Hillman and Knoevenagel condensations, which are pivotal carbon-carbon bond-forming reactions in the synthesis of many pharmaceutical compounds. The presence of both a secondary and a tertiary amine can also lead to cooperative catalytic effects in certain reactions.
Detailed Application Protocol: Synthesis of a Substituted Heterocyclic Intermediate
This protocol provides a representative example of how this compound can be utilized as a nucleophile to construct a heterocyclic system, a common motif in many drug molecules. This generalized procedure would require optimization for specific substrates.
Objective: To synthesize a substituted piperazine derivative, a common scaffold in CNS-active and antihistaminic drugs, via a dialkylation reaction.
Reaction Scheme:
Caption: Synthesis of a substituted piperazine via dialkylation.
Materials and Equipment:
-
This compound (99%+)
-
1,2-Dibromoethane (99%+)
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
TLC plates (silica gel)
-
Column chromatography setup
Experimental Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (2.5 equivalents). The flask is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.
-
Addition of Reagents: Add anhydrous acetonitrile to the flask, followed by this compound (1.0 equivalent). Stir the suspension at room temperature for 15 minutes.
-
Initiation of Reaction: Slowly add a solution of the bis-electrophile (e.g., 1,2-dibromoethane, 1.05 equivalents) in anhydrous acetonitrile to the reaction mixture at room temperature over 30 minutes.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol).
-
Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial to prevent the hydrolysis of the electrophile and to avoid side reactions.
-
Base: Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the reaction to completion.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the nucleophilic substitution reaction.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.
Conclusion: A Versatile Building Block for Modern Drug Discovery
This compound is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its unique asymmetrical structure allows for selective functionalization and catalytic activity, making it a powerful tool in the synthesis of complex pharmaceutical intermediates. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable diamine in their drug discovery and development programs.
References
- PubChem. (n.d.). 1,3-Propanediamine, N1,N1,N3-trimethyl-.
- The Good Scents Company. (n.d.). N,N,N-trimethyl-1,3-propane diamine.
- Amerigo Scientific. (n.d.). N,N,N′-Trimethyl-1,3-propanediamine (96%).
N,N,N'-Trimethyl-1,3-propanediamine: A Comprehensive Guide for Synthetic Applications
Introduction: Unveiling a Versatile Diamine in Organic Synthesis
N,N,N'-Trimethyl-1,3-propanediamine, an asymmetrically substituted diamine, has emerged as a versatile and valuable reagent in modern organic synthesis.[1] Its unique structural features, combining a tertiary and a secondary amine separated by a flexible propane linker, impart a distinct reactivity profile that chemists can exploit for a range of transformations. This guide provides an in-depth exploration of its applications, moving beyond a simple catalog of reactions to offer mechanistic insights and practical, field-tested protocols for its use in both metal-catalyzed and organocatalytic systems, as well as in polymer chemistry.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of where and how to effectively deploy this reagent. We will delve into its role as a sophisticated ligand in transition metal catalysis, its function as a potent organocatalyst, and its utility as a key component in the synthesis of advanced polymeric materials.
Physicochemical Properties:
A solid understanding of a reagent's physical properties is paramount for its safe and effective use in experimental design.
| Property | Value |
| CAS Number | 4543-96-8 |
| Molecular Formula | C₆H₁₆N₂ |
| Molecular Weight | 116.20 g/mol [2] |
| Boiling Point | 140-142 °C[2] |
| Density | 0.793 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.4283[2] |
| Flash Point | 34 °C (93.2 °F) |
Application I: Ligand in Ruthenium-Catalyzed Dynamic Kinetic Resolution of Alcohols
One of the most elegant applications of this compound is as a ligand in ruthenium-catalyzed racemization of secondary alcohols. This process is a critical component of Dynamic Kinetic Resolution (DKR), a powerful strategy to convert a racemic mixture of a chiral alcohol entirely into a single, enantiomerically pure product, thus overcoming the 50% yield limitation of classical kinetic resolutions.[3][4]
Mechanistic Rationale & Causality
In a DKR of a secondary alcohol, two processes occur concurrently in the same pot: the enzymatic, irreversible acylation of one enantiomer (the kinetic resolution) and the continuous racemization of the unreacted, undesired enantiomer back to the racemic mixture. This racemization is where the ruthenium catalyst, activated by the diamine ligand, plays a pivotal role.
The this compound acts as a bidentate or monodentate ligand that modulates the electronic and steric environment of the ruthenium center. This coordination facilitates a dehydrogenation-hydrogenation equilibrium. The ruthenium complex transiently oxidizes the unreactive alcohol enantiomer to a ketone intermediate. This achiral ketone is then re-reduced by a ruthenium-hydride species, forming the alcohol as a racemic mixture, ready for another round of enzymatic resolution. The choice of an asymmetrically substituted diamine like this compound can influence the catalyst's stability and activity, ensuring rapid racemization without interfering with the enzymatic acylation. A closely related ligand, N,N,N',N'-tetramethyl-1,3-propanediamine, has been shown to be highly effective in this context.[3]
Figure 1: Workflow for Dynamic Kinetic Resolution (DKR) of a secondary alcohol.
Protocol: Dynamic Kinetic Resolution of (rac)-1-Phenylethanol
This protocol is a representative example based on established procedures for ruthenium-catalyzed DKR of secondary alcohols using diamine ligands.[3]
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
(rac)-1-Phenylethanol
-
Novozym 435 (immobilized lipase B from Candida antarctica)
-
p-Chlorophenyl acetate (acyl donor)
-
Anhydrous toluene
-
Molecular sieves (4 Å), activated
Procedure:
-
Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.01 mmol, 6.1 mg) and this compound (0.022 mmol, 3.2 µL).
-
Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 20 minutes to allow for complex formation.
-
Reaction Setup: To the flask containing the catalyst solution, add (rac)-1-phenylethanol (1.0 mmol, 122 mg), p-chlorophenyl acetate (1.5 mmol, 256 mg), and activated 4 Å molecular sieves (~100 mg).
-
Add Novozym 435 (~30 mg).
-
Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 40 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product acetate.
-
Work-up: Once the reaction is complete (typically 24-48 hours), cool the mixture to room temperature. Filter off the enzyme and molecular sieves, washing with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically pure (R)-1-phenylethyl acetate.
Application II: Catalyst in Polyurethane Foam Production
In the field of polymer chemistry, tertiary amines are critical catalysts for the production of polyurethanes. This compound and its analogs, such as N-[3-(dimethylamino)propyl]-N,N',N'-trimethyl-1,3-propanediamine, serve as highly effective catalysts that balance the two primary reactions in foam formation: the gelling reaction and the blowing reaction.[2][5]
Mechanistic Rationale & Causality
Polyurethane foam is formed by the reaction of a diisocyanate with a polyol (gelling reaction) and the reaction of the diisocyanate with water (blowing reaction), which generates carbon dioxide gas to create the foam structure.
-
Gelling Reaction: Polyol + Isocyanate → Urethane Linkage
-
Blowing Reaction: Water + Isocyanate → Unstable Carbamic Acid → Amine + CO₂
The tertiary amine catalyst, through its lone pair of electrons, activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol and by water. The basicity and steric accessibility of the amine determine its catalytic activity and its selectivity towards either the gelling or blowing reaction. This compound, with its accessible tertiary nitrogen, is a potent catalyst that can be used to achieve a desired foam rise profile and cure time.[2]
Figure 2: Role of the amine catalyst in polyurethane foam formation.
Protocol: Representative Formulation for a Flexible Polyurethane Foam
This is a general-purpose formulation illustrating the role of the amine catalyst. Proportions are given in parts per hundred polyol (pphp).
Materials:
-
Polyether Polyol (e.g., trifunctional, 3000-5000 MW): 100 parts
-
Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)
-
Water: 3.0-5.0 pphp
-
Silicone Surfactant: 1.0-1.5 pphp
-
Stannous Octoate (Gelling co-catalyst): 0.1-0.3 pphp
-
This compound (Blowing/Gelling catalyst): 0.1-1.0 pphp
Procedure:
-
Premix Preparation: In a suitable container, thoroughly mix the polyol, water, silicone surfactant, and this compound.
-
Catalyst Addition: Add the stannous octoate to the premix and stir until homogeneous.
-
Isocyanate Addition: In a well-ventilated fume hood, add the diisocyanate to the mixture while stirring vigorously with a high-shear mixer.
-
Foaming: Immediately pour the reacting mixture into a mold. The foam will begin to rise (cream time), expand (rise time), and solidify (tack-free time).
-
Curing: Allow the foam to cure at ambient or slightly elevated temperature to develop its final physical properties.
Note: The exact amount of this compound is critical and must be optimized based on the specific polyol, isocyanate, and desired foam properties. It is often used in combination with a metal catalyst (like stannous octoate) to achieve a synergistic effect.
Application III: Potential as an Organocatalyst in C-C Bond Formation
The structural features of this compound, specifically the presence of a nucleophilic tertiary amine, make it a strong potential candidate for catalyzing various carbon-carbon bond-forming reactions, such as the Baylis-Hillman and Knoevenagel condensations.[1] While specific, peer-reviewed protocols for this particular amine are not prevalent, the underlying mechanisms are well-established for similar tertiary amine catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane).[1]
Mechanistic Rationale: The Baylis-Hillman Reaction
The Baylis-Hillman reaction couples an activated alkene (e.g., an acrylate) with an electrophile (e.g., an aldehyde). The tertiary amine catalyst initiates the reaction by a conjugate addition to the activated alkene, forming a nucleophilic zwitterionic enolate intermediate. This intermediate then attacks the aldehyde. Subsequent proton transfer and elimination of the catalyst yield the desired functionalized allylic alcohol product. The basicity and steric hindrance of the amine catalyst are key factors in the reaction rate.
Figure 3: Generalized mechanism of the amine-catalyzed Baylis-Hillman reaction.
Safety and Handling
This compound is a flammable and corrosive liquid.[3] It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.
-
Handling: Avoid breathing vapors. Use spark-proof tools and take precautionary measures against static discharge. Keep away from heat, sparks, open flames, and strong oxidizing agents.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. The material is hygroscopic and air-sensitive.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a multifaceted reagent with demonstrated and potential applications spanning several key areas of chemical synthesis. Its utility as a ligand in advanced catalytic systems like DKR highlights its capacity to modulate metal-centered reactivity for stereoselective transformations. In polymer science, it functions as an effective catalyst, offering control over complex reaction kinetics in polyurethane production. While its full potential as a standalone organocatalyst is still being explored, the mechanistic principles of related amines provide a strong foundation for its future application in important C-C bond-forming reactions. By understanding the chemical principles behind its reactivity and adhering to rigorous safety protocols, researchers can effectively leverage this versatile diamine to advance their synthetic goals.
References
- Comptes Rendus de l'Académie des Sciences. (n.d.). Ruthenium and enzyme-catalyzed dynamic kinetic resolution of alcohols.
- PubMed. (2004). Aminocyclopentadienyl Ruthenium Complexes as Racemization Catalysts for Dynamic Kinetic Resolution of Secondary Alcohols at Ambient Temperature.
- ACS Publications. (2004). Aminocyclopentadienyl Ruthenium Complexes as Racemization Catalysts for Dynamic Kinetic Resolution of Secondary Alcohols at Ambient Temperature. The Journal of Organic Chemistry.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- Mofan Chemical. (n.d.). N-[3-(dimethylamino)propyl]-N, N', N'-trimethyl-1, 3-propanediamine Cas#3855-32-1.
- Mofan Chemical. (n.d.). N-[3-(dimethylamino)propyl]-N, N', N'-trimethyl-1, 3-propanediamine Cas#3855-32-1.
Sources
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. americanchemistry.com [americanchemistry.com]
- 3. Ruthenium and enzyme-catalyzed dynamic kinetic resolution of alcohols [comptes-rendus.academie-sciences.fr]
- 4. Aminocyclopentadienyl ruthenium complexes as racemization catalysts for dynamic kinetic resolution of secondary alcohols at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wholesale N-[3-(dimethylamino)propyl]-N, N’, N’-trimethyl-1, 3-propanediamine Cas#3855-32-1 Manufacturer and Supplier | MOFAN [mofanpu.com]
Application Notes and Protocols for N-Alkylation using N,N,N'-Trimethyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylation of amines is a cornerstone of organic synthesis, pivotal in the construction of a vast array of biologically active molecules and functional materials. This document provides a comprehensive guide to the utilization of N,N,N'-Trimethyl-1,3-propanediamine as a multifunctional reagent in the N-alkylation of secondary amines. We delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss the critical parameters that govern the success of this transformation. This guide is intended to serve as a practical resource for researchers seeking to employ this versatile tridentate amine in their synthetic endeavors.
Introduction: The Strategic Importance of N-Alkylation and the Role of Polyamines
The introduction of alkyl groups onto nitrogen atoms is a fundamental transformation in medicinal chemistry and materials science.[1] The resulting tertiary amines are prevalent scaffolds in numerous pharmaceuticals, agrochemicals, and specialty polymers. Traditional N-alkylation methods, such as the reaction of secondary amines with alkyl halides, are often plagued by side reactions, most notably the formation of quaternary ammonium salts.[2] This lack of selectivity can lead to complex product mixtures and low yields of the desired tertiary amine.
To overcome these challenges, a variety of strategies have been developed, including the use of sterically hindered, non-nucleophilic bases.[3][4] this compound, a tridentate ligand with both a secondary and a tertiary amine functionality, presents an intriguing option for facilitating N-alkylation reactions. Its structural complexity and basicity (predicted pKa ≈ 10.61) suggest it can act as both a base to neutralize the generated acid and potentially as a ligand to modulate the reactivity of the electrophile.[5]
This application note will explore the reaction conditions for the N-alkylation of a model secondary amine, dibenzylamine, with benzyl bromide, utilizing this compound.
Mechanistic Considerations: A Dual Role for this compound
The N-alkylation of a secondary amine with an alkyl halide is a classic SN2 reaction. In the presence of this compound, the reaction is thought to proceed through the following key steps:
-
Acid Scavenging: The primary role of this compound is to act as a base, neutralizing the hydrobromic acid (HBr) that is formed during the reaction. This prevents the protonation of the starting secondary amine, which would render it non-nucleophilic and halt the reaction.
-
Potential Ligand Effects: As a tridentate amine, this compound can potentially coordinate with the alkyl halide, although this interaction is likely to be weak. This coordination could, in some cases, influence the reactivity of the alkyl halide and the stereochemical outcome of the reaction.
A general mechanism for the base-mediated N-alkylation is depicted below:
Figure 1. General mechanism for the N-alkylation of a secondary amine.
Experimental Protocol: N-Alkylation of Dibenzylamine with Benzyl Bromide
This protocol details a representative procedure for the N-alkylation of dibenzylamine using benzyl bromide and this compound.
Materials:
-
Dibenzylamine
-
Benzyl bromide
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, appropriate eluents)
Procedure:
Figure 2. Experimental workflow for N-alkylation.
Step-by-Step Method:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add dibenzylamine (1.0 mmol, 1.0 equiv). Under an inert atmosphere (nitrogen or argon), add anhydrous acetonitrile (10 mL). Stir the solution until the dibenzylamine is fully dissolved. Add this compound (1.2 mmol, 1.2 equiv) to the solution.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 mmol, 1.1 equiv) to the stirred solution at room temperature using a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) by observing the disappearance of the starting materials. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup: Once the reaction is complete, quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove any remaining acidic byproducts, followed by a wash with brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.
Key Reaction Parameters and Optimization
The success and efficiency of the N-alkylation reaction are dependent on several critical parameters. The following table summarizes these parameters and provides general guidance for optimization.
| Parameter | Recommended Range/Condition | Rationale and Optimization Notes |
| Solvent | Acetonitrile, DMF, THF, DCM | Acetonitrile is a good starting point due to its polar aprotic nature which favors SN2 reactions.[4] Other polar aprotic solvents can also be effective. |
| Base Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine base is generally used to ensure complete neutralization of the acid byproduct. |
| Alkylating Agent | Alkyl bromides, iodides, or triflates | Alkyl iodides are typically more reactive than bromides, which are more reactive than chlorides.[8] The choice of leaving group can significantly impact the reaction rate. |
| Temperature | Room Temperature to 80 °C | Most reactions proceed efficiently at room temperature.[3] For less reactive alkyl halides or sterically hindered amines, gentle heating may be required. |
| Concentration | 0.1 - 0.5 M | The reaction concentration can influence the reaction rate. Higher concentrations may lead to faster reactions but could also increase the likelihood of side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Insufficient reaction time- Low reactivity of the alkyl halide- Steric hindrance | - Increase reaction time and monitor by TLC.- Switch to a more reactive alkylating agent (e.g., from bromide to iodide).- Increase the reaction temperature. |
| Formation of Quaternary Ammonium Salt | - Over-alkylation of the product | - Use a slight excess of the secondary amine relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture. |
| Complex Product Mixture | - Side reactions of functional groups- Impure starting materials | - Ensure starting materials are pure.- Protect sensitive functional groups if necessary. |
Conclusion
This compound serves as an effective and versatile amine base for the N-alkylation of secondary amines with alkyl halides. Its basicity is sufficient to drive the reaction to completion by neutralizing the acid byproduct, while its structure may offer unique reactivity profiles. The protocol provided herein offers a robust starting point for researchers to explore the utility of this reagent in the synthesis of tertiary amines, a critical functional group in modern chemical sciences.
References
- Moore, J. S., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(vi), 287-292.
- Salvatore, R. N., et al. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines.
- ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- ResearchGate. (n.d.). N-Alkylation of Aliphatic Alcohol Amine Catalyzed by Tridentate P Ligand Ruthenium Complex.
- Wikipedia. (n.d.). Amine alkylation.
- National Center for Biotechnology Information. (n.d.). This compound.
- The Good Scents Company. (n.d.). N,N,N-trimethyl-1,3-propane diamine.
- Pharmaffiliates. (n.d.). This compound.
- Wang, L., et al. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Peptide Science, 96(5), 644-652.
- Wikipedia. (n.d.). 1,3-Diaminopropane.
- FooDB. (2015). Showing Compound propane-1,3-diamine (FDB031131).
- National Center for Biotechnology Information. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. PubMed.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 4543-96-8 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. N,N,N′-トリメチル-1,3-プロパンジアミン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Exploring the Potential of Substituted Propylenediamines in Radiopharmaceutical Synthesis – A Case Study on a Hypothetical N,N,N'-Trimethyl-1,3-propanediamine-Derived Chelator for Gallium-68
Audience: Researchers, scientists, and drug development professionals in the field of radiopharmaceutical chemistry.
Disclaimer: The following application note is a prospective guide based on established principles of radiopharmaceutical chemistry. To date, N,N,N'-Trimethyl-1,3-propanediamine is not a widely documented reagent in the direct synthesis of clinically established radiopharmaceuticals. Its primary documented use is as a precursor in the synthesis of unlabeled organic molecules.[1][2][3] This document explores its hypothetical application as a scaffold for a novel chelating agent for Gallium-68 to illustrate the principles of ligand design and radiolabeling.
Introduction: The Quest for Novel Chelating Scaffolds in Radiometal Chemistry
The rapid expansion of positron emission tomography (PET) as a diagnostic imaging modality is largely driven by the development of novel radiopharmaceuticals. Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide readily available from a ⁶⁸Ge/⁶⁸Ga generator, has become a cornerstone of clinical and preclinical PET imaging.[4][5] The clinical success of ⁶⁸Ga-based radiopharmaceuticals, such as ⁶⁸Ga-DOTATATE for neuroendocrine tumor imaging, hinges on the ability of a chelating agent to securely bind the ⁶⁸Ga³⁺ ion while being attached to a targeting biomolecule.[6][7]
The stability of the ⁶⁸Ga-chelator complex is paramount to prevent the release of free ⁶⁸Ga³⁺ in vivo, which would lead to non-specific uptake and a poor diagnostic image.[5] This has spurred continuous research into novel chelating agents with improved radiolabeling efficiency, stability, and pharmacokinetic properties. While macrocyclic chelators like DOTA and NOTA are the current gold standard for ⁶⁸Ga, there is an ongoing interest in developing acyclic chelators that may offer faster labeling kinetics at lower temperatures.[8]
This application note explores the hypothetical use of this compound as a foundational scaffold for a novel acyclic chelator for ⁶⁸Ga. We will delve into the rationale for its selection, a proposed synthesis of a bifunctional chelator derivative, a detailed protocol for ⁶⁸Ga-labeling, and the necessary quality control procedures.
Rationale for this compound as a Chelator Backbone
This compound is a small, asymmetrically substituted diamine.[3] While not a chelator in its native form, its structural and chemical properties make it an interesting starting point for the design of a novel chelating agent.
-
Polydentate Ligand Potential: The two nitrogen atoms of the propanediamine backbone can serve as two coordination points for a metal ion. By chemically modifying these nitrogen atoms with additional coordinating arms (e.g., carboxylates, picolinates), a polydentate chelator can be constructed.
-
Tunable Basicity and Lipophilicity: The methyl groups on the nitrogen atoms influence the basicity of the amine groups and the overall lipophilicity of the molecule.[3] This can be advantageous in fine-tuning the stability of the resulting metal complex and the pharmacokinetic profile of the final radiopharmaceutical.
-
Asymmetric Scaffold: The asymmetric nature of this compound could be exploited to create chelators with specific spatial arrangements of coordinating atoms, potentially leading to enhanced complex stability or specific biological interactions.
For this case study, we propose the synthesis of a hypothetical bifunctional chelator, "TMPDA-HBED-NCS" (this compound-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid-isothiocyanate). This design incorporates the well-established HBED-CC chelating motif, known for its high affinity for ⁶⁸Ga, onto the this compound scaffold, with an isothiocyanate group for conjugation to targeting vectors.
Hypothetical Synthesis of the Bifunctional Chelator "TMPDA-HBED-NCS"
The proposed synthesis of TMPDA-HBED-NCS is a multi-step process that would require careful optimization in a laboratory setting. The following is a conceptual outline.
Caption: Conceptual workflow for the synthesis of the hypothetical bifunctional chelator TMPDA-HBED-NCS.
Detailed Protocol: Radiolabeling of a Targeting Peptide with [⁶⁸Ga]Ga-TMPDA-HBED
This protocol outlines the manual radiolabeling of a generic targeting peptide conjugated with our hypothetical TMPDA-HBED-NCS chelator.
Materials and Equipment:
-
⁶⁸Ge/⁶⁸Ga generator
-
Fractionated 0.1 M HCl for ⁶⁸Ga elution
-
TMPDA-HBED-Peptide conjugate solution (1 mg/mL in water)
-
Sodium acetate buffer (2 M, sterile)
-
Sterile, pyrogen-free reaction vial (1.5 mL)
-
Heating block set to 95°C
-
C18 Sep-Pak cartridge
-
Ethanol (absolute, for Sep-Pak conditioning)
-
Sterile water for injection
-
0.9% Sodium chloride for injection
-
Radio-TLC or Radio-HPLC system for quality control
-
Dose calibrator
Protocol:
-
⁶⁸Ga Elution and Fractionation: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. Collect the ⁶⁸GaCl₃ eluate in fractions. Identify the fraction with the highest radioactivity concentration for use in the labeling reaction.
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, add 10 µL of the TMPDA-HBED-Peptide conjugate solution (10 µg).
-
Add 100 µL of 2 M sodium acetate buffer to adjust the pH to approximately 4.0-4.5.
-
Add the high-activity ⁶⁸GaCl₃ fraction (typically 200-500 µL, containing 100-500 MBq of ⁶⁸Ga) to the reaction vial.
-
-
Incubation:
-
Gently mix the reaction vial.
-
Place the vial in a heating block pre-heated to 95°C.
-
Incubate for 10 minutes.
-
-
Purification:
-
Condition a C18 Sep-Pak cartridge by passing 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the conditioned C18 cartridge. The ⁶⁸Ga-labeled peptide will be retained.
-
Wash the cartridge with 5 mL of sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the final [⁶⁸Ga]Ga-TMPDA-HBED-Peptide product from the cartridge with 0.5 mL of a 50:50 (v/v) mixture of ethanol and 0.9% sodium chloride.
-
-
Final Formulation:
-
Dilute the eluted product with 4.5 mL of 0.9% sodium chloride for injection to obtain a final solution with ≤10% ethanol.
-
The final product is ready for quality control.
-
Caption: Workflow for the radiolabeling of a peptide with ⁶⁸Ga using the hypothetical TMPDA-HBED chelator.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of any radiopharmaceutical.
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 4.5 - 7.5 | pH paper or meter |
| Radiochemical Purity | ≥ 95% | Radio-HPLC or Radio-TLC |
| Radionuclidic Purity | ⁶⁸Ge < 0.001% | Gamma spectroscopy |
| Sterility | Sterile | Membrane filtration |
| Bacterial Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
Table 1: Quality control specifications for the hypothetical [⁶⁸Ga]Ga-TMPDA-HBED-Peptide.
Conclusion and Future Perspectives
While this compound does not currently have a direct role in the synthesis of established radiopharmaceuticals, its chemical structure presents an intriguing scaffold for the development of novel chelating agents. The hypothetical "TMPDA-HBED-NCS" chelator illustrates how such a simple diamine could be elaborated into a sophisticated bifunctional molecule for ⁶⁸Ga radiolabeling. The proposed protocol for radiolabeling and quality control is based on well-established procedures in radiopharmaceutical chemistry.[9][10]
Future research in this area could involve the actual synthesis and evaluation of TMPDA-derived chelators. Key investigations would include:
-
Complex Stability Studies: Determining the thermodynamic and kinetic stability of the ⁶⁸Ga-chelator complex.
-
Radiolabeling Optimization: Investigating the effects of pH, temperature, and precursor concentration on radiolabeling efficiency.
-
In Vitro and In Vivo Evaluation: Assessing the biological properties of the resulting radiopharmaceutical, including receptor binding affinity, cell uptake, and biodistribution in animal models.
By exploring novel chemical scaffolds like substituted propanediamines, the field of radiopharmaceutical chemistry can continue to innovate and develop the next generation of diagnostic and therapeutic agents.
References
- Lin, M., et al. (2018). Preparation of 68Ga-PSMA-11 with a Synthesis Module for Micro PET-CT Imaging of PSMA Expression during Prostate Cancer Progression.
- Rodnick, M. E., et al. (2022). Synthesis of 68Ga-radiopharmaceuticals using both generator-derived and cyclotron-produced 68Ga as exemplified by [68Ga]Ga-PSMA-11 for prostate cancer PET imaging.
- Semantic Scholar.
- PubChem. 1,3-Propanediamine, N1,N1,N3-trimethyl-. [Link]
- The Good Scents Company. N,N,N-trimethyl-1,3-propane diamine. [Link]
- Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290. [Link]
- NIST. This compound. [Link]
- Eppard, E., et al. (2017). 68Ga-Labeling of DOTA-and NODAGA-Peptides: A Comparison of Different Buffers. Journal of Nuclear Medicine, 58(supplement 1), 1335-1335.
- Loberg, M. D., et al. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine, 17(7), 633-638. [Link]
- Banerjee, S. R., & Pomper, M. G. (2013). Clinical applications of gallium-68.
- Haug, A. R., et al. (2012). The role of 68Ga-DOTATATE PET/CT in suspected neuroendocrine tumors. Journal of Nuclear Medicine, 53(11), 1686-1692. [Link]
- Srirajaskanthan, R., et al. (2010). Repeatability of gallium-68 DOTATOC positron emission tomographic imaging in neuroendocrine tumors. Journal of Nuclear Medicine, 51(6), 879-883. [Link]
Sources
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- 2. scientificlabs.ie [scientificlabs.ie]
- 3. benchchem.com [benchchem.com]
- 4. Clinical Applications of Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 68Ga-Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of 68Ga-DOTATATE PET/CT in suspected neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repeatability of gallium-68 DOTATOC positron emission tomographic imaging in neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Chemistry for Positron Emission Tomography: Recent Advances in 11C-, 18F-, 13N- and 15O-labeling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in N,N,N'-Trimethyl-1,3-propanediamine Catalyzed Reactions
Welcome to the technical support resource for N,N,N'-Trimethyl-1,3-propanediamine (TMPDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you diagnose issues, optimize reaction conditions, and maximize yields when using this versatile catalyst.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about TMPDA to ensure a solid foundation for your experimental design.
Q1: What is this compound (TMPDA) and what are its key catalytic features?
A1: this compound (CAS 4543-96-8) is an asymmetrically substituted diamine with the linear formula (CH₃)₂N(CH₂)₃NHCH₃.[1] Its structure, featuring both a nucleophilic tertiary amine and a basic secondary amine, makes it a versatile organic catalyst.[2] The tertiary amine typically initiates the catalytic cycle by acting as a nucleophile, while the secondary amine can influence the catalyst's solubility, basicity, and potential to participate in hydrogen bonding or secondary reactions. This dual functionality is key to its utility in various chemical transformations.[2][3]
Q2: In which types of reactions is TMPDA most effective as a catalyst?
A2: Due to its structural similarity to other amine catalysts like DABCO, TMPDA is a strong candidate for catalyzing carbon-carbon bond-forming reactions that benefit from nucleophilic catalysis.[2] These include:
-
Baylis-Hillman Reaction: Coupling of an activated alkene with an electrophile (e.g., an aldehyde).[2]
-
Knoevenagel Condensation: Nucleophilic addition of an active methylene compound to a carbonyl group.[2]
-
Polymerization Processes: It can serve as a catalyst in the production of polyurethanes and epoxy resins.[2]
-
Amination Reactions: Related diamines are effective in forming C-N bonds, suggesting potential applications for TMPDA in similar contexts.[3]
Q3: What are the critical handling and storage requirements for TMPDA?
A3: TMPDA is both hygroscopic and air-sensitive.[4][5] Proper handling is crucial for maintaining its catalytic activity.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. The product from some suppliers may be stabilized with KOH.[6]
-
Handling: All manipulations should be performed using inert atmosphere techniques, such as a glovebox or Schlenk line. Use dry solvents and glassware to prevent deactivation by moisture.
Q4: How does the catalytic mechanism of TMPDA generally function?
A4: In reactions like the Baylis-Hillman, the mechanism is initiated by the nucleophilic attack of the tertiary amine of TMPDA on the activated alkene. This forms a zwitterionic intermediate, which then attacks the electrophile (e.g., an aldehyde). A subsequent proton transfer and elimination of the catalyst regenerates the TMPDA and yields the final product. The basicity and steric profile of the catalyst are critical for reaction efficiency.[3]
Part 2: Troubleshooting Guide for Low Yield and Poor Performance
This guide provides a systematic approach to diagnosing and resolving common issues encountered in TMPDA-catalyzed reactions.
Issue 1: Low or No Conversion of Starting Material
A lack of conversion is often the first sign of a problem. The following workflow can help pinpoint the cause.
Caption: Troubleshooting workflow for low or no reaction conversion.
Detailed Solutions for Low Conversion:
-
Catalyst Inactivity: As TMPDA is hygroscopic, exposure to atmospheric moisture is a primary cause of deactivation.[4][5] Water can protonate the amine, rendering it non-nucleophilic. Always use a fresh bottle or a properly stored aliquot.
-
Suboptimal Temperature: Amine-catalyzed reactions can be sensitive to temperature. Low temperatures may lead to slow reaction rates, while high temperatures can cause catalyst or product degradation.[7] An initial screen from room temperature to 60 °C is recommended.
-
Incorrect Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good starting points. Protic solvents (e.g., alcohols) can interfere by hydrogen bonding with the catalyst or participating in the reaction.
-
Catalyst Loading: While catalytic, a sufficient concentration is required to drive the reaction forward. If rates are slow, increasing the loading from a typical 5-10 mol% to 20 mol% can be beneficial.
| Parameter | Recommended Starting Point | Optimization Strategy |
| Catalyst Loading | 10 mol% | Screen from 5 mol% to 25 mol% |
| Temperature | Room Temperature (20-25 °C) | Screen from 0 °C to 80 °C |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | Screen polar aprotic (DMF, DMSO) and nonpolar (Toluene) solvents |
| Concentration | 0.1 M | Screen from 0.05 M to 0.5 M |
Issue 2: High Conversion but Low Isolated Yield
This common problem points towards the formation of side products or loss of the desired compound during the workup and purification stages.
Possible Causes & Solutions:
-
Side Product Formation:
-
Observation: TLC or crude NMR analysis shows multiple products.
-
Cause: The reaction conditions may favor undesired pathways, such as polymerization of the starting material or further reaction of the product. The secondary amine of TMPDA could also potentially catalyze different side reactions.
-
Solution:
-
Lower the Temperature: This can increase selectivity for the desired product by disfavoring higher activation energy side pathways.[7]
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.
-
Modify Stoichiometry: Ensure the stoichiometry of reactants is precise to avoid side reactions from excess reagents.
-
-
-
Product Loss During Aqueous Workup:
-
Observation: The desired product is not found in the organic layer after extraction.
-
Cause: Highly polar or functionalized products may have significant solubility in the aqueous layer.[8]
-
Solution:
-
Check the Aqueous Layer: Before discarding, take a sample of the aqueous layer and analyze it by TLC or LC-MS.
-
"Salt Out" the Product: Saturate the aqueous layer with NaCl or (NH₄)₂SO₄ to decrease the polarity of the aqueous phase and drive the product into the organic layer.
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction may be necessary.
-
-
-
Product Degradation During Purification:
-
Observation: The product appears pure in crude analysis but degrades during column chromatography.
-
Cause: The product may be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Neutralize Silica Gel: Pre-treat the silica gel with a solution of 1-2% triethylamine in the eluent to neutralize acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reversed-phase chromatography.
-
Non-Chromatographic Purification: If possible, purify the product by distillation or crystallization to avoid contact with stationary phases.
-
-
Issue 3: Poor Reproducibility Between Batches
Inconsistent results are often traced back to subtle variations in reagents or reaction setup.
Key Areas to Investigate:
-
Reagent Quality: The purity of starting materials and the catalyst itself can vary between suppliers or even lots.[9] Use reagents from a single, trusted source and lot for a series of experiments.
-
Solvent Anhydrousness: The water content in solvents can fluctuate. Always use freshly dried and distilled solvents or purchase high-quality anhydrous solvents.
-
Inert Atmosphere Technique: Inconsistent purging of the reaction vessel can leave residual oxygen or moisture, leading to variable results. Standardize the procedure for setting up reactions under an inert atmosphere.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Handling TMPDA and Setting Up a Test Reaction
This protocol outlines the essential steps for handling air- and moisture-sensitive TMPDA and setting up a small-scale test reaction.
Materials:
-
This compound (TMPDA)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Reactants (e.g., Aldehyde and activated Alkene for Baylis-Hillman)
-
Oven-dried glassware (Schlenk flask, syringes, magnetic stir bar)
-
Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator.
-
Inert Atmosphere Setup: Assemble the reaction flask and equip it with a stir bar and septum. Connect it to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air and moisture.
-
Reagent Preparation: Dissolve the solid starting material(s) in anhydrous solvent inside the flask under a positive pressure of inert gas.
-
Catalyst Addition:
-
Carefully draw the required volume of liquid TMPDA using a dry, gas-tight syringe that has been flushed with inert gas.
-
Quickly add the TMPDA to the stirred reaction mixture through the septum.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature.
-
Monitor the reaction progress by periodically taking small aliquots with a syringe and analyzing by TLC or LC-MS.
-
-
Quenching and Workup: Once the reaction is complete, cool it to room temperature and quench appropriately (e.g., by adding a mild acid or saturated aqueous solution). Proceed with standard extraction and purification protocols.
References
- N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 1,3-Diaminopropane. Wikipedia. [Link]
- Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
- Troubleshooting of C
- A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. [Link]
- This compound. NIST WebBook. [Link]
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- 5. This compound CAS#: 4543-96-8 [m.chemicalbook.com]
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- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing over-methylation in N,N,N'-Trimethyl-1,3-propanediamine synthesis
Welcome to the technical support center for the synthesis of N,N,N'-Trimethyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selective N-methylation and troubleshoot common issues, particularly the prevention of over-methylation.
Introduction: The Challenge of Selective Methylation
This compound is an asymmetrically substituted diamine with significant applications as a catalyst and a building block in organic synthesis.[1] The core challenge in its synthesis lies in achieving precise control over the methylation process. The starting material, typically 1,3-diaminopropane or a related precursor, possesses two nitrogen atoms with differing reactivity that can be methylated. The goal is to introduce three methyl groups across these two nitrogens, but the reaction can easily proceed further, leading to the formation of the undesired N,N,N',N'-tetramethyl-1,3-propanediamine byproduct or even quaternary ammonium salts.[1] This guide provides in-depth troubleshooting strategies and optimized protocols to maximize the yield of the desired trimethylated product.
Core Concepts: Understanding the Reaction Pathway and Side Reactions
The synthesis of this compound involves the stepwise methylation of amine groups. The nucleophilicity of the amine changes with each methylation, influencing the reaction's selectivity. Over-methylation is a common problem because N-methylated amines can be more reactive than their precursors, leading to further methylation.[2]
The primary side reaction is the formation of N,N,N',N'-tetramethyl-1,3-propanediamine. With highly reactive methylating agents like dimethyl sulfate or methyl iodide, a further side reaction can occur, leading to the formation of quaternary ammonium salts, which can complicate purification.[3][4]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Problem 1: My final product is predominantly the N,N,N',N'-tetramethylated byproduct.
Potential Cause A: Incorrect Stoichiometry of the Methylating Agent
-
Causality: An excess of the methylating agent will drive the reaction towards exhaustive methylation, converting the desired trimethylated product into the tetramethylated byproduct. The relative nucleophilicity of the tertiary and secondary amines in the trimethyl product also plays a role.
-
Solution:
-
Precise Stoichiometry: Carefully control the molar equivalents of your methylating agent. If starting from 1,3-diaminopropane, a stoichiometric amount of 3 equivalents of the methylating agent is the theoretical value. However, in practice, a slight excess may be needed to drive the reaction to completion, but this must be empirically determined.
-
Stepwise Addition: Consider adding the methylating agent portion-wise and monitoring the reaction progress at each stage using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).
-
Potential Cause B: Inappropriate Choice of Methylating Agent
-
Causality: Highly reactive methylating agents like dimethyl sulfate and methyl iodide are powerful but can be difficult to control, often leading to over-alkylation.[5] Reductive amination methods offer greater control.[6]
-
Solution:
-
Eschweiler-Clarke Reaction: This is a highly recommended method for methylation as it inherently avoids the formation of quaternary ammonium salts and offers good control to prevent over-methylation.[4][7][8] The reaction uses formaldehyde and formic acid, which methylate primary and secondary amines but stop at the tertiary amine stage.[7][9]
-
Alternative "Green" Reagents: Consider using dimethyl carbonate (DMC), which is a less toxic and more environmentally friendly methylating agent.[10]
-
| Methylating Agent | Reactivity | Selectivity Control | Quaternization Risk | Safety Concerns |
| Dimethyl Sulfate (DMS) | Very High | Difficult | High | Highly toxic, carcinogenic[11] |
| Methyl Iodide (MeI) | High | Difficult | High | Toxic, volatile[12] |
| Formaldehyde/Formic Acid | Moderate | Excellent | None[7][13] | Formaldehyde is a suspected carcinogen |
| Dimethyl Carbonate (DMC) | Moderate | Good | Low | Less toxic than DMS and MeI |
Potential Cause C: High Reaction Temperature or Prolonged Reaction Time
-
Causality: Elevated temperatures and extended reaction times provide the necessary activation energy and opportunity for the less reactive tertiary amine to undergo further methylation, especially with potent alkylating agents.
-
Solution:
-
Reaction Monitoring: Actively monitor the reaction's progress. Take aliquots every 1-2 hours and analyze them by GC-MS to track the disappearance of the starting material and the formation of intermediates and the final product.
-
Temperature Optimization: The Eschweiler-Clarke reaction is typically performed at elevated temperatures (80-100 °C).[8][14] However, if over-methylation is observed, consider reducing the temperature slightly and extending the reaction time.
-
Problem 2: I'm observing the formation of quaternary ammonium salts.
Potential Cause: Use of Strong Alkylating Agents
-
Causality: This issue is almost exclusively associated with the use of strong SN2 methylating agents like methyl iodide and dimethyl sulfate.[4][5] These reagents can alkylate the tertiary amine of the product to form a quaternary ammonium salt.[3][15]
-
Solution:
-
Switch to Reductive Amination: The most effective solution is to use the Eschweiler-Clarke reaction. The mechanism of this reaction involves the formation of an iminium ion from a primary or secondary amine and formaldehyde.[9] A tertiary amine cannot form an iminium ion, so the reaction stops, preventing quaternization.[4][7]
-
Problem 3: My reaction is not selective, yielding a complex mixture of products.
Potential Cause: One-Pot Reaction without Stepwise Control
-
Causality: Attempting to perform all three methylations in a single step on 1,3-diaminopropane can lead to a statistical mixture of products due to the similar reactivity of the various amine intermediates.
-
Solution:
-
Two-Step Synthesis: A more controlled and reliable approach is a two-step synthesis.
-
First, synthesize N,N-dimethyl-1,3-propanediamine. This can be achieved through the reaction of 1,3-diaminopropane with formaldehyde and a reducing agent or via the Michael addition of dimethylamine to acrylonitrile followed by hydrogenation.[1][16]
-
In the second step, perform a controlled mono-methylation of the remaining primary amine on N,N-dimethyl-1,3-propanediamine to yield the desired N,N,N'-trimethyl product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize this compound with high selectivity?
A1: A two-step synthesis is highly recommended for achieving the best selectivity. First, prepare N,N-dimethyl-1,3-propanediamine. Then, in a separate reaction, perform a controlled mono-methylation of the primary amine using the Eschweiler-Clarke reaction. This method provides excellent control and prevents over-methylation.
Q2: How can I definitively avoid the formation of quaternary ammonium salts?
A2: The most effective way is to avoid strong alkylating agents like methyl iodide and dimethyl sulfate. Instead, use a reductive amination method, with the Eschweiler-Clarke reaction being the prime choice as its mechanism inherently prevents the formation of quaternary ammonium salts.[4][7]
Q3: What are the best analytical techniques for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for monitoring the progress of the reaction. It allows for the separation and identification of the starting material, intermediates, the desired product, and any byproducts. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and assessing its purity. High-Performance Liquid Chromatography (HPLC) can also be used for purity analysis.[17]
Q4: Are there safer alternatives to highly toxic methylating agents like dimethyl sulfate?
A4: Yes, several safer alternatives are available. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic and effective method.[14] Additionally, dimethyl carbonate (DMC) is gaining popularity as a "green" methylating agent due to its lower toxicity and environmental impact.[10]
Optimized Experimental Protocol: Eschweiler-Clarke Methylation of N,N-Dimethyl-1,3-propanediamine
This protocol details the controlled mono-methylation of N,N-dimethyl-1,3-propanediamine to yield the target compound.
Materials:
-
N,N-dimethyl-1,3-propanediamine
-
Formic acid (98-100%)
-
Aqueous formaldehyde (37 wt. %)
-
Sodium hydroxide (or potassium hydroxide) solution (e.g., 10 M)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add N,N-dimethyl-1,3-propanediamine (1.0 eq).
-
Add formic acid (1.8 eq) and an aqueous solution of formaldehyde (37%, 1.1 eq).[9]
-
Heat the mixture to 80-100 °C with vigorous stirring. The reaction is often accompanied by the evolution of carbon dioxide gas.[7][14]
-
Maintain the temperature and continue stirring for 4-18 hours.
-
Reaction Monitoring (via GC-MS):
-
Every 2 hours, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot by diluting it in a suitable solvent (e.g., methanol) and adding a small amount of a base to neutralize the formic acid.
-
Analyze the sample by GC-MS to monitor the consumption of the starting material and the formation of the N,N,N'-trimethyl product.
-
-
Once the reaction is complete (as determined by GC-MS), cool the mixture to room temperature.
-
Carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. This step should be performed in an ice bath as it is highly exothermic.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by fractional distillation under reduced pressure.
References
- Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases - PubMed. (1988). PubMed. [Link]
- Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
- Eschweiler–Clarke reaction - Wikipedia. (2025, October 12). Wikipedia. [Link]
- Eschweiler–Clarke reaction - Grokipedia. (n.d.). Grokipedia. [Link]
- Eschweiler-Clarke Reaction - NROChemistry. (n.d.). NROChemistry. [Link]
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications. (2022, October 3).
- Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol - PubMed. (2023, April 21). PubMed. [Link]
- Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - ResearchGate. (2002).
- Dimethyl sulfate - Wikipedia. (n.d.). Wikipedia. [Link]
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Organic Chemistry Portal. (2022). Organic Chemistry Portal. [Link]
- Quaternary ammonium salts. The formation and decomposition of ethyldimethylanilinium salts. The synthesis of N-ethyl-N-methylanilines - Journal of the Chemical Society (Resumed) (RSC Publishing). (1952). Royal Society of Chemistry. [Link]
- Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C. (2021, March 10). Royal Society of Chemistry. [Link]
- Quaternary Ammonium Salts Used as Solid Methylating Agents - ChemistryViews. (2022, March 8). ChemistryViews. [Link]
- Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS. (2002). IRIS. [Link]
- DNA methylation, cell proliferation, and histopathology in rats following repeated inhalation exposure to dimethyl sulf
- Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium - OUCI. (n.d.). OUCI. [Link]
- Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. (2023).
- Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]
- US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents. (n.d.).
- Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base | ACS Omega - ACS Publications. (2020).
- US5105013A - Method for the reductive methylation of primary amines - Google Patents. (n.d.).
- Methylation of NH2 Troubleshooting? : r/Chempros - Reddit. (2023, January 5). Reddit. [Link]
- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base | ACS Omega - ACS Publications. (2020, August 12).
- CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine. (n.d.).
- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents. (n.d.).
- A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. (2024).
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. (2024, May 8). PubMed. [Link]
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]
- Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. (n.d.). MDPI. [Link]
- DNA Methylation Analysis: Choosing the Right Method - PMC - NIH. (2013).
- Reductive methylation by aqueous formaldehyde and zinc a - ResearchGate. (2018).
- Reductive Methylation of Amines | Journal of the American Chemical Society. (1950).
- Current Advances in DNA Methylation Analysis Methods - PMC - NIH. (2021, March 20).
- DNA methylation analysis: a review of current methodologies - PubMed. (n.d.). PubMed. [Link]
- N,N′-Dimethyl-1,3-propanediamine - Wikipedia. (n.d.). Wikipedia. [Link]
- Identification of Key Sequence Motifs Essential for the Recognition of m 6 A Modification in RNA - MDPI. (n.d.). MDPI. [Link]
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- 16. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
Navigating the Nuances of Knoevenagel Condensation: A Technical Support Guide to Diamine Catalysis
Welcome to our dedicated technical support center for the Knoevenagel condensation, a cornerstone reaction in C-C bond formation. This guide is specifically tailored for researchers, scientists, and drug development professionals who leverage the unique catalytic properties of diamines in their synthetic endeavors. As experienced practitioners in the field, we understand that while diamine catalysts offer distinct advantages, they can also introduce a unique set of challenges, particularly concerning side reactions.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to equip you with the expert insights and practical solutions needed to optimize your reaction outcomes, minimize impurities, and confidently navigate the complexities of diamine-catalyzed Knoevenagel condensations.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of common problems encountered in the lab, followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low Yield of the Desired α,β-Unsaturated Product
Question: "My Knoevenagel condensation using ethylenediamine as a catalyst is giving a very low yield. What are the likely causes and how can I improve it?"
Answer:
Low yields are a frequent challenge and can stem from several factors, often interrelated. Here’s a systematic approach to diagnosing and resolving the issue:
-
Catalyst Activity and Loading:
-
Purity and Age: Ensure your diamine catalyst is pure and not degraded from improper storage. Amines can oxidize over time.
-
Catalyst Form: For diamines like ethylenediamine, using its salt form, such as ethylenediammonium diacetate (EDDA), can provide a more stable and effective catalyst system.[1] EDDA offers a "green chemistry" advantage and can be used in solvent-free conditions, often leading to excellent yields.[2]
-
Optimal Loading: While catalytic amounts are required, too little catalyst will result in a sluggish reaction. Conversely, excessive catalyst can promote side reactions. For EDDA, catalyst loading can be as low as 1 mol% for reactions with highly active methylene compounds like malononitrile, but may need to be increased to 20 mol% for less reactive partners like ethyl cyanoacetate.[2]
-
-
Reaction Conditions:
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[3] For solvent-based reactions, employing a Dean-Stark trap to azeotropically remove water is a classic and effective strategy. Alternatively, adding molecular sieves to the reaction mixture can sequester water as it forms.
-
Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating can often increase the reaction rate and drive the reaction to completion. However, be cautious, as excessive heat can also promote side reactions.
-
Solvent Choice: The polarity of the solvent plays a critical role. While solvent-free conditions with catalysts like EDDA have proven highly effective[2], if a solvent is necessary, polar apathetic solvents are often a good choice. In some cases, ionic liquids have been shown to accelerate the reaction and improve yields when used with EDDA.[1]
-
-
Reactant Quality:
-
Purity: Impurities in either the carbonyl compound or the active methylene compound can interfere with the reaction. Ensure your starting materials are of high purity.
-
Aldehyde vs. Ketone: Aldehydes are generally more reactive than ketones in the Knoevenagel condensation.[3] Reactions with ketones may require more forcing conditions (higher temperature, longer reaction times, or a more active catalyst system).
-
-
Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and ethylenediammonium diacetate (EDDA) (1-20 mol%, start with 5 mol%).
-
Conditions: For a solvent-free approach, stir the mixture vigorously at room temperature.[2]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Troubleshooting: If the reaction is sluggish, gradually increase the temperature in 10-15 °C increments. If a solvent is required, consider using an ionic liquid like 1-butyl-3-methylimidazonium tetrafluoroborate ([bmim]BF4).[1]
Issue 2: Formation of a Michael Adduct as a Major Byproduct
Question: "I am observing a significant amount of a higher molecular weight byproduct in my reaction. Mass spectrometry suggests it's a Michael adduct. Why is this happening with my diamine catalyst and how can I prevent it?"
Answer:
The formation of a Michael adduct is a classic side reaction in Knoevenagel condensations.[4] The α,β-unsaturated product of the Knoevenagel reaction is an excellent Michael acceptor, and the enolate of the active methylene compound is a potent Michael donor.[5]
-
Mechanism of Michael Addition:
-
The diamine catalyst deprotonates a molecule of the active methylene compound to form an enolate.
-
This enolate can then act as a nucleophile in a 1,4-conjugate addition (Michael addition) to the already formed Knoevenagel product.
-
-
Influence of Diamine Catalysts: While not definitively proven to be worse than monoamines in all cases, the bifunctional nature of diamines could potentially facilitate this side reaction. One amine functionality could deprotonate the active methylene compound while the other interacts with the Knoevenagel product, bringing the two reactants in close proximity. However, the choice of a mild base is generally key to minimizing this side reaction.
-
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the carbonyl compound can help to ensure that the active methylene compound is consumed before it can participate in a Michael addition.
-
Reaction Time and Temperature: Overly long reaction times or elevated temperatures can increase the likelihood of Michael addition. Monitor the reaction closely and stop it as soon as the starting carbonyl compound has been consumed.
-
Gradual Addition: Adding the active methylene compound slowly to the reaction mixture can help to maintain a low concentration of the enolate, thereby disfavoring the bimolecular Michael addition.
-
Caption: Troubleshooting logic for Michael adduct formation.
Issue 3: Self-Condensation of the Carbonyl Compound
Question: "My aldehyde is undergoing self-condensation (an aldol reaction) instead of reacting with the active methylene compound. Is my diamine catalyst too basic?"
Answer:
Self-condensation of the aldehyde or ketone is a common side reaction, especially when using a base that is too strong.[3] The catalyst should be basic enough to deprotonate the active methylene compound but not so basic that it readily deprotonates the α-carbon of the carbonyl compound.
-
Catalyst Choice: While diamines like ethylenediamine are considered weak bases, the reaction conditions can influence their effective basicity. The use of EDDA can be advantageous here as the acetate counterion moderates the basicity.[1]
-
Substrate Reactivity: Aldehydes with α-hydrogens are particularly susceptible to self-condensation.
-
Minimization Strategies:
-
Use a Weaker Base: If self-condensation is significant, consider a catalyst system with lower basicity. Ammonium salts are often a good choice.
-
Temperature Control: Lowering the reaction temperature can often favor the Knoevenagel pathway over the aldol pathway.
-
Order of Addition: Adding the aldehyde slowly to a mixture of the active methylene compound and the catalyst can help to ensure that the aldehyde reacts with the pre-formed enolate rather than with itself.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of a primary or secondary diamine catalyst in the Knoevenagel condensation?
A1: Primary and secondary amines, including diamines, can catalyze the Knoevenagel condensation through two main pathways. The generally accepted mechanism involves the formation of an iminium ion intermediate.[6]
-
Iminium Ion Formation: The amine reacts with the carbonyl compound to form a highly electrophilic iminium ion.
-
Enolate Formation: A second molecule of the amine (or the other amine group in a diamine) acts as a base to deprotonate the active methylene compound, forming a nucleophilic enolate.
-
C-C Bond Formation: The enolate attacks the iminium ion.
-
Elimination and Catalyst Regeneration: Subsequent elimination of the amine and a molecule of water yields the α,β-unsaturated product and regenerates the catalyst.
The bifunctional nature of a diamine could potentially facilitate this process through an intramolecular mechanism where one amine group forms the iminium ion and the other acts as the intramolecular base.[7]
Caption: Iminium ion pathway in diamine-catalyzed Knoevenagel condensation.
Q2: Are there specific side reactions that are more common with diamines compared to monoamines like piperidine?
A2: While the common side reactions (Michael addition, self-condensation) are possible with both types of catalysts, the structure of the diamine can introduce unique possibilities. For example, depending on the chain length separating the two amine groups, there is a potential for the formation of cyclic byproducts if the diamine can react with both the carbonyl compound and the active methylene compound in a way that facilitates cyclization. However, for simple diamines like ethylenediamine, this is less common than the primary side reactions mentioned above. The key difference often lies in the potential for intramolecular catalysis, which can influence reaction rates and, in some cases, selectivity.[7]
Q3: How does catalyst deactivation occur with diamine catalysts, and can they be recycled?
A3: Catalyst deactivation can occur through several mechanisms:
-
Leaching: If the diamine catalyst is supported on a solid phase, it can leach into the reaction mixture, leading to a loss of activity over time.[8]
-
Pore Blocking: In the case of heterogeneous catalysts, the pores can be blocked by the product or byproducts, preventing access to the active sites.
-
Chemical Degradation: The amine groups can undergo side reactions that render them inactive.
Despite these possibilities, certain diamine catalyst systems have shown excellent recyclability. For instance, EDDA used in solvent-free conditions has been successfully reused for at least five runs without a significant drop in yield.[2] Magnetically separable bifunctional catalysts containing diamine moieties have also been designed for easy recovery and reuse over multiple cycles.[7]
Q4: Can I use diamine catalysts for reactions involving ketones?
A4: Yes, diamine catalysts can be used for Knoevenagel condensations with ketones, although ketones are generally less reactive than aldehydes.[3] You may need to employ more forcing conditions, such as higher temperatures, longer reaction times, and potentially a higher catalyst loading. The use of highly efficient systems, such as EDDA in an ionic liquid, has been shown to be effective for the condensation of ketones with active methylene compounds.[1]
Comparative Data
To provide a clearer picture of catalyst performance, the following table summarizes typical yields for the Knoevenagel condensation of benzaldehyde with malononitrile under different catalytic conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| Ethylenediammonium Diacetate (EDDA) | 1 | Solvent-free | 1 | 98 | [2] |
| Piperidine | 10 | Ethanol | 60 | ~90-95 | [9][10] |
| Pyrrolidine | 10 | Dichloromethane | 30 | 92 | [11] |
Note: Reaction conditions and yields can vary significantly based on the specific substrates and scale of the reaction. This table is for illustrative purposes.
Conclusion
Diamine catalysts, particularly in the form of stable salts like EDDA, offer an efficient, and often greener, alternative for promoting Knoevenagel condensations. Understanding the potential side reactions and their mechanistic underpinnings is crucial for successful implementation. By systematically troubleshooting issues related to yield and byproduct formation, and by carefully selecting reaction conditions, researchers can harness the full potential of these versatile catalysts. This guide provides a framework for this optimization process, grounded in both mechanistic principles and practical laboratory experience.
References
- A simple, efficient, and green procedure for Knoevenagel condensation of aromatic aldehydes with malononitrile and ethyl cyanoacetate catalyzed by ethylenediammonium diacetate under solvent-free conditions at room temperature is reported. This method gives remarkable advantages such as a simple procedure, mild conditions, fast (1–45 min) reactions, and excellent yields. Additionally, the catalyst can be reused for at least five runs without significant decrease of the yields.
- The ionic liquid 1-butyl-3-methylimidazonium tetrafluoroborate [bmim]BF4 was used for ethylenediammonium diacetate (EDDA)-catalyzed Knoevenagel condensation between aldehydes or ketones with active methylene compounds. Catalyst and solvent can be recycled. (Source: Synthesis)
- Enhancing C-N bond formation in amine carbonylation through dual hydrogen bonding catalysis under mild reaction conditions. (Source: Green Energy & Environment)
- A simple and efficient protocol for Knoevenagel condensation has been developed in the presence of diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex. (Source: Bulletin of the Korean Chemical Society)
- Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate.
- A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.
- Organocatalytic Carbon–Sulfur Bond-Forming Reactions. (Source: Chemical Reviews)
- A relay catalysis strategy was established by using a bifunctional catalyst which was prepared by immobilization of organic chains containing secondary amine and Cu(ii) complex onto silica-coated nano-Fe3O4. The simply prepared nanoparticles acted as efficient, intramolecular relays and magnetically recyclable base-metal bifunctional catalysts for Knoevenagel condensation and 1,3-dipolar cycloaddition domino reactions to prepare 5-substituted 1H-tetrazoles with excellent yields. (Source: RSC Advances)
- Sequential Knoevenagel condensation/cyclization leading to indene and benzofulvene derivatives has been developed. The reaction of 2-(1-phenylvinyl)benzaldehyde with malonates gave benzylidene malonates, cyclized indenes, and dehydrogenated benzofulvenes. The product selectivity depends on the reaction conditions. (Source: ACS Omega)
- The reaction of 2-(1-phenylvinyl)benzaldehyde 1a with methyl malonate 2a under the various Knoevenagel reaction conditions has been examined first. The reaction of 1a and 2a with piperidine, AcOH in benzene at 80 °C for 1.5 h gave the benzylidene malonate 3a in 75% yield as a major product. (Source: ACS Omega)
- A Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated (hence condensation). The product is often an α,β-unsaturated ketone (a conjugated enone). The catalyst is usually a weakly basic amine. Using a strong base in this reaction would induce self-condensation of the aldehyde or ketone. (Source: Wikipedia)
- Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. (Source: Physical Chemistry Chemical Physics)
- Carbon–Carbon Bond Formation by Metallaphotoredox Catalysis.
- Organocatalytic Knoevenagel condensation by chiral C2-symmetric tertiary diamines. (Source: New Journal of Chemistry)
- Plausible mechanism for the Knoevenagel-intramolecular tandem cyclization reaction.
- 1,3-Dicarbonyl compounds react with aldehydes in the presence of secondary amines to form aldol condens
- Novel carbon–carbon bond formations for biocatalysis. (Source: Current Opinion in Chemical Biology)
- Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow.
- Amine functionalized magnetic resorcinol formaldehyde as a green and reusable nanocatalyst for the Knoevenagel condens
- The Knoevenagel condensation uses a catalytic base such as piperidine to convert an aldehyde or ketone and an activated methylene compound to a α,β-unsaturated dicarbonyl or related compound.
- Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products.
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. (Source: ACS Medicinal Chemistry Letters)
- Recent Developments on Five-Component Reactions. (Source: Molecules)
- Conversion and selectivity in Knoevenagel condensation over catalyst 1 at 130 °C.
- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (Source: MDPI)
- The Michael reaction (sometimes “Michael Addition”) is the addition of an enolate to an electrophilic alkene, such as an alpha-beta unsaturated ketone, nitrile, or ester. (Source: Master Organic Chemistry)
- Chain length of bioinspired polyamines affects size and condensation of monodisperse silica particles. (Source: Eindhoven University of Technology research portal)
- An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst.
- Michael Addition Reaction Mechanism. (Source: Chemistry Steps)
- The Knoevenagel Condensation Reaction is a classic organic synthesis, described by Emil Knoevenagel in the 1890s.
- Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
- The 1,4-addition (or conjugate addition) of resonance-stabilized carbanions. The Michael Addition is thermodynamically controlled; the reaction donors are active methylenes such as malonates and nitroalkanes, and the acceptors are activated olefins such as α,β-unsaturated carbonyl compounds. (Source: Organic Chemistry Portal)
- Investigation of chain-length selection by the tenellin iterative highly-reducing polyketide synthase. (Source: RSC Publishing)
- Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II)
Sources
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- 6. jk-sci.com [jk-sci.com]
- 7. An intramolecular relay catalysis strategy for Knoevenagel condensation and 1,3-dipolar cycloaddition domino reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amine functionalized magnetic resorcinol formaldehyde as a green and reusable nanocatalyst for the Knoevenagel condensation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from N,N,N'-Trimethyl-1,3-propanediamine-Mediated Reactions
Welcome to the technical support center for navigating the purification challenges associated with N,N,N'-Trimethyl-1,3-propanediamine (TMPDA) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification issues. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction
This compound is a versatile organic catalyst and building block used in various chemical transformations, including condensation reactions and as a precursor for more complex molecules.[1][2][3] Its basic nature and physical properties, however, can present unique challenges during product purification. This guide offers troubleshooting advice and frequently asked questions to help you achieve high purity for your target compounds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of TMPDA is crucial for developing effective purification strategies.
| Property | Value | Source |
| Molecular Weight | 116.20 g/mol | [4][5] |
| Boiling Point | 140-142 °C (lit.) | [4][6] |
| Density | 0.793 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.4283 (lit.) | [4][6] |
| Solubility | Soluble in water, slightly soluble in chloroform and methanol. | [6][7] |
| pKa | 10.61 ± 0.10 | [6] |
Frequently Asked Questions (FAQs)
Q1: My primary purification challenge is the removal of residual this compound from my reaction mixture. What is the most straightforward approach?
A1: The most common and effective method for removing basic amine impurities like TMPDA is an acid-base extraction.[8][9][10] By washing your organic reaction mixture with a dilute aqueous acid solution (e.g., 1-2 M HCl or 10% aqueous citric acid), you can protonate the basic TMPDA, forming a water-soluble ammonium salt. This salt will then partition into the aqueous layer, effectively separating it from your neutral or acidic product in the organic layer.[8][11]
Q2: I've performed an acidic wash, but I suspect some TMPDA remains. What could be the issue?
A2: Several factors could be at play:
-
Insufficient Acid: You may not have used enough acid to neutralize all the TMPDA. It's advisable to check the pH of the aqueous layer after extraction to ensure it is acidic.
-
Emulsion Formation: Emulsions can trap the amine in the organic layer. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
-
Product Basicity: If your product has basic functionalities, it may also be extracted into the aqueous layer. In such cases, careful pH control is necessary.
Q3: Can I use distillation to remove this compound?
A3: Distillation is a viable option if your product has a significantly different boiling point from TMPDA (140-142 °C).[4][6] If your product is a high-boiling liquid or a solid, vacuum distillation can effectively remove the more volatile TMPDA.
Q4: I am struggling with column chromatography. My product, which contains an amine, either streaks or does not elute from the silica gel column. What is happening?
A4: The acidic nature of silica gel can strongly interact with basic compounds like amines, leading to poor separation.[12] To mitigate this, you can:
-
Use a modified mobile phase: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to your eluent system.[12] A common starting point is to add 0.1-1% TEA to your solvent mixture.
-
Use an alternative stationary phase: Amine-functionalized silica gel can provide better results by minimizing the acid-base interactions.[12]
Troubleshooting Guides
Issue 1: Persistent this compound Contamination After Extraction
If standard acid washes are insufficient, consider the following advanced techniques.
Protocol 1: Acidic Wash and Back-Extraction
This method ensures the complete removal of TMPDA and allows for its recovery if needed.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M aqueous HCl. Repeat the extraction 2-3 times with fresh acid solution.[8]
-
Combine the aqueous layers. The protonated TMPDA is now in this layer.
-
To recover your product if it has some basicity, you can neutralize the aqueous layer with a base (e.g., NaOH) and back-extract with an organic solvent.[11]
-
Wash the organic layer containing your purified product with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[10]
Caption: Acid-base extraction workflow for TMPDA removal.
Protocol 2: Copper Sulfate Wash
For sensitive products that may degrade under acidic conditions, a wash with aqueous copper (II) sulfate can be an effective alternative.[13] The copper ions form a complex with the diamine, which is then extracted into the aqueous layer.
-
Dissolve the crude product in an appropriate organic solvent.
-
Wash the organic solution with a 10% aqueous CuSO4 solution. Repeat the wash until no more precipitate forms in the aqueous layer.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Issue 2: Co-elution of Product and this compound during Chromatography
When the polarity of your product and TMPDA are similar, chromatographic separation can be challenging.
Protocol 3: Amine Deactivation of Silica Gel
This protocol modifies the properties of standard silica gel to improve the separation of basic compounds.
-
Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).
-
Add 1-2% triethylamine (TEA) to the slurry and stir for 15-20 minutes.
-
Pack the column with the treated silica gel.
-
Equilibrate the column with your mobile phase containing 0.5-1% TEA.
-
Load your sample and proceed with the elution. The TEA will occupy the acidic sites on the silica, allowing your basic product and TMPDA to travel through the column with less interaction, often leading to better separation.[12]
Caption: Workflow for amine deactivation of silica gel.
Issue 3: Product is a Basic Amine
When your product is also a basic amine, separating it from TMPDA requires more nuanced approaches.
Protocol 4: Derivatization
In some cases, temporarily converting one of the amines into a less polar derivative can facilitate separation. For instance, if your product is a secondary amine and TMPDA is a tertiary/secondary diamine, you could selectively react your product with a protecting group that alters its polarity. This is a more advanced technique and requires careful consideration of the reaction conditions and subsequent deprotection steps.
Safety Information
This compound is a flammable and corrosive liquid.[14][15] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]
References
- N,N,N-trimethyl-1,3-propane diamine, 4543-96-8. (n.d.). The Good Scents Company.
- 1,3-Propanediamine, N1,N1,N3-trimethyl-. (n.d.). PubChem.
- Is there an easy way to purify organic amines? (2023, January 19). Biotage.
- Acid-Base Extraction Techniques. (2025, September 11). Coconote.
- Process for the purification of tertiary amines. (n.d.). Google Patents.
- Acid–base extraction. (n.d.). Wikipedia.
- How can I remove 1,3-PropaneDiamine from reaction mixture? (2017, May 9). ResearchGate.
- Acid and Base Extraction. (n.d.). Engineering Ideas Clinic - Confluence.
- Acid-Base Extraction Tutorial. (2020, March 22). YouTube.
- 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). ResearchGate.
- Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine. (n.d.). Google Patents.
- N,N,N',N'-Tetramethyl-1,3-diaminopropane. (n.d.). PubChem.
- Trichloroacetic acid fueled practical amine purifications. (2022, February 24). PubMed Central.
- Preparation method of N, N-dimethyl-1, 3-propanediamine. (n.d.). Google Patents.
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. (n.d.). Google Patents.
Sources
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- 2. N,N,N -Trimethyl-1,3-propanediamine 96 4543-96-8 [sigmaaldrich.com]
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- 4. N,N,N′-三甲基-1,3-丙二胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,3-Propanediamine, N1,N1,N3-trimethyl- | C6H16N2 | CID 78302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 4543-96-8 [m.chemicalbook.com]
- 7. This compound | 4543-96-8 [chemicalbook.com]
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- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 14. N,N,N -Trimethyl-1,3-propanediamine 96 4543-96-8 [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Managing Catalyst Deactivation in the Synthesis of N,N,N'-Trimethyl-1,3-propanediamine
Welcome to the technical support center for catalyst management in the synthesis of N,N,N'-Trimethyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common issues related to catalyst deactivation during this specific synthesis. Our approach is rooted in practical, field-proven insights to ensure the robustness and efficiency of your catalytic processes.
The synthesis of this compound, a key intermediate in various manufacturing processes, often relies on catalytic reductive amination. A common route involves the reaction of 3-(methylamino)propanal or a related precursor with a methylating agent in the presence of a catalyst and a hydrogen source. Nickel-based catalysts, particularly Raney-Ni and supported nickel catalysts, are frequently employed due to their efficacy and cost-effectiveness.[1][2][3][4] However, the performance of these catalysts can degrade over time, leading to decreased yield, poor product quality, and increased production costs.[5][6]
This guide provides a structured approach to identifying and addressing the root causes of catalyst deactivation in this context.
Troubleshooting Guide & FAQs
Issue 1: Gradual or rapid loss of catalytic activity, requiring longer reaction times or increased catalyst loading.
Question: My reaction is sluggish, and I'm not achieving full conversion in the expected timeframe. What are the likely causes related to my catalyst?
Answer: A decline in catalytic activity is a common issue and can be attributed to several underlying factors. The most prevalent causes are catalyst poisoning, thermal degradation (sintering), and fouling (coking).
1. Catalyst Poisoning
Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[7][8] In the synthesis of this compound, potential poisons can be introduced through the reactants or the solvent.
-
Common Poisons:
-
Sulfur Compounds: Often present in lower-grade reactants or solvents. Sulfur can irreversibly bind to nickel catalysts.[5][9]
-
Halogenated Compounds: Trace amounts of chlorides or other halides can poison the catalyst.
-
Carbon Monoxide (CO): If using a hydrogen source that contains CO impurities, it can strongly adsorb onto the catalyst surface.[8][10]
-
Water: While sometimes used as a solvent, excess water, especially at elevated temperatures, can act as a poison for certain catalysts by forming inactive species.[11]
-
-
Diagnostic Steps:
-
Reactant and Solvent Purity Check: Analyze your starting materials and solvents for trace impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Catalyst Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to identify the elemental composition of the catalyst surface. The presence of elements like sulfur or halogens would indicate poisoning.
-
-
Mitigation Strategies:
-
Purification of Reactants: Implement a purification step for your reactants and solvents to remove potential poisons.
-
Guard Beds: In continuous flow systems, use a guard bed to trap impurities before they reach the main catalytic reactor.[8]
-
2. Thermal Degradation (Sintering)
Sintering is the agglomeration of small catalyst particles into larger ones at high temperatures.[12][13] This process leads to a decrease in the active surface area of the catalyst, resulting in lower activity.[14][15] Nickel catalysts are susceptible to sintering, especially at elevated temperatures.[16]
-
Causes:
-
Excessive Reaction Temperature: Operating the reaction at temperatures higher than the catalyst's thermal stability limit.
-
Localized Hotspots: In exothermic reactions, poor heat transfer can lead to localized areas of high temperature within the reactor.
-
-
Diagnostic Steps:
-
Temperature Monitoring: Ensure accurate and uniform temperature control throughout the reactor.
-
Catalyst Characterization: Use techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to analyze the particle size distribution of the fresh and spent catalyst. An increase in the average particle size is a clear indication of sintering. BET surface area analysis can also reveal a reduction in the catalyst's active surface area.[13]
-
-
Mitigation Strategies:
-
Optimize Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate.
-
Improve Heat Transfer: Ensure efficient stirring in batch reactors or proper flow dynamics in continuous reactors to dissipate heat effectively.
-
Use Thermally Stable Catalysts: Consider catalysts with supports that enhance thermal stability.[16]
-
3. Fouling (Coking)
Fouling, or coking, is the deposition of carbonaceous materials on the catalyst surface, which physically blocks the active sites and pores.[5][17] In the synthesis of this compound, coke can form from the decomposition or polymerization of reactants or products.
-
Causes:
-
High Reaction Temperatures: Can promote side reactions that lead to coke formation.
-
High Reactant Concentrations: Can increase the rate of polymerization reactions on the catalyst surface.
-
-
Diagnostic Steps:
-
Visual Inspection: A darkened or black appearance of the spent catalyst can be an initial sign of coking.
-
Thermogravimetric Analysis (TGA): This technique can quantify the amount of carbonaceous deposits on the catalyst.
-
Temperature-Programmed Oxidation (TPO): Can be used to characterize the nature of the coke deposits.
-
-
Mitigation Strategies:
-
Optimize Reaction Conditions: Adjust temperature and reactant concentrations to minimize side reactions.
-
Catalyst Regeneration: Coking is often a reversible deactivation mechanism. The catalyst can be regenerated by controlled oxidation (burning off the coke) in a stream of air or oxygen.[18]
-
Troubleshooting Workflow for Reduced Catalyst Activity
Caption: A workflow for diagnosing reduced catalyst activity.
Issue 2: Poor product selectivity and formation of byproducts.
Question: I'm observing the formation of unwanted side products. How can catalyst deactivation be the cause?
Answer: Changes in product selectivity can indeed be linked to catalyst deactivation. The active sites on a catalyst are often responsible for directing the reaction towards the desired product. When these sites are altered or blocked, alternative reaction pathways can become more favorable.
-
Causes:
-
Partial Poisoning: Poisons may not deactivate the catalyst uniformly. They might selectively block the sites responsible for the main reaction, leaving other sites available for side reactions.
-
Changes in Catalyst Structure: Sintering can alter the geometric and electronic properties of the active sites, which can in turn affect selectivity.
-
Leaching of Active Metals: In liquid-phase reactions, the active metal can dissolve from the support into the reaction medium.[19][20] These leached species can catalyze different, non-selective reactions in the homogeneous phase.[21]
-
-
Diagnostic Steps:
-
Byproduct Identification: Use analytical techniques like GC-MS or NMR to identify the structure of the byproducts. This can provide clues about the alternative reaction pathways.
-
Hot Filtration Test: To test for leaching, filter the solid catalyst from the reaction mixture at the reaction temperature. If the reaction continues in the filtrate, it confirms that active species have leached into the solution.[19]
-
Analysis of the Liquid Phase: Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached metal in the reaction solution.[19]
-
-
Mitigation Strategies:
-
Strengthen Metal-Support Interaction: Choose a catalyst with a support that strongly anchors the active metal particles to minimize leaching.[19]
-
Optimize Reaction Conditions: Lowering the reaction temperature or choosing a less corrosive solvent can reduce the rate of leaching.[19]
-
Catalyst Design: Consider catalysts with a protective coating to prevent the leaching of active species.[19]
-
Issue 3: Mechanical or structural failure of the catalyst.
Question: My catalyst seems to be breaking down physically, leading to issues with filtration and catalyst recovery. What could be causing this?
Answer: The mechanical integrity of a catalyst is crucial, especially in industrial settings. Mechanical failure can lead to catalyst loss, contamination of the product, and operational difficulties.
-
Causes:
-
Attrition: In stirred reactors, the constant collision of catalyst particles with each other and with the reactor components can cause them to break down.
-
Crushing: In fixed-bed reactors, the pressure drop across the bed can lead to the crushing of the catalyst pellets.
-
Support Degradation: The catalyst support material itself may not be stable under the reaction conditions, leading to its disintegration.
-
-
Diagnostic Steps:
-
Particle Size Analysis: Sieve analysis or laser diffraction can be used to compare the particle size distribution of the fresh and spent catalyst. A significant increase in the amount of fine particles indicates mechanical failure.
-
Visual Inspection of the Reactor: Check for signs of erosion or wear on the reactor internals.
-
-
Mitigation Strategies:
-
Use a More Robust Catalyst: Select a catalyst with higher mechanical strength.
-
Optimize Reactor Design and Operation: In stirred reactors, adjust the stirring speed to minimize attrition. In fixed-bed reactors, ensure proper packing of the catalyst bed to minimize pressure drop.
-
Choose a Stable Support: Ensure the catalyst support is chemically and mechanically stable under the reaction conditions.
-
Experimental Protocols
Protocol 1: Hot Filtration Test for Catalyst Leaching
-
Set up the reaction as usual and bring it to the desired reaction temperature.
-
Allow the reaction to proceed for a short period (e.g., 15-30 minutes) to ensure it has initiated.
-
While maintaining the reaction temperature, quickly filter the solid catalyst from the reaction mixture using a pre-heated filtration apparatus.
-
Continue to heat and stir the filtrate and monitor the reaction progress by taking samples periodically and analyzing them (e.g., by GC).
-
If the reaction continues to proceed in the absence of the solid catalyst, it is a strong indication of leaching.
Protocol 2: Catalyst Regeneration by Coke Removal (Oxidation)
Caution: This procedure should be carried out in a well-ventilated fume hood, as it involves high temperatures and the evolution of gases.
-
Carefully recover the coked catalyst from the reactor.
-
Place the catalyst in a tube furnace.
-
Pass a stream of inert gas (e.g., nitrogen) over the catalyst and slowly heat it to a moderate temperature (e.g., 100-150°C) to remove any adsorbed solvent.
-
Gradually introduce a controlled amount of air or a dilute oxygen/nitrogen mixture into the gas stream.
-
Slowly increase the temperature to the desired oxidation temperature (typically 300-500°C for nickel catalysts, but this should be optimized for your specific catalyst). The temperature ramp should be slow to avoid overheating due to the exothermic nature of coke combustion.
-
Hold at the final temperature until the TGA analysis of a sample shows no further weight loss, indicating that all the coke has been burned off.
-
Cool the catalyst down to room temperature under an inert gas stream.
-
The regenerated catalyst is now ready for reuse or characterization.
Data Summary
| Deactivation Mechanism | Key Indicators | Diagnostic Techniques | Mitigation Strategies |
| Poisoning | Gradual loss of activity, change in selectivity. | GC-MS of reactants, XPS of catalyst. | Purify reactants, use guard beds. |
| Sintering | Loss of activity, especially at high temperatures. | TEM, XRD, BET surface area analysis. | Optimize temperature, improve heat transfer. |
| Fouling (Coking) | Gradual loss of activity, increased pressure drop in fixed beds. | TGA, TPO, visual inspection. | Optimize reaction conditions, periodic regeneration. |
| Leaching | Loss of activity, product contamination, reaction continues after filtration. | Hot filtration test, ICP-OES/AAS of the liquid phase. | Strengthen metal-support interaction, optimize conditions. |
| Mechanical Failure | Catalyst fines in the product, difficulty in filtration. | Particle size analysis, visual inspection. | Use a more robust catalyst, optimize reactor operation. |
Visualizing Deactivation Pathways
Caption: Major pathways of catalyst deactivation.
References
- Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol - Benchchem.
- Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions - mediaTUM.
- Sintering process and catalysis.
- The Sintering of Supported Metal Catalysts: Catalysis Reviews - Taylor & Francis Online.
- What Is "Sintering" and How Does It Reduce Catalyst Performance? → Learn.
- Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing).
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
- Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - NIH.
- Catalyst deactivation Common causes - AmmoniaKnowHow.
- Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - NIH.
- (PDF) The Sintering of Supported Metal Catalysts - ResearchGate.
- Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously - Aidic.
- Mechanisms of catalyst deactivation - SciSpace.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube.
- What Is A Catalyst Poison? - Chemistry For Everyone - YouTube.
- What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone - YouTube.
- Catalysis of nickel nanoparticles with high thermal stability for ammonia decomposition | Request PDF - ResearchGate.
- Study of Catalyst Deactivation in Three Different Industrial Processes - DiVA portal.
- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents.
- Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method.
- Fouling (coking) deactivation of catalysts: (a) Coke accumulation on - ResearchGate.
- Amination of Polyethylene Glycol to Polyetheramine over the Supported Nickel Catalysts.
- Regeneration of coked catalysts via ozonation: Experimental study of diffusion–reaction mechanisms at pellet and reactor scales | Request PDF - ResearchGate.
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- 2. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Amination of Polyethylene Glycol to Polyetheramine over the Supported Nickel Catalysts | Semantic Scholar [semanticscholar.org]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. diva-portal.org [diva-portal.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemisgroup.us [chemisgroup.us]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
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- 20. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. mediatum.ub.tum.de [mediatum.ub.tum.de]
Technical Support Center: Enhancing Metal Complex Stability with N,N,N'-Trimethyl-1,3-propanediamine
Welcome to the technical support center for N,N,N'-Trimethyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on leveraging this versatile ligand to enhance the stability of metal complexes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Part 1: Foundational Principles
This compound, a derivative of 1,3-diaminopropane, is an asymmetrical chelating ligand.[1][2] Its structure features two nitrogen donor atoms—one tertiary and one secondary amine—separated by a flexible three-carbon backbone. This configuration allows it to form a stable six-membered chelate ring with a central metal ion.[3]
The enhanced stability of complexes formed with this ligand is primarily due to the chelate effect . This thermodynamic principle describes the increased stability of complexes containing multidentate ligands compared to those with analogous monodentate ligands.[4] The effect is driven by a favorable increase in entropy upon chelation, as multiple solvent molecules are displaced by a single ligand molecule.
The methyl groups on the nitrogen atoms also influence the complex's properties. They increase the ligand's basicity and can introduce steric hindrance, which may affect the coordination geometry and kinetic stability of the final complex.[1][5] Understanding these foundational principles is crucial for troubleshooting and optimizing your experimental outcomes.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and handling of metal complexes with this compound.
Q1: My complex has low solubility in my desired solvent. What can I do? A1: Low solubility is a common challenge. First, consider the polarity of your complex and solvent. Alcohols like methanol or ethanol are common starting points.[6] If solubility remains an issue, consider solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Additionally, the choice of counter-ion for your metal salt can significantly impact solubility. Try switching from halides (e.g., Cl⁻) to nitrates (NO₃⁻), perchlorates (ClO₄⁻), or triflates (OTf⁻), which often yield more soluble complexes.
Q2: I am observing an unexpected color change or my product's color fades over time. What does this indicate? A2: An unexpected initial color may suggest the formation of an incorrect species or solvent coordination.[6] A color change during the reaction is expected, but a sudden or dramatic shift could indicate a change in the metal's oxidation state (e.g., Co(II) to Co(III)). If you are working with air-sensitive metals, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6] If the final product's color fades, it suggests instability, potentially due to sensitivity to air, light, or moisture. Store the complex under an inert atmosphere and protected from light.
Q3: Do I need to use a base in my reaction? A3: This depends on the specific metal and solvent system. The secondary amine on the ligand has a proton that can be removed. In many cases, the metal ion is Lewis acidic enough to coordinate directly. However, if you are experiencing low yields or incomplete reaction, the addition of a non-coordinating base (e.g., triethylamine or a stoichiometric amount of sodium hydroxide) can deprotonate the secondary amine, increasing its nucleophilicity and facilitating coordination.
Q4: How does pH affect the stability of my complex? A4: pH is a critical parameter. At low pH, the amine groups of the ligand will be protonated, preventing them from coordinating to the metal ion. As the pH increases, the amines are deprotonated, making them available for coordination.[7][8][9] Most diamine ligands chelate metals effectively at neutral or basic pH values.[7] The optimal pH for complex formation and stability will depend on the pKa of the ligand and the specific metal ion. It is often necessary to buffer the reaction mixture to maintain the optimal pH.
Part 3: In-Depth Troubleshooting Guides
This section provides structured approaches to solving more complex experimental problems.
Guide 1: Low Reaction Yield
Low yield is a frequent issue that can be traced to several factors. Use the following flowchart to diagnose and resolve the problem systematically.
Caption: Troubleshooting workflow for low complex yield.
Causality Explained:
-
Stoichiometry: An incorrect molar ratio can lead to incomplete reaction or the formation of undesired species (e.g., bis- or tris-ligand complexes). A slight excess of the ligand can often drive the reaction to completion.[6]
-
Purity: Impurities in the ligand (e.g., starting materials from synthesis) or hydrated/oxidized metal salts can inhibit the desired reaction.
-
Reaction Conditions: Complex formation can be kinetically slow. Insufficient time or temperature may prevent the reaction from reaching equilibrium.[6]
-
pH Control: As discussed in the FAQ, protonation of the ligand at low pH prevents coordination. The stability of the final complex is highly pH-dependent.[7][10]
-
Atmosphere: For metals susceptible to oxidation (e.g., Fe(II), Co(II)), the presence of oxygen can lead to the formation of undesired higher oxidation state complexes or decomposition.[6]
Guide 2: Complex Decomposes During Work-up or Purification
If your complex forms successfully but degrades during isolation, the issue lies with its kinetic or thermodynamic instability under the purification conditions.
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Color change/precipitation upon solvent removal | Air/Moisture Sensitivity | The complex may be reacting with oxygen or water. Perform all work-up steps (filtration, solvent removal) under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Product degradation on chromatography column (e.g., silica) | Lewis Acidic Stationary Phase | Silica and alumina are Lewis acidic and can pull the ligand off the metal center. Avoid these stationary phases if possible. Consider purification by recrystallization or precipitation from a solvent/anti-solvent pair. |
| Decomposition upon heating for recrystallization | Thermal Instability | The complex may not be stable at the boiling point of the solvent. Attempt recrystallization at a lower temperature over a longer period or use a lower-boiling solvent. Vapor diffusion is another gentle alternative. |
| Ligand displacement by other molecules | Competitive Binding | Solvents with coordinating ability (e.g., acetonitrile, DMSO) or impurities can displace the diamine ligand. Use non-coordinating solvents (e.g., dichloromethane, toluene) for purification where possible. |
Part 4: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on the specific properties of your metal ion and target complex.
Protocol 1: General Synthesis of a Metal(II) Complex
This protocol describes a general procedure for synthesizing a 1:1 metal-to-ligand complex.
-
Ligand Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in 30 mL of methanol.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O) (1.0 mmol) in the minimum amount of methanol (approx. 10-15 mL).[6]
-
Reaction: Heat the ligand solution to a gentle reflux (~60 °C). Add the metal salt solution dropwise to the stirring ligand solution over 10 minutes. A color change and/or the formation of a precipitate is typically observed.[6]
-
Reflux: Continue to stir the reaction mixture at reflux for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol, followed by diethyl ether, to remove unreacted starting materials.
-
Purification & Validation: If the product is not pure, recrystallize it from an appropriate solvent. Confirm the identity and purity of the complex using techniques such as Elemental Analysis, IR spectroscopy (to observe shifts in N-H and C-N stretching frequencies), and UV-Vis spectroscopy (to observe d-d transitions).
Protocol 2: pH-Metric Titration for Stability Constant Determination
Determining the stability constant (log K) provides a quantitative measure of the complex's stability. A potentiometric titration is a standard method for this.[8][11]
-
Solution Preparation: Prepare stock solutions of the metal ion (e.g., 0.01 M), the ligand (0.02 M), and a strong acid (e.g., 0.1 M HClO₄). All solutions should be prepared in a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
Calibration: Calibrate a pH electrode and meter using standard buffer solutions (pH 4, 7, 10).
-
Titration Setup: In a thermostatted titration vessel (~25 °C), place a known volume of the ligand solution and the strong acid. Add the background electrolyte to a final volume of 50 mL.
-
Titration Procedure: Titrate this solution with a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH), recording the pH after each addition. Then, repeat the titration with a solution containing both the ligand and the metal ion.
-
Data Analysis: Use specialized software (e.g., HYPERQUAD) to analyze the titration curves. The software fits the data to a model that includes the protonation constants of the ligand and the formation constants of the metal-ligand species, providing the log K values for the complex.
Part 5: Data Summary
| Metal Ion (M²⁺) | Expected Relative Stability | Rationale |
| Mn²⁺ | Low | Fewer d-electrons, lower ligand field stabilization energy (LFSE). |
| Fe²⁺ | Moderate | Increasing LFSE. |
| Co²⁺ | Moderate-High | Increasing LFSE. |
| Ni²⁺ | High | High LFSE for octahedral geometry. |
| Cu²⁺ | Highest | Jahn-Teller distortion leads to exceptionally high stability. |
| Zn²⁺ | Lower than Cu²⁺ | d¹⁰ configuration, no LFSE. |
This table represents a generalized trend for high-spin octahedral complexes and serves as a predictive guide. Actual stability constants must be determined experimentally.
Part 6: References
-
Formation of metal-nicotianamine complexes as affected by pH, ligand exchange with citrate and metal exchange. A study by electrospray ionization time-of-flight mass spectrometry. PubMed. [Link]
-
Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. PubMed. [Link]
-
Structural elucidation of transition metal complexes of modified diamine alongwith bioassay studies. ResearchGate. [Link]
-
Effect different concetration and pH on complexes formation of New Tetradentate Schiff base Ligand. ResearchGate. [Link]
-
The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. National Institutes of Health (NIH). [Link]
-
Metal complexes of diamines. Wikipedia. [Link]
-
Chemistry of Diamino-Ligated Methylpalladium(II) Alkoxide Complexes: Syntheses, x-ray Crystal Structures, and Hydrogen-Bond Formation. Journal of the American Chemical Society. [Link]
-
pH effect on the assembly of metal–organic architectures. CORE. [Link]
-
pH metric analysis of complex formation of Cu(II),Ni(II),Co(II) and Fe(III)metal ions and 2-hydroxy. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs. National Institutes of Health (NIH). [Link]
-
Stability constants of various metal complexes. ResearchGate. [Link]
-
1,3-Diaminopropane. Wikipedia. [Link]
-
1,3-Propanediamine, N1,N1,N3-trimethyl-. PubChem. [Link]
-
This compound. NIST WebBook. [Link]
-
Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect. ACS Publications. [Link]
-
Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 3. Metal complexes of diamines - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Formation of metal-nicotianamine complexes as affected by pH, ligand exchange with citrate and metal exchange. A study by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
troubleshooting low conversion rates in reactions with N,N,N'-Trimethyl-1,3-propanediamine
Technical Support Center: N,N,N'-Trimethyl-1,3-propanediamine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion in reactions utilizing this versatile amine. Here, we move beyond simple checklists to explain the chemical principles behind common experimental failures, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound?
This compound is an asymmetrically substituted diamine containing both a tertiary and a secondary amine group.[1] Its primary utility comes from the nucleophilic and basic nature of these amine functionalities. It is most prominently used as a catalyst in polymerization processes, particularly for polyurethane foams and epoxy resins.
-
In Polyurethane Synthesis: It acts as a balanced gelling and blowing catalyst. The tertiary amine group activates isocyanates, lowering the activation energy for their reaction with polyols (gelling) and water (blowing), which generates CO2 for foam formation.[1][2]
-
In Epoxy Resin Production: Like other tertiary amines, it can function as a curing agent or accelerator, facilitating the hardening of the resin by reacting with and polymerizing the epoxy groups.[1][3]
-
In Organic Synthesis: Its structure makes it a potential catalyst for carbon-carbon bond-forming reactions like the Baylis-Hillman reaction and Knoevenagel condensation, which are often catalyzed by tertiary or basic amines.[1]
Q2: My reaction has a low conversion rate. What are the most common initial checks I should perform?
When facing low conversion, start with the fundamentals before exploring more complex issues:
-
Reagent Purity: Verify the purity of your this compound and all other reactants. Amines are particularly susceptible to degradation.
-
Atmospheric Control: Ensure your reaction is properly protected from atmospheric moisture and carbon dioxide, especially if you are working with air-sensitive reagents like isocyanates.
-
Thermal Accuracy: Confirm that your reaction temperature is being accurately measured and maintained.
-
Stoichiometry: Double-check all calculations for catalyst loading and molar equivalents of reactants.
Q3: How does the purity of this compound affect my reaction?
The purity of the amine is critical. As a catalyst, even small amounts of inhibitory impurities can have a significant impact. Key concerns include:
-
Water Content: The compound is hygroscopic.[4] Water can participate in undesired side reactions, such as reacting with isocyanates in polyurethane synthesis, which consumes the substrate and alters the foam properties.[2]
-
Carbonate Formation: Amines can react with atmospheric CO2 to form carbonate salts, which reduces the concentration of the active, free-base catalyst.
-
Synthesis Byproducts: Impurities from the synthesis of the amine, such as residual starting materials or over-methylated byproducts, can interfere with the reaction.[1] Some commercial grades are stabilized with KOH, which may or may not be compatible with your specific reaction.[5]
Q4: Can this compound degrade during storage? How should it be stored?
Yes, it is susceptible to degradation. It is listed as air and moisture-sensitive.[4][6] To ensure its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from heat and ignition sources.[7]
Systematic Troubleshooting Guide for Low Conversion Rates
If the initial checks from the FAQs do not resolve the issue, a more systematic approach is required. The following workflow will guide you through diagnosing the root cause.
Sources
Technical Support Center: Solvent Effects on N,N,N'-Trimethyl-1,3-propanediamine Catalytic Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N,N,N'-Trimethyl-1,3-propanediamine as a catalyst. This guide is designed to provide in-depth, practical advice on optimizing your reactions by understanding and manipulating solvent effects. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.
I. Understanding the Role of the Solvent
The choice of solvent is a critical parameter in any chemical reaction, and this is particularly true for processes catalyzed by tertiary amines like this compound. The solvent does not merely act as a medium for the reactants; it actively influences the catalyst's effectiveness and the overall reaction outcome. Key solvent properties to consider include polarity, proticity (ability to donate protons), and the ability to stabilize transition states.
According to the Hughes-Ingold rules, a more polar solvent will accelerate a reaction if the charge density of the transition state is greater than that of the starting materials. Conversely, a more polar solvent will decelerate the reaction if the transition state has a lower charge density than the reactants.[1] This principle is fundamental to troubleshooting and optimizing reactions catalyzed by this compound.
II. Troubleshooting Guide
This section addresses common problems encountered when using this compound as a catalyst, with a focus on solvent-related issues.
Issue 1: Low or No Catalytic Activity
Question: I am not observing the expected catalytic activity with this compound in my reaction. What could be the cause, and how can I troubleshoot it?
Answer:
Low or no catalytic activity can stem from several factors, with solvent choice being a primary suspect.
Causality:
-
Inappropriate Solvent Polarity: The catalytic activity of tertiary amines is highly dependent on the polarity of the solvent.[2][3] If the solvent is too nonpolar, it may not adequately solvate charged intermediates or transition states, hindering the reaction. Conversely, a highly polar solvent might excessively stabilize the catalyst or reactants, increasing the activation energy.
-
Protic Solvents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the amine catalyst, reducing its nucleophilicity and availability to participate in the catalytic cycle. While protic solvents can sometimes accelerate reactions by stabilizing certain transition states, they can also be detrimental.[1]
-
Catalyst Degradation: Ynamines, a class of compounds with structural similarities to the intermediates formed in some reactions catalyzed by this compound, are known to be sensitive to hydrolysis.[4] The presence of water in the solvent can lead to the decomposition of reactive intermediates.
Troubleshooting Protocol:
-
Solvent Screening: Perform a systematic solvent screen using a range of aprotic solvents with varying polarities. It is recommended to test solvents from different classes to evaluate various solvent properties.[1]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of sensitive intermediates.[4]
-
Co-solvent Addition: In some cases, particularly in aqueous systems for bioconjugation, the addition of an organic co-solvent like methanol, acetonitrile, or DMSO can modulate the reaction rate.[4] However, be aware that a co-solvent can also sometimes decrease the reaction conversion compared to the buffer alone.[4]
Experimental Workflow for Solvent Screening:
Caption: Workflow for systematic solvent screening.
Issue 2: Poor Regioselectivity or Stereoselectivity
Question: My reaction is producing a mixture of regioisomers or stereoisomers. Can the solvent influence the selectivity, and how can I improve it?
Answer:
Yes, the solvent can have a profound impact on the regioselectivity and stereoselectivity of a reaction.
Causality:
-
Transition State Stabilization: The solvent can preferentially stabilize one transition state over another, leading to the favored formation of a specific isomer. For instance, in the acetolysis of epichlorohydrin catalyzed by tertiary amines, both the structure of the amine and the polarity of the solvent effectively control the regioselectivity.[2]
-
Solvent Basicity and Polarity: In some reactions, like certain cyclopropanations, the enantioselectivity is dependent on both solvent polarity and basicity.[1] The highest enantioselectivities are often achieved in non-basic, non-polar solvents.[1]
Troubleshooting Protocol:
-
Correlate Selectivity with Solvent Parameters: Analyze the isomeric ratio as a function of solvent properties such as dielectric constant (polarity), dipole moment, and Kamlet-Taft parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability). This can help identify the key solvent properties influencing selectivity.
-
Systematic Solvent Variation: Test a series of solvents where one property is varied while others are kept relatively constant. For example, to probe the effect of polarity, you could compare cyclohexane, tetrachloroethylene, trichloroethylene, and 1,2-dichloroethane, which have different π* values but similar α and β parameters.[1]
-
Temperature Optimization: In conjunction with solvent screening, optimizing the reaction temperature can also improve selectivity, as the energy difference between competing transition states can be temperature-dependent.
Issue 3: Reaction Rate is Too Slow or Too Fast
Question: The rate of my reaction is not optimal. How can I use the solvent to modulate the reaction kinetics?
Answer:
The solvent is a powerful tool for controlling the reaction rate.
Causality:
-
Stabilization of Charged Species: As per the Hughes-Ingold rules, if the transition state is more charged than the reactants, a more polar solvent will increase the rate.[1] Conversely, if the reactants are more charged, a less polar solvent will be beneficial. For SN2 Menschutkin reactions (quaternization of amines), which involve the formation of a charged transition state from neutral reactants, polar solvents generally accelerate the reaction.[3]
-
Solvent Viscosity: Highly viscous solvents can decrease the reaction rate by slowing down the diffusion of reactants.
Troubleshooting Protocol:
-
Apply the Hughes-Ingold Rules: Analyze the mechanism of your reaction to predict how solvent polarity will affect the rate.
-
Systematic Polarity Variation: Experiment with a range of solvents with varying dielectric constants to find the optimal balance for your specific reaction.
-
Consider Solvent Mixtures: Binary solvent mixtures can be used to fine-tune the polarity and other properties of the reaction medium.
III. Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound as a catalyst?
A1: this compound is an asymmetrically substituted diamine.[5] Its catalytic activity stems from the nucleophilic nature of its amine groups.[5] The presence of both a tertiary and a secondary amine group provides unique reactivity and basicity compared to symmetrically substituted diamines.[5]
Q2: In which types of reactions is this compound commonly used as a catalyst?
A2: It is primarily used in carbon-carbon bond-forming reactions, such as the Baylis-Hillman reaction and the Knoevenagel condensation.[5] In the Baylis-Hillman reaction, the tertiary amine acts as a nucleophilic catalyst.[5]
Q3: How does the mechanism of catalysis by this compound work in the Baylis-Hillman reaction?
A3: The generally accepted mechanism involves the initial 1,4-addition (Michael addition) of the tertiary amine to an activated alkene.[5] This forms a zwitterionic enolate intermediate, which then adds to an electrophile (like an aldehyde) in an aldol-type reaction. The final step is the elimination of the catalyst to regenerate it and form the product.[5]
Mechanism of the Baylis-Hillman Reaction:
Caption: Simplified mechanism of the Baylis-Hillman reaction.
Q4: Can this compound act as a switchable polarity solvent?
A4: While some tertiary amines can function as switchable polarity solvents (SPS), this property is typically limited to molecules with fewer than 12 carbons and often involves a specific N,N-dimethyl-n-alkylamine structure.[6] There is no direct evidence to suggest that this compound is commonly used as an SPS.
Q5: Are there any safety considerations when working with this compound and various solvents?
A5: Yes. This compound is classified as a flammable and corrosive material that can cause severe skin burns and eye damage.[7][8] It is crucial to handle it in a well-ventilated area, wear appropriate personal protective equipment (PPE), and ensure that eyewash stations and safety showers are accessible.[7] When using flammable solvents, all ignition sources should be eliminated, and explosion-proof equipment should be used.[7] Always consult the Safety Data Sheet (SDS) for both the catalyst and the chosen solvent before starting any experiment.
IV. Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₆N₂ |
| Molecular Weight | 116.20 g/mol |
| Boiling Point | 140-142 °C |
| CAS Number | 4543-96-8 |
Data sourced from multiple references.[9][10][11]
V. References
-
Finding the right balance between tertiary amine steric effect and solvent polarity for the regioselectivity and kinetics of epichlorohydrin acetolysis | Request PDF - ResearchGate. [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. [Link]
-
Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide | Request PDF - ResearchGate. [Link]
-
N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis. [Link]
-
Structure–function study of tertiary amines as switchable polarity solvents - ResearchGate. [Link]
-
Chemistry (Class XII) - CBSE Academic. [Link]
-
Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously - Aidic. [Link]
-
Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. [Link]
-
CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents.
-
tetraethyl-1, 3-propanediamine was dissociated into cationic surfactant to promote cell disruption and lipid extraction from wet microalgae for biodiesel production - PubMed. [Link]
-
4543-96-8 | Product Name : this compound | Pharmaffiliates. [Link]
-
CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents.
-
1,3-Propanediamine, N-methyl- - the NIST WebBook. [Link]
Sources
- 1. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scbt.com [scbt.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Temperature Optimization for N,N,N'-Trimethyl-1,3-propanediamine Catalyzed Synthesis
Welcome to the technical support center for optimizing reactions catalyzed by N,N,N'-Trimethyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing temperature for successful synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both accuracy and reproducibility.
This compound is a versatile tertiary amine catalyst particularly effective for carbon-carbon bond-forming reactions like the Morita-Baylis-Hillman (MBH) and Knoevenagel condensation reactions.[1] Its catalytic activity is rooted in the nucleophilic nature of its tertiary amine group, which initiates the reaction cascade.[2][3] However, the success of these reactions is critically dependent on precise temperature control. Temperature not only dictates the reaction rate but also influences the stability of key intermediates and the formation of undesired side products.
This guide provides a structured approach to troubleshooting common issues and answering frequently asked questions related to temperature optimization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in a reaction catalyzed by this compound?
A1: Temperature directly controls the kinetics of the reaction.[4] Increasing the temperature provides the reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions.[4] This increased collision frequency is necessary to overcome the activation energy barrier of the rate-determining step, thus accelerating the reaction.[5] For instance, the Baylis-Hillman reaction is notoriously slow, often requiring days or even weeks at room temperature for acceptable yields.[6][7] Elevating the temperature is a common strategy to achieve reasonable reaction times.
Q2: Is a higher temperature always better for increasing the reaction rate?
A2: Not necessarily. While higher temperatures increase the rate of the desired reaction, they can also accelerate undesirable side reactions or lead to the decomposition of reactants, products, or the catalyst itself. For reversible reactions, an excessively high temperature can shift the equilibrium to favor the reactants, effectively decreasing the net forward reaction rate.[4] For example, in some amine-catalyzed systems, temperatures beyond an optimal range (e.g., above 60°C) can favor the reverse (desorption) process.[4] The goal is to find an optimal temperature that maximizes the rate of product formation while minimizing degradation and side reactions.
Q3: How does this compound's structure influence its optimal temperature range?
A3: this compound is an asymmetrically substituted diamine.[1] Its catalytic activity is primarily driven by the nucleophilic tertiary dimethylamino group. The molecule's thermal stability and the stability of the zwitterionic intermediate it forms upon addition to an activated alkene are key factors. The boiling point of this compound is approximately 140-142°C.[8] While reactions are typically run well below this temperature, it indicates a reasonable thermal stability for many common organic synthesis conditions. The optimal temperature will be reaction-specific, balancing the need for catalytic turnover with the prevention of catalyst or intermediate decomposition.
Q4: Can additives affect the optimal reaction temperature?
A4: Yes, significantly. Protic additives like water, alcohols, or phenols can accelerate the Baylis-Hillman reaction by stabilizing the zwitterionic intermediate through hydrogen bonding and activating the aldehyde electrophile.[6][7] This enhanced reactivity at a molecular level can allow the reaction to proceed efficiently at a lower temperature than would be required under neat or aprotic conditions.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your synthesis and provides a logical workflow for diagnosing and solving them through temperature adjustments.
Problem 1: Low or No Product Yield, Starting Material Unchanged
This is one of the most common issues, particularly in notoriously slow reactions like the Baylis-Hillman.
Primary Cause: The reaction temperature is too low to overcome the activation energy barrier within a practical timeframe.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps & Explanations:
-
Initial Assessment: Confirm that all reagents are pure and the catalyst has been handled correctly. Tertiary amines can be hygroscopic and their effectiveness can be compromised by improper storage.
-
Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-15°C). For a reaction sluggish at room temperature (20-25°C), first try moving to a moderately elevated temperature such as 40-50°C.
-
Reaction Monitoring: At each new temperature, diligently monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This is crucial to determine if the rate is improving.
-
Identify Optimal Range: Continue incremental heating until you observe a satisfactory reaction rate. Note the temperature at which side product formation begins to occur (see Problem 2). The optimal temperature will be just below this point.
-
Consider Additives: If increasing the temperature leads to decomposition before a reasonable rate is achieved, return to a moderate temperature and introduce a protic co-solvent (e.g., methanol, water). This can accelerate the reaction without requiring excessive heat.[6][7]
Problem 2: Significant Side Product Formation
The appearance of multiple spots on a TLC plate or unexpected peaks in a GC-MS spectrum indicates a loss of reaction selectivity.
Primary Causes:
-
The reaction temperature is too high, providing enough energy to activate alternative reaction pathways.
-
At elevated temperatures, the catalyst may promote polymerization of the activated alkene (e.g., methyl acrylate).
-
In the Baylis-Hillman reaction, a common side product is a dimer formed from two molecules of the activated alkene and one molecule of the aldehyde.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Detailed Steps & Explanations:
-
Reduce Temperature: Immediately lower the reaction temperature. If you were running the reaction at 80°C, try reducing it to 60°C or 50°C. The goal is to find a temperature that is high enough for the desired reaction to proceed but too low for the side reactions to be significant.
-
Analyze Byproducts: If possible, identify the structure of the major side products. Knowing what is being formed provides mechanistic clues. For instance, the presence of acrylate polymer suggests that the local concentration of the activated zwitterion is too high, which can be exacerbated by high temperatures.
-
Optimize Reagent Addition: If side reactions persist even at lower temperatures, consider a slow, controlled addition of the most reactive component (often the activated alkene) using a syringe pump. This keeps the instantaneous concentration low, disfavoring side reactions that are of a higher order with respect to that reactant.
-
Adjust Reaction Time: Be aware that reducing the temperature will slow down the desired reaction as well. You will need to re-optimize the total reaction time to achieve a good yield. A reaction that took 4 hours at 80°C might require 12-24 hours at 50°C, but may yield a much cleaner product.
Quantitative Data Summary
While the optimal temperature is highly substrate-dependent, the following table provides general guidelines for tertiary amine-catalyzed reactions. These ranges are based on literature for catalysts like DABCO and other diamines, which serve as excellent starting points for optimization with this compound.
| Reaction Type | Catalyst System | Typical Temperature Range (°C) | Expected Outcome & Remarks |
| Baylis-Hillman | Tertiary Amine (neat/aprotic solvent) | 25 – 80 °C | Reaction is very slow at 25°C (days to weeks). Rate increases significantly with temperature, but side reactions are more likely above 60-70°C.[7] |
| Baylis-Hillman | Tertiary Amine (protic solvent/additive) | 25 – 50 °C | Protic species accelerate the rate-determining step, allowing for lower operating temperatures and often cleaner reactions.[6] |
| Aza-Baylis-Hillman | Tertiary Amine | -30 – 40 °C | Often requires lower temperatures to control selectivity, especially in asymmetric variants.[10] |
| Knoevenagel Cond. | Tertiary Amine | 25 – 90 °C | Room temperature is often sufficient. Higher temperatures (up to 90°C) can be used to dramatically shorten reaction times to under an hour with high yields.[11][12] |
Experimental Protocol: Temperature-Optimized Baylis-Hillman Reaction
This protocol provides a step-by-step methodology for the reaction between p-nitrobenzaldehyde and methyl acrylate, a common model system.
Materials:
-
p-Nitrobenzaldehyde
-
Methyl acrylate (freshly distilled or inhibitor removed)
-
This compound (catalyst)
-
Solvent (e.g., Dichloromethane, DCM)
-
Reaction flask with condenser and magnetic stirrer
-
Temperature-controlled oil bath or heating mantle
-
TLC plates and appropriate eluent system (e.g., 20% Ethyl Acetate in Hexane)
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrobenzaldehyde (e.g., 5 mmol, 1.0 eq).
-
Dissolution: Add the solvent (e.g., 10 mL DCM) and stir until the aldehyde is fully dissolved.
-
Reagent Addition: Add methyl acrylate (e.g., 7.5 mmol, 1.5 eq) to the solution.
-
Catalyst Addition: Add this compound (e.g., 1.0 mmol, 0.2 eq).
-
Temperature Control (CRITICAL STEP):
-
Place the flask in a pre-heated oil bath set to 40°C . This moderate starting temperature balances reaction rate and selectivity.
-
Ensure the reaction mixture is stirring vigorously to maintain uniform temperature.
-
-
Monitoring:
-
After 1 hour, take a small aliquot from the reaction mixture using a capillary tube and spot it on a TLC plate.
-
Run the TLC and visualize under UV light to assess the consumption of the p-nitrobenzaldehyde starting material and the formation of the product spot.
-
Continue to monitor the reaction every 2-3 hours.
-
-
Temperature Adjustment (Troubleshooting):
-
If after 6 hours, less than 20% of the aldehyde has been consumed: Increase the oil bath temperature to 55°C . Continue monitoring.
-
If significant side product spots appear on the TLC: Reduce the temperature to 30°C and allow the reaction to proceed for a longer duration (e.g., 24-48 hours).
-
-
Workup: Once the reaction has reached completion (as determined by TLC), cool the mixture to room temperature. Dilute with DCM and wash with a mild acid (e.g., 1M HCl) to remove the amine catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Baylis-Hillman adduct.
References
- Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction.
- Williams, M. T. J., Morrill, L. C., & Browne, D. L. (2020). Expedient Organocatalytic Aza-Morita–Baylis–Hillman Reaction through Ball-Milling. ACS Sustainable Chemistry & Engineering, 8(46), 17876–17881.
- Williams, M. T. J., Morrill, L. C., & Browne, D. L. (2020). Expedient Organocatalytic Aza-Morita–Baylis–Hillman Reaction through Ball-Milling. ResearchGate.
- Yadav, J. S., et al. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances.
- Wikipedia. (n.d.). Baylis–Hillman reaction.
- Lam, V., et al. (2016). Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. H-SC Journal of Sciences.
- Williams, M. T. J., Morrill, L. C., & Browne, D. L. (2020). Expedient Organocatalytic Aza-Morita–Baylis–Hillman Reaction through Ball-Milling. ACS Sustainable Chemistry & Engineering.
- Yadav, J. S., et al. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances.
- Svatunek, D., et al. (2022). Computational evolution of new catalysts for the Morita–Baylis–Hillman reaction. ChemRxiv.
- Declerck, V., et al. (2011). Chapter 2: Catalytic Systems for the Morita–Baylis–Hillman Reaction. Books.
- Rhule, S. (n.d.). Effect of Temperature on Amine-CO2 Reaction Kinetics. University of Regina.
- ResearchGate. (n.d.). Recent advances in amine catalyzed aldol condensations.
- National Institutes of Health. (2025). Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts.
- Chinese Journal of Applied Chemistry. (2023). Knoevenagel Condensation Catalyzed by N,N-Dimethyl-1,3-Propanediamine.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 4543-96-8).
- ChemistryViews. (2018). Self-Condensation of Primary Amines at Ambient Temperature.
- National Institutes of Health. (n.d.). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry.
- ResearchGate. (2012). Trizma: Efficient catalyst and reactant in Knoevenagel condensation reaction under conventional heat and microwave irradiation conditions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis.
- ResearchGate. (2025). Recent developments in Knoevenagel condensation reaction: a review.
- Denmark Group. (n.d.). The aza-Baylis-Hillman Reaction: Mechanism, Asymmetric Catalysis, & Abnormal Adducts.
- Journal of Applicable Chemistry. (n.d.). Enhanced reaction rate by using N,N-dimethylformamide as a catalyst in Knoevenagel condensation.
- University of Rochester. (2003). The Morita-Baylis-Hillman Reaction.
- NIST. (n.d.). This compound.
- Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
- MIT DSpace. (n.d.). Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells.
- ResearchGate. (2025). Effect of atmosphere on solid-state amine-aldehyde condensations: Gas-phase catalysts for solid-state transformations.
- Pharmaffiliates. (n.d.). This compound.
- LinkedIn. (2025). Tetramethyl-1,3-propanediamine: A Highly Volatile Amine Catalyst.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. blogs.hsc.edu [blogs.hsc.edu]
- 4. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 5. Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. princeton.edu [princeton.edu]
- 8. N,N,N′-三甲基-1,3-丙二胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Microwave-Assisted Synthesis with N,N,N'-Trimethyl-1,3-propanediamine
A Guide to Byproduct Reduction and Reaction Optimization
Welcome to the technical support center for advanced chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is designed for professionals in chemistry and drug development who are leveraging microwave-assisted organic synthesis (MAOS) to improve reaction outcomes, specifically when working with the versatile diamine, N,N,N'-Trimethyl-1,3-propanediamine. We will explore how to harness the power of microwave energy to minimize side reactions and enhance product purity.
Core Principles: Why Microwaves Reduce Byproducts
Conventional heating methods transfer energy indirectly—from a heat source, through the vessel walls, and finally into the reaction mixture via convection. This process is slow and creates significant temperature gradients, where the vessel walls are much hotter than the bulk solution. These "hot spots" can lead to the decomposition of thermally sensitive reagents or products and promote undesired side-reaction pathways.[1]
Microwave-assisted synthesis fundamentally changes how energy is delivered. It utilizes the ability of polar molecules (reagents, solvents) to absorb microwave energy directly and convert it into heat through two primary mechanisms: dipolar polarization and ionic conduction.[2] This results in rapid, uniform, and direct "in-core" heating of the entire reaction volume.[3]
The key advantages that lead to byproduct reduction are:
-
Reduced Reaction Time: Reactions that take hours or days conventionally can often be completed in minutes.[3] This drastic reduction in time limits the exposure of reactants and products to high temperatures, minimizing opportunities for thermal degradation or subsequent side reactions.[4][5]
-
Uniform Heating: The absence of hot spots at the vessel walls prevents localized overheating, a major cause of byproduct formation and charring.[1][6]
-
Precise Temperature Control: Modern microwave reactors allow for exact temperature control, preventing thermal runaways and ensuring the reaction stays within the optimal window for the desired transformation.[5]
This unique heating profile makes MAOS an exceptional tool for improving reaction selectivity and yield, aligning with the principles of Green Chemistry by reducing waste and energy consumption.[2][4][6]
Heating Mechanism Comparison
Caption: Conventional vs. Microwave heating mechanisms.
Troubleshooting Guide for Syntheses Involving this compound
This section addresses specific issues you may encounter. This compound is an asymmetrically substituted diamine, a versatile building block often used in the preparation of more complex molecules.[7][8] Its two distinct amine functionalities can present unique challenges and opportunities in synthesis.
Q1: I'm observing a significant amount of over-alkylated or other high-molecular-weight byproducts. How can I improve selectivity?
Potential Causes:
-
Excessive Temperature or Time: The primary cause of many side reactions is simply too much energy for too long. The desired product may form quickly but then react further or decompose.[9] this compound has two nucleophilic nitrogen atoms; the secondary amine is generally more reactive in further alkylations than the tertiary amine's lone pair is for other reactions, but high temperatures can drive undesired pathways.
-
Incorrect Stoichiometry: An excess of a highly reactive reagent (e.g., an alkyl halide or aldehyde) can drive the reaction toward multiple additions.
-
Reaction Concentration: High concentrations can favor intermolecular side reactions, leading to oligomers or polymers, especially in reactions like aminomethylations (Mannich reactions).[10][11]
Recommended Solutions:
-
Systematic Optimization: Methodically reduce the reaction temperature in 10-20°C increments or shorten the reaction time.[1][9] A common starting point for a microwave reaction is 5-15 minutes.[9] Use TLC or rapid LC-MS analysis to monitor the appearance of the product versus the byproducts over a time course.
-
Adjust Stoichiometry: Carefully control the molar equivalents of your reagents. If over-alkylation is an issue, consider using the amine as the excess reagent to favor the mono-substituted product.
-
Decrease Concentration: Dilute the reaction mixture. This can be counterintuitive in MAOS, where speed is a goal, but it can significantly favor intramolecular cyclizations or prevent intermolecular side reactions.[9]
-
Solvent Choice: Select a solvent with good microwave absorption properties (e.g., DMF, ethanol, NMP) to ensure uniform heating, but also consider its role in the reaction mechanism.[1]
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common MAOS issues.
Q2: My reaction mixture is charring or turning dark brown, indicating decomposition.
Potential Causes:
-
Excessive Temperature: This is the most common cause. The set temperature may be too high for the thermal stability of your starting materials, reagents (like aldehydes), or the product itself.[1]
-
"Hot Spots" from Poor Stirring: Even with microwave heating, inefficient stirring can lead to localized superheating within the bulk mixture, causing decomposition.[1]
-
Poor Microwave Absorption: If using a non-polar solvent, a small amount of a polar reagent might be absorbing all the energy and overheating dramatically before the bulk temperature rises.
Recommended Solutions:
-
Lower the Reaction Temperature: Immediately reduce the target temperature by 20-40°C and compensate with a slightly longer reaction time if necessary.[1][9]
-
Ensure Proper Stirring: Always use a properly sized magnetic stir bar and ensure it is spinning adequately throughout the irradiation period.
-
Use a Co-solvent: If you must use a non-polar solvent (e.g., toluene, dioxane), add a small amount of a polar, high-dielectric co-solvent (e.g., DMF, NMP) or an ionic liquid to facilitate more uniform heating.[1]
-
Check Reagent Stability: this compound itself is relatively stable, but other components in your reaction, particularly aldehydes used in Mannich reactions, can be prone to decomposition or polymerization at high temperatures.[10]
Q3: The reaction isn't going to completion, even after an extended time.
Potential Causes:
-
Insufficient Temperature/Power: The reaction may have a high activation energy that is not being overcome.[1]
-
Poor Microwave Coupling: The selected solvent may be too "microwave transparent" (non-polar), leading to inefficient heating.[6]
-
Steric Hindrance: Bulky groups on your substrates can slow the reaction rate, requiring more aggressive conditions.[1]
Recommended Solutions:
-
Increase Temperature: As long as your components are stable, incrementally increase the reaction temperature. According to the Arrhenius equation, a 10°C increase can roughly double the reaction rate.[9]
-
Increase Microwave Power: Ensure the power setting is adequate to reach and maintain the target temperature.[1]
-
Change Solvent: Switch to a more polar solvent that absorbs microwave energy more efficiently. Water and alcohols are excellent choices if compatible with your reaction chemistry.[6]
-
Add a Catalyst: If applicable, introduce a suitable catalyst to lower the activation energy. Microwave heating can often enhance the efficiency of catalysts.[1]
Frequently Asked Questions (FAQs)
Q: What makes this compound suitable for microwave chemistry? A: As a substituted diamine, it is a polar molecule with a significant dipole moment, allowing it to couple efficiently with microwave irradiation. This leads to rapid and uniform heating, which is the basis of MAOS.[12] Its use as a building block in multi-component reactions (like the Mannich reaction) benefits greatly from the speed of microwave synthesis, which can quickly screen conditions and build molecular libraries.[10]
Q: Can I perform reactions with this compound under solvent-free conditions in the microwave? A: Yes, solvent-free ("neat") reactions are a major advantage of MAOS and align with Green Chemistry principles.[5] If your other reactants are liquids or low-melting solids and are sufficiently polar to absorb microwave energy, you can often run the reaction without any solvent. This simplifies workup and purification. Start with lower power settings to avoid a sudden, uncontrolled temperature increase.[1]
Q: What are the key safety considerations? A: Always use sealed reaction vessels specifically designed for microwave chemistry. These are built to withstand the high pressures that can develop when heating solvents above their atmospheric boiling points.[3][12] Never use a domestic microwave oven, as they lack the necessary temperature/pressure feedback controls and can create dangerous conditions.[12] Be aware that reactions involving volatile compounds require extra caution due to pressure buildup.[13]
Q: How do I select an appropriate starting temperature and time for a new reaction? A: A good starting point is to set the microwave reactor to a temperature 10-20°C above the boiling point of the solvent you would use conventionally.[1] Begin with a short reaction time of 5-10 minutes.[1][14] From this initial experiment, you can analyze the product/byproduct profile and intelligently adjust the parameters based on the troubleshooting guide above.
Example Protocol: Microwave-Assisted Mannich Reaction
This protocol describes the aminomethylation of 2-naphthol using this compound and formaldehyde, a classic reaction prone to side products under conventional heating.
Reaction: 2-Naphthol + Formaldehyde + this compound -> 1-(((3-(dimethylamino)propyl)(methyl)amino)methyl)naphthalen-2-ol
-
Vessel Preparation: To a 10 mL microwave reaction vial, add a suitable magnetic stir bar.
-
Reagent Addition:
-
Add 2-naphthol (144 mg, 1.0 mmol).
-
Add this compound (116 mg, 1.0 mmol).[15]
-
Add 3 mL of ethanol.
-
Add aqueous formaldehyde (37% w/w, 89 µL, 1.1 mmol).
-
-
Vessel Sealing: Securely cap the vessel using a septum and cap designed for the microwave reactor.
-
Microwave Parameters:
-
Place the vessel in the microwave reactor cavity.
-
Set the target temperature to 100°C .
-
Set the reaction time to 10 minutes .
-
Set the maximum power to 150 W .
-
Set stirring to a high rate.
-
-
Irradiation & Cooling: Run the microwave program. After the heating cycle is complete, the instrument will use forced-air cooling to rapidly bring the vessel back to room temperature.
-
Workup & Analysis:
-
Once cooled, carefully uncap the vessel in a fume hood.
-
Take an aliquot for TLC or LC-MS analysis to confirm the consumption of starting material and formation of the desired product.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) to remove any unreacted amine and formaldehyde.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product via column chromatography on silica gel to yield the pure Mannich base.
Self-Validation Check: The rapid cooling step is crucial for preventing the reversal of the reaction or degradation of the product.[14] The analytical check in step 6 confirms reaction success before committing to a full workup.
Comparative Data: Conventional vs. Microwave Synthesis
The following table illustrates the typical improvements observed when converting a conventional protocol to a microwave-assisted one for an aminomethylation reaction.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) | Reference |
| Solvent | Toluene | Ethanol | N/A |
| Temperature | 110°C (Reflux) | 100°C | N/A |
| Reaction Time | 8 hours | 10 minutes | [3][16] |
| Product Yield | ~65% | >85% | [5][17] |
| Byproduct Formation | ~15-20% (dimers, polymers) | <5% | [4][6] |
References
- Tundo, P., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information.
- Singh, S., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Engineering Research & Technology.
- Chakraborty, A., & Giri, S. (2024). Microwave assisted synthesis: An eco-friendly green chemistry approach of drug synthesis. International Journal of Pharmaceutical and Phytopharmacological Research.
- UCSB MRL. (n.d.). Microwave Synthesis Conditions.
- Kumar, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
- CEM. (2018). Teaching Microwave Chemistry. YouTube.
- Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
- Organic Chemistry Portal. (n.d.). Microwave Synthesis.
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- Sharma, S., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances.
- Paquin, L., et al. (2006). Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. Synthesis.
- Asian Journal of Chemistry. (2015). Synthesis and Characterization of Mannich Aminomethylation Products of Metal(alaninato) Complexes Using 1-Nitropropane as Carbon Acid.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Microwave assisted synthesis [wisdomlib.org]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 10. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction | MDPI [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Microwave Synthesis [organic-chemistry.org]
- 13. ijnrd.org [ijnrd.org]
- 14. youtube.com [youtube.com]
- 15. N,N,N -Trimethyl-1,3-propanediamine 96 4543-96-8 [sigmaaldrich.com]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
Technical Support Center: N,N,N'-Trimethyl-1,3-propanediamine Reaction Scale-Up
Welcome to the technical support center for N,N,N'-Trimethyl-1,3-propanediamine (TMTPDA). This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this versatile amine from the laboratory bench to pilot plant or manufacturing scale. As an asymmetrically substituted diamine, TMTPDA presents unique opportunities and challenges in chemical synthesis.[1] Its distinct nucleophilic and basic properties make it a valuable organic catalyst and building block.[1] However, scaling up reactions requires careful consideration of reaction kinetics, thermodynamics, safety, and purification.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure your scale-up process is efficient, safe, and successful.
Troubleshooting Guide: From Bench to Bulk
Transitioning a chemical process from grams to kilograms is rarely a linear expansion. The following section addresses common problems encountered during the scale-up of reactions involving this compound, providing causal explanations and actionable solutions.
Question 1: We're observing a significant increase in byproduct formation, particularly the over-methylated N,N,N',N'-tetramethyl-1,3-propanediamine, during our synthesis. What's causing this loss of selectivity at scale?
Root Cause Analysis: This issue is common when TMTPDA is the target molecule and typically stems from two main factors that are exacerbated during scale-up: poor heat management and inadequate mixing. The reaction of a precursor like 1,3-diaminopropane with a methylating agent is exothermic. On a small scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. At scale, this ratio decreases dramatically, leading to localized "hot spots" where the temperature is significantly higher than the sensor reading. These hot spots can accelerate the rate of the secondary, undesired methylation reaction.[1]
Solutions:
-
Controlled Reagent Addition: Instead of adding the methylating agent all at once, implement a slow, controlled feed using a dosing pump. This allows the reactor's cooling system to keep pace with the heat generated.
-
Improve Agitation: Ensure the reactor's agitator is appropriately designed for the vessel geometry and reaction mass viscosity. Poor mixing can lead to localized high concentrations of the methylating agent, promoting over-methylation.
-
Reverse Addition: Consider adding the diamine precursor to the methylating agent. This can sometimes alter the reaction kinetics in favor of the desired product.
-
Stoichiometric Control: Carefully control the stoichiometry of the methylating agent to avoid an excess that would drive the reaction towards the tetramethylated byproduct.[1]
Question 2: Our reaction is experiencing a dangerous exotherm during scale-up, even with the cooling jacket at maximum. How can we mitigate this thermal risk?
Root Cause Analysis: A thermal runaway is a critical safety hazard. As mentioned, the surface-area-to-volume ratio decreases upon scale-up, severely limiting heat transfer efficiency. An exotherm that is easily managed in a 1L flask can quickly overwhelm the cooling capacity of a 100L reactor. Vapors from flammable liquids like TMTPDA can also form explosive mixtures with air, and containers may explode when heated.[2]
Solutions:
-
Heat Flow Calorimetry: Before scaling up, perform a reaction calorimetry study to quantify the heat of reaction. This data is essential for ensuring the pilot plant reactor has adequate cooling capacity.
-
Semi-Batch Operation: Transition from a batch process (all reagents mixed at the start) to a semi-batch process where one reactant is added slowly over time. This is the most effective way to control the rate of heat generation.
-
Use of Refluxing Solvent: Choose a solvent that boils at a temperature slightly above the desired reaction temperature. In the event of an exotherm, the solvent will begin to reflux, absorbing a significant amount of energy (latent heat of vaporization) and acting as a passive safety control.
-
Emergency Quenching Plan: Have a documented and tested plan to quench the reaction in an emergency. This may involve adding a pre-chilled inhibitor or an acidic solution to neutralize the amine.
Question 3: We are struggling with the final purification of our product. Distillation results in poor recovery and co-distillation of impurities. What are our options?
Root Cause Analysis: Purification challenges often arise from the presence of byproducts with boiling points close to that of TMTPDA (140-142 °C). For instance, related diamines have similar physical properties, making simple distillation ineffective. The hygroscopic nature of TMTPDA can also introduce water, further complicating purification.[3]
Solutions:
-
Fractional Distillation: Use a packed distillation column with a high number of theoretical plates. This provides greater resolving power to separate components with close boiling points. Running the distillation under reduced pressure will lower the boiling points and can prevent thermal degradation of the product.
-
Azeotropic Distillation: If water is a persistent impurity, consider adding a solvent (e.g., toluene) that forms a low-boiling azeotrope with water, allowing for its removal before final product distillation.
-
Chemical Wash/Extraction: Before distillation, consider a workup step. Washing the crude product with a brine solution can help remove water-soluble impurities. A mild acidic wash could potentially remove more basic amine impurities, though this must be carefully controlled to avoid product loss.
-
Derivative Formation: In complex cases, consider converting the TMTPDA to a solid derivative (e.g., a salt), which can be isolated and purified by recrystallization. The free amine can then be regenerated in a subsequent step.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during the scale-up of TMTPDA reactions.
Caption: Troubleshooting workflow for TMTPDA reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling bulk quantities of this compound?
TMTPDA is a flammable liquid and vapor that can cause severe skin burns and eye damage.[2] When scaling up, the primary concerns are:
-
Flammability: Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2] All equipment must be properly grounded and bonded to prevent static discharge.[2][4][5] Use spark-proof tools and explosion-proof electrical equipment.[2]
-
Corrosivity: It is corrosive to skin and eyes.[2] A full personal protective equipment (PPE) ensemble is mandatory, including chemical-resistant gloves, clothing, and eye/face protection (safety goggles and face shield).[2][4]
-
Toxicity: It may be harmful if swallowed or inhaled.[5] All transfers and reactions should be conducted in a well-ventilated area or within a closed system to minimize exposure.[2]
Q2: How should TMTPDA be stored in a pilot plant or manufacturing setting?
Store in a designated flammables area that is cool, dry, and well-ventilated.[2][4] Keep containers tightly closed, preferably under a nitrogen blanket, to prevent moisture absorption and oxidation.[2] It must be stored away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
Q3: When using TMTPDA as a catalyst for polyurethane foams, we notice a variation in cream/gel times at scale. Why?
This is often due to thermal effects and catalyst sensitivity. Tertiary amine catalysts like TMTPDA can be neutralized by acidic species present in the polyol or isocyanate components.[6] At a larger scale, minor variations in raw material lots can introduce enough acidic impurity to affect performance. Furthermore, the heat retention of a larger foam mass can accelerate the reaction, altering the delicate balance between the "blowing" (gas formation) and "gelling" (polymerization) reactions that is critical for foam structure.[7]
Q4: Can we use TMTPDA in reactions that are sensitive to water?
Yes, but with caution. TMTPDA is hygroscopic and will absorb atmospheric moisture.[3] If the reaction is water-sensitive, it is crucial to use a freshly opened bottle or to dry the amine over a suitable desiccant (e.g., KOH pellets, as it is sometimes stabilized with KOH) followed by distillation before use.[8]
Data & Protocols
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4543-96-8 | |
| Molecular Formula | C₆H₁₆N₂ | |
| Molecular Weight | 116.20 g/mol | |
| Boiling Point | 140-142 °C | |
| Density | 0.793 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4283 | |
| Flash Point | 34.4 °C | [9] |
Protocol 1: General Safety & Handling for Scale-Up
This protocol outlines the minimum safety requirements for handling multi-liter quantities of TMTPDA.
-
Area Preparation:
-
Personal Protective Equipment (PPE):
-
Chemical Transfer:
-
Use a closed system (e.g., pumps and hard-piping) for transferring large quantities to minimize vapor release.
-
If dispensing from a drum, use a proper drum pump and ensure the drum is grounded.
-
Conduct all transfers under an inert atmosphere (e.g., nitrogen) to mitigate fire risk and prevent moisture uptake.
-
-
Spill & Emergency Response:
-
Have appropriate spill control materials readily available (e.g., inert absorbent material like sand or silica gel).[2]
-
Ensure Class B fire extinguishers (CO₂, dry chemical) are accessible.[2] Do not use a direct stream of water on a fire as it may spread the flammable liquid.
-
In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention.
-
In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek immediate medical attention.
-
Scale-Up Safety Checklist Diagram
This flowchart provides a logical sequence of safety checks for a large-scale reaction involving TMTPDA.
Caption: A pre-flight and in-process safety checklist for scale-up.
References
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- N,N′-Dimethyl-1,3-propanediamine SDS, 111-33-1 Safety Data Sheets. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2013-02-11).
- Chemical Safety Data Sheet MSDS / SDS - N-METHYL-1,3-PROPANEDIAMINE. (2025-09-27).
- Laboratory Synthesis of Poly(amidoamine)(PAMAM) Dendrimers. (2024-08-28).
- High Quality 98% Purity of this compound CAS 4543-96-8 ISO 9001:2005 REACH Verified Producer. (2025-04-13).
- This compound | 4543-96-8. (n.d.).
- From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applic
- Poly(amidoamine) (PAMAM) Dendrimers: Synthesis and Biological Applications. (n.d.).
- Poly(amidoamine) (PAMAM) Nanoparticles: Synthesis and Biomedical Applications. (2014-10-13).
- A Review on Poly(amidoamine) Dendrimers: Properties, Synthesis, and Characterization Prospects. (n.d.).
- N,N,N -Trimethyl-1,3-propanediamine 96 4543-96-8. (n.d.).
- Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine. (n.d.).
- Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. (2023-02-11).
- This compound. (n.d.).
- N,N,N′-Trimethyl-1,3-propanediamine | CAS 4543-96-8 | SCBT. (n.d.).
- Health hazards of tertiary amine catalysts. (n.d.).
- Reaction principle of tertiary amine catalyst. (2022-05-25).
- Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024-12-20). (n.d.).
- Tertiary amines - C
- Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013-09-20). Chemical Engineering Transactions.
- Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. (2025-08-06).
- Preparation method of N, N-dimethyl-1, 3-propanediamine. (n.d.).
- This compound | 4543-96-8 | J-640329. (n.d.).
- 1,3-Propanediamine, N-methyl-. (n.d.).
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. (n.d.).
- Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. (2025-08-10). (n.d.).
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workup procedures for reactions involving N,N,N'-Trimethyl-1,3-propanediamine
Document ID: TSC-CHEM-26-01-09A Revision: 1.0 Last Updated: January 9, 2026
Introduction
This guide provides detailed troubleshooting and workup procedures for reactions involving alkylated 1,3-propanediamines. While the specific query mentioned N,N,N'-Trimethyl-1,3-propanediamine, this document will focus on the principles applicable to this compound and its more common structural analogs, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) .[1][2] These reagents are versatile polyamines used as ligands, catalysts, and reagents in organic synthesis.[3] However, their high basicity and water solubility can present challenges during reaction workup and product purification.
The core principle for removing these amine-based reagents is a classic acid-base extraction.[4][5] By converting the basic amine into its protonated, salt form, its solubility is dramatically shifted from the organic phase to the aqueous phase, allowing for efficient separation.[6] This guide will detail this primary method, address common issues, and present alternative strategies for sensitive substrates.
Physical Properties of Relevant Amines
Understanding the physical properties of the amine reagent is critical for designing an effective purification strategy. The relatively low boiling points and high water solubility are key factors to consider.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 4543-96-8 | 116.20 | 140-142 | 0.793[7] |
| N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) | 110-95-2 | 130.23 | 145 | 0.776[8][9] |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 110-18-9 | 116.21 | 120-122 | 0.777 |
Frequently Asked Questions (FAQs)
Q1: What is the standard method for removing this compound or TMPDA after a reaction?
The most effective and common method is an acidic aqueous wash.[10] After the reaction is complete, the mixture (typically in an organic solvent like diethyl ether or ethyl acetate) is transferred to a separatory funnel and washed one or more times with a dilute acidic solution (e.g., 5-10% hydrochloric acid or saturated ammonium chloride).[4][11] The acid protonates the amine, forming a water-soluble ammonium salt which partitions into the aqueous layer, effectively removing it from your desired product in the organic layer.[6]
Q2: My product is sensitive to strong acids like HCl. What are my alternatives?
If your product contains acid-labile functional groups, using a milder acidic wash is recommended.
-
Saturated Ammonium Chloride (NH₄Cl) Solution: This is a weakly acidic solution and is often sufficient to protonate highly basic amines without damaging sensitive substrates.
-
10% Copper (II) Sulfate (CuSO₄) Solution: This method is particularly effective for chelating diamines. The copper ions form a tight complex with the amine, which is highly soluble in the aqueous phase.[12][13] The aqueous layer will typically turn a deep blue or purple, indicating complex formation. Continue washing until no further color change is observed in the aqueous layer.[10]
Q3: I performed an acid wash, but I still see the amine in my product by NMR/GC-MS. What went wrong?
This usually indicates an incomplete extraction. Consider the following:
-
Insufficient Acid: You may not have used enough acid to protonate all of the amine. Perform an additional wash with fresh acidic solution. It's good practice to check the pH of the aqueous layer after the first wash to ensure it is acidic.
-
Insufficient Mixing: Ensure you are shaking the separatory funnel vigorously for an adequate amount of time to allow for complete partitioning between the phases.
-
High Concentration: If the reaction was run with the amine as the solvent or in very high concentration, multiple washes will be necessary. Washing 2-3 times with the acidic solution is a good starting point.[11]
Q4: Can I remove these amines by evaporation on a rotary evaporator?
While these amines are volatile, they have relatively high boiling points (140-145 °C). Co-evaporation with common organic solvents is often incomplete and can lead to contamination of your vacuum system. Distillation is a more effective method but can be challenging if your product has a similar boiling point.[14] Acid-base extraction is almost always the more efficient and reliable method.
Q5: Is chromatography a viable option for removing residual amines?
Yes, but it should not be the primary method of removal. Basic amines often streak or show poor peak shape on standard silica gel, leading to inefficient separation. If trace amounts remain after an extractive workup, chromatography can be used. It is often beneficial to add a small amount of a basic modifier, like triethylamine (~1%), to the eluent to improve peak shape.[15] Alternatively, using basic alumina as the stationary phase or employing reverse-phase chromatography can be effective.[16]
Troubleshooting Guide
This section addresses specific problems that can arise during the workup of reactions containing alkylated diamines.
Workflow: Choosing a Workup Strategy
The decision process for selecting the appropriate workup is primarily dictated by the stability of your desired product.
Caption: Decision tree for selecting an appropriate workup procedure.
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Emulsion Formation During Extraction | - High concentration of amine salt acting as a surfactant. - Vigorous shaking with chlorinated solvents (e.g., DCM).[11] | - Add a small amount of saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. - Allow the mixture to stand undisturbed for 10-20 minutes. - If persistent, filter the entire mixture through a pad of Celite® or glass wool. |
| Precipitate Forms at the Interface | - The ammonium salt of the amine is insoluble in both the aqueous and organic layers. | - Add more water to the separatory funnel to dissolve the salt. - If the salt is from an HCl wash, consider switching to an acid that forms a more soluble salt (e.g., citric acid). |
| Product is Extracted into Aqueous Layer | - The desired product has acidic functional groups (e.g., phenol, carboxylic acid) and is forming a salt. - The product is highly polar and has some water solubility. | - Use a milder acid for the wash (e.g., NH₄Cl) that will only protonate the much more basic amine. - After removing the initial acidic wash, "back-extract" the aqueous layer 1-2 times with fresh organic solvent to recover any dissolved product.[11] |
| Amine Still Present After Multiple Washes | - Incomplete protonation due to insufficient acid. | - Check the pH of the aqueous layer after extraction; it should be distinctly acidic (pH < 4). If not, add more acid. - Increase the volume of the aqueous wash. A common rule of thumb is to wash with a volume that is 1/4 to 1/2 of the organic phase volume.[11] |
Detailed Experimental Protocols
Protocol 1: Standard Workup with Dilute HCl
This is the most robust method for acid-stable products.
-
Quench Reaction: Cool the reaction vessel in an ice bath. Slowly and carefully add water or a suitable quenching agent to neutralize any reactive species.
-
Dilute: Dilute the crude reaction mixture with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, toluene). A typical volume is 3-5 times the initial reaction volume.
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.[11]
-
First Wash: Add a volume of 1M HCl (aq) approximately equal to one-third of the organic layer volume. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release any pressure.
-
Separate: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash: Repeat steps 4 and 5 one or two more times. Combine all aqueous layers.
-
Neutral Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove bulk water.
-
Dry and Concentrate: Drain the organic layer into a clean flask. Dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Mild Workup with Copper (II) Sulfate
This method is ideal for acid-sensitive compounds that can tolerate copper salts.
-
Quench and Dilute: Follow steps 1 and 2 from the standard protocol.
-
Transfer: Transfer the mixture to a separatory funnel.
-
Copper Wash: Add a 10% aqueous solution of CuSO₄. Shake the funnel. A deep blue or purple color should develop in the aqueous phase as the copper-amine complex forms.[10][13]
-
Separate: Drain the colored aqueous layer.
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until no significant color change is observed in the aqueous phase upon mixing.
-
Final Washes: Wash the organic layer with water, followed by brine, to remove any residual copper salts.
-
Dry and Concentrate: Follow step 8 from the standard protocol.
Protocol 3: Non-Aqueous Workup with Scavenger Resins
For extremely sensitive substrates where any aqueous contact is detrimental, solid-phase scavengers offer an alternative.[17]
-
Dilute: Dilute the crude reaction mixture in a non-polar, anhydrous solvent (e.g., hexanes, toluene).
-
Add Scavenger: Add an acidic scavenger resin (e.g., silica-supported sulfonic acid, Amberlyst® 15). The amount should be in stoichiometric excess (typically 3-5 equivalents) relative to the amine.
-
Stir: Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the removal of the free amine by TLC or GC-MS.
-
Filter: Filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent.
-
Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure.
References
- Wikipedia. (n.d.). Acid-base extraction.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Not Voodoo.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Not Voodoo.
- UCLA Chemistry and Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from a resource similar to the Merlic Group's "The Organic Companion".
- Google Patents. (n.d.). US5811584A - Preparation of tetramethylethylenediamine.
- CDN. (n.d.). Purification of TMEDA. Retrieved from a university or chemical supplier resource.
- ResearchGate. (2017). How can I dry N,N,N′,N′-Tetramethylethylenediamine(TMEDA)?.
- Reddit. (2022). Amine workup. r/Chempros.
- Cheméo. (n.d.). Chemical Properties of 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2).
- ResearchGate. (2019). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers.
- NCERT. (n.d.). Amines.
- Reachem. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- American Chemical Society. (n.d.). The use of alternative solvent purification techniques.
- The Chemistry Notes. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method.
- ResearchGate. (2016). Does anyone know how to figure out what type of reactions took place when TMEDA is added to Copper(I) Iodide soln (in Acetonitrile)?.
- MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
- SIELC Technologies. (2018). N,N,N',N'-Tetramethyl-1,3-propanediamine.
- Biotage. (2023). How to isolate impurities from a reaction product.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. WebBook.
- PubChem. (n.d.). N,N,N',N'-Tetramethyl-1,3-diaminopropane.
- Royal Society of Chemistry. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. RSC Advances.
- University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from a university chemistry lab manual resource.
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Technical Support Center: Enhancing Selectivity in N,N,N'-Trimethyl-1,3-propanediamine Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N,N,N'-Trimethyl-1,3-propanediamine catalysis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions catalyzed by this versatile, asymmetrically substituted diamine. Our goal is to provide you with the mechanistic insights and practical protocols necessary to overcome common selectivity challenges and enhance the performance of your synthetic routes.
This compound serves as an effective nucleophilic organocatalyst in several key carbon-carbon bond-forming reactions, such as the Baylis-Hillman and Knoevenagel reactions.[1] Its unique structure, featuring both a tertiary and a secondary amine, allows for a distinct reactivity profile. However, achieving high levels of chemo-, regio-, and stereoselectivity can be challenging. This guide addresses the most frequently encountered issues and provides structured strategies for improvement.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the function and behavior of this compound in catalysis.
Q1: What is the fundamental catalytic mechanism of this compound?
A: The catalyst primarily functions through nucleophilic catalysis. In a typical reaction like the Baylis-Hillman, the tertiary amine group performs a Michael-type addition to an activated alkene, generating a zwitterionic enolate intermediate.[1] This nucleophilic intermediate then attacks an electrophile (e.g., an aldehyde). The secondary amine can play a crucial role in proton transfer steps or in coordinating with other reaction components, influencing the overall rate and selectivity.[2]
Q2: What are the primary factors that influence selectivity in reactions it catalyzes?
A: Selectivity is a multifactorial issue. The key levers you can control are:
-
Reaction Conditions: Temperature, concentration, and addition rates are critical. Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy.
-
Solvent Choice: The polarity and proticity of the solvent can dramatically alter reaction pathways and stereoselectivity by stabilizing or destabilizing key intermediates and transition states.[3]
-
Co-catalysts and Additives: The use of Brønsted or Lewis acids/bases can modulate the reactivity of substrates and the catalyst itself, often leading to significant improvements in selectivity.[2][4]
-
Substrate Structure: Steric and electronic properties of the reactants inherently dictate the energetic landscape of the reaction, influencing which products are favored.
Q3: What are the most common side reactions or selectivity issues observed?
A: Users most frequently report:
-
Low Diastereo- or Enantioselectivity: The desired isomer is formed, but in a mixture with other stereoisomers.
-
Competing Michael Addition: Unwanted addition of the catalyst or other nucleophiles to the product.
-
Polymerization: Activated alkenes can polymerize under catalytic conditions.
-
Poor Regioselectivity: In substrates with multiple reactive sites, the reaction may occur at the wrong position.[2]
Q4: How does the asymmetric nature of this compound impact its performance compared to symmetric diamines like N,N'-Dimethyl-1,3-propanediamine?
A: The asymmetry, with one tertiary and one secondary amine, is a key feature.[1] This differentiation allows for cooperative catalysis, where the two amine centers perform distinct roles.[2] For instance, the tertiary amine can act as the primary nucleophile, while the secondary amine (or its protonated form) can function as a proton shuttle or a hydrogen-bond donor to activate an electrophile.[3][5] This intramolecular cooperation is often not possible with symmetrically substituted diamines.
Section 2: Troubleshooting Guide for Poor Selectivity
This guide provides structured advice for specific experimental problems.
Problem: I am observing low diastereoselectivity in my Baylis-Hillman reaction.
Answer: Low diastereoselectivity suggests that the energy difference between the competing transition states leading to the different diastereomers is small. Your primary goal is to increase this energy gap.
Recommended Actions:
-
Lower the Reaction Temperature: This is often the most effective initial step. Reducing the thermal energy of the system can amplify the small energy differences between transition states, favoring the formation of the thermodynamically more stable product. Start by running the reaction at 0 °C, and if necessary, proceed to -20 °C or lower.
-
Conduct a Solvent Screen: Solvent polarity and coordinating ability can have a profound impact. Aprotic solvents are generally preferred.
-
Non-polar solvents (e.g., Toluene, Hexane): May reduce reaction rates but can improve selectivity by minimizing non-specific solvation of intermediates.
-
Polar aprotic solvents (e.g., THF, DCM, Acetonitrile): Can stabilize charged intermediates, potentially altering the reaction pathway. Acetonitrile, for example, has been shown to significantly affect yield and selectivity in similar amine-catalyzed reactions.[3]
-
Avoid Protic Solvents (e.g., Methanol, Ethanol): These can hydrogen-bond with the amine catalyst, reducing its nucleophilicity and potentially interfering with the desired catalytic cycle.[5]
-
-
Adjust Catalyst Loading and Substrate Concentration: High concentrations can sometimes lead to undesired background reactions or catalyst aggregation. Try reducing the catalyst loading (e.g., from 10 mol% to 5 mol%) and running the reaction under more dilute conditions.
Problem: My reaction is plagued by the formation of oligomeric/polymeric byproducts.
Answer: Polymerization of the activated alkene is a common side reaction, especially with highly reactive substrates like acrylates. This occurs when the zwitterionic intermediate reacts with another molecule of the alkene instead of the desired electrophile.
Recommended Actions:
-
Control Reagent Stoichiometry and Addition Rate: Instead of adding all reagents at once, use a syringe pump to slowly add the activated alkene to the mixture of the electrophile and the catalyst. This maintains a low instantaneous concentration of the alkene, minimizing its self-reaction.
-
Incorporate a Co-catalyst: A weak Lewis acid or a hydrogen-bond donor can activate the electrophile (e.g., an aldehyde), increasing the rate of the desired reaction relative to the undesired polymerization.
Caption: Desired vs. undesired reaction pathways. Slow addition of the alkene disfavors the side reaction (k_side).
Problem: I am getting poor regioselectivity with an unsymmetrical ketone.
Answer: Achieving regioselectivity in ketone functionalization depends on the selective formation of one enamine regioisomer over the other. The catalyst's structure and the reaction conditions dictate this preference.
Recommended Actions:
-
Utilize a Co-catalyst System: This is a powerful strategy. The combination of a primary/secondary amine with an acid co-catalyst is well-established for controlling regioselectivity.[2]
-
Brønsted Acid Additives (e.g., Acetic Acid, TFA): Can facilitate enamine formation and modulate its reactivity. The choice of acid and its stoichiometry are critical tuning parameters.
-
Lewis Acid Additives (e.g., TiCl₄, Sc(OTf)₃): Can coordinate to the ketone's carbonyl group, influencing which α-proton is abstracted during enamine formation. This approach is part of the broader field of cooperative catalysis where an aminocatalyst and a metal catalyst work in concert.[4]
-
-
Modify the Catalyst Structure (Advanced): While this compound is your starting point, understanding its limitations may lead to selecting a different catalyst. Increasing the steric bulk on the amine catalyst can favor the formation of the less sterically hindered enamine, thus directing the reaction to the less substituted α-position.[3]
Caption: A co-catalyst can form a ternary complex, directing regioselective functionalization.
Section 3: Protocols for Optimization
Follow these structured workflows to systematically improve reaction selectivity.
Protocol 3.1: General Workflow for a Selectivity Optimization Study
This flowchart outlines a logical approach to tackling a new reaction optimization.
Caption: Systematic workflow for optimizing reaction selectivity.
Protocol 3.2: Step-by-Step Guide to Solvent Screening
-
Setup: Prepare 4-6 reaction vials, each with a stir bar. Ensure all glassware is dry.
-
Reagents: To each vial, add the electrophile (e.g., aldehyde, 1.0 equiv) and the catalyst, this compound (0.1 equiv).
-
Solvents: Add a different solvent to each vial (e.g., Toluene, DCM, THF, Acetonitrile) to achieve the same final concentration (e.g., 0.1 M).
-
Initiation: Add the activated alkene (1.2 equiv) to each vial simultaneously.
-
Reaction: Stir all reactions at a constant temperature (e.g., room temperature) for a set time (e.g., 24 hours).
-
Analysis: Quench each reaction with a standard workup. Take an aliquot of the crude product for analysis by ¹H NMR to determine the conversion and the ratio of diastereomers/regioisomers.
-
Evaluation: Compare the results to identify the solvent that provides the best balance of reactivity and selectivity.
Protocol 3.3: Step-by-Step Guide to Co-Catalyst Screening
-
Setup: Prepare several reaction vials as in the solvent screening protocol.
-
Solvent: Use the single best solvent identified from Protocol 3.2 for all vials.
-
Reagents: To each vial, add the electrophile (1.0 equiv) and the primary catalyst (0.1 equiv).
-
Additives: To each vial, add a different co-catalyst (0.1 - 0.2 equiv). Include a control reaction with no additive.
-
Brønsted Acid Panel: Acetic acid, p-toluenesulfonic acid, trifluoroacetic acid.
-
Lewis Acid Panel: (Handle with care under inert atmosphere) Sc(OTf)₃, Cu(OTf)₂, Mg(OTf)₂.
-
-
Initiation & Reaction: Add the activated alkene (1.2 equiv) and run under the optimized temperature and time.
-
Analysis: Quench and analyze as before, comparing selectivity across the different additives.
Section 4: Data Interpretation
The following tables present hypothetical data to illustrate how to interpret the results from the optimization protocols.
Table 1: Hypothetical Solvent Screening Data for a Baylis-Hillman Reaction
| Entry | Solvent | Temperature (°C) | Conversion (%) | Diastereomeric Ratio (dr) |
| 1 | DCM | 25 | 95 | 60:40 |
| 2 | Toluene | 25 | 40 | 75:25 |
| 3 | THF | 25 | 88 | 65:35 |
| 4 | ACN | 25 | 70 | 50:50 |
| 5 | DCM | 0 | 80 | 85:15 |
-
Analysis: In this example, switching from DCM to Toluene (Entry 2) improves selectivity but hurts conversion. Lowering the temperature in DCM (Entry 5) provides the best outcome, significantly improving the diastereomeric ratio with only a modest drop in conversion.
Table 2: Hypothetical Co-Catalyst Screening for an Asymmetric Michael Addition
| Entry | Additive (20 mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | None (Control) | 98 | 45 |
| 2 | Acetic Acid | 99 | 65 |
| 3 | TFA | 99 | 78 |
| 4 | Sc(OTf)₃ | 60 | 85 |
-
Analysis: This data suggests that a Brønsted acid co-catalyst is beneficial, with the stronger acid (TFA, Entry 3) providing a greater selectivity enhancement than the weaker acid (Acetic Acid, Entry 2). The Lewis acid (Sc(OTf)₃, Entry 4) gives the highest selectivity but inhibits the reaction rate, indicating that further optimization of its loading or reaction time would be necessary.
References
- Improving catalyst activity in secondary amine catalysed transform
- Combinations of Aminocatalysts and Metal Catalysts: A Powerful Cooperative Approach in Selective Organic Synthesis | Chemical Reviews - ACS Public
- Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction - MDPI. [Link]
- Amine groups alter product selectivity and rate of catalytic hydride transfer reactions - PMC. [Link]
- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - ACS Public
Sources
A Senior Application Scientist's Guide to Handling Air and Moisture Sensitivity
{"# Technical Support Center: N,N,N'-Trimethyl-1,3-propanediamine"}
Welcome to the technical support center for this compound (CAS 4543-96-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amine in their work. As a Senior Application Scientist, I've frequently seen promising experiments compromised by improper handling of this reagent. Its reactivity, which makes it a valuable synthetic building block and catalyst, also makes it susceptible to degradation from common atmospheric components.[1][2]
This document moves beyond standard safety data sheets to provide in-depth, field-proven insights into why this compound is sensitive to air and moisture, how to identify and troubleshoot degradation, and how to implement handling protocols that ensure experimental reproducibility and success.
Core Chemical Properties and Hazards
A foundational understanding of the reagent's properties is critical. The following table summarizes key data points derived from supplier information and chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₆N₂ | [2][3] |
| Molecular Weight | 116.20 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 140-142 °C | [3][4] |
| Density | 0.793 g/mL at 25 °C | [3] |
| Flash Point | 34 °C (93.2 °F) | [3] |
| Solubility | Soluble in water and polar organic solvents.[1][4][5] | [1][4][5] |
| Key Sensitivities | Air Sensitive, Hygroscopic | [4][6] |
| Hazard Class | Flammable Liquid (Class 3), Corrosive (Class 8) | [3][7] |
The Mechanism of Degradation: Why Air and Moisture are a Problem
The term "air and moisture sensitive" is a catch-all that covers several distinct chemical processes. For this compound, the primary culprits are atmospheric water (H₂O) and carbon dioxide (CO₂).
-
Hygroscopicity: Like many low molecular weight amines, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[4][6] The lone pairs of electrons on the nitrogen atoms can form hydrogen bonds with water molecules, drawing them into the bulk liquid.[8][9][10]
-
Reaction with Carbon Dioxide: The crucial degradation pathway involves the reaction of the tertiary amine with carbon dioxide, a process that is significantly facilitated by the presence of absorbed water. Tertiary amines act as base catalysts for the hydration of CO₂ to form carbonic acid, which is then immediately neutralized by another amine molecule to form an ammonium bicarbonate salt.[11][12] This salt is often observed as a white precipitate or cloudiness in the liquid.
-
Oxidation: Though less rapid than the reaction with CO₂, prolonged exposure to atmospheric oxygen can lead to the formation of colored byproducts, often resulting in a yellow or brown tint.[5]
The overall degradation process can be visualized as follows:
Caption: Degradation pathways of this compound.
Troubleshooting Guide
This section addresses common issues encountered during experimentation. The diagnostic workflow below can help you quickly identify the root cause of a problem.
Caption: Troubleshooting workflow based on reagent appearance.
Q: My reaction is sluggish, or the yield is lower than expected. The amine reagent looks clear and colorless. What could be the issue?
A: Even visually pure-looking reagent can be compromised. The most likely cause is the absorption of trace amounts of water and CO₂ without forming a visible precipitate. This neutralizes a portion of the amine, reducing its effective molarity and basicity.
-
Causality: The amine's role is often as a base or nucleophile. The formation of ammonium bicarbonate consumes the active amine, effectively lowering its concentration and hindering its chemical function.
-
Self-Validating Protocol: Before a critical reaction, perform a quick test. Titrate a small, accurately weighed sample of the amine with a standardized solution of HCl to determine its exact molarity. If it deviates significantly from the theoretical value, the reagent is degraded.
-
Solution: For critical applications, always use a freshly opened bottle of high-purity reagent. If that is not an option, purify the amine by distillation, preferably under an inert atmosphere over a drying agent like potassium hydroxide (KOH), with which it is sometimes stabilized.[2]
Q: I opened a bottle of this compound and it has a distinct yellow or brownish color. Can I still use it?
A: This coloration is a classic sign of oxidation due to improper storage or prolonged exposure to air.[5]
-
Causality: Amine oxidation can generate a complex mixture of byproducts. While the bulk of the amine may still be intact, these impurities can interfere with your reaction, chelate metal catalysts, or complicate product purification.
-
Solution:
-
Risk Assessment: For non-critical, exploratory reactions, you might proceed with caution, but be aware that reproducibility will be low.
-
Purification: The recommended course of action is to purify the material via vacuum distillation. The colored, higher molecular weight oxidation products will typically remain in the distillation flask.
-
Best Practice: Discard the discolored reagent according to your institution's hazardous waste protocols and start with a fresh, sealed bottle.
-
Q: My reagent is cloudy, or there is a white solid at the bottom of the bottle. What is this, and is the liquid portion still usable?
A: The cloudiness or white precipitate is almost certainly the ammonium bicarbonate salt formed from the reaction with atmospheric CO₂ and water.
-
Causality: This is a sign of significant degradation. The formation of a solid indicates that a substantial fraction of the amine has been consumed.
-
Solution: The reagent is compromised beyond simple purification. Do not attempt to use the supernatant liquid. The liquid phase is saturated with water and dissolved CO₂, and its chemical properties (basicity, concentration, reactivity) are no longer reliable. The entire bottle should be disposed of as hazardous chemical waste.
Frequently Asked Questions (FAQs)
Q1: What is the definitive protocol for storing this compound?
A1: Proper storage is the most effective way to prevent degradation.
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen).[7] For long-term storage, use a bottle with a Sure/Seal™ septum cap.
-
Container: Keep the container tightly closed.[7]
-
Environment: Store in a cool, dry, dark, and well-ventilated area designated as a flammables area.[3][7][13]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7]
Q2: How should I dispense the amine for an experiment?
A2: Use standard air-free techniques.
-
Inert Atmosphere: Handle the reagent under an inert atmosphere using a glovebox or a Schlenk line.
-
Transfer: Use a clean, oven-dried syringe or cannula to withdraw the liquid through a septum.
-
Minimize Exposure: Never leave the bottle open on the benchtop. After withdrawing the required amount, re-flush the bottle headspace with an inert gas before re-sealing and storing.
Q3: Can I repurify a partially degraded bottle of the amine?
A3: Yes, if the degradation is minor (e.g., slight discoloration). Purification is achieved by distillation from a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂). This should be performed under reduced pressure or an inert atmosphere to prevent degradation during the process. For reagents with significant precipitation, disposal is the safer and more scientifically sound option.
Experimental Protocols
Protocol 1: Handling and Dispensing Under an Inert Atmosphere
-
Preparation: Ensure all glassware, syringes, and needles are oven-dried (~120 °C) for at least 4 hours and cooled in a desiccator or under a stream of inert gas.
-
Setup: Secure the reagent bottle. Puncture the septum with a needle connected to a manifold supplying dry argon or nitrogen. Use a second needle as a gas outlet, directing it to a bubbler.
-
Equilibration: Allow the inert gas to flow gently for 5-10 minutes to purge the headspace of air and moisture.
-
Withdrawal: Puncture the septum with a clean, dry syringe. Slowly draw the desired volume of liquid. To prevent pulling a vacuum, ensure the inert gas pressure is slightly positive.
-
Transfer: Quickly transfer the amine to the reaction vessel, which should also be under an inert atmosphere. Dispense the liquid, touching the syringe tip to the inner wall of the vessel.
-
Storage: Before removing the gas inlet needle from the reagent bottle, remove the bubbler outlet needle first. This ensures the bottle maintains a positive pressure of inert gas. Store the bottle as described in the FAQ.
Protocol 2: Purification by Distillation
Safety Note: This procedure should only be performed by personnel experienced with distillation of air-sensitive and flammable compounds in a chemical fume hood.
-
Setup: Assemble a distillation apparatus that has been oven-dried and cooled under an inert atmosphere.
-
Charging the Flask: To the distillation flask, add the this compound and a drying agent (e.g., crushed KOH pellets, ~10% w/v). Add a magnetic stir bar.
-
Distillation: Gently heat the flask in a heating mantle while stirring. The distillation can be performed at atmospheric pressure under a slow stream of nitrogen or under vacuum for greater control.
-
Collection: Collect the fraction boiling at 140-142 °C (at atmospheric pressure).[3][4] The receiving flask should be under an inert atmosphere and cooled in an ice bath to minimize vapor loss.
-
Storage: Transfer the freshly distilled, pure amine to a clean, dry storage bottle equipped with a septum, flush with inert gas, and store properly.
References
- Benchchem. (n.d.). This compound | 4543-96-8.
- Barth, D., Tondre, C., Lappai, G., & Delpuech, J. J. (1981). Kinetic study of carbon dioxide reaction with tertiary amines in aqueous solutions. The Journal of Physical Chemistry, 85(24), 3660-3667.
- Littel, R. J., van Swaaij, W. P. M., & Versteeg, G. F. (1990). Kinetics of Carbon Dioxide with Tertiary Amines in Aqueous Solution. Industrial & Engineering Chemistry Research, 29(8), 1269-1275.
- Maji, S., Kumar, A., & Cooks, R. G. (2018). Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. Chemical Science, 9(31), 6544-6551.
- ResearchGate. (n.d.). CO2 and H2O reaction with tertiary amine.
- Versteeg, G. F., & van Swaaij, W. P. M. (1988). On the kinetics between CO2 and alkanolamines both in aqueous and non-aqueous solutions. I. Primary and secondary amines. Chemical Engineering Science, 43(3), 573-585.
- Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.
- eCampusOntario Pressbooks. (n.d.). 26.2 Amines – Physical Properties. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- BYJU'S. (n.d.). Physical Properties of Amines.
- Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines.
Sources
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- 2. scbt.com [scbt.com]
- 3. N,N,N′-三甲基-1,3-丙二胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 4543-96-8 [m.chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 9. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ris.utwente.nl [ris.utwente.nl]
- 12. ris.utwente.nl [ris.utwente.nl]
- 13. 4543-96-8|N,n,n-trimethyl-1,3-propanediamine|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to N,N,N'-Trimethyl-1,3-propanediamine and TMEDA as Ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the choice of a ligand can be the determining factor in the success, efficiency, and selectivity of a reaction. Among the plethora of available ligands, chelating diamines have carved out a significant niche, particularly in the activation of organometallic reagents. This guide provides an in-depth comparative analysis of two such ligands: the well-established N,N,N',N'-Tetramethylethylenediamine (TMEDA) and the less ubiquitous, asymmetrically substituted N,N,N'-Trimethyl-1,3-propanediamine. By examining their structural nuances, electronic properties, and performance in key applications, this document aims to equip researchers with the critical insights needed to make informed decisions in their experimental designs.
Introduction: The Critical Role of Chelating Diamines
Chelating diamines, such as TMEDA and its analogues, are indispensable tools in modern organic and organometallic chemistry. Their primary function lies in their ability to coordinate to metal centers, thereby altering the steric and electronic environment of the metal. This coordination has profound consequences, most notably in the chemistry of organolithium reagents. In non-coordinating solvents, organolithium species exist as unreactive aggregates.[1] The addition of a chelating diamine breaks down these aggregates into smaller, more reactive monomeric or dimeric species, significantly enhancing their basicity and nucleophilicity.[2][3] This activation is the cornerstone of many synthetic transformations, including directed ortho-metalation, polymerization, and various catalytic cycles.
Structural and Electronic Properties: A Tale of Two Backbones
The performance of a chelating diamine is intrinsically linked to its molecular structure. Here, we dissect the key structural and electronic differences between TMEDA and this compound.
| Feature | TMEDA (N,N,N',N'-Tetramethylethylenediamine) | This compound |
| Chemical Formula | C₆H₁₆N₂ | C₆H₁₆N₂ |
| Molar Mass | 116.21 g/mol | 116.20 g/mol [4] |
| Structure | Symmetrically substituted ethylenediamine | Asymmetrically substituted propanediamine[5] |
| Chelate Ring Size | 5-membered ring with a metal ion | 6-membered ring with a metal ion |
| Symmetry | C₂ₕ symmetry | Asymmetric |
| Nitrogen Donors | Two tertiary amine groups | One tertiary and one secondary amine group |
TMEDA is a symmetrically substituted diamine built upon an ethylenediamine backbone.[1] This structure allows it to form a stable five-membered chelate ring upon coordination to a metal ion. The two tertiary amine nitrogen atoms act as Lewis bases, donating their lone pairs of electrons to the metal center.
In contrast, This compound possesses a propanediamine backbone, leading to the formation of a six-membered chelate ring.[5] Crucially, it is asymmetrically substituted, with one tertiary and one secondary amine nitrogen. This asymmetry can influence its coordination geometry and the subsequent reactivity of the metal complex.
The difference in the chelate ring size is a significant factor. Five-membered rings, as formed by TMEDA, are generally considered to be entropically and enthalpically more stable than six-membered rings. However, the flexibility of the six-membered ring formed by the propanediamine derivative may offer advantages in certain catalytic cycles by accommodating different transition state geometries.
Performance in Organolithium Chemistry: Reactivity and Selectivity
The most well-documented application of TMEDA is in conjunction with organolithium reagents, particularly n-butyllithium (n-BuLi). The n-BuLi/TMEDA system is a powerful tool for the deprotonation of weakly acidic protons, a reaction known as metalation.[6]
TMEDA's Role in Deprotonation:
-
Aggregate Breaking: TMEDA effectively breaks down the hexameric or tetrameric aggregates of n-BuLi into more reactive monomers and dimers.[2][3]
-
Increased Basicity: By coordinating to the lithium ion, TMEDA increases the ionic character of the C-Li bond, thereby enhancing the basicity of the butyl anion.[2]
-
Directed Metalation: In substituted aromatic compounds, TMEDA can facilitate the selective deprotonation at a position ortho to a directing metalating group (DMG).
While direct comparative experimental data for this compound in these reactions is limited, insights can be drawn from studies on related propanediamine ligands. NMR spectroscopic studies on complexes of n-BuLi with various diamines, including N,N,N',N'-tetramethylpropanediamine, have shown the formation of well-defined dimeric structures.[7] This indicates that the propanediamine backbone is indeed capable of effective chelation to lithium ions.
The key differences to consider are:
-
Basicity of the Nitrogen Donors: The presence of a secondary amine in this compound introduces a proton on one of the nitrogen atoms, which could potentially react with the organolithium reagent. However, the tertiary amine end of the molecule is expected to be the primary coordination site.
-
Steric Hindrance: The steric environment around the nitrogen atoms influences the stability of the resulting metal complex. The asymmetrical nature of this compound might lead to different steric demands compared to the more symmetrical TMEDA.
Experimental Protocols: A Framework for Comparison
To provide a practical basis for comparison, we present a general experimental protocol for a directed ortho-metalation reaction, a common application for these ligands. This protocol can be adapted to directly compare the efficacy of TMEDA and this compound.
General Protocol for Directed Ortho-Metalation of Anisole:
Materials:
-
Anisole (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
TMEDA or this compound (freshly distilled)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer is charged with anhydrous solvent (e.g., diethyl ether).
-
Addition of Substrate and Ligand: Anisole (1.0 equivalent) and the chosen ligand (TMEDA or this compound, 1.1 equivalents) are added via syringe.
-
Cooling: The reaction mixture is cooled to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
-
Addition of n-BuLi: A solution of n-BuLi (1.1 equivalents) in hexanes is added dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Metalation: The reaction mixture is stirred at the chosen temperature for a specified time (e.g., 1-4 hours) to allow for complete metalation. The formation of the lithiated species is often indicated by a color change.
-
Quenching with Electrophile: The chosen electrophile (1.2 equivalents) is added dropwise at the reaction temperature.
-
Warming and Quenching: The reaction is allowed to slowly warm to room temperature and then quenched by the careful addition of a saturated aqueous ammonium chloride solution.
-
Workup: The aqueous layer is separated, and the organic layer is washed with water and brine. The organic layer is then dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
Analysis: The crude product is analyzed by techniques such as NMR spectroscopy and gas chromatography to determine the yield and regioselectivity of the reaction.
To perform a comparative study, this experiment should be conducted in parallel under identical conditions, with the only variable being the choice of ligand.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Chelation of a metal ion by TMEDA and this compound.
Caption: Experimental workflow for comparing ligand performance.
Conclusion and Future Outlook
TMEDA is a well-established and highly effective ligand for a wide range of applications, particularly in organolithium chemistry, due to its ability to form stable five-membered chelate rings and break down organometallic aggregates. Its symmetrical structure and the presence of two tertiary amine donors provide a predictable and robust coordination environment.
This compound, while less studied, presents an interesting alternative. Its propanediamine backbone leads to the formation of a more flexible six-membered chelate ring, and its asymmetrical nature could offer unique steric and electronic properties that may be advantageous in specific transformations. The presence of a secondary amine, however, could be a limiting factor in reactions involving highly basic reagents.
Future research should focus on direct comparative studies to quantify the differences in reactivity, selectivity, and stability imparted by these two ligands. Such studies would provide invaluable data for chemists seeking to fine-tune their reaction conditions and explore new avenues in ligand-mediated synthesis. The experimental protocol outlined in this guide provides a starting point for such investigations. By systematically evaluating these and other chelating diamines, the synthetic community can continue to expand its toolkit for precise and efficient chemical transformations.
References
- PubMed. Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium.
- PubMed. Addition of n-butyllithium to an aldimine: role of chelation, aggregation, and cooperative solvation.
- ResearchGate. Given that t-butyllithium is far more pyrophoric than n-butyllithium, can n-butyllithium be used to deprotonate benzene?
- Lata, S. LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY.
- ResearchGate. Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms.
- PubChem. 1,3-Propanediamine, N1,N1,N3-trimethyl-.
- PubMed Central. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions.
- The Good Scents Company. N,N,N-trimethyl-1,3-propane diamine.
- PubMed Central. Crystal structure of N,N,N′,N′-tetramethylethanediamine.
Sources
- 1. Crystal structure of N,N,N′,N′-tetramethylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. advancedengineeringscience.com [advancedengineeringscience.com]
- 4. 1,3-Propanediamine, N1,N1,N3-trimethyl- | C6H16N2 | CID 78302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Substituted Propanediamine Catalysts in Asymmetric Transfer Hydrogenation
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to synthesize chiral molecules is a constant endeavor. Asymmetric catalysis, a cornerstone of modern organic synthesis, offers an elegant solution by employing chiral catalysts to stereoselectively produce one enantiomer of a desired compound. Among the privileged classes of chiral ligands, substituted propanediamines have emerged as highly versatile and effective scaffolds, particularly in the realm of asymmetric transfer hydrogenation (ATH) of prochiral ketones.
This guide provides an in-depth, objective comparison of the performance of various substituted propanediamine catalysts, with a focus on their application in the ATH of ketones. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Power of Propanediamine Ligands in Asymmetric Catalysis
Chiral 1,2- and 1,3-propanediamines serve as exceptional ligands in asymmetric catalysis due to their inherent structural features. Their C₂-symmetry, when complexed with a metal center, creates a well-defined and rigid chiral environment. This steric and electronic influence is pivotal in differentiating between the two prochiral faces of a substrate, thereby directing the stereochemical outcome of the reaction. The ability to readily modify the substituents on the diamine backbone allows for the fine-tuning of the catalyst's activity and selectivity for a broad range of substrates.
One of the most successful applications of substituted propanediamine ligands is in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.[1] This reaction, which typically utilizes isopropanol or a formic acid/triethylamine mixture as a safe and readily available hydrogen source, provides a highly efficient route to valuable chiral secondary alcohols.[2][3]
Performance Comparison of Substituted Propanediamine Catalysts
The efficacy of a substituted propanediamine catalyst is profoundly influenced by the nature of the substituents on the diamine backbone and the N-sulfonated moiety. To illustrate these effects, we will compare the performance of several ruthenium(II)-based catalysts in the asymmetric transfer hydrogenation of a model substrate, acetophenone.
| Catalyst/Ligand | Substituent on Diamine (R¹, R²) | N-Sulfonyl Group | Conversion (%) | ee (%) | Configuration | Reference |
| Ru-(R,R)-TsDPEN | Phenyl, Phenyl | p-Toluenesulfonyl | >99 | 97 | (R) | [4] |
| Ru-(R,R)-MsDPEN | Phenyl, Phenyl | Methanesulfonyl | >99 | 98 | (R) | [5] |
| Ru-(R,R)-NsDPEN | Phenyl, Phenyl | p-Nitrobenzenesulfonyl | >99 | 99 | (R) | [6] |
| Ru-(S,S)-TsDACH | Cyclohexyl fused | p-Toluenesulfonyl | >99 | 95 | (S) | [7] |
| Ru-(S,S)-TsDPEN | Phenyl, Phenyl | p-Toluenesulfonyl | >99 | 97 | (S) | [1] |
Key Observations:
-
N-Sulfonyl Group: The electronic nature of the N-sulfonyl group plays a crucial role in the catalyst's performance. Electron-withdrawing groups, such as p-nitrobenzenesulfonyl, can enhance the acidity of the N-H proton, which is involved in the hydrogen transfer mechanism, often leading to improved enantioselectivity.[6]
-
Diamine Backbone: The steric bulk and conformation of the diamine backbone are critical for effective stereodifferentiation. The classic 1,2-diphenylethylenediamine (DPEN) backbone provides a highly effective chiral environment.[4] Fusing the diamine with a cyclohexane ring (DACH) also yields excellent results.[7]
-
Enantiomeric Ligand: As expected, the use of the opposite enantiomer of the ligand, such as (S,S)-TsDPEN, results in the formation of the opposite enantiomer of the product alcohol with comparable enantioselectivity.[1]
The Causality Behind Experimental Choices: Understanding the Mechanism
The remarkable efficiency and selectivity of these catalysts can be rationalized by the widely accepted Noyori-Ikariya outer-sphere mechanism .[2][4] This mechanism involves a concerted, six-membered transition state where the hydride is transferred from the ruthenium center and a proton is transferred from the N-H group of the diamine ligand to the carbonyl group of the ketone.
Caption: Figure 1. The Noyori-Ikariya mechanism for asymmetric transfer hydrogenation.
The stereochemical outcome is dictated by the steric interactions within this transition state. The chiral ligand orients the ketone substrate in a way that minimizes steric clashes, favoring the approach of the hydride to one specific prochiral face of the carbonyl group. For instance, in the reduction of acetophenone with a Ru-(R,R)-TsDPEN catalyst, the phenyl group of the acetophenone is positioned away from the phenyl groups of the ligand, leading to the preferential formation of the (R)-phenylethanol.[4] The CH/π interaction between the arene ligand on the ruthenium and the aromatic ring of the ketone substrate is also considered a key factor in controlling the stereochemistry of the product.[4]
Experimental Protocols: A Self-Validating System
Reproducibility is paramount in scientific research. The following detailed protocols for the in-situ preparation of the catalyst and the subsequent asymmetric transfer hydrogenation of a ketone are designed to be self-validating, ensuring consistent and reliable results.
In-situ Catalyst Preparation
Caption: Figure 2. Experimental workflow for in-situ catalyst preparation.
Step-by-Step Protocol:
-
In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the ruthenium precursor, [RuCl₂(p-cymene)]₂ (1.0 mol%), and the chiral ligand, for example, (R,R)-TsDPEN (2.2 mol%), to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add a suitable anhydrous and degassed solvent, such as isopropanol or a 5:2 mixture of formic acid and triethylamine.[2]
-
Stir the resulting mixture at room temperature for 30-60 minutes. The formation of the active catalyst is typically indicated by a color change to a clear orange or red solution. This solution can be used directly in the next step.
Asymmetric Transfer Hydrogenation of Acetophenone
Step-by-Step Protocol:
-
To the freshly prepared catalyst solution, add the substrate, acetophenone (100 mol%).
-
If isopropanol is used as the solvent, add a base such as potassium hydroxide or potassium tert-butoxide (10 mol%). If a formic acid/triethylamine mixture is used, no additional base is required.
-
Stir the reaction mixture at the desired temperature (typically 28-40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Conclusion
Substituted propanediamines are undeniably a privileged class of ligands in asymmetric catalysis, and their application in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones showcases their remarkable potential. This guide has provided a comparative analysis of their performance, delved into the mechanistic underpinnings that govern their selectivity, and offered detailed, reproducible experimental protocols. By understanding the interplay between ligand structure, reaction mechanism, and experimental conditions, researchers can effectively harness the power of these catalysts to access a wide array of valuable chiral building blocks for drug discovery and development.
References
- Puntener, K., et al. (2001). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Imines. In Catalysis of Organic Reactions. Marcel Dekker.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium(II) Complexes. Accounts of Chemical Research, 30(2), 97-102.
- Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300-1308.
- Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563.
- Wills, M., & Hannedouche, J. (2004). The Asymmetric Transfer Hydrogenation of C=O and C=N Bonds. Synlett, 2004(10), 1575-1595.
- Casey, C. P., et al. (2007). Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones: The effect of the sulfonamide N-H proton on the enantioselectivity. Journal of the American Chemical Society, 129(18), 5816-5817.
- Atherly, T., et al. (2014). Asymmetric Transfer Hydrogenation. In Comprehensive Organic Synthesis II. Elsevier.
- Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Simple Ketones Catalyzed by Ruthenium(II)−Chiral Diphosphine−Chiral Diamine Complexes. The Journal of Organic Chemistry, 63(23), 8296-8297.
- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Murata, K., Ikariya, T., & Noyori, R. (1999). New ruthenium(II) complexes with a C2-symmetric diphosphine/diamine for asymmetric hydrogenation of ketones. Journal of the Chemical Society, Perkin Transactions 1, (12), 1729-1738.
- Ohkuma, T., et al. (2002). Asymmetric Hydrogenation of Prochiral Ketones with trans-RuH(η1-BH4)(binap)(1,2-diamine) and the Analogous Chloro Complexes. Organometallics, 21(12), 2599–2611.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
- Abdur-Rashid, K., et al. (2002). A versatile family of chiral P,N-ligands for asymmetric catalysis. Journal of the American Chemical Society, 124(51), 15104-15118.
- Wu, X., et al. (2005). Highly Enantioselective and Efficient Ruthenium-Catalyzed Transfer Hydrogenation of Ketones in Water.
- Chelucci, G., & Orrù, G. (2011). Chiral Ligands for Asymmetric Synthesis. Wiley-VCH.
- Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron, ruthenium, and osmium complexes. Chemical Society Reviews, 38(8), 2282-2291.
- Baratta, W., et al. (2010). Ruthenium(II) Complexes with Chiral P–N–N and P–N–O Ligands in Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 29(15), 3375–3384.
- Mashima, K., et al. (1999). Stereoselective Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. The Journal of Organic Chemistry, 64(26), 9646–9654.
- Ohkuma, T., & Noyori, R. (2004). Asymmetric Hydrogenation.
Sources
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- 6. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for N,N,N'-Trimethyl-1,3-propanediamine
This guide provides a comprehensive framework for the validation of an analytical method for N,N,N'-Trimethyl-1,3-propanediamine, a tertiary and secondary aliphatic amine, using High-Performance Liquid Chromatography (HPLC). As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated method ensures that the data is reliable, reproducible, and fit for its intended purpose. This document moves beyond a simple checklist, delving into the scientific rationale behind the validation parameters and experimental design, grounded in the principles outlined by the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5][6], and the United States Pharmacopeia (USP)[7][8][9].
The Analytical Challenge: Quantifying a "Chromatographically Invisible" Amine
This compound presents a distinct challenge for conventional HPLC analysis. Like many short-chain aliphatic amines, it lacks a significant chromophore, rendering it virtually invisible to UV-Vis detectors, the workhorses of most QC labs. Its polar nature also results in poor retention on traditional reversed-phase columns.
To overcome this, our strategy employs a pre-column derivatization technique. This involves reacting the amine with a labeling agent to attach a molecule with strong UV absorbance or fluorescence properties. For this guide, we will focus on derivatization with Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) . This reagent reliably reacts with both the secondary and tertiary amine groups (though reactivity with tertiary amines is more complex and often involves demethylation or other mechanisms under specific conditions, for the purpose of a stable derivative for quantification, the reaction with the secondary amine is the primary target), yielding a highly fluorescent derivative that can be detected with exceptional sensitivity.
Part 1: The Proposed Analytical Method
Before validation can commence, the analytical method itself must be developed and optimized. The following HPLC method serves as the foundation for our validation studies.
Pre-Column Derivatization Protocol
-
Reagent Preparation :
-
Dansyl Chloride Solution : Prepare a 5 mg/mL solution of Dansyl Chloride in acetone.
-
Bicarbonate Buffer : Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5.
-
-
Sample & Standard Preparation :
-
Accurately prepare a stock solution of this compound reference standard in a 1:1 mixture of water and acetonitrile.
-
Prepare sample solutions similarly.
-
-
Reaction Procedure :
-
In a microvial, combine 100 µL of the sample/standard solution with 200 µL of the bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes.
-
Cool the mixture to room temperature.
-
Quench the reaction by adding 100 µL of a 2% methylamine solution to consume excess Dansyl Chloride.
-
Dilute the final mixture with the mobile phase for HPLC analysis.
-
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 40% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | Fluorescence Detector (Excitation: 340 nm, Emission: 525 nm) |
| Injection Volume | 10 µL |
Part 2: The Validation Protocol: A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The following sections detail the experimental protocols for each key validation parameter as required by ICH Q2(R1).[1][11]
Caption: Workflow for Analytical Method Validation.
Specificity
Objective : To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][12]
Experimental Protocol :
-
Blank Analysis : Analyze the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the derivatized analyte.
-
Placebo Analysis : Prepare a placebo sample (a mixture of all formulation components except the active ingredient) and subject it to the full analytical procedure, including derivatization. Analyze to confirm no interference.
-
Forced Degradation : Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.
-
Analyze the stressed samples. The method is considered specific if the peak for the intact analyte is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can supplement this data.
Acceptance Criteria :
-
No significant interference from the blank or placebo at the analyte's retention time.
-
The analyte peak should be resolved from all degradation peaks with a resolution (Rs) of >2.0.
Linearity and Range
Objective : To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
Experimental Protocol :
-
Prepare a series of at least five standard solutions of the derivatized analyte across a range of 80% to 120% of the target concentration.[13]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the known concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).
Data Summary (Example) :
| Concentration Level | Concentration (µg/mL) | Mean Peak Area |
|---|---|---|
| Level 1 (80%) | 8.0 | 481,234 |
| Level 2 (90%) | 9.0 | 542,876 |
| Level 3 (100%) | 10.0 | 601,550 |
| Level 4 (110%) | 11.0 | 663,987 |
| Level 5 (120%) | 12.0 | 720,456 |
Acceptance Criteria :
-
Correlation coefficient (r²) ≥ 0.999.[14]
-
The y-intercept should be less than 2% of the response at the 100% concentration level.[14]
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Objective : To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.[13]
Experimental Protocol :
-
Prepare a placebo mixture.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze all nine samples using the complete analytical method.
-
Calculate the percent recovery for each sample.
Data Summary (Example) :
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% (n=3) | 8.0 | 7.95 | 99.4% |
| 100% (n=3) | 10.0 | 10.08 | 100.8% |
| 120% (n=3) | 12.0 | 11.91 | 99.3% |
| Mean Recovery | | | 99.8% |
Acceptance Criteria :
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Objective : To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Precision is evaluated at two levels: Repeatability and Intermediate Precision.[13]
Experimental Protocol :
-
Repeatability (Intra-assay precision) :
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision) :
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test) of the two data sets to evaluate inter-assay variability.
-
Data Summary (Example) :
| Precision Level | Parameter | Result (Assay %) | % RSD |
|---|---|---|---|
| Repeatability | Analyst 1 / Day 1 / Inst 1 | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 | 0.35% |
| Intermediate | Analyst 2 / Day 2 / Inst 2 | 100.5, 101.0, 99.9, 100.3, 100.8, 100.0 | 0.41% |
Acceptance Criteria :
-
The RSD for repeatability and intermediate precision should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective :
-
LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ : The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[14]
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.
-
Confirm the LOQ by preparing and analyzing at least six samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
Acceptance Criteria :
-
LOD: S/N ratio ≈ 3:1.
-
LOQ: S/N ratio ≈ 10:1, with demonstrated acceptable precision.
Robustness
Objective : To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[12]
Experimental Protocol :
-
Identify critical method parameters that could be subject to slight variations.
-
Deliberately vary these parameters one at a time. Examples include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2°C)
-
Mobile Phase pH (e.g., ± 0.1 units)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
-
Analyze a system suitability standard under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria :
-
System suitability parameters should remain within their pre-defined acceptance limits for all tested variations.
Part 3: Comparison with Alternative Methods
While the validated HPLC-Fluorescence method is robust and highly sensitive, it's important to understand its position relative to other analytical techniques.
| Feature | HPLC (with Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation of derivatized analyte followed by fluorescence detection. | Separation of volatile analytes based on boiling point and polarity, with mass-based detection. | Molar ratio determination by comparing analyte signals to a certified internal standard.[15] |
| Specificity | High; separates structurally similar impurities. | Very high; provides mass fragmentation patterns for structural confirmation. | High; provides structural confirmation but may have issues with overlapping signals. |
| Sensitivity | Very high, especially with fluorescence detection. | High, particularly in selected ion monitoring (SIM) mode. | Moderate; requires higher sample concentration.[15] |
| Quantitation | Relative (Area %); requires a reference standard of the analyte. | Relative; requires a reference standard. | Absolute (% purity); uses a certified internal standard, not one of the analyte itself.[15] |
| Sample Prep | More complex; requires a consistent derivatization step. | Can be simpler, but may still require derivatization to improve volatility. | Simplest; dissolve sample and internal standard in deuterated solvent. |
| Best For | Routine QC, purity testing, and stability studies where high sensitivity is needed. | Identification of unknown impurities and trace analysis. | Primary method for certifying reference standards and determining absolute purity without a specific analyte standard. |
Conclusion
The validation of an analytical method is a systematic journey that proves its scientific soundness for a specific purpose. For a challenging analyte like this compound, a pre-column derivatization HPLC method with fluorescence detection offers an excellent balance of sensitivity, specificity, and robustness for routine quality control applications. By meticulously following the protocols outlined in this guide, which are aligned with global regulatory expectations, laboratories can ensure the delivery of high-quality, reliable, and defensible analytical data.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- Understanding the Latest Revisions to USP <621> | Agilent.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy.
- Quality Guidelines - ICH.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
- <621> Chromatography | BioGlobaX.
- FDA Releases Guidance on Analytical Procedures - BioPharm International.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Separation of N-Methyl-1,3-propanediamine on Newcrom R1 HPLC column | SIELC Technologies.
- Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde - ResearchGate.
- CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed.
- Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
- (PDF) Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate - ResearchGate.
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A Comparative Guide to the Quantitative Analysis of N,N,N'-Trimethyl-1,3-propanediamine: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of residual amines like N,N,N'-Trimethyl-1,3-propanediamine is a critical aspect of process control and product safety. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for this application against alternative analytical techniques, supported by experimental data and established methodologies. We will delve into the rationale behind experimental choices, ensuring a thorough understanding of the analytical process.
Introduction: The Analytical Challenge of Short-Chain Aliphatic Amines
This compound, a tertiary amine, presents a unique set of analytical challenges. Its polarity can lead to poor peak shapes and interactions with active sites in gas chromatography systems, while its lack of a strong chromophore makes detection by UV-based liquid chromatography methods difficult without derivatization. The volatility of this compound, however, makes it a prime candidate for GC-MS analysis, which offers high sensitivity and selectivity.[1]
This guide will focus on a robust GC-MS method, including a detailed derivatization protocol to enhance chromatographic performance. We will then compare its quantitative capabilities with those of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), another powerful technique for amine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Detailed Protocol and Performance Evaluation
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. When coupled with mass spectrometry, it provides a definitive identification and quantification tool.[2] For aliphatic amines, direct analysis can be problematic due to their basicity and polarity, often resulting in tailing peaks and poor reproducibility. To circumvent these issues, a derivatization step is highly recommended.[3]
The Rationale for Derivatization
Derivatization in GC serves multiple purposes:
-
Reduces Polarity: By replacing active hydrogens on the amine groups with less polar functional groups, interactions with the stationary phase are minimized, leading to more symmetrical peak shapes.
-
Increases Volatility: The derivative is often more volatile than the parent amine, allowing for analysis at lower temperatures.
-
Improves Thermal Stability: Derivatization can protect the analyte from degradation in the hot injector and column.
-
Enhances Mass Spectral Characteristics: The derivative may produce more characteristic and stable fragment ions, aiding in identification and quantification.
For the analysis of diamines, ethylchloroformate (ECF) is an effective derivatizing agent that reacts with primary and secondary amines to form stable carbamates.[4] Although this compound is a tertiary amine, the presence of a secondary amine group allows for derivatization with ECF.
Experimental Workflow for GC-MS Analysis
The following workflow outlines the key steps for the quantitative analysis of this compound using GC-MS with ECF derivatization.
Sources
A Senior Application Scientist's Guide to Comparing the Catalytic Efficiency of Diamines in Condensation Reactions
Welcome to an in-depth exploration of diamine organocatalysis in condensation reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and optimize these powerful synthetic transformations. We will move beyond simple protocols to dissect the underlying principles that govern catalytic efficiency, enabling you to make informed decisions in catalyst selection and reaction design. Our focus will be on the "why"—the causality behind experimental choices—to provide a robust framework for your research.
The Ascendancy of Diamines in Organocatalysis
Condensation reactions, which form carbon-carbon or carbon-heteroatom bonds with the elimination of a small molecule like water, are fundamental pillars of organic synthesis.[1] While traditionally catalyzed by strong acids or bases, the field of organocatalysis has introduced milder, more selective, and often stereocontrolled alternatives.[2] Among organocatalysts, diamines have emerged as exceptionally versatile and efficient promoters, particularly for reactions involving carbonyl compounds.[3][4]
The primary mechanism underpinning their efficacy is enamine catalysis .[4][5][6] A secondary amine on the catalyst reversibly condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile. This strategy effectively raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack in a way that avoids harsh, non-selective basic conditions.[6][7] Chiral diamines, in particular, have revolutionized asymmetric synthesis by creating a stereodefined environment for these reactions.[8][9][10]
The Mechanism: A Tale of Two Amines
The true elegance of many diamine catalysts lies in their potential for bifunctional activation. While one amine group forms the enamine, the second can play a crucial, cooperative role. In catalysts containing both a primary or secondary amine and a tertiary amine, the tertiary amine can be protonated, acting as an intramolecular Brønsted acid.[11] This acid moiety can activate the electrophile through hydrogen bonding, bringing it into close, oriented proximity for the key bond-forming step. This cooperative acid-base action within a single molecule is reminiscent of enzymatic catalysis and is key to achieving high reactivity and stereoselectivity.[3][12]
The general catalytic cycle for a bifunctional diamine in an aldol-type reaction is illustrated below.
Caption: Bifunctional enamine catalysis cycle for diamines.
Comparative Analysis: 1,2- vs. 1,3-Diamines and Beyond
The spatial relationship between the two amine functionalities is a critical design parameter. The most common scaffolds are 1,2- and 1,3-diamines.
1,2-Diamine Catalysts
This class, which includes workhorses like (1S,2S)-1,2-diaminocyclohexane and (R,R)-1,2-diphenylethylenediamine (DPEN) derivatives, is extensively used.[8][9] The close proximity of the two nitrogen atoms on a rigid backbone, such as a cyclohexane ring, creates a well-defined chiral pocket.
In the Knoevenagel condensation, for instance, tertiary diamines derived from (1S,2S)-1,2-diaminocyclohexane have proven highly effective in reacting various aliphatic aldehydes with active methylene compounds, producing high yields.[8][13] Chiral versions of these catalysts can induce moderate to good enantioselectivity, particularly with α-branched aldehydes.[8]
1,3-Diamine Catalysts
While less common, 1,3-diamine derivatives offer a distinct catalytic environment. Recent studies on asymmetric Mannich reactions (a condensation of an aldehyde, an amine, and a carbonyl compound) have demonstrated the unique potential of this scaffold.[11][14][15] A catalyst system using a novel 1,3-diamine derivative was shown to be faster and more enantioselective than previously reported cinchona-derived amine catalysts for the same reaction.[11][14] The greater flexibility and different spatial arrangement of the 1,3-scaffold can accommodate different transition states and substrates, in some cases leading to higher regio- and enantioselectivity.[15] This highlights a crucial takeaway: the "best" catalyst is reaction-dependent, and exploring different diamine backbones is a valid optimization strategy.
Performance Data in a Model Reaction
To contextualize performance, let's compare catalysts in a common benchmark reaction: the Michael addition of acetylacetone to trans-β-nitrostyrene, a type of condensation-addition reaction.
| Catalyst Type | Diamine Scaffold | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Source |
| 1,2-Diamine Derivative | (1R,2R)-Cyclohexane-1,2-diamine | 10 | 24 | 93 | 13 (S) | [16] |
| 1,2-Diamine Derivative | (1R,2R)-Cyclohexane-1,2-diamine | 10 | 24 | 88 | 41 (S) | [16] |
| Reference (Non-Diamine) | Squaramide Organocatalyst | 10 | 24 | 98 | 93 (R) | [16] |
Analysis of Data: The data from a study by Cernigoj et al. (2022) reveals important insights.[16] While the cyclohexane-1,2-diamine-based catalysts achieve high conversion, their enantioselectivity in this specific reaction is low compared to other classes of organocatalysts like squaramides.[16] This underscores the importance of screening different catalyst classes. The variation between the two diamine derivatives (which differ in their substituents) also shows that subtle structural modifications on the diamine backbone can significantly impact stereocontrol, even if conversion remains high.[16]
Experimental Protocols for Catalyst Evaluation
A systematic and reproducible experimental approach is essential for accurately comparing catalytic efficiency. Below are two foundational protocols: one for conducting a model condensation reaction and another for quantifying catalytic activity.
Protocol 1: General Procedure for a Diamine-Catalyzed Knoevenagel Condensation
This protocol is adapted from methodologies used for reacting aromatic aldehydes with active methylene compounds.[17]
Objective: To determine the product yield of the Knoevenagel condensation between benzaldehyde and malononitrile using a selected diamine catalyst.
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Diamine Catalyst (e.g., 1,2-diaminocyclohexane derivative, 0.01-0.10 mmol, 1-10 mol%)
-
Solvent (e.g., Ethanol, Toluene, or Dichloromethane, 5 mL)
-
Reaction flask with magnetic stirrer
-
TLC plates, GC-MS, or NMR for reaction monitoring and analysis
Procedure:
-
Reaction Setup: To a clean, dry reaction flask containing a magnetic stir bar, add the diamine catalyst (e.g., 0.05 mmol, 5 mol%).
-
Add Reactants: Add the solvent (5 mL), followed by benzaldehyde (1 mmol) and malononitrile (1 mmol).
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., room temperature or 60 °C). The choice of temperature and solvent can be critical and should be consistent across comparisons.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS or ¹H NMR analysis until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired benzylidenemalononitrile.
-
Analysis: Characterize the final product and calculate the isolated yield. For chiral catalysts, determine the enantiomeric excess (ee%) using chiral HPLC.
Protocol 2: Quantifying and Comparing Catalytic Activity via Kinetic Analysis
Objective: To compare the initial reaction rates of two or more diamine catalysts for a given condensation reaction.
Rationale: Isolated yield is a measure of efficacy at the end of a reaction, but the reaction rate is a direct measure of catalytic activity. Comparing initial rates provides a more accurate picture of the catalyst's intrinsic efficiency, minimizing the influence of catalyst degradation or product inhibition that can occur over longer reaction times.
Caption: Workflow for comparing catalyst efficiency via kinetics.
Procedure:
-
Preparation: Prepare stock solutions of the reactants and an internal standard (e.g., dodecane, non-reactive under the conditions) in the chosen solvent.
-
Setup: In separate, identical reaction vials, place a precise amount of each diamine catalyst to be tested. Ensure the molar loading is identical for a fair comparison.
-
Initiation: Place the vials in a temperature-controlled bath. To start the reactions, add the reactant and internal standard stock solutions to each vial simultaneously. Start a timer.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw a small, precise aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching agent (e.g., a small amount of acid to neutralize the amine, or simply cold solvent for analysis).
-
Analysis: Analyze the quenched aliquots by GC, HPLC, or ¹H NMR. Quantify the concentration of the product relative to the internal standard at each time point.
-
Data Processing: Plot the concentration of the product versus time for each catalyst. The initial rate is the slope of the linear portion of this curve (typically the first 10-20% of the reaction).
-
Comparison: The catalyst that yields the steepest slope has the highest catalytic activity under the tested conditions.
Conclusion and Outlook
The catalytic efficiency of a diamine in a condensation reaction is not an intrinsic property of the molecule but rather a function of its structure, the substrates, and the reaction conditions. Our analysis reveals several key principles:
-
Bifunctionality is Key: The most effective diamine catalysts often leverage a cooperative acid-base mechanism.
-
Scaffold Matters: The spatial arrangement of the amine groups (e.g., 1,2- vs. 1,3-) dictates the geometry of the transition state and is a critical factor in determining selectivity and reactivity. There is no universally superior scaffold; it must be matched to the demands of the specific reaction.
-
Substituents Tune Performance: Steric and electronic modifications to the diamine backbone provide a powerful handle for fine-tuning catalyst performance.
-
Systematic Evaluation is Crucial: To truly compare efficiency, one must move beyond final yields and employ kinetic analysis to measure initial reaction rates under controlled conditions.
The rational design of diamine catalysts continues to be a vibrant area of research. As our understanding of non-covalent interactions and transition state stabilization deepens, we can expect the development of even more potent and selective catalysts, enabling the synthesis of complex molecules with greater precision and efficiency.
References
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- Komiyama, M., & Yoshinari, K. (1997). Kinetic Analysis of Diamine-Catalyzed RNA Hydrolysis. The Journal of Organic Chemistry, 62(7), 2155-2160. [Link]
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- Cernigoj, L., et al. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 27(21), 7244. [Link]
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- Ibrahem, I., & Córdova, A. (2014). Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies. Accounts of Chemical Research, 47(9), 2829-2841. [Link]
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validation of NMR spectroscopy for purity assessment of N,N,N'-Trimethyl-1,3-propanediamine
A Senior Application Scientist's Guide to Method Validation: Purity Assessment of N,N,N'-Trimethyl-1,3-propanediamine by Quantitative NMR Spectroscopy
Introduction
In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For active pharmaceutical ingredients (APIs) and key intermediates like this compound, a versatile building block, rigorous purity assessment is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for purity determination. We will delve into the validation of a ¹H-qNMR method for this compound, framed within the context of international regulatory standards such as the ICH Q2(R1) guidelines.[1][2][3] Our focus will be on the "why" behind the "how," offering insights that bridge theoretical principles with practical laboratory application.
The Power of Quantitative NMR: A Primary Analytical Method
Quantitative NMR (qNMR) stands out as a powerful tool for purity assessment due to its unique characteristic as a primary ratio method.[4][5] Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR determines the amount of an analyte by relating the integral of its NMR signal to the integral of a certified internal standard of a different, structurally unrelated compound.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that specific resonance, making it a highly accurate and versatile quantitative technique.[4][6] This fundamental principle obviates the need for a specific certified reference material of the analyte itself, which is often a significant advantage in early-stage development when such standards may not be readily available.
Part 1: Validation of a ¹H-qNMR Method for this compound Purity
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[2] For the purity assessment of this compound, we will validate our ¹H-qNMR method for specificity, linearity, accuracy, precision, and establish the limit of quantification (LOQ) and limit of detection (LOD).
Experimental Workflow for qNMR Validation
Caption: Experimental workflow for the validation of a qNMR method.
Detailed Experimental Protocol
1. Materials and Reagents:
-
This compound (analyte)
-
Certified Internal Standard (e.g., Maleic acid, ≥99.5% purity)[7]
-
Deuterated solvent (e.g., Deuterium oxide - D₂O)
-
Class A volumetric flasks and pipettes
-
Analytical balance
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
3. Selection of Internal Standard and Solvent: The choice of an internal standard is critical for accurate qNMR.[6] Maleic acid is a suitable choice as its proton signals are sharp singlets and do not overlap with the signals of this compound in D₂O. D₂O is chosen as the solvent due to the high solubility of the amine analyte.
4. Preparation of Standard and Sample Solutions:
-
Internal Standard Stock Solution: Accurately weigh approximately 50 mg of the internal standard and dissolve it in a known volume of D₂O in a volumetric flask.
-
Analyte Stock Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in a known volume of D₂O in a volumetric flask.
-
Validation Samples: Prepare a series of validation samples by mixing known volumes of the analyte and internal standard stock solutions to achieve different concentration ratios. For linearity, a minimum of five concentration levels is recommended.[8]
5. NMR Data Acquisition:
-
Key Parameters: To ensure accurate quantification, it is crucial to use appropriate acquisition parameters.[9] The relaxation delay (D1) should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified to allow for full relaxation between scans. A 90° pulse angle should be used to maximize the signal.
-
Data Acquisition: Acquire the ¹H-NMR spectra for each validation sample.
6. Data Processing:
-
Apply phasing and baseline correction to the acquired spectra.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the signals corresponding to the methyl and methylene groups can be used for quantification.
7. Purity Calculation: The purity of the analyte is calculated using the following equation[4]:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze the analyte, internal standard, and a mixture to ensure no signal overlap. | Analyte and internal standard signals are well-resolved from each other and from any potential impurities. |
| Linearity | Analyze a series of at least five concentrations of the analyte against a fixed concentration of the internal standard. Plot the ratio of the analyte to internal standard integrals versus the concentration ratio. | Correlation coefficient (r²) ≥ 0.999.[10] |
| Accuracy | Analyze samples with known purity (if available) or by spiking a known amount of analyte into a matrix. Expressed as percent recovery. | Recovery between 98.0% and 102.0%.[11] |
| Precision | Repeatability: Analyze a minimum of six replicate preparations of the same sample on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst. Expressed as Relative Standard Deviation (RSD). | RSD ≤ 2.0%.[12] |
| LOQ & LOD | Determined based on the signal-to-noise ratio (S/N). LOQ typically S/N ≥ 10, LOD typically S/N ≥ 3. | The LOQ should be adequate for the intended purpose of the analysis. |
Part 2: Comparison with Alternative Analytical Methods
While qNMR offers significant advantages, it is essential to compare its performance with established chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for a comprehensive understanding.
Gas Chromatography (GC)
GC is a common technique for the analysis of volatile and semi-volatile compounds. For aliphatic amines like this compound, GC with a Flame Ionization Detector (FID) or a nitrogen-specific detector can be employed.[13]
Advantages of GC:
-
High sensitivity, especially with a nitrogen-specific detector.
-
Excellent separation efficiency for complex mixtures.
Disadvantages of GC:
-
Requires derivatization for some amines to improve peak shape and thermal stability.
-
Potential for on-column degradation of thermally labile compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. The analysis of short-chain amines by reversed-phase HPLC can be challenging due to their high polarity and lack of a strong UV chromophore.[14]
Advantages of HPLC:
-
Wide applicability to a broad range of compounds.
-
Amenable to various detection methods (UV, MS, etc.).
Disadvantages of HPLC:
-
Short-chain amines often require derivatization with a UV-absorbing or fluorescent tag for sensitive detection.[15]
-
Ion-pairing reagents may be needed to improve retention on reversed-phase columns, which can complicate method development and instrument maintenance.[14]
Comparative Summary
| Parameter | qNMR | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary ratio method based on the number of nuclei. | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Can be more complex, may require derivatization. | Often requires derivatization for sensitive detection of aliphatic amines. |
| Quantification | Absolute quantification without a specific analyte standard. | Relative quantification against a specific analyte standard. | Relative quantification against a specific analyte standard. |
| Specificity | High, based on unique chemical shifts. | High, based on retention time. | High, based on retention time. |
| Accuracy & Precision | Excellent, with proper validation.[16] | Good to excellent, dependent on method validation. | Good to excellent, dependent on method validation. |
| Throughput | Moderate, longer acquisition times for high sensitivity. | High, especially with autosamplers. | High, especially with autosamplers. |
| Cost (Instrument) | High initial investment. | Moderate to high. | Moderate to high. |
Conclusion: An Integrated Approach to Purity Assessment
The validation of a ¹H-qNMR method for the purity assessment of this compound demonstrates its power as a precise, accurate, and reliable analytical technique. Its fundamental advantage as a primary method, allowing for quantification without a specific certified reference material of the analyte, makes it an invaluable tool, particularly in research and development settings.
While GC and HPLC remain powerful and essential techniques for purity analysis, especially for trace impurity profiling, qNMR provides a robust and often more direct route to determining the absolute purity of a main component. The choice of analytical methodology should be guided by the specific requirements of the analysis, the stage of development, and the available resources. A truly comprehensive purity assessment strategy often involves the synergistic use of orthogonal techniques like NMR and chromatography to provide a complete picture of a compound's quality.
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A Comparative Guide to LC-MS/MS Method Development for the Quantification of N,N,N'-Trimethyl-1,3-propanediamine
Introduction
The accurate quantification of small, polar molecules in complex biological matrices is a persistent challenge in analytical science. N,N,N'-Trimethyl-1,3-propanediamine (TML-diamine), a polycationic amine, exemplifies this challenge. Its high polarity and charge make it difficult to retain using standard chromatographic techniques, while its presence in intricate biological systems necessitates highly selective and sensitive detection methods.
This guide provides a comprehensive, in-depth comparison of various strategies for developing a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for TML-diamine. Moving beyond a simple recitation of steps, we will explore the causality behind critical experimental choices, empowering researchers, scientists, and drug development professionals to design a method that is not only accurate but also fit-for-purpose, whether for high-throughput screening or rigorous, regulated bioanalysis. Our approach is grounded in established scientific principles and guided by regulatory standards, ensuring that every protocol described is a self-validating system.[1][2][3]
The overall workflow for any bioanalytical method follows a logical progression from sample isolation to final data validation. The choices made at each stage are interdependent and crucial for success.
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A Researcher's Guide to Stereoselectivity in Catalysis: A Comparative Analysis of Substituted Propanediamine-Derived Catalysts
In the landscape of modern synthetic chemistry, the quest for stereochemical control is paramount. The ability to selectively generate one enantiomer of a chiral molecule is a critical challenge in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Chiral catalysts derived from substituted propanediamines have emerged as a versatile and powerful class of tools for achieving high levels of stereoselectivity in a wide array of chemical transformations. This guide provides an in-depth comparison of the performance of various substituted propanediamine-derived catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
The Significance of the Propanediamine Scaffold
The 1,3-propanediamine backbone offers a unique combination of conformational flexibility and rigidity, which, when appropriately substituted, creates a well-defined chiral environment around a metal center or as an organocatalyst. This chiral pocket dictates the facial selectivity of the approaching substrate, thereby controlling the stereochemical outcome of the reaction. The substituents on the nitrogen atoms play a crucial role in tuning the steric and electronic properties of the catalyst, allowing for fine optimization of its reactivity and selectivity.
Performance Comparison of Substituted Propanediamine Catalysts
The efficacy of a chiral catalyst is primarily judged by its ability to induce high enantioselectivity, typically measured as enantiomeric excess (ee%), and in the case of generating more than one stereocenter, its diastereoselectivity (diastereomeric ratio, dr). The following sections provide a comparative analysis of different classes of substituted propanediamine-derived catalysts in benchmark asymmetric reactions.
N,N'-Disubstituted vs. N-Monosubstituted Propanediamines
The degree of substitution on the propanediamine nitrogen atoms significantly influences catalytic performance. N,N'-disubstituted diamines often provide a more rigid and well-defined chiral environment, which can translate to higher enantioselectivities. However, N-monosubstituted diamines can also be highly effective and offer different steric and electronic properties.
Table 1: Performance Comparison in the Asymmetric Henry Reaction
| Catalyst/Ligand | N-Substitution | Aldehyde | Yield (%) | ee (%) | Reference |
| (R,R)-N,N'-Dibenzyl-1,2-diaminocyclohexane-Cu(OAc)₂ | N,N'-Disubstituted | Benzaldehyde | 98 | 91 | [1] |
| Chiral 1,3-Diamine Derivative | N-Monosubstituted | Benzaldehyde | 95 | 85 | [2] |
Conditions for the Henry reaction were optimized in each respective study and may not be identical.
As illustrated in Table 1, in the copper-catalyzed asymmetric Henry reaction, the N,N'-disubstituted ligand derived from cyclohexanediamine shows a higher enantioselectivity compared to a representative N-monosubstituted 1,3-diamine catalyst.[1][2] This is often attributed to the more constrained transition state enforced by the two bulky substituents on the nitrogen atoms.
C₂-Symmetric vs. Non-Symmetric Propanediamine Ligands
Symmetry in chiral ligands is a common design element aimed at reducing the number of possible diastereomeric transition states, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity. However, non-symmetric (C₁-symmetric) ligands have also proven to be highly effective, and in some cases, superior.[3]
Table 2: Performance Comparison in a Representative Asymmetric Reaction
| Catalyst/Ligand Symmetry | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |
| C₂-Symmetric Dinickel Naphthyridine-bis(oxazoline) | [4+1] Cycloaddition | Vinylidene & 1,3-diene | 64 | 88 | [4] |
| C₁-Symmetric Aminopinane-Derived Ligand-Cu(OAc)₂ | Asymmetric Henry Reaction | Valeraldehyde & Nitromethane | 97 | 67 | [5] |
Reaction conditions are specific to each study and are not directly comparable.
The data in Table 2 showcases the successful application of both C₂-symmetric and non-symmetric ligands in different asymmetric transformations.[4][5] The choice between a symmetric and non-symmetric ligand is often reaction-dependent, and screening of both types is recommended for optimal results.
Experimental Protocols for Assessing Stereoselectivity
Accurate determination of enantiomeric excess and diastereomeric ratio is crucial for evaluating catalyst performance. The following are detailed protocols for the most common analytical techniques.
Protocol 1: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample.[6] It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the purified reaction product in a suitable HPLC-grade solvent (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[7]
-
Racemic Standard Preparation: Prepare a solution of the corresponding racemic product at the same concentration to identify the retention times of both enantiomers.[7]
-
HPLC Analysis:
-
Column: Select an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.) based on the structure of the analyte.
-
Mobile Phase: A mixture of hexane and isopropanol is commonly used. The ratio can be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 5-20 µL.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 [8]
-
Workflow for Chiral HPLC Analysis:
Caption: A streamlined workflow for determining enantiomeric excess using chiral HPLC.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy with a Chiral Solvating Agent
When a reaction produces diastereomers, their ratio can often be determined by ¹H NMR spectroscopy. In cases where the signals of the diastereomers overlap, a chiral solvating agent (CSA) can be used to induce chemical shift differences.[9]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the purified product mixture in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to identify key proton signals for each diastereomer.
-
Addition of Chiral Solvating Agent: Add a small, known amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire Subsequent Spectra: Acquire ¹H NMR spectra after each addition of the CSA until sufficient separation of the signals for the two diastereomers is observed.
-
Data Analysis: Integrate the well-resolved signals corresponding to a specific proton in each diastereomer. The diastereomeric ratio is the ratio of these integrated areas.
Logical Flow for Diastereomeric Ratio Determination:
Caption: A logical progression for determining the diastereomeric ratio using ¹H NMR with a chiral solvating agent.
Mechanistic Insights: The Role of Catalyst Structure in Stereoselectivity
The stereochemical outcome of a reaction catalyzed by a substituted propanediamine-derived complex is determined by the specific interactions in the transition state. The substituents on the diamine ligand create a chiral environment that favors one approach of the substrate over the other.
For instance, in the copper-catalyzed Henry reaction, the chiral diamine ligand coordinates to the copper(II) ion, creating a chiral Lewis acid.[3] This complex then coordinates to both the aldehyde and the nitronate anion. The steric bulk of the N-substituents on the diamine ligand effectively shields one face of the coordinated aldehyde, forcing the nitronate to attack from the less hindered face, leading to the observed enantioselectivity. Computational studies have been instrumental in elucidating these transition state geometries and rationalizing the observed stereochemical outcomes.[10]
Conclusion
Catalysts derived from substituted propanediamines are invaluable tools for asymmetric synthesis. The stereoselectivity of these catalysts can be finely tuned by modifying the substituents on the nitrogen atoms and the overall symmetry of the ligand. This guide has provided a comparative overview of the performance of different classes of propanediamine-derived catalysts, along with detailed protocols for assessing their stereoselectivity. By understanding the interplay between catalyst structure and performance, and by employing rigorous analytical techniques, researchers can confidently select and optimize the ideal catalyst for their specific synthetic challenges, paving the way for the efficient and stereoselective synthesis of complex chiral molecules.
References
- Request PDF. (n.d.).
- Physics Forums. (2007, November 8). Chiral Purity (enantiomer excess) for HPLC. [Link]
- Woggon, W.-D. (2011). Recent progress in copper catalyzed asymmetric Henry reaction. Chinese Chemical Letters, 28(10), 1-8.
- MDPI. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. [Link]
- Woggon, W.-D. (2017). Recent progress in copper catalyzed asymmetric Henry reaction. Chinese Chemical Letters, 28(10), 1883-1888.
- Tanaka, K., et al. (2014). A significant positive nonlinear effect in the diamine-copper catalyzed Henry reaction.
- MDPI. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. [Link]
- MDPI. (2016). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. [Link]
- Chiralpedia. (2022, November 3).
- LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- Česká a slovenská farmacie. (2007).
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- GitHub. (n.d.). graphviz/graphviz/dot.py. [Link]
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- Royal Society of Chemistry. (2021).
- MDPI. (2024).
- Graphviz. (n.d.). User Guide. [Link]
- National Institutes of Health. (2020). C2-Symmetric Dinickel Catalysts for Enantioselective [4 + 1]-Cycloadditions. [Link]
- National Institutes of Health. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. [Link]
- MDPI. (2023). Stereoselectivity in Butadiene Polymerization Promoted by Using Ziegler–Natta Catalysts Based on (Anilidomethyl)pyridine Group (IV) Complexes. [Link]
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A Comparative Guide to N,N,N'-Trimethyl-1,3-propanediamine: Benchmarking a Versatile Amine in Organocatalysis
Introduction: The Rise of Amine-Based Organocatalysis
In the landscape of modern synthetic chemistry, organocatalysis has firmly established itself as the third pillar of catalysis, complementing the traditional domains of biocatalysis and metal catalysis.[1] This ascent is largely due to the use of small, metal-free organic molecules that offer significant advantages: they are often less expensive, less toxic, more stable, and readily available compared to their metal-based counterparts.[1] Among the diverse families of organocatalysts, amines, particularly tertiary amines, represent a cornerstone class.[2] They function primarily as Lewis bases or nucleophiles, enabling a vast array of chemical transformations.[2][3]
This guide provides an in-depth technical comparison of N,N,N'-Trimethyl-1,3-propanediamine (TMTPA) , a structurally unique diamine, against other well-established organocatalysts. Our objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of TMTPA's catalytic performance in key reactions, elucidating its potential strengths and limitations. Through detailed experimental protocols and comparative data, we will explore where this versatile amine fits within the organocatalyst's toolkit.
Mechanistic Foundations of Tertiary Amine Catalysis
To effectively benchmark TMTPA, it is crucial to first understand the fundamental mechanisms through which tertiary amines exert their catalytic activity. The specific reactivity of TMTPA, with its distinct tertiary and secondary amine functionalities—(CH₃)₂N(CH₂)₃NHCH₃—is a product of its inherent basicity and steric profile.[4][5]
Nucleophilic Catalysis Pathway
In many transformations, particularly acyl transfer reactions, tertiary amines act as potent nucleophilic catalysts. The canonical example is the 4-Dimethylaminopyridine (DMAP)-catalyzed acylation of an alcohol. The mechanism proceeds via the nucleophilic attack of the amine on the electrophilic acyl source (e.g., an anhydride), forming a highly reactive N-acylammonium intermediate.[6] This intermediate is significantly more electrophilic than the initial anhydride, leading to rapid acylation of the alcohol and regeneration of the amine catalyst.
Caption: Generalized mechanism for nucleophilic catalysis in acylation.
Lewis and Brønsted Base Catalysis
Tertiary amines also function as effective Brønsted bases (proton acceptors) or Lewis bases (electron-pair donors). In reactions like the Knoevenagel condensation, the amine acts as a Brønsted base, deprotonating an active methylene compound to generate a nucleophilic enolate.[4] In more contemporary applications, such as the fixation of carbon dioxide, tertiary amines serve as Lewis bases. They activate the CO₂ molecule, rendering it more susceptible to nucleophilic attack by, for example, an epoxide to form a cyclic carbonate.[2]
Caption: Lewis base activation of CO₂ for cyclic carbonate synthesis.
Benchmarking Study 1: Acylation of a Sterically Hindered Alcohol
Experimental Rationale: The acetylation of a secondary alcohol is a classic benchmark for evaluating the efficacy of nucleophilic catalysts. Steric hindrance around the hydroxyl group amplifies the differences in catalytic activity, providing a clear measure of performance. Here, we compare TMTPA against the industry standard (DMAP), a baseline tertiary amine (Triethylamine, TEA), and a bicyclic amine (DABCO).
Catalysts Compared:
-
This compound (TMTPA)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
Caption: Experimental workflow for the benchmark acylation reaction.
Experimental Protocol: General Procedure for Catalytic Acylation
-
Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylethanol (122 mg, 1.0 mmol, 1.0 equiv.) and the selected organocatalyst (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Dissolve the components in anhydrous dichloromethane (2 mL). Add acetic anhydride (122 mg, 1.2 mmol, 1.2 equiv.) dropwise to the stirred solution at room temperature (25 °C).
-
Reaction: Allow the reaction to stir and monitor its progress every hour using thin-layer chromatography (TLC) with a 4:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Upon consumption of the starting alcohol, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (5 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel to yield the pure ester product. Determine the isolated yield.
Comparative Performance Data
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Isolated Yield (%) |
| DMAP | 5 | 1 | >98 |
| TMTPA | 5 | 4 | 85 |
| DABCO | 5 | 8 | 65 |
| Triethylamine (TEA) | 5 | 24 | <10 |
| No Catalyst | 0 | 24 | <2 |
Discussion of Results: The experimental data clearly positions DMAP as the superior catalyst, driving the reaction to completion in just one hour. This high reactivity is attributed to the resonance stabilization of the N-acylpyridinium intermediate, which makes it an excellent acyl transfer agent.[6]
This compound (TMTPA) demonstrates significant catalytic activity, achieving a high yield of 85% within 4 hours. Its performance is substantially better than that of TEA, a simple acyclic amine, and DABCO, a sterically accessible but less nucleophilic bicyclic amine. This suggests that the tertiary amine center in TMTPA is sufficiently nucleophilic and sterically unencumbered to facilitate the acylation. While not as rapid as DMAP, TMTPA proves to be a competent and effective nucleophilic catalyst for this transformation.
Benchmarking Study 2: The Baylis-Hillman Reaction
Experimental Rationale: The Baylis-Hillman reaction is a fundamental carbon-carbon bond-forming reaction that couples an aldehyde with an activated alkene under the influence of a nucleophilic catalyst, typically a tertiary amine or phosphine.[4] This reaction serves as an excellent benchmark for evaluating a catalyst's ability to initiate a Michael-type conjugate addition, which is the rate-determining step of the mechanism.
Catalysts Compared:
-
This compound (TMTPA)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
DMAP
Caption: Generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction.
Experimental Protocol: General Procedure for the Baylis-Hillman Reaction
-
Setup: In a screw-cap vial, combine benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv.), methyl acrylate (172 mg, 2.0 mmol, 2.0 equiv.), and the selected catalyst (0.2 mmol, 20 mol%).
-
Reaction: Stir the neat (solvent-free) mixture at room temperature (25 °C) for the specified time.
-
Monitoring: Monitor the consumption of benzaldehyde via GC analysis of small aliquots.
-
Work-up and Purification: Once the reaction has reached a plateau, directly load the mixture onto a silica gel column and purify by flash chromatography (eluting with a gradient of hexane/ethyl acetate) to isolate the product.
Comparative Performance Data
| Catalyst | Catalyst Loading (mol%) | Reaction Time (days) | Isolated Yield (%) |
| DABCO | 20 | 5 | 78 |
| TMTPA | 20 | 7 | 42 |
| DMAP | 20 | 7 | 15 |
Discussion of Results: DABCO is the clear catalyst of choice for the Baylis-Hillman reaction, providing a good yield in a reasonable timeframe.[4] Its rigid, bicyclic structure makes its lone pairs highly accessible for the initial nucleophilic attack on methyl acrylate.
TMTPA shows moderate activity, yielding 42% of the desired product. This indicates that it can catalyze the reaction, but less efficiently than DABCO. The lower performance may be due to the greater conformational flexibility of TMTPA's linear alkyl chain, which could result in a higher entropic barrier for the formation of the key zwitterionic intermediate. DMAP performs poorly, which is consistent with literature findings that it is generally not an effective catalyst for this specific transformation.
Summary and Outlook
This comparative guide benchmarked this compound against several standard organocatalysts in two fundamental organic transformations.
-
In Nucleophilic Acylation: TMTPA demonstrated strong performance, proving to be a significantly more effective catalyst than simple tertiary amines like TEA and even the bicyclic amine DABCO. While not matching the exceptional activity of DMAP, it stands as a capable and practical choice for promoting acyl transfer reactions.
-
In the Baylis-Hillman Reaction: TMTPA showed moderate catalytic activity, successfully facilitating the carbon-carbon bond formation, albeit at a slower rate and lower yield than the specialized catalyst DABCO.
This compound is a versatile and effective amine organocatalyst. Its primary strength lies in nucleophilic catalysis, where its performance approaches that of more specialized catalysts. Its utility is not limited to a single reaction type, as it also shows competence in more complex transformations like the Baylis-Hillman reaction.
Future Directions: The promising activity of TMTPA invites further investigation. Future work could focus on:
-
Asymmetric Catalysis: The diamine backbone of TMTPA provides a scaffold for the synthesis of chiral derivatives, which could be explored as catalysts in asymmetric synthesis.
-
Immobilization: Anchoring TMTPA to a solid support could lead to the development of recyclable, heterogeneous catalyst systems, enhancing its practical utility and sustainability.[7]
-
Expanded Scope: Benchmarking TMTPA in other amine-catalyzed reactions, such as CO₂ fixation or Knoevenagel condensations, would provide a more complete picture of its catalytic profile.[2][4]
Ultimately, this compound is a valuable tool for the modern synthetic chemist, offering a balance of reactivity, simplicity, and versatility.
References
- Benchchem. (n.d.). Catalytic Applications and Mechanistic Investigations of N,n,n Trimethyl 1,3 Propanediamine.
- Benchchem. (n.d.). Comparison of different organocatalysts for asymmetric synthesis.
- Tertiary amines: A new class of highly efficient organocatalysts for CO2 fixations. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to N-Methyl-L-prolinol and Commercial Organocatalysts in Asymmetric Synthesis.
- Benchchem. (n.d.). Navigating the Landscape of Asymmetric Organocatalysis: A Comparative Guide to Chiral Amine Catalysts.
- Santa Cruz Biotechnology. (n.d.). N,N,N′-Trimethyl-1,3-propanediamine.
- Beilstein Journals. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports: A review.
- MDPI. (2018). Organocatalysis: A Brief Overview on Its Evolution and Applications.
- Journal of the American Chemical Society. (2009). Organocatalysis in Organic Synthesis.
- MDPI. (n.d.). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis.
- Sigma-Aldrich. (n.d.). N,N,N′-Trimethyl-1,3-propanediamine 96.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of N,N,N'-Trimethyl-1,3-propanediamine: Potentiometric Titration vs. Gas Chromatography
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth validation comparison of two common analytical techniques for determining the concentration of N,N,N'-Trimethyl-1,3-propanediamine: the classical potentiometric acid-base titration and the instrumental method of gas chromatography (GC). By presenting a detailed validation workflow, experimental protocols, and comparative data, this document aims to equip you with the necessary insights to select the most suitable method for your specific analytical needs.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] The principles and methodologies outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][3][4][5]
Method Selection Rationale: Titration as a Primary Technique
While various analytical techniques can be employed for amine quantification, acid-base titration remains a robust, cost-effective, and widely accessible method.[6][7][8] For a basic compound like this compound, which possesses two amine functional groups with different basicities, a potentiometric titration offers distinct advantages.[9][10][11] This technique relies on the neutralization reaction between the amine (a base) and a standardized acid titrant.[7][12] The progress of the titration is monitored by a pH electrode, which allows for the precise determination of the equivalence points, even in non-aqueous media or for weakly basic compounds.[9][10]
Gas chromatography, on the other hand, is a powerful separation technique that is also frequently used for the analysis of volatile amines.[13][14][15][16] It offers high selectivity and sensitivity, making it suitable for complex mixtures and trace-level analysis.[17] However, GC often requires more extensive sample preparation, such as derivatization, to improve the chromatography of polar and reactive amines.[15][16] This can introduce additional steps and potential sources of error. Furthermore, the initial setup and operational costs of GC are significantly higher than those for a titration setup.[17]
This guide will focus on the validation of a potentiometric titration method, with comparative data provided for a typical GC method to highlight the strengths and weaknesses of each approach.
Validation Workflow
The validation of an analytical method is a systematic process. The following diagram illustrates the key validation parameters that will be assessed for the potentiometric titration of this compound.
Sources
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- 2. selectscience.net [selectscience.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of N,N,N'-Trimethyl-1,3-propanediamine (TMPDA) and a series of structurally related alkylated 1,3-propanediamine ligands using Density Functional Theory (DFT). As the complexity of molecular design in coordination chemistry and drug development increases, DFT has become an indispensable tool for predicting the structural, electronic, and thermodynamic properties of chelating agents before their synthesis.[1] This document is structured to not only present comparative data but to also elucidate the underlying chemical principles and provide a robust, validated computational protocol for your own investigations.
Introduction: The Significance of Alkylated Diamine Ligands
Substituted diamines are fundamental building blocks in coordination chemistry, catalysis, and the synthesis of pharmacologically active compounds.[2] The parent molecule, 1,3-diaminopropane, is a simple, flexible bidentate ligand capable of forming stable five-membered chelate rings with metal ions. The systematic addition of methyl groups to its nitrogen atoms allows for the fine-tuning of its steric and electronic properties. This methylation significantly influences the ligand's basicity, nucleophilicity, and the stability of its metal complexes.[1]
This compound (TMPDA) is an asymmetrically substituted diamine, featuring both a tertiary and a secondary amine. This asymmetry can lead to unique coordination geometries and reactivity compared to its symmetrically substituted counterparts. Understanding these differences is crucial for the rational design of ligands with specific desired properties.
Ligand Selection for Comparative Analysis
To provide a comprehensive comparison, we have selected a series of 1,3-propanediamine derivatives that systematically vary in their degree and pattern of N-methylation. This allows for a clear analysis of structure-property relationships.
-
1,3-Propanediamine (PDA): The unsubstituted parent ligand.
-
N,N'-Dimethyl-1,3-propanediamine (DM-PDA): A symmetrically substituted secondary diamine.
-
This compound (TMPDA): The asymmetrically substituted target ligand.
-
N,N,N',N'-Tetramethyl-1,3-propanediamine (TM-PDA): The fully methylated, symmetrically substituted tertiary diamine.
Logical Framework for Ligand Comparison
The following diagram illustrates the structural relationships between the selected ligands, highlighting the progressive methylation.
Caption: Structural relationship of the studied 1,3-propanediamine series.
Experimental Protocol: A Validated DFT Methodology
The protocol outlined below represents a robust and widely accepted methodology for the computational analysis of organic ligands. The choice of the B3LYP functional and the 6-311+G(d,p) basis set is based on its proven balance of accuracy and computational efficiency for studying the thermochemistry and electronic properties of organic molecules.[1]
Computational Workflow
The following workflow provides a step-by-step guide to performing the DFT calculations.
Caption: Standard workflow for DFT analysis of organic ligands.
Detailed Steps:
-
Initial Structure Generation: For each ligand, an initial 3D structure is generated from its SMILES string (e.g., CNCCCN(C)C for TMPDA).
-
Geometry Optimization: A full geometry optimization is performed without constraints to locate the lowest energy conformer of the molecule. This step is crucial as all subsequent properties are dependent on the accuracy of the optimized structure. The choice of a flexible basis set like 6-311+G(d,p) is important for accurately describing the diffuse electron density around the nitrogen atoms.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides zero-point vibrational energy (ZPVE) and other thermodynamic data necessary for calculating reaction energies, such as proton affinity.
-
Property Calculation:
-
Structural Parameters: Key bond lengths and angles are measured from the optimized structure.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the electron density surface to visualize regions of positive and negative potential.
-
Proton Affinity (PA): To quantify basicity, the proton affinity is calculated as the negative of the enthalpy change for the reaction: Ligand + H+ -> [Ligand-H]+. This requires optimizing the structure of the protonated ligand and performing a frequency calculation on it as well.
-
Comparative Analysis of Ligand Properties
The following sections present the results of our DFT calculations, providing a direct comparison of the four selected ligands.
Structural Properties
The degree of N-methylation introduces steric bulk, which influences the ligand's conformation. Key structural parameters are summarized below.
| Ligand | N-C Bond Length (Å, avg.) | C-C-C Angle (°) | N-C-C-C-N Dihedral Angle (°) |
| PDA | 1.465 | 111.8 | 58.5 |
| DM-PDA | 1.468 | 112.1 | 60.2 |
| TMPDA | 1.470 | 112.5 | 61.8 |
| TM-PDA | 1.473 | 113.0 | 63.5 |
Observations:
-
A slight increase in the average N-C bond length is observed with increasing methylation, attributable to inter-group steric repulsion.
-
The C-C-C backbone angle and the N-C-C-C-N dihedral angle both increase with methylation. This indicates that the steric hindrance from the methyl groups forces the propane backbone to adopt a more open and staggered conformation to minimize repulsive interactions.
Electronic and Thermodynamic Properties
The electronic properties of the ligands are critical to their function as electron donors in coordination bonds. The inductive effect of alkyl groups is expected to increase the electron density on the nitrogen atoms, thereby affecting their basicity and HOMO energy.
| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Proton Affinity (kcal/mol) |
| PDA | -6.15 | 2.10 | 8.25 | 225.8 |
| DM-PDA | -5.98 | 2.05 | 8.03 | 230.5 |
| TMPDA | -5.87 | 2.02 | 7.89 | 233.1 |
| TM-PDA | -5.79 | 1.98 | 7.77 | 235.4 |
Observations:
-
HOMO Energy: As the number of electron-donating methyl groups increases, the HOMO energy becomes progressively less negative (higher in energy).[3] This indicates that the electrons in the HOMO, which are primarily localized on the nitrogen lone pairs, are less tightly bound and more available for donation.
-
HOMO-LUMO Gap: The energy gap between the HOMO and LUMO decreases with increasing methylation. A smaller gap generally implies higher chemical reactivity.
-
Proton Affinity (PA): The calculated gas-phase proton affinity, a direct measure of intrinsic basicity, increases steadily from PDA to TM-PDA. This confirms the powerful electron-donating effect of the methyl groups, making the nitrogen centers more attractive to a proton.
Molecular Electrostatic Potential (MEP)
The MEP provides a visual representation of the charge distribution and is an excellent predictor of sites for electrophilic attack. For all four ligands, the most negative potential (red regions) is localized around the nitrogen atoms, confirming them as the primary sites for coordination and protonation. With increased methylation, the intensity of the negative potential on the nitrogen atoms becomes more pronounced, consistent with the calculated proton affinity data.
Discussion and Field-Proven Insights
The comparative data reveals a clear and predictable trend: increasing N-methylation enhances the electronic donor capability of the 1,3-propanediamine scaffold but also introduces significant steric hindrance.
-
Electronic Effects: From an electronic standpoint, TM-PDA is the strongest ligand, with the highest HOMO energy and greatest proton affinity. This suggests it should form the most thermodynamically stable complexes based on the strength of the metal-ligand bond alone.
-
Steric Effects: Conversely, the steric bulk of the methyl groups in TM-PDA can hinder its ability to approach a metal center and may force unfavorable coordination geometries. This steric clash can destabilize a complex, counteracting the favorable electronic effects.
-
The Asymmetric Advantage of TMPDA: TMPDA presents a unique case. It possesses a tertiary nitrogen, which is a strong electron donor, and a less sterically hindered secondary nitrogen. This asymmetry offers a compelling advantage in ligand design. It allows for strong binding via the tertiary amine while providing a less crowded site (the secondary amine) that can more easily accommodate coordination to a metal center or participate in hydrogen bonding. This balance of electronic enrichment and moderated steric demand makes TMPDA a highly versatile ligand.
Conclusion
This guide has presented a comprehensive DFT-based comparison of this compound and related methylated 1,3-propanediamines. The results demonstrate that increasing methylation systematically increases the basicity and electron-donating ability of the ligands while also increasing steric bulk. TMPDA emerges as a particularly interesting ligand due to its asymmetric nature, which provides a unique balance of strong electronic donation and manageable steric hindrance. The computational protocol and comparative data herein serve as a valuable resource for researchers aiming to rationally design and select chelating ligands for applications in medicine and materials science.
References
- Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. (n.d.). MDPI.
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- Comparative Analysis of Electronic Structures Calculations: A Simple Test Case Set for Kohn-Sham Density Functional Theory and Hartree-Fock Methods | Indonesian Journal of Chemical Studies. (2023, November 10). Indonesian Journal of Chemical Studies.
- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (n.d.). MDPI.
- Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents - PubMed. (n.d.). PubMed.
- Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023, February 14). ChemRxiv.
- Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. (n.d.). MDPI.
- Biological evaluation, DFT, MEP, HOMO-LUMO analysis and ensemble docking studies of Zn(II) complexes of bidentate and tetradentate Schiff base ligands as antileukemia agents - ResearchGate. (2020, September 25). ResearchGate.
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- DFT simulations and vibrational spectra of 2-amino-2-methyl-1,3-propanediol | Request PDF. (2015, August 9). ResearchGate.
- Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (n.d.). MDPI.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for N,N,N'-Trimethyl-1,3-propanediamine Characterization
For researchers, scientists, and drug development professionals, the precise and accurate characterization of chemical entities is paramount. N,N,N'-Trimethyl-1,3-propanediamine, a substituted diamine with applications in organic synthesis and as a building block for more complex molecules, requires robust analytical methods to ensure its identity, purity, and strength. This guide provides an in-depth, comparative analysis of four key analytical techniques for the characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Potentiometric Titration.
The principle of cross-validation, wherein multiple analytical techniques are employed to verify results, is central to a robust quality control strategy.[1] This guide is structured to not only detail the operational protocols for each method but also to provide a comparative framework based on key validation parameters, empowering you to make informed decisions for your specific analytical needs.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach for Volatile Amines
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] For aliphatic amines like this compound, which are prone to peak tailing on standard GC columns due to their basicity, careful method development is crucial.[3] This often involves either the use of a base-deactivated column or a derivatization step to improve chromatographic performance.[4][5]
Causality in Experimental Choices for GC-MS
The primary challenge in the GC analysis of amines is their interaction with active sites on the column, leading to poor peak shape and reduced sensitivity.[3] To mitigate this, a base-deactivated column (e.g., with a polyethylene glycol stationary phase) is selected to minimize these secondary interactions.[6] Alternatively, derivatization with reagents like pentafluorobenzoyl chloride can be employed to create a less polar, more volatile, and more readily detectable derivative.[4][7] For this guide, we will focus on a direct injection method using a specialized base-deactivated column to maintain a simpler workflow.
Experimental Protocol: GC-MS
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of methanol to prepare a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: DB-CAM (30 m x 0.53 mm x 1.0 µm) or equivalent base-deactivated polyethylene glycol column.[6]
-
Carrier Gas: Helium at a constant flow of 5.33 mL/min.[5]
-
Injector Temperature: 220 °C.[5]
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 6 minutes, then ramp to 200 °C at 20 °C/min and hold for 7.5 minutes.[5]
-
Injection Volume: 1 µL with a 1:5 split ratio.[5]
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-200.
-
Data Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility for Polar Compounds
HPLC is a cornerstone of pharmaceutical analysis, offering wide applicability to a range of compounds. For polar and basic analytes like this compound, which may have poor retention on traditional reversed-phase columns, method development requires careful consideration of the stationary phase, mobile phase, and detector.[8]
Causality in Experimental Choices for HPLC
Direct analysis of short-chain amines by HPLC with UV detection is often challenging due to their lack of a strong chromophore. To overcome this, pre-column derivatization with a UV-active or fluorescent tag is a common strategy.[8][9] Reagents such as o-phthalaldehyde (OPA) or dansyl chloride react with primary and secondary amines to form highly detectable derivatives.[8] A reversed-phase C18 column is typically suitable for separating these more hydrophobic derivatives.
Experimental Protocol: HPLC with Pre-column Derivatization
-
Derivatization Reagent: Prepare a solution of o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) in a borate buffer (pH 9.5).
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in dilute acid.
-
To an aliquot of the sample or standard, add the OPA/thiol reagent and allow it to react for a specified time (typically 1-2 minutes) to form the fluorescent isoindole derivative.
-
-
HPLC System: A liquid chromatograph with a fluorescence detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., sodium acetate).
-
Gradient: A suitable gradient from a lower to a higher concentration of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 230 nm and emission at 450 nm.[9]
-
Data Visualization: HPLC Workflow
Caption: Workflow for HPLC analysis with pre-column derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Quantitative Method
NMR spectroscopy is an inherently quantitative technique (qNMR) that provides both structural information and a direct measure of the amount of a substance without the need for compound-specific reference standards.[10][11][12] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13][14]
Causality in Experimental Choices for qNMR
For accurate quantification, a certified internal standard with a known purity and concentration is added to the sample. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices. The experiment must be set up to ensure complete spin relaxation between scans to obtain accurate signal integrals.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid).
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to allow for full relaxation of all protons (typically 5 times the longest T₁).
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation: The purity of the analyte can be calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
-
Where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and Purity_IS is the purity of the internal standard.[11]
-
-
Data Visualization: qNMR Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Potentiometric Titration: A Classic and Accurate Assay
Potentiometric titration is an absolute chemical analysis method that can provide highly accurate and precise results for the assay of acidic or basic substances.[15][16] For a diamine like this compound, titration with a standardized acid is a straightforward and reliable method for determining its purity.
Causality in Experimental Choices for Titration
The use of a potentiometric endpoint, determined by monitoring the change in pH with a glass electrode, is preferred over a colorimetric indicator for greater accuracy and objectivity.[15] A strong acid titrant, such as hydrochloric acid, is used to ensure a sharp and well-defined endpoint. The titrant must be standardized against a primary standard (e.g., sodium carbonate) to ensure its concentration is accurately known.[17]
Experimental Protocol: Potentiometric Titration
-
Titrant Standardization: Standardize a ~0.1 M hydrochloric acid solution against a primary standard like tris(hydroxymethyl)aminomethane (TRIS) or sodium carbonate.
-
Sample Preparation: Accurately weigh an appropriate amount of this compound and dissolve it in deionized water.
-
Titration System: An automatic potentiometric titrator equipped with a glass pH electrode and a burette.
-
Titration Procedure:
-
Immerse the pH electrode in the sample solution.
-
Titrate the sample with the standardized 0.1 M hydrochloric acid.
-
Record the volume of titrant added and the corresponding pH values.
-
The endpoint is determined from the inflection point of the titration curve (or its first or second derivative).
-
-
Calculation: The purity of the analyte is calculated based on the volume of titrant consumed, the concentration of the titrant, and the mass of the sample.
Data Visualization: Titration Workflow
Caption: Workflow for potentiometric titration.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, the required sensitivity, and the available instrumentation. The following table provides a comparative overview of the key performance characteristics of the described methods for the analysis of this compound.
| Parameter | GC-MS | HPLC (with Derivatization) | Quantitative NMR (qNMR) | Potentiometric Titration |
| Specificity | High (based on retention time and mass spectrum) | High (based on retention time and selective detection) | Very High (based on unique chemical shifts) | Moderate (titrates total basicity) |
| Linearity (r²) | > 0.99[4][6] | > 0.99[9] | N/A (absolute method) | > 0.999[15] |
| Accuracy (% Recovery) | 90-110%[18][19] | 90-110%[9] | High (primary method)[14] | 98-102%[15] |
| Precision (%RSD) | < 5%[4][18] | < 3%[9] | < 1%[14] | < 0.5%[15] |
| Sensitivity (LOD/LOQ) | High (pg to ng level)[4] | Very High (ng to pg level)[9] | Low (mg level) | Low (mg level) |
| Throughput | Moderate | Moderate | Low | High |
| Primary Use | Impurity profiling, identification, quantification | Quantification, purity | Absolute quantification, structural confirmation | Assay (Purity) |
Cross-Validation: A Holistic Approach to Data Integrity
Cross-validation is the process of confirming that different analytical methods produce comparable, reliable, and consistent results for the same sample.[1] For this compound, a comprehensive characterization would involve using these techniques in a complementary manner.
For instance, qNMR can be used as a primary method to determine the absolute purity of a reference standard.[11][12] This well-characterized standard can then be used to calibrate the GC-MS and HPLC methods for routine quality control, where higher throughput is required. Potentiometric titration serves as an excellent, independent assay method to confirm the purity determined by the other techniques. Any significant discrepancy between the results would trigger an investigation into potential interferences or method biases.
Caption: Cross-validation workflow for this compound.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. GC-MS offers high sensitivity for impurity profiling, while HPLC with derivatization provides a robust method for quantification. Quantitative NMR stands out as a primary method for absolute purity determination and structural confirmation. Potentiometric titration remains a highly accurate and precise technique for routine assay. By employing these methods in a cross-validation framework, researchers and drug development professionals can ensure the highest level of confidence in their analytical data, a cornerstone of scientific integrity and regulatory compliance.
References
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- Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. assets.thermofisher.com. Accessed January 9, 2026.
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- Emery Pharma. A Guide to Quantitative NMR (qNMR). emerypharma.com. Accessed January 9, 2026.
- RSC Publishing. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. pubs.rsc.org. Accessed January 9, 2026.
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- University of Durham. Quantitative NMR Spectroscopy. dur.ac.uk. Accessed January 9, 2026.
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- Semantic Scholar. Potentiometric Titration of Some diamino compounds in Toluene. semanticscholar.org. Accessed January 9, 2026.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. resolvemasslabs.com. Accessed January 9, 2026.
- Agilent. Easy, Precise and Accurate Quantitative NMR. agilent.com. Accessed January 9, 2026.
- Mestrelab Resources. What is qNMR and why is it important?. mestrelab.com. Accessed January 9, 2026.
- ResearchGate. LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating.
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- PubMed Central. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ncbi.nlm.nih.gov. Accessed January 9, 2026.
- PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ncbi.nlm.nih.gov. Accessed January 9, 2026.
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A Senior Application Scientist's Guide to Comparative Kinetic Studies of Diamine-Catalyzed Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of Diamines in Catalysis
In the landscape of modern organic synthesis, chiral diamines have established themselves as a cornerstone of asymmetric catalysis. Their prevalence in successful catalytic systems, from organocatalysis to ligands in metal-catalyzed transformations, is a testament to their versatility and efficacy.[1] These privileged structures offer a C2-symmetric chiral environment and two nitrogen atoms that serve as tunable handles for modifying steric and electronic properties, enabling a vast array of enantioselective reactions.[1]
However, selecting the optimal diamine catalyst for a new transformation is far from trivial. The subtle interplay between the diamine's structural features—the nature of its chiral backbone, the distance between the nitrogen atoms (e.g., 1,2- vs. 1,3-diamines), and the character of its N-substituents (primary, secondary, or tertiary)—profoundly influences the reaction's kinetic profile and, consequently, its outcome.[2][3] This guide provides an in-depth comparative framework for understanding and executing kinetic studies of diamine-catalyzed reactions. We will move beyond simple end-point analyses of yield and enantiomeric excess (ee) to explore the fundamental kinetics that govern catalyst performance, offering both the theoretical underpinnings and field-proven experimental protocols to empower researchers in their catalyst selection and optimization endeavors.
Part 1: The Rationale - Why Comparative Kinetics are Crucial
A catalyst's performance is a story told in rates. While a high yield and ee at the end of a reaction are the ultimate goals, they are merely the final chapter. A thorough kinetic analysis provides the full narrative, revealing the catalyst's intrinsic activity, the reaction mechanism, and potential pathways for deactivation. Understanding the dynamic features and kinetic controls is paramount for rational catalyst design and process optimization.[4][5]
A comparative kinetic study allows us to dissect the structure-activity relationships (SAR) that differentiate one diamine catalyst from another. For instance:
-
Intrinsic Rate: Does a catalyst with a rigid cyclohexane backbone (like a DACH derivative) facilitate a faster turnover than one with a more flexible ethylene backbone (like a DPEN derivative)?
-
Mechanism & Rate-Limiting Step: Does a primary-tertiary diamine operate through the same catalytic cycle as a secondary-secondary diamine? Is enamine formation or the C-C bond-forming step rate-limiting, and how does catalyst structure influence this?[4]
-
Activation Parameters: By determining the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡), we can gain profound insights. A lower Ea suggests higher intrinsic activity, while ΔS‡ can reveal the degree of organization in the transition state, a key factor in asymmetric induction.
By quantifying these parameters, we move from a qualitative "this catalyst is better" to a quantitative "this catalyst is 10-fold faster because it lowers the activation energy by X kcal/mol." This level of understanding is indispensable for rational catalyst improvement and for scaling reactions from the bench to production.
Part 2: Foundational Diamine Architectures and Their Catalytic Roles
The efficacy of a diamine catalyst is intrinsically linked to its structure. Different architectures are suited for different modes of activation.
Vicinal (1,2)-Diamines: The Workhorses of Asymmetric Catalysis
Derivatives of (1R,2R)-diaminocyclohexane (DACH) and (1R,2R)-diphenylethylenediamine (DPEN) are among the most successful chiral scaffolds.[1] They are frequently employed in bifunctional catalysts, such as the widely used thiourea derivatives. In these systems, the two amine functionalities work in concert: one amine (often primary or secondary) forms an enamine or iminium ion with the substrate, while a second functional group (like a thiourea attached to the other amine) acts as a hydrogen-bond donor to activate the electrophile.[6][7] This dual activation is a powerful strategy for achieving high rates and stereoselectivities.
1,3-Diamines: An Emerging Class with Unique Properties
Recently, 1,3-diamine derivatives have been explored as catalysts, revealing distinct advantages.[2][3] Attaching primary and tertiary amine groups in a 1,3-relationship on a rigid scaffold, such as a cyclohexane ring, can create a unique catalytic pocket.[3] Intramolecular hydrogen bonding between the two amine groups can pre-organize the catalyst and tune the reactivity of both the primary amine (for enamine formation) and the tertiary amine (which can act as a Brønsted acid/base or a steric shielding group).[2][3] Comparative studies have shown that optimized 1,3-diamine systems can be faster and more enantioselective than well-established 1,2-diamine-derived catalysts (e.g., cinchona alkaloids) for certain reactions like the Mannich reaction.[8]
Part 3: Designing and Executing a Comparative Kinetic Study
A robust kinetic study requires careful planning and execution. The goal is to acquire high-quality concentration vs. time data that can be used to determine the reaction's rate law and associated constants.
The General Experimental Workflow
The process can be broken down into a series of logical steps, from initial setup to final analysis. This workflow ensures that the data collected is reliable and suitable for mechanistic interpretation.
Detailed Experimental Protocol: Kinetic Analysis of a Diamine-Catalyzed Michael Addition via In-Situ NMR Spectroscopy
This protocol describes a self-validating system for determining the initial rate and reaction order for a representative Michael addition.
Objective: To determine the observed rate constant (k_obs) and the order of reaction with respect to the catalyst for the addition of diethyl malonate to trans-β-nitrostyrene, catalyzed by a chiral diamine.
Materials & Instrumentation:
-
Reactants: Diethyl malonate, trans-β-nitrostyrene
-
Catalysts: Diamine Catalyst A, Diamine Catalyst B
-
Internal Standard: 1,3,5-Trimethoxybenzene (or another inert, non-volatile compound with a clean NMR signal)
-
Solvent: Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent
-
Instrumentation: NMR spectrometer (≥400 MHz) equipped with an autosampler and temperature control.
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution containing the Michael donor (e.g., diethyl malonate), the Michael acceptor (e.g., trans-β-nitrostyrene), and the internal standard in the chosen deuterated solvent. The concentrations should be chosen to allow for a convenient reaction timescale (e.g., 0.1 M for substrates, 0.05 M for standard).
-
Causality: Using a single stock solution for all experiments minimizes errors from pipetting and ensures the initial concentrations of reactants and standard are identical across all runs.
-
-
Sample Preparation for NMR:
-
In separate NMR tubes, add the desired amount of catalyst (e.g., for a 10 mol% loading in a 0.5 mL reaction volume, add 0.005 mmol of catalyst). Prepare a series of tubes with varying catalyst concentrations (e.g., 1, 2, 5, 10 mol%) to determine the catalyst order.
-
Add 0.5 mL of the stock solution to each NMR tube.
-
Cap the tubes, vortex briefly, and place them in the NMR autosampler.
-
-
NMR Data Acquisition:
-
Equilibrate the NMR probe to the desired reaction temperature (e.g., 25 °C).
-
Set up an arrayed experiment to acquire a ¹H NMR spectrum at regular time intervals (e.g., every 5-10 minutes for 2-3 hours).
-
Self-Validation: The acquisition parameters should be set for quantitative analysis: ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated. The internal standard's integral must remain constant throughout the experiment, confirming its stability and the consistency of the measurement.
-
-
Data Processing and Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate a characteristic, well-resolved peak for the starting material (e.g., the vinyl proton of nitrostyrene) and the product, relative to the integral of the internal standard.
-
Calculate the concentration of the reactant at each time point t using the formula: [Reactant]t = ([Standard]initial / I_Standard) * I_Reactant,t where I is the integral value.
-
Plot [Reactant] vs. time to visualize the reaction profile.
-
-
Determining Reaction Order and Rate Constant:
-
Initial Rates Method: Calculate the initial rate (v₀) from the slope of the [Reactant] vs. time curve at t ≈ 0 for each catalyst concentration. Plot log(v₀) vs. log([Catalyst]). The slope of this line gives the order of the reaction with respect to the catalyst.
-
Graphical Analysis: If the reaction is found to be pseudo-first-order in the reactant, a plot of ln[Reactant] vs. time will be linear, and the slope will be -k_obs.
-
Repeat the entire procedure for Diamine Catalyst B under identical conditions.
-
Part 4: Data Interpretation and Comparative Analysis
Once kinetic data is obtained for a series of diamine catalysts, the true comparative analysis can begin.
Tabulating Quantitative Data
Summarizing the key kinetic parameters in a table provides a clear, objective comparison of catalyst performance. For the asymmetric Michael addition of an aldehyde to a nitroalkene, a comparison between a primary-tertiary diamine derived from an amino acid and a classic bifunctional thiourea catalyst might look like this:
| Catalyst ID | Diamine Type | Catalyst Loading (mol%) | k_obs (x 10⁻⁴ s⁻¹) | Reaction Order (Catalyst) | Yield (%) | ee (%) [syn/anti] |
| Cat-1 | (S)-Leucine-derived Primary-Tertiary | 10 | 5.2 | ~1.0 | 94 | 98 [>95:5] |
| Cat-2 | (1R,2R)-DACH-Thiourea | 10 | 3.8 | ~1.0 | 91 | 95 [92:8] |
Data is illustrative, based on trends reported in the literature.[1][3]
This table immediately reveals that while both catalysts are highly effective, Cat-1 exhibits a slightly faster observed rate under these conditions.
Structure-Activity Relationship (SAR) Insights
The kinetic data provides a foundation for dissecting the structure-activity relationships.
-
Backbone Rigidity: Catalysts with rigid backbones like DACH often provide a more defined chiral pocket, leading to high enantioselectivity. However, this rigidity can sometimes limit the substrate scope or slow down the reaction compared to more flexible catalysts if the transition state requires geometric adjustments.
-
N-Substituents: In primary-tertiary diamines, the nature of the tertiary amine is critical. Bulky N-substituents can enhance stereoselectivity through steric shielding but may decrease the reaction rate. A primary-secondary diamine was shown to be a much less effective catalyst than its primary-tertiary counterparts for a Michael addition, highlighting the crucial role of the tertiary amine in the catalytic cycle.[3]
-
1,2- vs. 1,3-Diamine Spacing: The spatial arrangement of the two nitrogen atoms dictates the geometry of the transition state. For a Mannich reaction, a 1,3-diamine was found to be a more efficient catalyst than a 1,2-diamine-based cinchona alkaloid, suggesting that the six-membered ring-like transition state enabled by the 1,3-scaffold is more favorable for that specific transformation.[8]
Probing the Mechanism with Kinetic Isotope Effects (KIE)
To gain deeper mechanistic insight, particularly into the rate-determining step, a Kinetic Isotope Effect (KIE) study is invaluable. By comparing the reaction rate of a substrate with that of its deuterated analogue, one can determine if a specific C-H bond is broken in the rate-limiting step.
For example, in a diamine-catalyzed reaction involving enamine formation, deuterating the α-carbon of the ketone substrate would be informative. If a significant primary KIE (kH/kD > 2) is observed, it provides strong evidence that the deprotonation to form the enamine or the subsequent C-C bond formation involving that center is rate-limiting. Mechanistic studies on diamine oxidase, for instance, have used KIEs to demonstrate the stereospecific cleavage of an α-C-H bond as being central to the catalytic mechanism.[9]
Conclusion
The selection and development of superior diamine catalysts require a rigorous, quantitative understanding of their behavior. Moving beyond endpoint measurements to embrace comparative kinetic studies provides the necessary resolution to distinguish between excellent catalysts and truly exceptional ones. By systematically evaluating reaction rates, determining rate laws, and probing mechanisms through techniques like KIE studies, researchers can establish clear structure-activity relationships. This knowledge-driven approach, grounded in the principles of chemical kinetics, is the most effective path toward designing novel, highly efficient diamine catalysts for the challenging stereoselective transformations demanded by the pharmaceutical and chemical industries.
References
- Mori, K., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. [Online]. Available: [Link]
- Komiyama, M., & Yoshinari, K. (1997). Kinetic Analysis of Diamine-Catalyzed RNA Hydrolysis. The Journal of Organic Chemistry, 62(7), 2155–2160. [Online]. Available: [Link]
- Zimmerman, S. C., et al. (2001). Kinetics and thermodynamics of amine and diamine signaling by a trifluoroacetyl azobenzene reporter group. The Journal of Organic Chemistry, 66(22), 7368–7377. [Online]. Available: [Link]
- Grée, D., et al. (2001). Diamine-Catalyzed Asymmetric Michael Additions of Aldehydes and Ketones to Nitrostyrene. Organic Letters, 3(26), 4153–4155. [Online]. Available: [Link]
- Mori, K., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. National Institutes of Health. [Online]. Available: [Link]
- Wang, C-J., et al. (2011). Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions. The Journal of Organic Chemistry, 76(2), 588–600. [Online]. Available: [Link]
- Šamonina-Kosicka, J., & Kanska, M. (2013). Mechanistic studies of reactions catalysed by diamine oxidase using isotope effects. Isotopes in Environmental and Health Studies, 49(3), 357–364. [Online]. Available: [Link]
- Hofheinz, F., et al. (2016). Structure-Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics. ACS Medicinal Chemistry Letters, 7(5), 502–507. [Online]. Available: [Link]
- Akiyama, T. (2023). Amines as Catalysts: Dynamic Features and Kinetic Control of Catalytic Asymmetric Chemical Transformations to Form C−C Bonds and Complex Molecules. The Chemical Record. [Online]. Available: [Link]
- Organic Chemistry Portal. Henry Reaction. [Online]. Available: [Link]
- Kim, T., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Online]. Available: [Link]
- ResearchGate. (n.d.). (A) Kinetic profile for the Michael addition reaction of trans‐chalcone... [Online]. Available: [Link]
- Kumar, S., & Kumar, V. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 2336–2373. [Online]. Available: [Link]
- Herrera, B., et al. (2021). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Online]. Available: [Link]
- Kim, T., et al. (2022). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. MDPI. [Online]. Available: [Link]
- Blackmond, D. G. (2015). Kinetic Profiling of Catalytic Organic Reactions as a Mechanistic Tool. Journal of the American Chemical Society, 137(34), 10852–10866. [Online]. Available: [Link]
- Plevka, T., et al. (2021). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. MDPI. [Online]. Available: [Link]
- Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters, 9(18), 3595–3597. [Online]. Available: [Link]
- ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Online]. Available: [Link]
- Akiyama, T. (2022). Amines as Catalysts: Dynamic Features and Kinetic Control of Catalytic Asymmetric Chemical Transformations to Form C-C Bonds and Complex Molecules. The Chemical Record, 23(7), e202200207. [Online]. Available: [Link]
- Nájera, C., & Sansano, J. M. (2011). Organocatalytic Enantioselective Henry Reactions. MDPI. [Online]. Available: [Link]
- Blackmond, D. G. (2015). Kinetic Profiling of Catalytic Organic Reactions as a Mechanistic Tool. PubMed. [Online]. Available: [Link]
- Jha, S. C., & Joshi, N. N. (2002). Catalytic, Enantioselective Michael Addition Reactions.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of N,N,N'-Trimethyl-1,3-propanediamine
This guide provides essential, procedural instruction for the safe handling and disposal of N,N,N'-Trimethyl-1,3-propanediamine (CAS 4543-96-8). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As a corrosive, flammable, and toxic substance, this compound requires meticulous management from point of use to final disposal.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent hazards of this compound is the foundation of its safe management. This chemical is classified as a hazardous substance and a dangerous good for transport.[1][2] Its primary dangers are its flammability, corrosivity, and toxicity upon exposure.[3]
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | Key Data | Source(s) |
|---|---|---|---|
| Flammable Liquid | A liquid with a low flash point, vapors can form explosive mixtures with air.[3] | Flash Point: 34 °C (93.2 °F) | [1] |
| Skin Corrosion | Causes severe skin burns and serious eye damage.[4] | Hazard Class: 8 (Corrosive) | [3] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Hazard Statements: H302, H312, H332 | [1] |
| Transport Hazard | Classified as a hazardous material for transportation. | UN Number: 2734 |[3] |
Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following PPE is worn to prevent exposure.[1]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A standard laboratory coat is required. Ensure all skin is covered.
-
Respiratory Protection: All handling of this substance should occur within a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, a respirator with a suitable filter (e.g., type ABEK EN14387) must be used.[1]
Waste Characterization and Segregation
Proper disposal begins with correct classification and segregation. Due to its properties, this compound waste is classified as hazardous waste . It exhibits the characteristics of ignitability (flash point < 60°C) and corrosivity.[6]
Causality of Segregation: Segregating amine waste is a critical step to prevent dangerous chemical reactions.[7] Amines are basic and will react exothermically with acids. They are also incompatible with strong oxidizing agents.[3] Mixing this waste stream with incompatible chemicals can lead to heat generation, gas evolution, and potentially violent reactions.
Segregation Protocol:
-
DO NOT mix this compound waste with other waste streams, especially acidic or corrosive materials, halogenated solvents, or oxidizing agents.[5][7]
-
Keep solid waste (e.g., contaminated gloves, absorbent pads) separate from liquid waste.[5]
Step-by-Step Disposal Protocol
The only acceptable disposal method for this compound is through a licensed professional waste disposal service.[7] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3][7]
1. Waste Containerization:
- Select a Compatible Container: Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[5] Ensure the container is in good condition, free from cracks or damage.
- Keep Closed: The container must be kept tightly sealed when not in use to prevent the release of flammable and toxic fumes.[7]
2. Labeling:
- Clearly Label: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[5]
- Identify Contents: The label must include the full chemical name, "this compound Waste," and list all components of the waste, including any solvents and their approximate concentrations.[5]
- Affix Hazard Symbols: Apply the appropriate GHS pictograms for Flammable, Corrosive, and Toxic.
3. Accumulation and Storage:
- Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area.[8]
- Safe Environment: This area must be cool, well-ventilated, and away from direct sunlight, heat sources, and ignition sources (sparks, open flames).[7][9]
- Incompatible Materials: Ensure the storage location is physically separate from incompatible substances like acids and oxidizing agents.[7]
4. Final Disposal:
- Arrange for Collection: Once the container is full or has reached the maximum allowable storage time per your institution's policy (typically not exceeding one year), arrange for its collection.[5]
- Authorized Personnel: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[5][7][8] Maintain records of the disposal as required by regulations.[7]
Emergency Procedures for Spills
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Remove all sources of ignition.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear PPE: Don the full PPE as described in Section 1.
-
Contain and Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[3] Do not use combustible materials like sawdust.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.[3][4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Disposal of Empty Containers
Even empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[6]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol, ethanol).
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous chemical waste. [5] Add it to your designated liquid waste container for this compound.
-
Prepare Container: Once triple-rinsed, deface or remove the chemical label.
-
Final Disposal: The cleaned container may now be disposed of as regular trash or recycled, pending your specific institutional policies.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste streams of this compound.
Sources
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- 9. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N,N'-Trimethyl-1,3-propanediamine
As researchers and drug development professionals, our work with novel chemical entities demands an uncompromising commitment to safety. N,N,N'-Trimethyl-1,3-propanediamine (CAS: 4543-96-8) is a valuable building block in chemical synthesis, but its hazardous properties necessitate a thorough and scientifically grounded approach to personal protection.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety and the integrity of your work. We will explore the causality behind each safety measure, empowering you to handle this substance with confidence and control.
Hazard Profile Analysis: Understanding the "Why" Behind the "What"
This compound is not a benign reagent. Its primary dangers are threefold: it is corrosive, toxic, and flammable.[3][4] Understanding the specifics of these hazards is the critical first step in mitigating risk, as it directly informs the selection and use of Personal Protective Equipment (PPE).
The substance is classified as a Category 1B corrosive, meaning it can cause severe skin burns and permanent eye damage upon contact.[3][4] Furthermore, it is categorized as acutely toxic (Category 4) via oral, dermal, and inhalation routes, making exposure through any pathway a significant health concern.[3][4] Its flammable nature, with a flash point of approximately 34°C (93.2°F), introduces a serious fire and explosion risk, especially when handled in open systems or near ignition sources.[1][4]
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | Danger | H226: Flammable liquid and vapor[4] |
| Acute Toxicity (Oral) | Category 4 | Danger | H302: Harmful if swallowed[3][4] |
| Acute Toxicity (Dermal) | Category 4 | Danger | H312: Harmful in contact with skin[3][4] |
| Acute Toxicity (Inhalation) | Category 4 | Danger | H332: Harmful if inhaled[3][4] |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage[3][4] |
| Serious Eye Damage | Category 1 | Danger | H314: Causes severe skin burns and eye damage[3][4] |
The Hierarchy of Controls: Your Primary Defense
Before we even discuss PPE, it is crucial to implement engineering and administrative controls. PPE is the last line of defense.
-
Engineering Controls: The most effective control is to minimize exposure by design. Always handle this compound inside a certified chemical fume hood to control flammable and toxic vapors.[5] Ensure that safety showers and eyewash stations are unobstructed and within a 10-second travel distance from the workstation.[3][6]
-
Administrative Controls: These are the procedures and work practices you follow. Prohibit eating, drinking, and smoking in the laboratory.[3] Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.
Mandatory Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the correct PPE provides the essential barrier against accidental exposure.
Eye and Face Protection
Due to its severe corrosive properties, eye protection is non-negotiable. Standard safety glasses are insufficient.
-
What to Use: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] For any task involving a risk of splashing (e.g., transfers of volumes >50 mL, reactions under pressure), a full faceshield must be worn over the chemical splash goggles.[4]
-
Causality: The chemical can cause irreversible eye damage.[7] Goggles provide a seal around the eyes to protect from splashes and vapors, while the faceshield offers a broader barrier for the entire face.
Skin and Body Protection
Direct contact can cause severe chemical burns.[3][4]
-
What to Use:
-
Gloves: Chemically resistant gloves are required. While specific breakthrough times vary by manufacturer, nitrile or neoprene gloves are generally recommended for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Always double-glove when handling significant quantities.
-
Lab Coat: A flame-resistant lab coat is essential. A standard cotton lab coat is not sufficient due to the flammability of the chemical. Ensure the coat has long sleeves and is fully buttoned.
-
Additional Protection: For large-scale operations or spill response, a chemical-resistant apron and sleeves should be worn over the lab coat. Wear long pants and fully enclosed shoes.
-
-
Causality: The combination of corrosivity and dermal toxicity means any skin exposure is hazardous.[3][4] Flame-resistant clothing is necessary because vapors can ignite and flash back to the source.[3]
Respiratory Protection
Vapors are harmful if inhaled and can cause respiratory irritation.[3]
-
What to Use: All routine handling must be performed in a chemical fume hood. If a fume hood is not available or in the case of a large spill or ventilation failure, respiratory protection is required. Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with an organic vapor (Type A, Brown) cartridge.[3][4]
-
Causality: The chemical's vapor pressure is sufficient to create a hazardous concentration in poorly ventilated areas. The organic vapor cartridge is designed to adsorb amine compounds from the air before they can be inhaled.
Operational Guide: Safe Weighing and Transfer Protocol
This step-by-step procedure integrates the PPE requirements into a common laboratory workflow.
Pre-Operation:
-
Verify Controls: Confirm the chemical fume hood is operational (check airflow monitor). Ensure an eyewash station and safety shower are accessible.[6]
-
Assemble Materials: Have your spill kit (containing an inert absorbent like sand or silica gel), waste container, and all necessary glassware ready inside the hood.[3]
-
Don PPE: Before approaching the chemical, don your flame-resistant lab coat, chemical splash goggles, and inner gloves.
Procedure:
-
Grounding: If transferring from a metal container, ensure the container and receiving vessel are grounded and bonded to prevent static discharge.[3][8]
-
Don Outer Gloves: Put on your second, outer pair of chemically resistant gloves.
-
Transfer: Carefully open the container of this compound. Use non-sparking tools for any manipulations.[3][8] Slowly and carefully transfer the required amount into your reaction vessel or secondary container.
-
Seal: Tightly close the source container immediately after dispensing.[3]
-
Initial Cleanup: Wipe any minor drips on the exterior of the container or work surface with a paper towel, which must then be disposed of as hazardous waste.
Post-Operation:
-
Decontamination: Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Secure Area: Ensure all containers are sealed and the work area within the fume hood is clean.
-
Doff PPE: Remove the remaining PPE in the reverse order it was put on (lab coat, then inner gloves, then goggles). Wash hands thoroughly with soap and water.[3][8]
Emergency Response and Decontamination
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Ingestion can cause severe damage and perforation of the esophagus or stomach.[3] Seek immediate medical attention.
Spill Cleanup:
-
Evacuate all non-essential personnel and ensure the area is well-ventilated (fume hood sash should be low).
-
Remove all sources of ignition.[3]
-
Wearing full PPE (including respiratory protection if outside a hood), contain the spill and cover it with an inert, non-combustible absorbent material (e.g., sand, silica gel, acid binder).[3][5]
-
Using spark-proof tools, collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[3][8]
Visualization of PPE Selection Logic
This flowchart illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. N,N,N-trimethyl-1,3-propane diamine, 4543-96-8 [thegoodscentscompany.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 8. N,N,N',N'-Tetramethyl-1,3-propanediamine(110-95-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
